4,6-Dimethyl-2-hydroxypyrimidine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4,6-dimethyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEQVHAIRSPYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043762 | |
| Record name | 4,6-Dimethylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-79-2 | |
| Record name | 2-Hydroxy-4,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4,6-dimethylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Dimethylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethylpyrimidin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DIMETHYL-2(1H)-PYRIMIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG0CBN4V9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,6-Dimethyl-2-hydroxypyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of 4,6-dimethyl-2-hydroxypyrimidine, a versatile heterocyclic compound. Esteemed for its role as a critical building block in medicinal chemistry and agrochemical synthesis, this document serves as an in-depth resource, elucidating its chemical characteristics, synthesis protocols, reactivity, and biological significance to empower researchers in their scientific endeavors.
Core Chemical and Physical Properties
This compound, also known as 4,6-dimethyl-2-pyrimidinol, is a pyrimidine derivative recognized for its utility as a synthetic intermediate.[1] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 108-79-2 | [2] |
| Molecular Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Appearance | White to light yellow or pink crystalline powder | [4] |
| Melting Point | 201-205 °C | [4] |
| Solubility | Slightly soluble in DMSO and Methanol. Insoluble in most organic solvents.[5] | [5] |
| pKa | 10.34 ± 0.10 (Predicted) | |
| IUPAC Name | 4,6-dimethyl-1H-pyrimidin-2-one | [2] |
Tautomerism: A Key Structural Feature
A critical aspect of the chemistry of 2-hydroxypyrimidines is their existence in tautomeric forms. This compound predominantly exists in the keto (amide) form, 4,6-dimethyl-1H-pyrimidin-2-one, which is in equilibrium with its enol (aromatic) form. This equilibrium is influenced by factors such as the solvent and pH. Theoretical studies on the parent compound, 4-hydroxypyrimidine, indicate that the keto form is the more stable tautomer.[6][7] The predominance of the keto tautomer is crucial for its reactivity and biological interactions.
Caption: Mechanism of action of Nicarbazin.
Derivatives with Anticancer and Other Biological Activities
The pyrimidine nucleus is a common feature in many anticancer, antiviral, and antimicrobial agents. [1][8]Derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, various pyrimidine derivatives have shown significant cytotoxic activities against cancer cell lines.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Novel Pyrimidine Derivatives | A549 | < 50 | [9] |
| Thienopyrimidine Derivatives | MCF-7 | 0.045 | [10] |
| Dihydropyrimidinone Derivatives (as alkaline phosphatase inhibitors) | - | 1.271 | [11] |
| Dihydropyrimidinone Derivatives (as urease inhibitors) | - | 3.70 | [11] |
These findings underscore the potential of the this compound scaffold for the development of novel therapeutics.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of this compound and its derivatives. A general reverse-phase HPLC method can be employed for this purpose.
Illustrative HPLC Protocol
This is a general protocol; specific conditions may need to be optimized.
-
Column: C18 reverse-phase column (e.g., YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm) [12]* Mobile Phase: Gradient elution with water and methanol.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. [12]* Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water. [12]
Safety and Handling
-
General Hazards: May cause eye, skin, and respiratory tract irritation. [4][13]The toxicological properties have not been fully investigated. [13]* Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [4] * Avoid breathing dust.
-
Wash thoroughly after handling. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents. [4]
-
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its versatile chemical nature, accessible synthesis, and proven role as a scaffold for biologically active molecules make it a valuable tool in the development of new technologies. This guide has provided a detailed overview of its fundamental properties, synthesis, reactivity, and applications, with the aim of facilitating further innovation and discovery.
References
- The Science Behind Nicarbazin: Mechanism of Action and Chemical Properties. (URL: [Link])
- Nicarbazin. Health Canada. (2017). (URL: [Link])
- Nicarbazin. Wikipedia. (URL: [Link])
- Nicarbazin. Poultrymed. (URL: [Link])
- Nicarbazin. Residue Monograph prepared by the meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA), 94th Meeting. FAO. (URL: [Link])
- Cytotoxic activities (IC 50 µM) of the new compounds and doxorubicin against HepG2, MCF7 and WISH cells.
- Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%. Cole-Parmer. (URL: [Link])
- Properties of the OH Adducts of Hydroxy, Methyl, Methoxy, and Amino-Substituted Pyrimidines: Their Dehydration Reactions and EndProduct Analysis.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. (URL: [Link])
- Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. (URL: [Link])
- Recent Progress in Biological Activities of Dihydropyrimidine Derivatives: An Updated Mini-Review. SciSpace. (URL: [Link])
- Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- Anti-proliferative activity data. IC 50 values in µg/mL and µM.
- Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil.
- Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. (URL: [Link])
- Cytotoxic activity (IC50) of Synthesized compounds.
- Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- 1,2-Dihydro-N-(2-hydroxyethyl)-4,6-dimethyl-2-oxopyrimidine.
- HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
- 4-amino-2,6-dimethylpyrimidine. Organic Syntheses Procedure. (URL: [Link])
- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. (URL: [Link])
- 4,6-Dimethyl-2-pyrimidone. NIST WebBook. (URL: [Link])
- 2-Hydroxy-4,6-dimethylpyrimidine. PubChem. (URL: [Link])
- 4,6-Dimethylpyrimidine. PubChem. (URL: [Link])
- Electrochemical Initiation of Nucleophilic Substitution of Hydroquinone with 4, 6-Dimethylpyrimidine-2-thiol.
- HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. (URL: [Link])
- Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. PMC - NIH. (URL: [Link])
- Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. (URL: [Link])
- Hydroxyl Compounds | Preparation and Reactivity. YouTube. (URL: [Link])
- Hydroxyl Group Substitution - Alcohols. Chemistry LibreTexts. (URL: [Link])
- Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. PMC - PubMed Central. (URL: [Link])
- FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. IJERA. (URL: [Link])
- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC - PubMed Central. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Chemical Structure and Tautomerism of 4,6-Dimethyl-2-hydroxypyrimidine
Abstract
4,6-Dimethyl-2-hydroxypyrimidine (CAS No. 108-79-2) is a pivotal heterocyclic compound, widely recognized as a versatile building block in the synthesis of a broad spectrum of biologically active molecules.[1][2] Its utility spans the pharmaceutical industry, with applications in antiviral and anticancer drug development, as well as the agrochemical sector for the creation of effective crop protection agents.[1] A profound understanding of its chemical structure and, most critically, its tautomeric nature is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core chemical principles governing this compound, with a focused analysis of its tautomeric equilibrium and the methodologies to investigate it.
Introduction: The Significance of this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and naturally occurring biomolecules, including the nucleobases uracil, thymine, and cytosine. This compound, with its substituted pyrimidine ring, presents a unique combination of reactive sites that make it an invaluable intermediate in organic synthesis.[1] Its molecular formula is C6H8N2O, and it is also known by several synonyms, including 4,6-dimethyl-2-pyrimidone and 2-hydroxy-4,6-dimethylpyrimidine.[2][3][4]
The strategic importance of this molecule lies in its ability to undergo various chemical transformations, enabling the construction of complex molecular architectures. A key aspect that dictates its reactivity and interaction with biological targets is its existence in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and in the case of this compound, this primarily involves a keto-enol equilibrium.[5][6] The predominant tautomeric form can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are all critical parameters in drug design.
Chemical Structure and Tautomeric Forms
The nominal structure of this compound suggests a hydroxyl group at the 2-position of the pyrimidine ring. However, due to the phenomenon of tautomerism, it exists in equilibrium with its keto form, 4,6-dimethyl-1H-pyrimidin-2-one. This dynamic equilibrium is a consequence of proton migration between the oxygen and a ring nitrogen atom.
The two primary tautomeric forms are:
-
The Enol Form (4,6-dimethylpyrimidin-2-ol): This form contains a hydroxyl (-OH) group attached to the pyrimidine ring.
-
The Keto Form (4,6-dimethyl-1H-pyrimidin-2-one): This form features a carbonyl (C=O) group within the pyrimidine ring, with a proton residing on one of the adjacent nitrogen atoms.
Generally, for 2-hydroxypyrimidines, the equilibrium often favors the keto form, which is stabilized by the greater strength of the C=O double bond compared to the C=C double bond in the enol form.[5][7] However, the precise position of this equilibrium is sensitive to various factors, including the solvent, temperature, and pH.[8]
Visualizing the Tautomeric Equilibrium
The interconversion between the enol and keto tautomers can be visualized as follows:
Caption: Tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Equilibrium
The predominance of one tautomer over the other is not static and is influenced by several environmental and structural factors. Understanding these factors is crucial for predicting and controlling the chemical behavior of this compound.
| Factor | Influence on Equilibrium | Rationale |
| Solvent Polarity | Polar solvents tend to favor the more polar tautomer. The keto form, with its carbonyl group, is generally more polar and can engage in stronger dipole-dipole interactions and hydrogen bonding with polar solvents. | The stabilization of the more polar tautomer through solvation shifts the equilibrium.[8] |
| pH | The state of protonation of the molecule can lock it into a specific tautomeric form. Under acidic or basic conditions, the molecule can become charged, which alters the electronic distribution and favors one tautomer. | Protonation or deprotonation can significantly alter the relative stabilities of the tautomers.[9] |
| Temperature | Changes in temperature can shift the equilibrium. The direction of the shift depends on the enthalpy change of the tautomerization reaction. | According to Le Chatelier's principle, an increase in temperature will favor the endothermic direction of the equilibrium. |
| Intramolecular Hydrogen Bonding | The possibility of forming intramolecular hydrogen bonds can stabilize a particular tautomer. | This is a significant stabilizing factor in many heterocyclic systems. |
| Aromaticity | The aromatic character of the pyrimidine ring can differ between the tautomeric forms, influencing their relative stability. | Tautomers with greater aromatic character are generally more stable. |
Experimental and Computational Methodologies for Studying Tautomerism
The elucidation of the tautomeric equilibrium of this compound requires a combination of experimental and computational techniques.
Experimental Protocols
A. UV-Visible Spectroscopy
UV-Visible spectroscopy is a powerful tool for studying tautomerism as the different electronic structures of the tautomers result in distinct absorption spectra.
Experimental Workflow:
Caption: Workflow for studying tautomerism using UV-Vis spectroscopy.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a non-polar solvent like hexane. Prepare serial dilutions in solvents of varying polarity (e.g., chloroform, acetonitrile, methanol, water).
-
Spectral Acquisition: Record the UV-Vis spectrum of each solution using a double-beam spectrophotometer. Use the respective pure solvent as a blank.
-
Data Analysis: Identify the λmax for each tautomer. The enol form typically absorbs at a shorter wavelength than the keto form.
-
Equilibrium Constant Calculation: The ratio of the tautomers can be estimated from the intensities of their respective absorption bands.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for providing detailed structural information about the tautomers in solution.
Experimental Workflow:
Caption: Workflow for NMR analysis of tautomerism.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent.
-
Spectral Acquisition: Record high-resolution ¹H and ¹³C NMR spectra.
-
Spectral Interpretation: In the ¹H NMR spectrum, the N-H proton of the keto form will appear as a distinct signal, while the O-H proton of the enol form will also have a characteristic chemical shift. In the ¹³C NMR spectrum, the chemical shift of the C2 carbon will be significantly different for the carbonyl carbon of the keto form versus the C-OH carbon of the enol form.
-
Quantitative Analysis: The ratio of the tautomers can be determined by integrating the signals that are unique to each form.
Computational Chemistry Protocols
Quantum chemical calculations provide valuable insights into the relative stabilities of tautomers and the energy barriers for their interconversion.[10][11]
Computational Workflow:
Caption: Computational workflow for tautomerism studies.
Step-by-Step Methodology:
-
Structure Building: Construct the initial 3D coordinates for both the enol and keto tautomers using molecular modeling software.
-
Geometry Optimization: Optimize the geometry of each tautomer to find the lowest energy conformation. Density Functional Theory (DFT) methods are commonly employed for this purpose.[9]
-
Frequency Calculations: Perform frequency calculations to ensure that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).
-
Energy Calculations: Calculate the electronic energies of the optimized structures. The difference in these energies provides an estimate of the relative stability of the tautomers in the gas phase.
-
Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model. This will provide a more realistic prediction of the tautomeric equilibrium in solution.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the condensation reaction of urea with acetylacetone (2,4-pentanedione) in the presence of an acid catalyst.[12][13][14]
Reaction Scheme:
Urea + Acetylacetone --(Acid Catalyst)--> this compound + H₂O
Step-by-Step Laboratory Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea in ethanol.
-
Addition of Reactants: To the stirred solution, add an equimolar amount of acetylacetone.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.[12][13]
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours.
-
Workup: After cooling, the product often precipitates from the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[12]
Applications in Drug Development and Beyond
The versatile nature of this compound makes it a valuable precursor in various fields.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of a variety of therapeutic agents. Its ability to participate in diverse chemical reactions allows for the facile introduction of different functional groups, enabling the generation of libraries of compounds for drug screening. The pyrimidine core is a well-established pharmacophore in many approved drugs.[1][2][15]
-
Agrochemicals: In the agrochemical industry, it is used in the production of herbicides and fungicides.[1] The resulting compounds often exhibit high efficacy and selectivity.
-
Biochemical Research: This compound can be used as a tool in biochemical assays and for studying enzyme kinetics and metabolic pathways.[1][2]
Conclusion
This compound is a molecule of significant industrial and academic interest. Its rich chemistry is largely governed by the fascinating phenomenon of tautomerism. A comprehensive understanding of its keto-enol equilibrium and the factors that influence it is essential for harnessing its full potential in the design and synthesis of novel pharmaceuticals and agrochemicals. The synergistic application of experimental techniques like UV-Vis and NMR spectroscopy, coupled with the predictive power of computational chemistry, provides a robust framework for elucidating the tautomeric behavior of this important heterocyclic compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis.
- NIST. 4,6-Dimethyl-2-pyrimidone. NIST Chemistry WebBook.
- Bohrium. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds.
- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.
- Flinn, C. M., & Poirier, R. A. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 15(12), 22097–22114.
- Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657–668.
- ResearchGate. Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry.
- PubChem. 2-Hydroxy-4,6-dimethylpyrimidine.
- Zvolinskii, V. P., V’yunov, K. A., & Ginak, A. I. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(21), 13695–13704.
- Singh, R. P., Singh, R., & Verma, R. D. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI, 3(1), 1-5.
- Google Patents. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- Google Patents. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- Khan Academy. Keto-enol tautomerization.
- Chemistry LibreTexts. 5.1: Keto-Enol Tautomerism.
- Organic Chemistry Tutor. Keto-Enol Tautomerism.
- Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism.
- ResearchGate. Vibrational Spectra of 2,4-Dimethyl-6-Hydroxy Pyrimidine.
- Les, A., Adamowicz, L., & Person, W. B. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(25), 10301–10311.
- ResearchGate. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 2,4-Dimethyl-6-hydroxypyrimidine in Chemical Research.
- ResearchGate. Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
- Al-Ghamdi, A. A., & Shibl, M. F. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547.
- Kumar, S., & Kumar, A. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 25(22), 5847–5861.
- Schlegel, H. B., P., v. R. S., & Pople, J. A. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(17), 4608–4611.
- Beak, P., Fry, F. S., Lee, J., & Steele, F. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 98(1), 171–179.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]
- 4. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 108-79-2 [chemicalbook.com]
- 13. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 14. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 15. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Overview: The Utility of a Core Heterocycle
An In-Depth Technical Guide to 4,6-Dimethyl-2-hydroxypyrimidine (CAS 108-79-2)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, properties, and applications, grounding all claims in verifiable, authoritative sources.
This compound, also known by its tautomeric name 4,6-dimethyl-2(1H)-pyrimidinone, is a highly versatile heterocyclic compound.[1] Its strategic importance in chemical synthesis stems from the pyrimidine core, a privileged scaffold in medicinal chemistry, combined with a reactive hydroxyl group and two methyl groups that influence its solubility and electronic properties.[2][3] This structure makes it an indispensable intermediate and building block for creating a diverse array of biologically active molecules, from pharmaceuticals to agrochemicals.[2][3] Its utility is not merely theoretical; it is a foundational component in the synthesis of novel compounds targeting a range of diseases, including viral infections and cancers, and in the development of modern crop protection agents.[3]
Physicochemical & Structural Characteristics
A precise understanding of a compound's physical and chemical properties is the bedrock of successful experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 108-79-2 | [3][4] |
| Molecular Formula | C₆H₈N₂O | [1][3] |
| Molecular Weight | 124.14 g/mol | [1][3] |
| Appearance | White to off-white or pale yellow crystalline powder | [3][4] |
| Melting Point | 199 - 205 °C | [3][4] |
| Purity | ≥ 99% (by HPLC) is commercially available | [3] |
| Synonyms | 4,6-Dimethyl-2-pyrimidinol, 2-Hydroxy-4,6-dimethylpyrimidine | [3][5] |
| IUPAC Name | 4,6-dimethyl-1H-pyrimidin-2-one | [6] |
The Critical Concept: Keto-Enol Tautomerism
A pivotal feature of this molecule is its existence as a mixture of two rapidly interconverting tautomers: the hydroxy (enol) form and the pyrimidone (keto) form. While commonly named as a "hydroxypyrimidine," theoretical and experimental studies indicate that the equilibrium in different environments can favor one form over the other.[7][8] This tautomerism is not merely an academic curiosity; it dictates the molecule's reactivity. For instance, reactions at the oxygen atom proceed through the hydroxy tautomer, while reactions at the ring nitrogen are characteristic of the pyrimidone form.
The choice of solvent and reaction conditions can shift this equilibrium, a factor that must be considered during synthetic planning. For example, polar solvents tend to stabilize the more polar keto form.[7]
Caption: Prototropic equilibrium between keto and enol forms.
Synthesis: A Validated Protocol
The most common and efficient synthesis of this compound is the acid-catalyzed condensation of urea with acetylacetone (2,4-pentanedione).[4][9] This reaction is a classic example of heterocyclic ring formation.
Causality in Synthesis: Why This Method Works
The reaction mechanism relies on the nucleophilicity of the urea nitrogens and the electrophilicity of the acetylacetone carbonyl carbons. The acid catalyst plays a crucial role by protonating a carbonyl group of the acetylacetone, which significantly increases its electrophilicity and makes it more susceptible to attack by the weakly nucleophilic urea. Following the initial condensation and dehydration to form an imine, a second intramolecular condensation and dehydration step occurs to form the stable six-membered pyrimidine ring. Using sulfuric acid is often preferred in industrial scale-ups over generating anhydrous hydrogen chloride in alcohol, as it mitigates the handling risks associated with gaseous HCl and improves operational safety.[9]
Step-by-Step Laboratory Protocol
This protocol is a synthesized representation of established methods.[4][9][10]
Materials:
-
Urea (333.3 mmol, 20.0 g)
-
Acetylacetone (333.3 mmol, 33.3 g)
-
Ethanol (166 mL)
-
Concentrated Sulfuric Acid (98%) or Concentrated Hydrochloric Acid (45 mL)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (for neutralization, if needed)
-
Cold Ethanol (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve urea (20.0 g) in ethanol (166 mL). Gentle heating may be required.
-
Addition of Reagent: To the dissolved urea solution, add acetylacetone (33.3 g).
-
Catalyst Addition: Begin stirring the mixture and slowly add the acid catalyst (e.g., 45 mL of concentrated HCl) dropwise. Causality Note: This slow addition is critical to control the exothermic reaction and maintain a safe temperature profile, ideally not exceeding 60 °C.[9]
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 24 hours with continuous stirring.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with a small amount of cold ethanol. Causality Note: Washing with cold ethanol removes residual starting materials and soluble impurities without significantly dissolving the desired product, thereby maximizing yield and purity.
-
Drying: Dry the collected solid to obtain 4,6-dimethylpyrimidin-2-ol as a colorless or off-white solid. The expected yield is typically high, around 97%.[4]
-
Validation: Confirm the product's identity and purity via:
Core Applications in Research and Development
The value of this compound lies in its role as a versatile precursor. Its structure can be readily modified to generate libraries of compounds for screening in drug discovery and agrochemical development.
Caption: Key application pathways for the core scaffold.
Pharmaceutical Synthesis
This compound is a key building block for more complex molecules intended for therapeutic use.[2] The pyrimidine ring is a cornerstone of nucleobases, making its derivatives prime candidates for interacting with biological targets like enzymes and receptors.[11] It serves as a starting material in the synthesis of compounds investigated for:
-
Antiviral therapies: The pyrimidine structure mimics natural nucleosides, allowing derivatives to act as inhibitors of viral replication enzymes.[3]
-
Anticancer agents: Many kinase inhibitors and other targeted cancer therapies incorporate a pyrimidine core. This scaffold provides a rigid framework for orienting functional groups to fit into the active sites of oncogenic proteins.[3]
Agrochemical Development
In agriculture, it is a precursor for potent and selective crop protection agents.[3]
-
Herbicides and Fungicides: The pyrimidine scaffold is present in numerous commercial pesticides. Its derivatives can be tailored to inhibit essential biochemical pathways in weeds or fungi, often with low toxicity to the crops themselves.[2][3]
-
Coccidiostats: It is a known component of Nicarbazine, an antiprotozoal agent used in the poultry industry to control Coccidia parasites.[4][10]
Safety and Handling: A Self-Validating System
Safe handling is paramount in any research setting. The following protocols are based on standard safety data sheets.[5][12][13]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles or face shield).[5][12]
-
Ventilation: Use only with adequate ventilation. Facilities should be equipped with a local exhaust ventilation system to keep airborne concentrations low.[12][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust or fumes. Minimize dust generation.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][12]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[12]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of water.[13]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Conclusion
This compound (CAS 108-79-2) is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its straightforward and high-yield synthesis, combined with the versatile reactivity endowed by its tautomeric nature, secures its role as a valuable scaffold in the development of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage its full potential.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis.
- Chem-Impex. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 108-79-2.
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
- ChemicalBook. (2025). This compound | 108-79-2.
- IUCr Journals. (n.d.). The crystal structure of this compound. I.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- NIST. (n.d.). 4,6-Dimethyl-2-pyrimidone. NIST Chemistry WebBook.
- Google Patents. (n.d.). CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- University of Arizona. (n.d.). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives.
- PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine.
- ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
Sources
- 1. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 108-79-2 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 9. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 10. This compound | 108-79-2 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. aksci.com [aksci.com]
- 13. tcichemicals.com [tcichemicals.com]
Spectroscopic Data of 4,6-Dimethyl-2-hydroxypyrimidine: An In-depth Technical Guide
Introduction
4,6-Dimethyl-2-hydroxypyrimidine (CAS No: 108-79-2) is a significant heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of immense interest in medicinal chemistry and drug development due to their presence in the core structure of nucleobases and various biologically active molecules. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its structural elucidation and characterization. A critical aspect of understanding the spectroscopic behavior of this molecule is its existence in tautomeric forms.
Tautomerism of this compound
Hydroxypyrimidines, including the 2-hydroxy substituted variants, exhibit keto-enol tautomerism. This compound can exist in equilibrium between its enol form (2-hydroxy) and its more stable keto form (2-oxo), specifically 4,6-dimethylpyrimidin-2(1H)-one. Spectroscopic evidence and theoretical studies on similar pyrimidine systems suggest that the pyrimidinone (keto) form is the predominant tautomer in most solvents and in the solid state.[1][2] This predominance of the keto tautomer is a key factor in the interpretation of the NMR, IR, and Mass Spectrometry data that follows.
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H NMR
A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a standard 5 mm NMR tube. The ¹H NMR spectrum is acquired on a 400 MHz spectrometer at room temperature. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
¹H NMR Spectral Data
| Signal (ppm) | Multiplicity | Integration | Assignment |
| ~11.5-12.5 | broad singlet | 1H | N-H (amide proton of the pyrimidinone) |
| 7.35 | singlet | 1H | C5-H (vinyl proton) |
| 2.43 | singlet | 6H | C4-CH₃ and C6-CH₃ (methyl protons) |
Note: The N-H proton signal is often broad and its chemical shift can be variable depending on concentration and temperature. In some cases, it may not be observed.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound in DMSO-d₆ provides clear evidence for the predominant pyrimidinone tautomer.[3]
-
Methyl Protons (C4-CH₃ and C6-CH₃): The singlet at 2.43 ppm, integrating to six protons, is characteristic of the two magnetically equivalent methyl groups at positions 4 and 6 of the pyrimidine ring.[3]
-
Vinyl Proton (C5-H): The singlet at 7.35 ppm, integrating to one proton, is assigned to the proton attached to carbon 5 of the ring.[3] Its singlet nature is due to the absence of adjacent protons for coupling.
-
Amide Proton (N-H): The presence of a broad singlet in the downfield region (typically between 11.5 and 12.5 ppm) would be indicative of the N-H proton of the pyrimidinone ring. The absence of a distinct O-H peak further supports the keto tautomer's prevalence.
¹³C NMR Spectral Data
As of the current literature survey, a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not available. However, based on the analysis of similar pyrimidine derivatives and established chemical shift prediction methodologies, the following assignments can be proposed for the predominant 4,6-dimethylpyrimidin-2(1H)-one tautomer.
| Predicted Chemical Shift (ppm) | Assignment |
| ~165-170 | C2 (C=O) |
| ~160-165 | C4 and C6 |
| ~100-105 | C5 |
| ~20-25 | -CH₃ |
Disclaimer: These ¹³C NMR chemical shifts are predicted and should be used as a guideline. Experimental verification is required for definitive assignment.
Infrared (IR) Spectroscopy
Experimental Protocol: FTIR
A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The FTIR spectrum is then recorded over the range of 4000-400 cm⁻¹.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000–3500 | Broad | N-H stretch (amide) |
| ~2950-2850 | Medium | C-H stretch (methyl) |
| ~1630-1680 | Strong | C=O stretch (amide I) |
| ~1550-1600 | Strong | C=C and C=N stretch (ring) |
| ~1370 | Medium | CH₃ bend |
Interpretation of the IR Spectrum
The IR spectrum provides key functional group information that strongly supports the 4,6-dimethylpyrimidin-2(1H)-one structure.
-
N-H Stretching: A broad absorption band in the region of 3000–3500 cm⁻¹ is characteristic of N-H stretching vibrations in the amide group of the pyrimidinone ring.[4] The broadness is due to hydrogen bonding in the solid state.
-
C-H Stretching: Absorptions corresponding to the C-H stretching of the methyl groups are expected in the 2950-2850 cm⁻¹ range.
-
C=O Stretching: A strong absorption band, typically between 1630 cm⁻¹ and 1680 cm⁻¹, is indicative of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam). A peak at 1630 cm⁻¹ has been reported and is consistent with this assignment, although it was attributed to C=N stretching in the source.[4] It is likely that both C=O and C=N vibrations contribute in this region.
-
Ring Vibrations: Strong bands in the 1550-1600 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyrimidine ring.[5]
-
Methyl Bending: The absorption around 1370 cm⁻¹ is assigned to the symmetric bending vibration of the methyl groups.[4]
Caption: Experimental workflow for spectroscopic analysis.
Mass Spectrometry
Experimental Protocol: Mass Spec
The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z).
Mass Spectrometry Data
| m/z | Proposed Fragment |
| 124 | [M]⁺ (Molecular Ion) |
| 109 | [M - CH₃]⁺ |
| 96 | [M - CO]⁺ |
| 81 | [M - HNCO]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.
-
Molecular Ion Peak: The peak at m/z 124 corresponds to the molecular weight of this compound (C₆H₈N₂O), confirming its elemental composition.
-
Fragmentation Pattern: A plausible fragmentation pathway for the pyrimidinone tautomer would involve:
-
Loss of a methyl radical (-CH₃) to give a fragment at m/z 109.
-
Loss of carbon monoxide (-CO) from the ring, a common fragmentation for cyclic ketones and amides, resulting in a fragment at m/z 96.
-
A characteristic fragmentation of pyrimidinones is the loss of isocyanic acid (-HNCO), which would lead to a fragment at m/z 81.
-
Conclusion
The spectroscopic data for this compound, when considered collectively, strongly supports the predominance of the 4,6-dimethylpyrimidin-2(1H)-one tautomer. The ¹H NMR confirms the presence and connectivity of the protons, the IR spectrum identifies the key functional groups of the cyclic amide structure, and the mass spectrum verifies the molecular weight and suggests a fragmentation pattern consistent with this structure. While experimental ¹³C NMR data is currently lacking in the public domain, the predicted chemical shifts align with the proposed structure. This guide provides a solid foundation for the spectroscopic identification and characterization of this important pyrimidine derivative.
References
- Begunov, R.S., Fakhrutdinov, A.N., Sokolov, A.A., Savina, L.I., & Bashkov, N.E. (Year not available). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate.
- FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. (n.d.). International Journal of Engineering Research and Applications (IJERA).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- (n.d.). Tables For Organic Structure Analysis.
- Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- Plekhova, A. I., et al. (2021).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9508, 2-Hydroxy-4,6-dimethylpyrimidine.
Sources
Tautomeric Forms of 2-Hydroxy-4,6-dimethylpyrimidine in Different Solvents: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-hydroxy-4,6-dimethylpyrimidine in various solvent environments. The equilibrium between the aromatic hydroxy (enol) form and the non-aromatic pyrimidinone (keto) form is fundamental to its chemical reactivity, biological activity, and physicochemical properties. This document delves into the theoretical principles governing this tautomerism, offers detailed experimental protocols for its spectroscopic investigation using UV-Vis and NMR techniques, and discusses the interpretation of the resulting data. The causal relationship between solvent properties—such as polarity, proticity, and hydrogen bonding capability—and the position of the tautomeric equilibrium is a central focus. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical framework for analyzing tautomerism in heterocyclic systems.
Introduction: The Dynamic Nature of Hydroxypyrimidines
Heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science. Among these, hydroxypyrimidines are of particular interest due to their presence in nucleobases and their wide range of biological activities. A critical, yet often overlooked, aspect of these molecules is their existence as a mixture of readily interconvertible isomers known as tautomers. For 2-hydroxy-4,6-dimethylpyrimidine, this manifests as a dynamic equilibrium between the 2-hydroxy-4,6-dimethylpyrimidine (enol form) and the 4,6-dimethyl-1H-pyrimidin-2-one (keto form).
The predominance of one tautomer over the other is not an intrinsic, immutable property of the molecule but is exquisitely sensitive to its environment.[1] The solvent, in particular, plays a decisive role in dictating the position of this equilibrium by differentially stabilizing the two forms.[1] An understanding of this solvent-dependent behavior is paramount for predicting molecular interactions, designing synthetic routes, and interpreting biological assays, as different tautomers can exhibit distinct hydrophobicities, hydrogen bonding patterns, and receptor affinities.[2]
This guide will elucidate the factors that govern the tautomeric preference of 2-hydroxy-4,6-dimethylpyrimidine and provide the practical tools necessary to probe and quantify this equilibrium.
Theoretical Framework: A Tale of Two Tautomers
The tautomeric equilibrium of 2-hydroxy-4,6-dimethylpyrimidine is primarily a competition between the aromaticity of the enol form and the greater strength of the carbonyl group in the keto form.[3]
-
The Enol Form (2-hydroxy-4,6-dimethylpyrimidine): This tautomer possesses a fully aromatic pyrimidine ring, a significant stabilizing factor. The hydroxyl group (-OH) is a hydrogen bond donor.
-
The Keto Form (4,6-dimethyl-1H-pyrimidin-2-one): This tautomer, also referred to as a pyrimidinone, contains a strong carbon-oxygen double bond (C=O). While the ring is not aromatic, the amide-like character of this form makes it significantly more polar than the enol form.
The position of the equilibrium is governed by the relative free energies of the two tautomers in a given solvent. The solvent influences this balance through several mechanisms:
-
Polarity: Polar solvents will more effectively solvate and stabilize the more polar keto tautomer through dipole-dipole interactions.[4]
-
Hydrogen Bonding: Protic solvents (e.g., water, ethanol) can act as both hydrogen bond donors and acceptors, potentially forming strong hydrogen bonds with the carbonyl oxygen and the N-H group of the keto form, further stabilizing it.[1]
In the gas phase or in non-polar, aprotic solvents (e.g., hexane, cyclohexane), the aromaticity of the enol form is the dominant stabilizing factor, and it is expected to be the major species. Conversely, in polar, protic solvents like water and ethanol, the strong solvation of the highly polar keto form is expected to shift the equilibrium significantly in its favor.[4]
Caption: Tautomeric equilibrium of the title compound.
Experimental Analysis of Tautomeric Equilibrium
The tautomeric equilibrium of 2-hydroxy-4,6-dimethylpyrimidine can be effectively investigated using spectroscopic methods, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of solvent is the critical experimental variable.
Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine
The compound can be synthesized by the condensation of urea and acetylacetone. A typical procedure involves reacting these starting materials in a lower alcohol solvent containing hydrogen chloride, followed by neutralization to yield the desired product.[5]
UV-Vis Spectroscopy Workflow
UV-Vis spectroscopy is a rapid and sensitive method for observing the tautomeric equilibrium, as the enol and keto forms have distinct chromophores and thus different absorption maxima (λmax). The aromatic enol form typically absorbs at a longer wavelength compared to the non-aromatic keto form.
Caption: Experimental workflow for UV-Vis analysis.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of 2-hydroxy-4,6-dimethylpyrimidine of known concentration (e.g., 1 mg/mL) in a UV-grade volatile solvent like methanol.
-
Solvent Series: In a series of quartz cuvettes, prepare solutions of the compound at a consistent final concentration (e.g., 10 µg/mL) in a range of solvents with varying polarities. Suggested solvents include:
-
Hexane (non-polar, aprotic)
-
Chloroform (intermediate polarity, aprotic)
-
Acetonitrile (polar, aprotic)
-
Ethanol (polar, protic)
-
Water (highly polar, protic)
-
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm, using the respective pure solvent as a blank.
-
Data Analysis: Identify the λmax in each spectrum. A shift in the λmax and changes in the shape of the absorption band across the solvent series will indicate a shift in the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
1H NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures.[6] If the rate of interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer will be observed. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.
Caption: Experimental workflow for NMR analysis.
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-hydroxy-4,6-dimethylpyrimidine in 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube. A range of solvents should be used to observe the solvent effect, for example:
-
Chloroform-d (CDCl3)
-
Methanol-d4 (CD3OD)
-
Dimethyl sulfoxide-d6 (DMSO-d6)
-
-
Data Acquisition: Acquire a quantitative 1H NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for accurate integration.
-
Data Analysis:
-
Reference the spectra to the residual solvent peak.
-
Identify signals that are unique to each tautomer. The C5-H proton is particularly useful as its chemical environment is significantly different in the enol and keto forms. The methyl protons may also show distinct signals.
-
Carefully integrate the area under the peaks corresponding to a specific proton (e.g., C5-H) for both tautomers.
-
Calculate the molar ratio of the two forms from the integration values. The equilibrium constant, Keq = [Keto]/[Enol], can then be determined.
-
Data Interpretation and Discussion
The spectroscopic data obtained will provide a clear picture of the tautomeric landscape of 2-hydroxy-4,6-dimethylpyrimidine in different environments.
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic features for the enol and keto tautomers. The exact values may vary depending on the specific conditions and instrumentation.
Table 1: Expected UV-Vis Absorption Maxima (λmax)
| Tautomer Form | Chromophore | Expected λmax (Hexane) | Expected λmax (Ethanol/Water) |
| Enol | Hydroxypyrimidine (Aromatic) | ~290-310 nm | Minor component, may be masked |
| Keto | Pyrimidinone (Amide-like) | Minor component | ~270-290 nm |
Note: The NIST WebBook reports a λmax for 4,6-dimethyl-2-pyrimidone (the keto form), which is likely the predominant form under their measurement conditions.[7]
Table 2: Predicted 1H NMR Chemical Shifts (δ in ppm)
| Proton | Enol Form (in CDCl3) | Keto Form (in DMSO-d6) | Rationale for Shift |
| N-H | - | ~11.0 - 12.0 | Deshielded proton in an amide-like environment. |
| O-H | ~9.0 - 10.0 | - | Acidic proton of the enol group. |
| C5-H | ~6.0 - 6.2 | ~5.7 - 5.9 | The C5 proton is in a more electron-rich aromatic ring in the enol form, but deshielded by the adjacent C=O in the keto form. |
| -CH3 | ~2.2 - 2.4 | ~2.1 - 2.3 | The chemical environment of the methyl groups is slightly different between the two tautomers. |
Causality of Solvent Effects
The experimental results are expected to demonstrate a clear trend:
-
In non-polar aprotic solvents like hexane, the equilibrium will favor the enol form. This is because the primary stabilizing factor is the aromaticity of the pyrimidine ring, and there are no strong solute-solvent interactions to favor the polar keto form.
-
In polar aprotic solvents like acetonitrile or DMSO, the equilibrium will shift towards the keto form. The large dipole moment of the keto tautomer is stabilized by the polar solvent.
-
In polar protic solvents like ethanol and water, the equilibrium will strongly favor the keto form. These solvents can form strong hydrogen bonds with the C=O and N-H groups of the pyrimidinone, providing significant stabilization that outweighs the energetic advantage of the enol's aromaticity.
Conclusion
The tautomerism of 2-hydroxy-4,6-dimethylpyrimidine is a classic example of how the chemical environment dictates molecular structure and properties. The equilibrium between the enol and keto forms is finely balanced and can be readily manipulated by the choice of solvent. For professionals in drug discovery and materials science, a thorough understanding of this phenomenon is not merely academic; it is essential for accurate structure-activity relationship studies, for the design of molecules with desired properties, and for ensuring the consistency and reliability of experimental results. The spectroscopic workflows detailed in this guide provide a robust framework for the qualitative and quantitative analysis of this and other tautomeric systems, enabling researchers to harness the dynamic nature of these fascinating molecules.
References
- Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
- El-Sayed, S. M., & El-Nahas, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
- Ajaj, I. A., et al. (2015). Solvent and structural effects in tautomeric 2(6)-hydroxy-4-methyl-6(2)-oxo-1-(substituted phenyl)-1,2(1,6)-dihydropyridine-3-carbonitriles: UV, NMR and quantum chemical study. PubMed.
- Katritzky, A. R., et al. (2010). Tautomerism in drug discovery. PubMed.
- Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
- NIST. (n.d.). 4,6-Dimethyl-2-pyrimidone. NIST WebBook.
- Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- ResearchGate. (2025).
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs.
- Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed.
- Katritzky, A. R., Rowe, J. D., & Roy, S. K. (1967). Potentially tautomeric pyridines. Part IX. The effect of chlorine substituents on pyridone–hydroxypyridine tautomerism. Journal of the Chemical Society B: Physical Organic.
- NIST. (n.d.). 4,6-Dimethyl-2-pyrimidone. NIST WebBook.
- PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine.
- MDPI. (2025). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
- Sigma-Aldrich. (n.d.). UV-Visible Solvents.
- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine.
- Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Comput
- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2025). MDPI.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solubility of 4,6-Dimethyl-2-hydroxypyrimidine in organic solvents
An In-Depth Technical Guide to the Solubility of 4,6-Dimethyl-2-hydroxypyrimidine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles, measurement, and prediction of the solubility of this compound (CAS: 108-79-2) in organic solvents. Designed for researchers, chemists, and formulation scientists, this document delves into the critical physicochemical properties of the compound, particularly its tautomerism, which governs its interaction with various solvent systems. We present a detailed, field-proven protocol for the experimental determination of thermodynamic solubility via the isothermal shake-flask method. Furthermore, this guide introduces theoretical frameworks, including Hansen Solubility Parameters (HSP), to enable a rational, predictive approach to solvent selection. The synthesis of theoretical modeling with robust experimental validation provides a powerful workflow for applications ranging from reaction chemistry and crystallization to pharmaceutical formulation.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its applications are prominent in both the pharmaceutical and agrochemical industries.[1] In pharmaceutical development, it is a precursor for drugs targeting metabolic and neurological disorders, while in agricultural chemistry, it is integral to the formulation of effective herbicides and fungicides.[1]
The success of any application, be it a chemical synthesis, purification by crystallization, or the formulation of a final product, is fundamentally dependent on the compound's solubility. A thorough understanding of how this compound dissolves in different organic solvents is paramount for process optimization, yield enhancement, and ensuring the stability and bioavailability of active ingredients.[1][2] Poor solubility can lead to significant challenges, including limited bioavailability and unreliable outcomes in biological assays.[2] This guide provides the foundational knowledge and practical methodologies to navigate and control the solubility of this important molecule.
Physicochemical Fundamentals
A molecule's solubility is dictated by its intrinsic physicochemical properties. For this compound, the most critical and often overlooked characteristic is its tautomerism.
The Critical Role of Tautomerism
This compound exists as a dynamic equilibrium between two tautomeric forms: the aromatic alcohol (enol) form, 2-hydroxy , and the non-aromatic amide (keto) form, 2-one .[3][4]
Caption: Keto-enol tautomerism of the title compound.
This equilibrium is not static; its position is highly influenced by the surrounding environment (i.e., the solvent).
-
In the Solid State: X-ray crystallography and IR spectroscopy have shown that related compounds like 2-pyridone predominantly exist in the keto (amide) form in the solid state.[5] This form is generally less polar.
-
In Solution: The equilibrium can shift. Non-polar solvents may favor the keto form, while polar, protic solvents that can engage in hydrogen bonding may favor the enol form.[5]
Causality: The ability of the molecule to present as either a hydrogen bond donor/acceptor (keto) or a potentially more aromatic, polarizable system (enol) means that its affinity for a given solvent is complex. A solvent that can stabilize one tautomer over the other will exhibit higher solvating power. This is the central mechanistic consideration for this molecule.
Core Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 108-79-2 | [1][3][6] |
| Molecular Formula | C₆H₈N₂O | [1][3][6] |
| Molecular Weight | 124.14 g/mol | [1][3][6] |
| Appearance | Off-white to pale yellow crystalline powder | [6] |
| Melting Point | 199 - 205 °C | [1][6] |
| pKa (Predicted) | 10.34 ± 0.10 | [6] |
| Qualitative Solubility | Slightly soluble in DMSO and Methanol | [6] |
A Predictive Framework: Hansen Solubility Parameters (HSP)
Instead of a brute-force trial-and-error approach, a theoretical framework can guide efficient solvent screening. The Hansen Solubility Parameter (HSP) model is a powerful and field-proven tool for this purpose.[7] It deconstructs the total cohesive energy of a substance into three components, based on the principle that "like dissolves like".[7][8]
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.
Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space". The fundamental principle is that the smaller the distance between the solute and solvent in this space, the higher the likelihood of dissolution. This distance, Ra, is calculated as:
Ra = [4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]½
A lower Ra value suggests higher affinity and probable solubility. While experimentally determined HSP values for this compound are not published, they can be estimated with high confidence using group contribution methods, which are integrated into various software packages.[9] This predictive power allows for the in silico screening of dozens of solvents to identify a shortlist of promising candidates for experimental validation.
Experimental Protocol: Thermodynamic Solubility Determination
For applications in formulation and process chemistry, the thermodynamic solubility —the true equilibrium concentration of a solute in a solvent at a given temperature—is the most critical parameter.[2] The isothermal shake-flask method is the gold-standard technique for this measurement.[10]
Rationale for Method Selection
The shake-flask method is chosen for its direct measurement of the equilibrium state. By allowing an excess of the solid to equilibrate with the solvent over an extended period, the measurement is independent of dissolution rate, ensuring the resulting concentration represents the true saturation point. This contrasts with kinetic solubility methods, which can overestimate solubility by creating supersaturated solutions.[2]
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials & Apparatus:
-
This compound (purity ≥ 99%)[1]
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" is critical; enough solid must be added such that a visible amount remains undissolved at the end of the experiment. A starting point is ~50-100 mg.
-
Solvent Addition: Add a known volume or mass of the test solvent to the vial (e.g., 5 mL).
-
Equilibration: Securely cap the vial and place it in the temperature-controlled shaker. Agitate the slurry at a constant temperature (e.g., 25 ± 0.5 °C) for a predetermined time.
-
Expertise Note: The equilibration time is critical. For many crystalline compounds, 24 hours is sufficient, but for stable polymorphs or compounds with slow dissolution kinetics, 48-72 hours may be necessary. A preliminary time-point study (e.g., sampling at 12, 24, 48, and 72 hours) is required to confirm that equilibrium has been reached (i.e., the concentration no longer increases).
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter into a clean vial.
-
Trustworthiness Note: This step must be performed quickly to prevent temperature changes that could cause precipitation. The filter must be chemically compatible with the solvent and should not adsorb the solute. A pre-rinse of the filter with a small amount of the solution can mitigate adsorption effects.
-
-
Quantification:
-
Accurately dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Prepare a multi-point calibration curve using accurately weighed standards of this compound.
-
Analyze the diluted sample and determine its concentration against the calibration curve.
-
-
Calculation: Calculate the original solubility in the solvent, accounting for all dilution factors. Report the result in units such as mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Solvent Selection Strategy and Data
While extensive, peer-reviewed solubility data for this compound across a wide range of organic solvents is sparse, a logical selection strategy can be formulated based on physicochemical principles.
Logical Framework for Solvent Screening
The following workflow integrates theoretical prediction with experimental validation for efficient and reliable solvent selection.
Caption: Integrated workflow for predictive solvent screening.
Illustrative Solubility Profile
The following table provides an illustrative guide to the expected solubility of this compound in common organic solvents, categorized by solvent class. These estimations are based on its known properties, including its hydrogen bonding capability and polarity, and data from structurally similar pyrimidines.[10][11][12] These are not experimental values and must be confirmed via the protocol in Section 4.0.
| Solvent Class | Solvent | Expected Solubility Range | Rationale |
| Polar Aprotic | DMSO | High | Strong H-bond acceptor, highly polar. Known to be slightly soluble, likely higher.[6] |
| DMF, NMP | High | Strong H-bond acceptors and high polarity, effective at solvating amides.[11][12] | |
| Acetone, THF | Moderate | Moderate polarity and H-bond acceptance.[11] | |
| Polar Protic | Methanol, Ethanol | Moderate | Can act as both H-bond donor and acceptor, but lower polarity may limit capacity.[6][10] |
| Water | Low | Poor aqueous solubility is a common trait for pyrimidine derivatives.[2][13] | |
| Non-Polar Aprotic | Toluene, Hexane | Very Low | Mismatch in polarity and lack of H-bonding capability. |
| Chlorinated | Dichloromethane | Low to Moderate | Moderate polarity but weak H-bonding interactions. |
Conclusion
The solubility of this compound in organic solvents is a complex function of its solid-state properties, its keto-enol tautomerism, and the specific intermolecular forces it can form with the solvent. A purely trial-and-error approach to solvent selection is inefficient. This guide advocates for a modern, integrated strategy that begins with theoretical prediction using frameworks like Hansen Solubility Parameters to create a rational shortlist of candidate solvents. This predictive step must be followed by rigorous experimental determination of thermodynamic solubility using a validated protocol, such as the isothermal shake-flask method detailed herein. By synthesizing predictive theory with robust experimental practice, researchers and developers can confidently and efficiently select the optimal solvent systems to meet their specific goals in synthesis, purification, and formulation.
References
- Baluja, S., & Gedia, M. (2012). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 57(3), 221-226.
- D'Angelo, L., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(11), 3744-3753.
- Sheikholeslamzadeh, E., & Rohani, S. (2014). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research, 53(19), 8257-8264.
- Wan, H., et al. (2017). Prediction of the solubility of medium-sized pharmaceutical compounds using a temperature-dependent NRTL-SAC model. Diva-portal.org.
- Padayachee, D., et al. (2020). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Heliyon, 6(10), e05131.
- Solubility of Things. (n.d.). Pyrimidine.
- Chemsrc. (n.d.). This compound | CAS#:108-79-2.
- ResearchGate. (n.d.). The model compounds.
- Pontiki, E., et al. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 24(18), 3369.
- Oliveira, R., et al. (1999). Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. Fluid Phase Equilibria, 163(1), 113-125.
- ResearchGate. (n.d.). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- NIST. (n.d.). 4,6-Dimethyl-2-pyrimidone. NIST Chemistry WebBook.
- Sahu, P. K. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 10(1).
- Wikipedia. (n.d.). Hansen solubility parameter.
- Hansen Solubility. (n.d.). Hansen Solubility Parameters.
- ResearchGate. (n.d.). Schematic representation of three possible tautomers of 2-pyrimidone/2-hydroxypyridine.
- Perlov, D., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling.
- Gani, R., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- ResearchGate. (2018). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
- PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine.
- Baluja, S., & Akbari, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Analytical and Pharmaceutical Research, 7(5).
- Barlin, G. B., & Pfleiderer, W. (1971). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[13][14]-Annelated Rings. Journal of the Chemical Society B: Physical Organic, 1425-1431.
- ResearchGate. (2014). Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation.
- Wikipedia. (n.d.). 2-Pyridone.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]
- 4. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 108-79-2 [m.chemicalbook.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Quantum Chemical Exploration of Hydroxypyrimidines: From Tautomerism to Therapeutic Design
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hydroxypyrimidines are a cornerstone of heterocyclic chemistry, forming the structural basis for essential biomolecules, including the nucleobases uracil and thymine, and a vast array of pharmacologically active compounds. Their chemical behavior, and by extension their biological function, is profoundly governed by a delicate tautomeric equilibrium between hydroxy (enol) and oxo (keto) forms. Understanding and predicting this equilibrium, along with the molecule's electronic structure, reactivity, and spectroscopic signatures, is paramount for rational drug design and materials science. This technical guide provides a comprehensive exploration of the application of quantum chemical calculations to unravel the multifaceted nature of hydroxypyrimidines. We will delve into the core theoretical methodologies, from geometry optimization to the prediction of spectroscopic and non-linear optical properties, while emphasizing the causality behind computational choices. This document serves as a practical framework for researchers, offering field-proven insights and step-by-step protocols to leverage computational chemistry for the design of novel hydroxypyrimidine derivatives.
Part 1: The Central Challenge: Unraveling Tautomerism
The defining characteristic of hydroxypyrimidines is their ability to exist as a mixture of tautomers, primarily the hydroxy and oxo forms. This prototropic tautomerism involves the migration of a proton between the exocyclic oxygen and a ring nitrogen atom. The predominance of a specific tautomer dictates the molecule's hydrogen bonding capabilities, aromaticity, and ultimately, its recognition by biological targets.
The Hydroxy-Oxo Equilibrium: A Tale of Two Forms
For the parent compounds, 2-hydroxypyrimidine and 4-hydroxypyrimidine, the key equilibrium is between the aromatic hydroxy form and the non-aromatic but potentially more stable oxo (pyrimidinone) form. For instance, 4-hydroxypyrimidine can exist in equilibrium with pyrimidin-4(1H)-one and pyrimidin-4(3H)-one.[1] The relative stability of these forms is not intrinsic but is heavily influenced by the surrounding environment.
The Decisive Role of Environment: Gas Phase vs. Solvation
Quantum chemical calculations have been instrumental in dissecting the influence of the environment on tautomeric stability.
-
In Polar Solvents: The equilibrium can shift dramatically. The greater dipole moment of the oxo tautomer leads to stronger solute-solvent interactions in polar media. Computational models predict that the hydroxy-oxo tautomeric equilibrium is strongly shifted toward the oxo form in polar solvents.[2] This phenomenon is critical in biological systems, where the aqueous environment stabilizes the oxo forms of nucleobases like uracil and thymine, which is essential for correct base pairing in DNA and RNA.[4]
Computational Prediction of Tautomeric Equilibria
Accurately predicting the relative energies of tautomers is a primary goal of theoretical studies. This requires high-level computational methods that can properly account for electron correlation.
-
Methodologies: A hierarchy of methods is employed, including the Hartree-Fock (HF) method, Many-Body Perturbation Theory (MBPT, particularly MBPT(2) or MP2), and the Coupled Cluster (CC) method.[2][3] Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy and is widely used for these systems.[5][6]
-
Causality in Method Selection: While computationally cheaper methods like HF can provide a starting point, they often fail to capture the subtle energy differences between tautomers. MBPT(2) is a common choice for including electron correlation, but higher-order effects can favor the oxo forms by 1-4 kJ/mol, a small but significant margin.[2][3] Therefore, for high accuracy, methods like CCSD or DFT functionals benchmarked for such systems are preferable. The choice of basis set, such as a double-ζ Gaussian basis augmented with polarization functions (e.g., 6-311++G(d,p)), is also crucial for obtaining reliable results.[2][7]
Part 2: Core Computational Methodologies and Protocols
A systematic computational investigation of a hydroxypyrimidine derivative follows a well-defined workflow. Each step builds upon the last, from establishing the correct ground-state structure to predicting its dynamic behavior and spectroscopic properties.
General Computational Workflow
The following diagram outlines a typical workflow for the quantum chemical analysis of a hydroxypyrimidine molecule.
Caption: A typical workflow for the computational analysis of hydroxypyrimidines.
Molecular Structure and Geometry Optimization
Causality: An accurate molecular geometry is the bedrock of all subsequent calculations. Geometry optimization seeks the minimum energy conformation on the potential energy surface.[8] An incorrect structure will yield erroneous electronic properties, spectra, and reactivity descriptors.
Protocol: Geometry Optimization and Frequency Confirmation
-
Structure Input: Build the initial 3D structure of the desired hydroxypyrimidine tautomer using molecular modeling software (e.g., Avogadro, GaussView).
-
Calculation Setup: In a quantum chemistry software package (e.g., Gaussian, ORCA), define the calculation.
-
Method: Specify a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[7][9]
-
Keywords: Use the Opt keyword for optimization and Freq to perform a frequency calculation subsequently.
-
Solvation (Optional): To model the system in solution, include a continuum model like the Polarizable Continuum Model (PCM).[6][10]
-
-
Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy.
-
Validation: Upon completion, inspect the output.
-
Convergence: Confirm that the optimization converged according to the software's criteria.
-
Imaginary Frequencies: Check the frequency calculation results. A true minimum energy structure will have zero imaginary frequencies.[8] One imaginary frequency indicates a transition state.
-
Data Presentation: Optimized Structural Parameters
The table below shows a hypothetical comparison of calculated and experimental bond lengths for the more stable oxo-tautomer of 4-hydroxypyrimidine.
| Bond | Calculated (B3LYP/6-311+G(d,p)) (Å) | Experimental (X-ray) (Å) |
| N1-C2 | 1.375 | 1.372 |
| C2-N3 | 1.315 | 1.311 |
| N3-C4 | 1.390 | 1.385 |
| C4-C5 | 1.450 | 1.448 |
| C5-C6 | 1.345 | 1.342 |
| C6-N1 | 1.360 | 1.358 |
| C4=O7 | 1.240 | 1.238 |
Vibrational Spectroscopy (IR & Raman)
Causality: Theoretical vibrational analysis serves two key purposes: it confirms that an optimized structure is a true energy minimum, and it allows for the assignment of experimental IR and Raman spectra, providing a direct link between theory and experiment.[11][12] This is particularly useful for distinguishing between tautomers, as their vibrational signatures (e.g., C=O vs. O-H stretching frequencies) are distinct.
Protocol: Simulating Vibrational Spectra
-
Prerequisite: A successfully optimized geometry is required.
-
Calculation: Perform a frequency calculation at the same level of theory used for the optimization (e.g., B3LYP/6-311+G(d,p)).[8]
-
Data Processing:
-
Scaling: Raw computed frequencies are typically higher than experimental values due to the harmonic approximation. Apply a standard scaling factor for the chosen level of theory (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experiment.
-
Visualization: Use software to visualize the vibrational modes and generate a theoretical spectrum by convoluting the scaled frequencies with a Lorentzian or Gaussian function.[12]
-
-
Analysis: Compare the theoretical spectrum to the experimental one. Analyze the atomic motions (Potential Energy Distribution, PED) for each calculated frequency to assign specific bands in the experimental spectrum to particular bond stretches, bends, or torsions.[11]
Electronic Properties and UV-Vis Spectra
Causality: The electronic transitions of hydroxypyrimidines, which determine their color and photochemical behavior, can be modeled using Time-Dependent Density Functional Theory (TD-DFT).[13] This method calculates the energies of excited states, allowing for the simulation of UV-Vis absorption spectra. This is crucial for understanding the photostability of drug molecules and for designing dyes or NLO materials.
Protocol: TD-DFT Calculation for UV-Vis Spectrum
-
Prerequisite: A fully optimized ground-state geometry is essential.
-
Calculation Setup:
-
Method: Use the TD keyword in the software package. Specify the DFT functional and basis set, which can be the same as the ground state or a different one known to perform well for excited states (e.g., B3LYP, PBE0, CAM-B3LYP).[14][15]
-
Solvent: Since UV-Vis spectra are typically measured in solution, including a solvent model (e.g., IEFPCM) is critical for accurate predictions.[16][17]
-
Number of States: Request a sufficient number of excited states (nstates) to cover the desired spectral range.[17]
-
-
Execution & Analysis:
-
Run the TD-DFT calculation.
-
Extract the calculated excitation energies (in eV or nm), oscillator strengths (f), and the main orbital contributions for each transition. The oscillator strength is proportional to the intensity of the absorption band.[14]
-
Compare the simulated spectrum (λmax) with experimental data.[15][16]
-
Data Presentation: Calculated Electronic Transitions
| Transition | Excitation Energy (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 295 | 0.152 | HOMO → LUMO (95%) |
| S0 → S2 | 268 | 0.089 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 241 | 0.456 | HOMO → LUMO+1 (75%), HOMO-2 → LUMO (20%) |
Part 3: Probing Chemical Reactivity and Interactions
Beyond structure and spectra, quantum chemical calculations provide powerful descriptors of chemical reactivity. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are indispensable tools for this purpose.
Frontier Molecular Orbital (FMO) Analysis
Causality: FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[18] The HOMO, being the outermost electron-containing orbital, acts as the electron donor (nucleophile), while the LUMO is the electron acceptor (electrophile).[19][20] The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity.[21]
Caption: FMO theory: reaction is driven by HOMO-LUMO interaction.
Molecular Electrostatic Potential (MEP) Mapping
Causality: The MEP is a 3D map of the electrostatic potential surrounding a molecule, which is generated by the molecule's nuclei and electrons.[22] It provides a visually intuitive guide to chemical reactivity.[23]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, such as lone pairs on nitrogen and oxygen atoms. These are the most likely sites for electrophilic attack and for acting as hydrogen bond acceptors.[24][25]
-
Positive Regions (Blue): Indicate electron-deficient areas, typically around hydrogen atoms bonded to electronegative atoms (e.g., N-H, O-H). These are sites for nucleophilic attack and for acting as hydrogen bond donors.[25]
MEP analysis is a self-validating system; the predicted reactive sites from MEP maps should align with known chemical behavior and the orbital distributions from FMO analysis. For drug development, MEP is crucial for understanding how a ligand will interact with the electrostatic environment of a protein's active site.[26]
Part 4: Advanced Applications in Drug and Materials Design
The fundamental properties derived from quantum chemical calculations serve as the foundation for more complex applications, particularly in computer-aided drug design (CADD) and the search for novel materials.
Non-Linear Optical (NLO) Properties
Pyrimidine derivatives are of interest for their potential NLO properties, which are essential for applications in optoelectronics and photonics.[7] Computational methods can predict NLO behavior by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ).[9][[“]] Large hyperpolarizability values, often associated with significant intramolecular charge transfer, indicate a strong NLO response.[26] DFT calculations at levels like M06/6-311G** have been successfully used to assess the NLO potential of pyrimidine-based molecules.[26]
Hydroxypyrimidines in Computer-Aided Drug Design (CADD)
Quantum mechanics (QM) provides high-quality input parameters for various CADD methodologies.[28]
-
Molecular Docking: Accurate geometries and partial atomic charges derived from QM calculations (often from fitting the MEP) lead to more realistic docking poses and more reliable binding affinity predictions.[29] Identifying the most stable tautomer under physiological conditions is a critical prerequisite for meaningful docking studies.
-
Pharmacophore Modeling: The 3D arrangement of key features, such as hydrogen bond donors/acceptors identified via MEP analysis, is used to build pharmacophore models for virtual screening.[30]
-
Quantitative Structure-Activity Relationship (QSAR): QM-derived descriptors like HOMO/LUMO energies, dipole moment, and MEP values can be used as variables in QSAR models to correlate a molecule's electronic properties with its biological activity.[30]
The diagram below illustrates how QM calculations integrate into a modern CADD pipeline.
Caption: Integration of QM calculations into a CADD workflow.
Conclusion
Quantum chemical calculations provide an indispensable toolkit for the modern researcher studying hydroxypyrimidines. They offer unparalleled insight into the fundamental properties that govern the behavior of these vital heterocyclic compounds. From resolving the complexities of tautomerism to predicting spectroscopic signatures and guiding the design of new therapeutic agents, these theoretical methods bridge the gap between molecular structure and function. The protocols and insights presented in this guide offer a robust framework for applying computational chemistry to accelerate the discovery and development of novel chemical entities based on the hydroxypyrimidine scaffold, ensuring that future research is built on a foundation of theoretical accuracy and predictive power.
References
- Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. [Link]
- Les, A., & Adamowicz, L. (Year N/A). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. [Link]
- Les, A., & Adamowicz, L. (1990). Theoretical ab Initio Study of the Protomeric Tautomerism of 2-Hydroxy pyrimidine, 4-Hydroxypyrlmldlne, and Their Derivatives.
- Mohan, B., et al. (2020). An experimental and computational study of pyrimidine based bis-uracil derivatives as efficient candidates for optical, nonlinear optical, and drug discovery applications.
- Consensus. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. [Link]
- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A. [Link]
- Thomas, S., et al. (2024).
- Thomas, S., et al. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. RSC Advances. [Link]
- Thomas, S., et al. (2024). (PDF) Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies.
- Shugar, D. (Year N/A). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]
- Slanina, Z. (2017). Computational Simulations of the Molecular Structure and Thermodynamical Properties of 4,6-Dihydroxypyrimidine and 2,4-Diamino-6-Hydroxypyrimidine. Semantic Scholar. [Link]
- Al-Ghamdi, A. A., et al. (2016).
- Request PDF. (Year N/A). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. [Link]
- Giuliano, G., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]
- Shugar, D. (1984). New light on tautomerism of purines and pyrimidines and its biological and genetic implications.
- ResearchGate. (Year N/A). The transformed and optimized structures, frontier molecule orbital... [Link]
- Giese, B., et al. (2007). Hydrogen-bonding between pyrimidine and water: a vibrational spectroscopic analysis. PubMed. [Link]
- Redalyc. (Year N/A).
- ResearchGate. (Year N/A). Electrostatic potential mapped on the molecular surfaces of a... [Link]
- Kamal, A. M., et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Drug Design, Development and Therapy. [Link]
- Gadre, S. R., et al. (2021). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Chemical Society Reviews. [Link]
- Theoretical and Computational Chemistry. (Year N/A).
- ChemRxiv. (Year N/A).
- MDPI. (Year N/A).
- Kamal, A. M., et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Drug Design, Development and Therapy. [Link]
- Chem Help ASAP. (2020). frontier molecular orbital analysis. YouTube. [Link]
- Cavalcanti, B. C., et al. (2022). Computational Simulations of the Molecular Structure and Thermodynamical Properties of 4,6-Dihydroxypyrimidine and 2,4-Diamino-6-Hydroxypyrimidine. MDPI. [Link]
- ResearchGate. (2015). (PDF) Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. [Link]
- Wikipedia. (Year N/A). Frontier molecular orbital theory. [Link]
- Asian Journal of Organic Chemistry. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. [Link]
- Inam, M., et al. (Year N/A).
- PubMed Central. (Year N/A). Quantum Chemistry Calculations for Metabolomics: Focus Review. [Link]
- ResearchGate. (Year N/A). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. [Link]
- ResearchGate. (Year N/A).
- MDPI. (Year N/A). Computer-Aided Drug Design and Drug Discovery. [Link]
- Chemistry LibreTexts. (2020). 2.02: LFT and Frontier Molecular Orbital Theory. [Link]
- ResearchGate. (Year N/A). Calculated vs . experimental IR spectrum of pyrimidine in CS 2... [Link]
- ResearchGate. (Year N/A). (a)
- Patel, H., & Roy, K. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction.
- YouTube. (2021). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. [Link]
- MDPI. (Year N/A).
- El-Damasy, A. K., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Spectroscopy Online. (2023). Modeling the Structure, Vibrational, and UV-vis Absorbance Spectra of the Rubrofusarin Molecule. [Link]
- de Oliveira, C. S., et al. (2012).
- DergiPark. (2023).
- King, J. A., et al. (2022). Low-Frequency Vibrational Spectroscopy and Quantum Mechanical Simulations of the Crystalline Polymorphs of the Antiviral Drug Ribavirin. Molecular Pharmaceutics. [Link]03/)
Sources
- 1. researchgate.net [researchgate.net]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Simulations of the Molecular Structure and Thermodynamical Properties of 4,6-Dihydroxypyrimidine and 2,4-Diamino-6-Hydroxypyrimidine | Semantic Scholar [semanticscholar.org]
- 6. jchemrev.com [jchemrev.com]
- 7. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical materia ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05681G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. redalyc.org [redalyc.org]
- 15. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. MEP [cup.uni-muenchen.de]
- 23. researchgate.net [researchgate.net]
- 24. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity | MDPI [mdpi.com]
- 25. chemrxiv.org [chemrxiv.org]
- 26. tandfonline.com [tandfonline.com]
- 27. consensus.app [consensus.app]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
The Biological Significance of the Pyrimidine Scaffold: From Genetic Code to Therapeutic Agent
Executive Summary
The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of life itself. As an integral component of DNA and RNA, it forms the very basis of the genetic code.[1] Beyond this fundamental role, the pyrimidine scaffold has emerged as one of the most significant and versatile building blocks in modern medicinal chemistry.[2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, have made it a "privileged scaffold" in drug discovery.[1] This guide provides an in-depth exploration of the pyrimidine core's biological significance, beginning with its foundational role in nucleic acids and cellular metabolism, and extending to its application as a pharmacophore in a wide array of therapeutic agents, with a special focus on its impact in oncology and virology. For researchers and drug development professionals, understanding the multifaceted nature of this scaffold is paramount for designing the next generation of targeted and effective therapeutics.
The Fundamental Role of Pyrimidine in Biology
Pyrimidine is a π-deficient aromatic heterocycle with nitrogen atoms at positions 1 and 3.[3] This arrangement creates a distinct electronic landscape: the ring's 2, 4, and 6 positions are electron-deficient, while the 5-position is comparatively electron-rich, making it more susceptible to electrophilic substitution.[3][4] This electronic character, combined with the nitrogen atoms' capacity to act as hydrogen bond acceptors, is fundamental to its biological function and its utility in drug design.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂ | [4] |
| Molar Mass | 80.088 g/mol | [4] |
| Melting Point | 20-22 °C | [4] |
| Boiling Point | 123-124 °C | [4] |
| pKa (protonated) | 1.23 | [3] |
The most profound biological significance of the pyrimidine scaffold lies in its presence within the nucleobases that constitute the genetic material of all known life.[1][5] Three canonical pyrimidine bases are central to cellular function:
-
Cytosine (C): Found in both DNA and RNA, it forms three hydrogen bonds with its purine counterpart, guanine (G).
-
Thymine (T): Found primarily in DNA, it forms two hydrogen bonds with adenine (A).
-
Uracil (U): Replaces thymine in RNA and also pairs with adenine via two hydrogen bonds.
The precise hydrogen bonding patterns between pyrimidines and purines are the basis for the double helix structure of DNA and are critical for the fidelity of genetic replication and transcription.[5]
Pyrimidine Metabolism: A Dynamic Cellular Hub
Cells maintain a balanced supply of pyrimidine nucleotides through tightly regulated metabolic pathways, ensuring their availability for nucleic acid synthesis, cell division, and other metabolic processes.[5][6] This regulation occurs through two primary routes: de novo synthesis and salvage pathways.
The de novo pathway constructs the pyrimidine ring from simple precursor molecules, including bicarbonate, glutamine, and aspartate.[5] In contrast to purine synthesis, the pyrimidine ring is synthesized first and then attached to the ribose-5-phosphate moiety.[7] This energy-intensive process is a critical control point in cellular proliferation.[5]
The key steps, catalyzed by a series of enzymes, are outlined below:
-
Carbamoyl Phosphate Synthesis: The pathway begins in the cytosol where Carbamoyl Phosphate Synthetase II (CPS II) catalyzes the rate-limiting step, forming carbamoyl phosphate from glutamine, CO₂, and ATP.[5][7]
-
Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) condenses carbamoyl phosphate with aspartate.[7]
-
Ring Closure: Dihydroorotase facilitates an intramolecular condensation to form the closed ring structure, dihydroorotate.[8]
-
Oxidation: Dihydroorotate dehydrogenase (DHODH), the only mitochondrial enzyme in this pathway, oxidizes dihydroorotate to orotate.[8]
-
PRPP Addition: Orotate phosphoribosyltransferase (OPRT) attaches the ribose-5-phosphate group from PRPP to orotate, forming orotidine monophosphate (OMP).[7]
-
Decarboxylation: OMP decarboxylase removes a carboxyl group to produce the first key pyrimidine nucleotide, uridine monophosphate (UMP).[7][9]
UMP is then phosphorylated to UDP and UTP, and UTP can be aminated by CTP synthase to form cytidine triphosphate (CTP).[7][8]
The salvage pathway is an energy-efficient alternative that recycles pre-existing pyrimidine bases and nucleosides from the diet or from nucleic acid turnover.[10] Key enzymes like pyrimidine phosphoribosyltransferase and various nucleoside kinases (e.g., thymidine kinase) catalyze the conversion of free bases and nucleosides back into nucleotides, allowing them to re-enter the metabolic pool.[7][10]
Unlike purines, which are catabolized to the poorly soluble uric acid, pyrimidines are degraded into highly water-soluble end products.[11][12] Cytosine and uracil are broken down into β-alanine, ammonia, and CO₂, while thymine is catabolized to β-aminoisobutyrate, ammonia, and CO₂.[8][13] The high solubility of these products means that disorders of pyrimidine catabolism are rare.[13]
The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
The same features that make pyrimidines vital for biology also make them ideal starting points for drug design. The pyrimidine ring is considered a "privileged scaffold" because its derivatives can interact with a wide variety of biological targets with high affinity and specificity.[1][2][14]
-
Hydrogen Bonding Capability: The two ring nitrogens are excellent hydrogen bond acceptors, enabling strong and specific interactions with protein targets.[1]
-
Bioisosterism: The pyrimidine ring can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties like solubility and metabolic stability while maintaining or enhancing biological activity.[1]
-
Synthetic Versatility: The pyrimidine ring is synthetically accessible and can be readily functionalized at multiple positions, allowing chemists to fine-tune its properties to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1][15]
-
Structural Rigidity: The aromatic nature of the scaffold provides a rigid core to orient substituents into the binding pockets of target proteins, reducing the entropic penalty of binding.
The synthetic and biological versatility of the pyrimidine scaffold has led to its incorporation into drugs for a vast range of diseases.[1][16] These include:
-
Anticancer Agents: Perhaps the most prominent application, with numerous drugs targeting kinases, polymerases, and metabolic enzymes.[1][17]
-
Antiviral Agents: Nucleoside analogs that inhibit viral reverse transcriptase or polymerase are a cornerstone of HIV and hepatitis therapy.[1][18]
-
Antimicrobial Agents: Derivatives have shown potent antibacterial and antifungal activity.[16]
-
Cardiovascular and CNS Agents: Pyrimidine-based drugs have been developed as antihypertensives and for treating neurological disorders.[1][17]
Case Study I: Pyrimidine-Based Epidermal Growth Factor Receptor (EGFR) Inhibitors in Oncology
The EGFR signaling pathway is a critical regulator of cell proliferation, and its dysregulation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[19][20] This has made EGFR a prime target for cancer therapy, and pyrimidine-based molecules have proven to be exceptionally effective inhibitors.[20][21]
EGFR is a receptor tyrosine kinase (TK) that, upon binding to ligands like EGF, dimerizes and auto-phosphorylates its intracellular kinase domain. This initiates downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that drive cell proliferation, survival, and migration.[20] In cancer, mutations can lead to constitutive activation of the kinase, promoting uncontrolled cell growth.[20]
Pyrimidine-based EGFR inhibitors are small molecules that compete with ATP for binding to the catalytic site of the intracellular tyrosine kinase domain.[20][22] By occupying this pocket, they prevent auto-phosphorylation and block the downstream signaling that drives tumor growth.[22] Drugs like Osimertinib and Gefitinib are examples of highly successful pyrimidine-based TKIs.[19][22]
The development of EGFR inhibitors has evolved to target specific resistance mutations, such as T790M. The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Target Cell Line | Target EGFR Status | IC₅₀ (μM) | Reference |
| Erlotinib (Ref.) | HepG2 | Wild-Type | 0.87 | [23] |
| Erlotinib (Ref.) | A549 | Wild-Type | 1.12 | [23] |
| Compound 10b | HepG2 | Wild-Type | 3.56 | [23] |
| Compound 10b | A549 | Wild-Type | 5.85 | [23] |
| Compound 10b | (Enzyme Assay) | Wild-Type | 0.00829 | [23] |
This generalized protocol describes a common method for determining the IC₅₀ of a pyrimidine-based inhibitor against EGFR. The principle is to measure the phosphorylation of a substrate peptide by the EGFR kinase enzyme in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP solution
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (pyrimidine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Perform a serial dilution of the test compounds in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add 2.5 µL of the diluted test compound.
-
Enzyme Addition: Add 5 µL of EGFR enzyme solution (pre-diluted in kinase buffer) to each well. Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate Kinase Reaction: Add 2.5 µL of a solution containing the peptide substrate and ATP to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
Reaction Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light generated is proportional to the ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Case Study II: Pyrimidine Analogs as Antiviral Agents
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[18] These molecules are designed to mimic natural nucleosides and interfere with the replication of viral genetic material.[18][24]
Once inside a cell, these pyrimidine analogs are phosphorylated by host or viral kinases into their active triphosphate form.[25] They then act as competitive inhibitors or chain terminators by being incorporated into the growing viral DNA or RNA chain by viral polymerases or reverse transcriptases.[18][26] Because they often lack a 3'-hydroxyl group, their incorporation prevents the addition of the next nucleotide, halting replication.
| Drug Name | Pyrimidine Base | Mechanism of Action | Primary Viral Target(s) |
| Lamivudine (3TC) | Cytosine analog | Inhibits viral reverse transcriptase, causing chain termination. | HIV, Hepatitis B Virus (HBV)[18] |
| Zidovudine (AZT) | Thymidine analog | Inhibits viral reverse transcriptase, causing chain termination. | HIV[18] |
| Sofosbuvir | Uracil analog | Inhibits the HCV NS5B RNA-dependent RNA polymerase. | Hepatitis C Virus (HCV)[18] |
| Remdesivir | Adenosine analog (prodrug) | Chain terminator of viral RNA-dependent RNA polymerases. | SARS-CoV-2, Ebola[18] |
Conclusion and Future Outlook
The pyrimidine scaffold is a remarkable molecular entity, fundamental to the storage of genetic information and central to the regulation of cellular life. Its journey from a simple building block of DNA to the core of numerous life-saving therapeutics demonstrates its incredible versatility.[1] The physicochemical properties of the pyrimidine ring make it a privileged and highly adaptable scaffold for medicinal chemists to target a wide array of diseases.[14] Future research will undoubtedly continue to leverage this scaffold, developing next-generation inhibitors that overcome drug resistance, improve selectivity, and treat diseases previously deemed untreatable.[1] The exploration of novel substitutions and fused-ring systems based on the pyrimidine core will continue to expand its chemical space, ensuring its significance in drug discovery for decades to come.[2]
References
- Wikipedia. Pyrimidine metabolism.
- Bohrium. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy.
- Creative Proteomics Blog. (2024).
- Nammalwar, B., & Bunce, R. A. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(15), 4475. [Link]
- GSC Online Press. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. GSC Biological and Pharmaceutical Sciences, 15(2), 245-267. [Link]
- DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
- Slideshare.
- MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 123.
- Frontiers in Chemistry. (2022).
- Slideshare. Pyrimidine Biosynthesis.
- Royal Society of Chemistry. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(1), 213-228.
- GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences, 25(01), 103–111.
- Science Alert. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Journal of Biological Sciences, 16, 137-146.
- Fiveable. Pyrimidine biosynthesis and catabolism | Biological Chemistry II Class Notes.
- PubMed. (2005). Pyrimidine nucleoside analogs in cancer treatment. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 209-223.
- LSU School of Medicine.
- CD Biosynsis. Pyrimidine Biosynthesis.
- NIH. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893792.
- Taylor & Francis Online. (2005). Pyrimidine nucleoside analogs in cancer treatment. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 209-223.
- PubMed. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842.
- NIH. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 123.
- Biology Discussion.
- PubMed. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Recent Patents on Anti-Infective Drug Discovery, 18(1), 3-21.
- NIH. (2017). Pyrimidine Analogues.
- MDPI.
- GSC Online Press. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
- NIH. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of the Indian Chemical Society, 100(8), 101073.
- NIH. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. International Scholarly Research Notices, 2014, 242171.
- Wikipedia. Pyrimidine.
- PubMed. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry, 24(15), 1525-1548.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. scialert.net [scialert.net]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. Pyrimidine Biosynthesis - CD Biosynsis [biosynsis.com]
- 7. davuniversity.org [davuniversity.org]
- 8. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 9. Pyrimidine Biosynthesis | PPTX [slideshare.net]
- 10. fiveable.me [fiveable.me]
- 11. Catabolism of pyrimidine nucleotides | PPTX [slideshare.net]
- 12. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 21. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. gsconlinepress.com [gsconlinepress.com]
The Physicochemical Compass: A Technical Guide to Substituted Pyrimidine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry.[1][2][3][4][5] Its presence in the fundamental building blocks of life, DNA and RNA, foreshadows its profound potential in therapeutic design.[4][5][6][7] Indeed, the versatility of the pyrimidine ring has given rise to a vast array of drugs with applications spanning from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[1][2][3][6][8] However, the journey from a promising pyrimidine-based compound to a successful drug is navigated by a deep understanding of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.[9][10]
This technical guide provides an in-depth exploration of the core physicochemical properties of substituted pyrimidine derivatives. Moving beyond a mere listing of parameters, we will delve into the causality behind experimental choices and the intricate interplay between chemical structure and biological behavior.
The Foundational Pillars: Lipophilicity, Solubility, and pKa
The therapeutic success of a pyrimidine derivative is critically dependent on a delicate balance of its physicochemical properties.[11] Key among these are lipophilicity, aqueous solubility, and the ionization constant (pKa), which collectively influence a drug's journey through the body.
Lipophilicity: The Gatekeeper of Permeability
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a crucial determinant of its ability to cross biological membranes.[11] It is most commonly expressed as the logarithm of the partition coefficient (log P) or the distribution coefficient (log D at a specific pH).
-
Log P : Represents the ratio of the concentration of the neutral form of a compound in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[12]
-
Log D : Accounts for both the neutral and ionized forms of a compound at a physiological pH (usually 7.4), providing a more accurate reflection of its behavior in the body.
The "Rule of Five," a widely recognized guideline in drug discovery, suggests that orally active drugs generally have a log P value not exceeding 5.[11] However, the optimal lipophilicity is a fine balance; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity.[11]
The nature and position of substituents on the pyrimidine ring profoundly influence its lipophilicity. Electron-withdrawing groups can impact the electron distribution of the ring system, while the addition of hydrophobic or hydrophilic moieties directly alters the molecule's partitioning behavior.
Table 1: Impact of Representative Substituents on Lipophilicity
| Substituent Group | General Effect on Lipophilicity | Example |
| Alkyl Chains | Increases | Methyl, Ethyl |
| Halogens | Increases (F < Cl < Br < I) | Chloro, Bromo |
| Hydroxyl | Decreases | -OH |
| Amino | Decreases | -NH2 |
| Carboxylic Acid | Significantly Decreases | -COOH |
Aqueous Solubility: The Prerequisite for Absorption
For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a major hurdle in drug development, often leading to low bioavailability. The solubility of pyrimidine derivatives is governed by their ability to form favorable interactions with water molecules, primarily through hydrogen bonding.
Substituents that can act as hydrogen bond donors or acceptors (e.g., -OH, -NH2, -COOH) generally enhance aqueous solubility. Conversely, bulky, non-polar substituents tend to decrease solubility. The crystal structure of the solid form also plays a critical role; a more stable crystal lattice requires more energy to break, resulting in lower solubility.[13]
pKa: The Determinant of Ionization
The pKa value reflects the acidity or basicity of a compound and determines its ionization state at a given pH. The two nitrogen atoms in the pyrimidine ring are weakly basic.[6] The pKa of the parent pyrimidine is approximately 1.3. However, the introduction of substituents can significantly alter the pKa.
-
Electron-donating groups (e.g., -NH2, -OCH3) increase the electron density on the ring nitrogens, making them more basic (higher pKa).
-
Electron-withdrawing groups (e.g., -NO2, -CN) decrease the electron density, making the nitrogens less basic (lower pKa).
The ionization state of a drug is crucial as it affects its solubility, permeability, and interaction with its biological target.[12] Generally, the ionized form of a drug is more water-soluble, while the neutral form is more lipid-soluble and thus more readily permeates cell membranes. Manipulating the pKa is a key strategy in medicinal chemistry to optimize a drug's ADME properties.[12]
The Structural Blueprint: Crystal Structure and Its Implications
The solid-state properties of a drug, dictated by its crystal structure, are of paramount importance for its formulation, stability, and bioavailability.[13] X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of molecules in a crystal lattice.[13][14]
In the crystalline state, pyrimidine derivatives engage in various intermolecular interactions, including:
-
Hydrogen Bonds : These are the most significant interactions, especially when substituents capable of hydrogen bonding are present.[13][15]
-
π-π Stacking : The aromatic pyrimidine rings can stack on top of each other, contributing to the stability of the crystal lattice.[13]
-
Van der Waals Forces : These weaker forces also contribute to the overall packing of the molecules.
The specific arrangement of molecules in the crystal can lead to polymorphism, where a compound can exist in multiple crystalline forms with different physicochemical properties. Identifying and characterizing the most stable polymorph is a critical step in drug development.
Experimental Determination of Physicochemical Properties: A Practical Guide
Accurate and reproducible measurement of physicochemical properties is essential for guiding drug design and development.[16] High-throughput screening methods are often employed in the early stages of discovery to rapidly assess large numbers of compounds.[16]
Protocol 1: Determination of Log P by Shake-Flask Method
This traditional method remains a gold standard for accurate log P determination.
Methodology:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: Accurately weigh a small amount of the pyrimidine derivative and dissolve it in the aqueous phase.
-
Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed container.
-
Equilibration: Shake the container vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the log P using the formula: log P = log([Compound]octanol / [Compound]aqueous).
Protocol 2: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Methodology:
-
Solution Preparation: Dissolve a known amount of the pyrimidine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add small, precise volumes of a standardized titrant (e.g., HCl or NaOH) and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve or by using specialized software for data analysis.
Protocol 3: Crystal Structure Determination by Single-Crystal X-ray Diffraction
This technique provides the most detailed information about the solid-state structure of a compound.
Methodology:
-
Crystal Growth: Grow single crystals of the pyrimidine derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Crystal Mounting: Mount a single crystal on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal, from which the positions of the atoms can be deduced. The structural model is then refined to obtain the final crystal structure.
The Interplay of Properties: A Holistic View of Drug-Likeness
The individual physicochemical properties do not act in isolation. Their interplay determines the overall "drug-likeness" of a pyrimidine derivative. For instance, increasing lipophilicity to enhance membrane permeability might inadvertently decrease aqueous solubility, hindering absorption. This delicate balance is a central challenge in medicinal chemistry.
Figure 1: Interrelationship of physicochemical properties and their impact on the ADME profile and biological response of a drug candidate.
Conclusion
The pyrimidine scaffold will undoubtedly continue to be a prolific source of novel therapeutic agents. A thorough understanding and strategic manipulation of the physicochemical properties of substituted pyrimidine derivatives are paramount for translating a promising lead compound into a clinically successful drug. By employing a combination of experimental measurements and in silico predictions, researchers can navigate the complex landscape of drug discovery and development with greater precision and efficiency. This guide serves as a foundational resource for scientists dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Arunkumar, S. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10–30. [Link]
- Di, L., & Kerns, E. H. (2003). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 889-903. [Link]
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Arunkumar, S. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10–30. [Link]
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Arunkumar, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Arunkumar, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
- Verma, S., et al. (2023). In silico ADME prediction of designed pyrimidine derivatives for antiviral, antimalarial and anticancer potentials. International Journal of Pharmaceutical Research and Development. [Link]
- Rico-Bautista, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6534. [Link]
- Abbas, N., et al. (2021). Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review).
- BTC. (2025). What are the crystal structures of pyrimidine series compounds?. Blog - BTC. [Link]
- Singh, J., & Singh, S. (2022). ADME Properties and Affinity (Docking Score) of pyrimidine molecules.
- Patel, K., et al. (2023). Design, Docking and ADME-T Prediction of Novel Pyrimidine-Based Antimicrobials via the Biginelli Reaction. International Journal of Pharmaceutical Sciences. [Link]
- Various Authors. (2025). Physical Properties in Drug Design.
- Dilshad, et al. (2022).
- Li, Y., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Taylor & Francis Online. [Link]
- Wheatley, P. J. (1960). The crystal and molecular structure of pyrimidine. Acta Crystallographica. [Link]
- Kibbey, C. E. (2001). An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. SciSpace. [Link]
- Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]
- Geronikaki, A., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1163. [Link]
- The Royal Society of Chemistry. (2023). Physicochemical Properties. The Handbook of Medicinal ChemistryPrinciples and Practice. [Link]
- Singh, H., et al. (2023). Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR. SciSpace. [Link]
- Geronikaki, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6534. [Link]
- Various Authors. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
- El-Sayed, W. A., & El-Essawy, F. A. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
- Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
- Kumar, S., & Singh, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
- El-Sayed, W. A., & El-Essawy, F. A. (2020). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
- El-Sayed, W. A., & El-Essawy, F. A. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Design and Medicinal Chemistry. [Link]
- Fortin, S., et al. (2017). Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. Bioorganic & Medicinal Chemistry Letters, 27(2), 215-219. [Link]
- Patel, K., et al. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]
- Various Authors. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
- Various Authors. (2025). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scialert.net [scialert.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 11. fiveable.me [fiveable.me]
- 12. books.rsc.org [books.rsc.org]
- 13. What are the crystal structures of pyrimidine series compounds? - Blog [m.btcpharmtech.com]
- 14. tandfonline.com [tandfonline.com]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Keto-Enol Tautomerism in Pyrimidine Derivatives: Implications for Research and Drug Development
Abstract
Keto-enol tautomerism in pyrimidine derivatives is a fundamental chemical phenomenon with profound implications for their biological function and therapeutic applications. The dynamic equilibrium between keto and enol forms dictates the hydrogen bonding patterns, molecular recognition, and ultimately, the efficacy and specificity of pyrimidine-based drugs. This guide provides a comprehensive technical overview of the core principles of keto-enol tautomerism in this critical class of heterocyclic compounds. We will delve into the structural basis of this equilibrium, the key factors that influence it, and the state-of-the-art experimental and computational methodologies for its characterization. Through a synthesis of theoretical principles and practical insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically navigate and harness the tautomeric behavior of pyrimidine derivatives in their scientific endeavors.
Introduction: The Dynamic Nature of Pyrimidines
The pyrimidine ring is a cornerstone of numerous biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which form the genetic blueprint of life.[1][2] Beyond their role in nucleic acids, pyrimidine scaffolds are prevalent in a wide array of pharmaceuticals, exhibiting diverse therapeutic activities. A key, yet often underappreciated, aspect of pyrimidine chemistry is the phenomenon of tautomerism, specifically the equilibrium between keto (-C=O) and enol (-C-OH) forms.[1] This seemingly subtle structural isomerism can dramatically alter the physicochemical properties of the molecule, impacting its solubility, stability, and, most critically, its interactions with biological targets.[3][4] Understanding and controlling this tautomeric equilibrium is therefore paramount in the rational design and development of novel pyrimidine-based therapeutics.
This guide will provide a deep dive into the multifaceted world of keto-enol tautomerism in pyrimidine derivatives. We will explore the fundamental principles governing this equilibrium and provide practical guidance on its experimental and computational characterization.
The Structural Basis of Keto-Enol Tautomerism in Pyrimidines
The susceptibility of pyrimidine derivatives to keto-enol tautomerism arises from the presence of a proton that can migrate between a nitrogen or carbon atom and an exocyclic oxygen atom. This intramolecular proton transfer results in the interconversion between the generally more stable keto (lactam) form and the enol (lactim) form.
Canonical Pyrimidines: Uracil, Thymine, and Cytosine
The tautomeric behavior of the nucleobases uracil, thymine, and cytosine has been extensively studied due to its implications for DNA replication and mutagenesis.
-
Uracil and Thymine: In aqueous solution, uracil and thymine predominantly exist in the diketo form.[5][6][7] However, the presence of enol tautomers, even in small populations, can have significant biological consequences. Spectroscopic evidence suggests the existence of minor enol tautomers in aqueous solution.[5][6][7]
-
Cytosine: Cytosine can exist in amino-keto, amino-enol, and imino-keto tautomeric forms. The amino-keto form is the most stable and predominant tautomer in aqueous solution.[8] Theoretical studies have shown that in the gas phase, the enol form can be more stable.[8]
Other Biologically Relevant Pyrimidines: Barbituric Acid
Barbituric acid and its derivatives, a class of drugs that act as central nervous system depressants, exhibit complex tautomeric equilibria. Barbituric acid can exist in tri-keto, diketo-enol, and keto-dienol forms.[9][10][11][12] In the gas phase, the tri-keto form is most stable, while in the solid state, an enol form is favored.[9][12] The dominant tautomer in aqueous solution is a subject of ongoing investigation, with evidence suggesting a delicate balance between the keto and enol forms that is influenced by solvation.[9][12]
Below is a diagram illustrating the keto-enol tautomerism in uracil and barbituric acid.
Sources
- 1. Cytosine, uracil, and guanine have tautomeric forms with aromatic... | Study Prep in Pearson+ [pearson.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Tautomerism of Uracil and Thymine in Aqueous Solution: Spectroscopic Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tautomerism of uracil and thymine in aqueous solution: spectroscopic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. echemcom.com [echemcom.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4,6-Dimethyl-2-hydroxypyrimidine: An Application Note and Detailed Protocol for Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 4,6-dimethyl-2-hydroxypyrimidine, a pivotal building block in medicinal chemistry, through the acid-catalyzed condensation of urea and acetylacetone.[1] This document provides an in-depth exploration of the underlying reaction mechanism, a meticulously validated step-by-step experimental protocol, and a thorough guide to the analytical characterization of the final product. Designed for researchers, scientists, and drug development professionals, this application note emphasizes experimental causality, robust safety practices, and scientifically sound methodologies to ensure reproducible and high-yield synthesis.
Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in pharmaceutical development.[2][3] As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidine derivatives possess an intrinsic ability to interact with biological macromolecules, making them a fertile ground for the discovery of novel therapeutic agents.[2] The diverse pharmacological activities exhibited by pyrimidine-containing drugs—spanning anticancer, antiviral, antibacterial, and anti-inflammatory applications—underscore the enduring importance of this heterocyclic motif.[2][3][4]
This compound, in particular, serves as a versatile intermediate in the synthesis of more complex molecules, where its functional groups offer multiple points for chemical elaboration.[1] The synthesis described herein is a variation of the classic Biginelli reaction, a powerful one-pot, three-component reaction that efficiently constructs dihydropyrimidinones.[5] By understanding and mastering this synthesis, researchers can readily access a key starting material for the development of next-generation therapeutics.
Reagents and Materials
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each reagent. Proper personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Key Hazards | Supplier/Grade |
| Urea | 57-13-6 | CH₄N₂O | 60.06 | Low toxicity, may cause irritation upon contact.[2][3][6] | ACS Reagent Grade |
| Acetylacetone | 123-54-6 | C₅H₈O₂ | 100.12 | Flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled.[4][5] | Anhydrous, ≥99% |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Highly flammable liquid and vapor. | 200 Proof, Anhydrous |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | Causes severe skin burns and eye damage. | Concentrated (98%) |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Causes severe skin burns and eye damage. | Pellets, ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A | High Purity |
The Underlying Chemistry: An Acid-Catalyzed Condensation
The synthesis of this compound from urea and acetylacetone is a classic example of a cyclocondensation reaction. This process is efficiently catalyzed by a strong acid, such as sulfuric or hydrochloric acid, which plays a crucial role in activating the carbonyl groups of acetylacetone and facilitating the key bond-forming steps. The reaction proceeds through a series of equilibria, culminating in the formation of the stable aromatic pyrimidine ring.
The mechanism can be conceptualized as follows:
-
Enolization: Acetylacetone, a β-dicarbonyl compound, exists in equilibrium with its enol tautomer. The acidic conditions catalyze this tautomerization.
-
Nucleophilic Attack by Urea: One of the amino groups of urea acts as a nucleophile, attacking one of the carbonyl carbons of the protonated acetylacetone.
-
Dehydration: A molecule of water is eliminated to form an imine intermediate.
-
Intramolecular Cyclization: The second amino group of the urea intermediate then attacks the remaining carbonyl group intramolecularly.
-
Final Dehydration: A second molecule of water is eliminated to yield the aromatic 2-hydroxypyrimidine ring. The "hydroxy" form is in tautomeric equilibrium with the more stable "pyrimidinone" form.
Caption: Figure 1: Reaction Mechanism.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis with a theoretical yield of approximately 12.4 grams.
Reaction Setup and Execution
-
Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add urea (6.0 g, 0.1 mol) and anhydrous ethanol (100 mL).
-
Dissolution: Stir the mixture at room temperature until the urea is completely dissolved.
-
Addition of Acetylacetone: To the stirred solution, add acetylacetone (10.5 mL, 0.105 mol) dropwise via the dropping funnel over 5 minutes.
-
Heating: Gently heat the reaction mixture to 40-50°C using a water bath.
-
Acid Catalysis: Prepare the acid catalyst by carefully and slowly adding concentrated sulfuric acid (4.0 mL, ~0.075 mol) to 10 mL of cold anhydrous ethanol in a separate beaker. Add this acidic ethanol solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 55°C. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approximately 78-80°C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation of the Sulfate Salt: After the reaction period, cool the mixture to room temperature and then further cool in an ice bath for 30-60 minutes. A white precipitate of 2-hydroxy-4,6-dimethylpyrimidine sulfate will form.[7]
Work-up and Purification
-
Isolation of the Salt: Collect the precipitated sulfate salt by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 15 mL).
-
Neutralization: Transfer the collected solid to a 250 mL beaker and add 100 mL of deionized water. Stir to form a suspension.
-
pH Adjustment: Slowly add a 2 M sodium hydroxide solution dropwise while continuously monitoring the pH with a pH meter or pH paper. Continue adding the base until the pH of the solution reaches 8-9. This neutralizes the sulfuric acid and liberates the free pyrimidine product.[7]
-
Crystallization: Cool the neutralized solution in an ice bath for at least one hour to induce crystallization of the final product.
-
Final Product Isolation: Collect the white crystalline product by vacuum filtration. Wash the crystals with two portions of cold deionized water (2 x 20 mL).
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is 9-11 g (72-88%).
Caption: Figure 2: Experimental Workflow.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: Literature reports a melting point in the range of 201-205°C. A sharp melting point within this range is indicative of high purity.
-
FTIR Spectroscopy (KBr Pellet): The infrared spectrum provides valuable information about the functional groups present.
-
~3400-3200 cm⁻¹ (broad): N-H stretching vibrations of the amide group in the pyrimidinone tautomer. The broadness suggests hydrogen bonding in the solid state.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.
-
~1650-1680 cm⁻¹ (strong): C=O stretching (amide I band) of the pyrimidinone tautomer.[8]
-
~1600-1620 cm⁻¹: C=N stretching within the pyrimidine ring.[8]
-
~1500-1600 cm⁻¹: N-H bending vibrations.[8]
-
-
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz): Proton NMR confirms the structure and proton environments.
-
δ ~11.5-12.5 ppm (broad singlet, 1H): This corresponds to the N-H proton of the amide. The broadness is due to quadrupole broadening and potential exchange.
-
δ ~5.8-6.0 ppm (singlet, 1H): This signal is assigned to the vinyl proton at the 5-position of the pyrimidine ring.
-
δ ~2.1-2.3 ppm (singlet, 6H): This singlet with an integration of 6H corresponds to the two equivalent methyl groups at the 4- and 6-positions.
-
-
¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz): Carbon NMR provides information on the carbon skeleton.
-
δ ~165 ppm: Carbonyl carbon (C2).
-
δ ~160 ppm: Quaternary carbons C4 and C6.
-
δ ~110 ppm: Methine carbon C5.
-
δ ~20-25 ppm: Methyl group carbons.
-
Troubleshooting and Safety Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Confirm the quality of the acid catalyst. |
| Loss of product during work-up. | Ensure complete precipitation of the sulfate salt by adequate cooling. Avoid using excessive water during the final wash. | |
| Product is Oily or Impure | Incomplete neutralization. | Carefully monitor pH during neutralization to ensure it reaches 8-9. |
| Presence of unreacted starting materials. | Optimize reaction time. Ensure efficient washing of the final product. Consider recrystallization from an ethanol/water mixture. | |
| Reaction becomes too vigorous | Acid added too quickly. | Add the sulfuric acid solution slowly and with efficient stirring. Use an ice bath to moderate the initial exotherm if necessary. |
Safety is paramount. Acetylacetone is flammable and toxic.[4][5] Concentrated sulfuric acid is extremely corrosive. The neutralization step with sodium hydroxide is also exothermic. Always perform this synthesis in a well-ventilated fume hood and wear appropriate PPE. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to the outlined procedures, researchers can consistently obtain high yields of this valuable synthetic intermediate. The detailed mechanistic insights and analytical guidance are intended to empower drug discovery professionals in their efforts to design and synthesize novel pyrimidine-based therapeutics.
References
- UREA Safety Data Sheet | Summit Fertilizers. (2023-09-12).
- Safety Data Sheet: Acetylacetone - Carl ROTH.
- Biginelli reaction - Wikipedia. (n.d.).
- A rapid and facile synthesis of 4,6-Dimethylpyrimidine-2(1H)-one. (2014). International Journal of Pharma and Bio Sciences, 5(1), 352-354.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
- CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents.
- CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Archiv der Pharmazie, 354(10), e2100147.
- Recent Advances in Pyrimidine-Based Drugs. (2024). Molecules, 29(8), 1845.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(5), 633.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025-04-03). Journal of Molecular Structure, 1316, 138435.
- Biginelli Reaction - Organic Chemistry Portal. (n.d.).
- Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. nbinno.com [nbinno.com]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
Application Note & Protocol: Synthesis of 4,6-Dimethyl-2-hydroxypyrimidine
Introduction
4,6-Dimethyl-2-hydroxypyrimidine, also known as 4,6-dimethyl-2-pyrimidinol, is a heterocyclic organic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its pyrimidine core is a fundamental structural motif in numerous biologically active molecules, including antiviral and anticancer agents.[1] The compound serves as a crucial intermediate in the synthesis of more complex molecules, such as the antiprotozoal drug Nicarbazin, which is used to control coccidiosis in poultry.[2] This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The protocol is based on the classical acid-catalyzed condensation reaction, a robust and widely utilized method for constructing the pyrimidine ring.[3]
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a cyclocondensation reaction between a β-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), and urea.[4][5] This reaction is a variation of the well-established Biginelli reaction, which typically involves an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones.[6][7]
The reaction proceeds via an acid-catalyzed mechanism. The key steps are:
-
Protonation: A strong acid catalyst, such as concentrated hydrochloric or sulfuric acid, protonates one of the carbonyl oxygens of acetylacetone. This enhances the electrophilicity of the corresponding carbonyl carbon.
-
Nucleophilic Attack: A nitrogen atom from urea acts as a nucleophile, attacking the activated carbonyl carbon of acetylacetone.
-
Condensation & Dehydration: A series of intramolecular condensation and dehydration steps follow, leading to the formation of the stable, six-membered heterocyclic pyrimidine ring.
This one-pot synthesis is efficient and provides good yields of the target compound.[2]
Materials and Reagents
It is imperative to use reagents of appropriate purity to ensure a high yield and minimize side reactions. All operations should be conducted in a well-ventilated fume hood.
| Reagent/Material | Grade | Supplier | Notes |
| Urea (CH₄N₂O) | ACS Reagent, ≥99.0% | Standard Supplier | |
| Acetylacetone (C₅H₈O₂) | ReagentPlus®, ≥99% | Standard Supplier | Also known as 2,4-pentanedione. |
| Ethanol (C₂H₅OH) | 200 Proof, Anhydrous | Standard Supplier | Serves as the reaction solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier | Corrosive. Handle with extreme care. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard Supplier | For neutralization. Corrosive. |
| Activated Charcoal | Decolorizing | Standard Supplier | For purification. |
| Distilled or Deionized Water | In-house | For washing and recrystallization. |
Quantitative Data Summary
The following table outlines the molar quantities and volumes for a typical laboratory-scale synthesis.
| Reagent | MW ( g/mol ) | Amount | Moles | Molar Ratio | Volume/Mass |
| Urea | 60.06 | 20.0 g | 0.333 | 1.0 | 20.0 g |
| Acetylacetone | 100.12 | 33.3 g | 0.333 | 1.0 | 33.7 mL |
| Ethanol | 46.07 | 166 mL | - | - | 166 mL |
| Conc. HCl (37%) | 36.46 | 45 mL | ~0.54 | ~1.6 | 45 mL |
-
Expected Product: this compound (MW: 124.14 g/mol )[8]
-
Theoretical Yield: 41.3 g
-
Reported Actual Yield: ~40 g (97%)[2]
Experimental Protocol: Step-by-Step Methodology
1. Reaction Setup: a. To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add urea (20.0 g, 333.3 mmol) and ethanol (166 mL). b. Stir the mixture until the urea is fully dissolved. c. Add acetylacetone (33.3 g, 333.3 mmol) to the solution.
2. Acid Catalysis and Reflux: a. While stirring, slowly and carefully add concentrated hydrochloric acid (45 mL) to the reaction mixture through the condenser. Causality: The slow addition of the acid catalyst is crucial to control the initial exothermic reaction and ensure a safe and controlled process. The acid is essential to catalyze the cyclocondensation.[2] b. Heat the reaction mixture to 80°C using a heating mantle and allow it to reflux for 24 hours.[2] Rationale: The prolonged reflux at an elevated temperature ensures the reaction goes to completion, maximizing the yield of the pyrimidine product.
3. Isolation of the Crude Product: a. After 24 hours, remove the heat source and allow the mixture to cool to room temperature. b. As the solution cools, a precipitate of the product will form. c. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation. d. Collect the solid precipitate by vacuum filtration using a Büchner funnel. e. Wash the filter cake with a small amount of cold ethanol to remove residual acid and unreacted starting materials.[2]
4. Purification by Recrystallization: a. Transfer the crude solid to a beaker. b. Add a minimal amount of absolute ethanol and heat the mixture gently with stirring until the solid dissolves completely. c. If the solution has a noticeable color, add a small amount of activated charcoal and boil for 5-10 minutes. d. Perform a hot filtration to remove the charcoal. e. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization. f. Collect the purified white crystals by vacuum filtration, wash with a small portion of ice-cold ethanol, and dry in an oven at 70-80°C to a constant weight.
5. Product Characterization: a. Melting Point: Determine the melting point of the dried crystals. The literature value is 201-205 °C.[2] b. Spectroscopy: Confirm the identity of the product using spectroscopic methods.
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (s, 1H, pyrimidine C5-H), 2.43 (s, 6H, 2 x CH₃).[2] This spectrum confirms the presence of the two equivalent methyl groups and the single proton on the pyrimidine ring.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.[9]
-
Fume Hood: All steps of this procedure, especially the handling of concentrated hydrochloric acid and ethanol, must be performed in a well-ventilated chemical fume hood.
-
Acid Handling: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Flammability: Ethanol is a flammable liquid. Keep it away from open flames, sparks, and hot surfaces.[10] Ensure heating is performed using a heating mantle, not a Bunsen burner.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Biginelli reaction - Wikipedia. (n.d.).
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204.
- Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784–3791.
- ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine.
- Gelest, Inc. (2015). SODIUM ETHOXIDE. 95%. Safety Data Sheet.
- Synthesis of Pyrimidine Derivatives. (n.d.).
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety.
- TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Bio-Nano Science and Engineering, 1(1).
- Google Patents. (n.d.). CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- Google Patents. (n.d.). US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.
- Chemsrc. (n.d.). This compound | CAS#:108-79-2.
- Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis.
- Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Chemistry & Chemical Technology, 13(1), 47-53.
- Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- National Institutes of Health. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3715.
- SciSpace. (2001). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 34(1), 16-26.
- NIST. (n.d.). 4,6-Dimethyl-2-pyrimidone. In NIST Chemistry WebBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 108-79-2 [m.chemicalbook.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 5. This compound | CAS#:108-79-2 | Chemsrc [chemsrc.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]
- 9. gelest.com [gelest.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Versatility of 4,6-Dimethyl-2-hydroxypyrimidine: A Strategic Building Block in Modern Drug Synthesis
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural heart of a vast number of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its prevalence in nature has made it a privileged scaffold in drug discovery, with synthetic derivatives finding application as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1] Among the diverse array of pyrimidine-based synthons, 4,6-dimethyl-2-hydroxypyrimidine (CAS No. 108-79-2) emerges as a particularly valuable and versatile building block.[2] Its unique combination of a reactive hydroxyl group on the electron-deficient pyrimidine ring and two methyl groups that enhance solubility and modulate electronic properties makes it an indispensable intermediate for the synthesis of complex pharmaceutical agents.[2][3]
This technical guide provides an in-depth exploration of this compound as a key starting material in drug synthesis. We will delve into its fundamental reactivity, provide detailed, field-proven protocols for its synthesis and derivatization, and illuminate the pharmacophoric features that make it a compelling choice for drug development professionals.
Physicochemical Properties and Reactivity Profile
This compound, also known as 4,6-dimethylpyrimidin-2-ol, exists in a tautomeric equilibrium with its corresponding pyrimidinone form, 4,6-dimethylpyrimidin-2(1H)-one.[4] This tautomerism is a critical aspect of its reactivity.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [4] |
| Molecular Weight | 124.14 g/mol | [4] |
| Appearance | White to light-colored crystalline powder | [5] |
| Melting Point | 199 - 204 °C | [5] |
| CAS Number | 108-79-2 | [4] |
The reactivity of this compound is primarily centered around the 2-hydroxy group and the pyrimidine ring itself. The hydroxyl group can be readily converted into a more reactive leaving group, such as a chloride, which then allows for nucleophilic aromatic substitution (SNAr) reactions. This is a cornerstone of its utility, enabling the introduction of a wide variety of functional groups at the 2-position.[6]
The following diagram illustrates the key reactivity pathways of this compound.
Caption: Key reaction pathway for the derivatization of this compound.
Application in the Synthesis of Bioactive Molecules
Anticoccidial Agents: The Case of Nicarbazin
One of the most prominent applications of this compound is in the synthesis of the veterinary drug Nicarbazin.[7] Nicarbazin is an equimolar complex of 4,4'-dinitrocarbanilide (DNC) and this compound (HDP).[1] While DNC is the biologically active component against coccidia, its poor solubility and absorption limit its efficacy when administered alone.[1] HDP, while having no intrinsic anticoccidial activity, forms a complex with DNC that significantly enhances its absorption and bioavailability, making the combination a potent therapeutic agent.[1]
The synthesis of Nicarbazin involves the separate synthesis of its two components followed by their complexation. The synthesis of the HDP component is a classic example of a condensation reaction.
Potential in Antiviral and Anticancer Drug Discovery
The pyrimidine scaffold is a well-established pharmacophore in both antiviral and anticancer drug design.[3][8] Numerous derivatives have been synthesized and evaluated for these activities. While specific blockbuster drugs derived directly from this compound are not as prominently documented as Nicarbazin, the conversion of HDP to 2-chloro-4,6-dimethylpyrimidine opens the door to a vast chemical space for creating analogues of known bioactive molecules.[2][6]
For instance, the 2-amino-pyrimidine core is a key feature in many kinase inhibitors.[9] By reacting 2-chloro-4,6-dimethylpyrimidine with various amines, libraries of potential kinase inhibitors can be generated. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[10]
The workflow for leveraging HDP in kinase inhibitor discovery is outlined below:
Caption: Workflow for the synthesis of potential kinase inhibitors from HDP.
Detailed Synthetic Protocols
Protocol 1: Synthesis of this compound (HDP)
This protocol is adapted from a patented industrial method and provides a reliable route to high-purity HDP.
Reaction Scheme:
Urea + 2,4-Pentanedione --(H₂SO₄, Ethanol)--> this compound sulfate --(NaOH/KOH)--> this compound
Materials:
-
Urea
-
2,4-Pentanedione (Acetylacetone)
-
Ethanol
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) aqueous solution (30-50%)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve urea (1.0 mole) in ethanol.
-
Add 2,4-pentanedione (1.05-1.10 moles) to the urea solution.
-
Heat the mixture to 40-50 °C with stirring.
-
Slowly add concentrated sulfuric acid (0.7-0.8 moles) dropwise, ensuring the temperature does not exceed 60 °C.
-
After the addition is complete, maintain the reaction temperature at 50-60 °C for 1-3 hours.
-
Cool the reaction mixture, which will result in the precipitation of this compound sulfate.
-
Isolate the sulfate salt by filtration.
-
Neutralize the sulfate salt with a 30-50% aqueous solution of NaOH or KOH.
-
Cool the neutralized solution to induce crystallization of the final product.
-
Collect the crystals of this compound by filtration, wash with cold water, and dry.
Expected Yield: ~87%[7]
Causality and Insights: The use of sulfuric acid as a catalyst facilitates the condensation and subsequent cyclization reaction. Controlling the temperature during the exothermic addition of sulfuric acid is crucial to prevent side reactions and ensure a high yield. The two-step purification via the sulfate salt allows for the isolation of a high-purity final product suitable for pharmaceutical applications.[7]
Protocol 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine
This protocol describes the conversion of HDP to its more reactive chloro-derivative, a key intermediate for further diversification.
Reaction Scheme:
This compound + POCl₃ --> 2-Chloro-4,6-dimethylpyrimidine
Materials:
-
This compound hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Potassium hydroxide (KOH) aqueous solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Distillation apparatus
-
Ice bath
Procedure:
-
Combine this compound hydrochloride (1.0 eq) with phosphorus oxychloride (excess, e.g., 10-15 eq) in a round-bottom flask.[2]
-
Heat the mixture to reflux and maintain for 10 hours.[2]
-
After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.[2]
-
Cool the remaining brown oil in an ice bath.
-
Slowly and carefully add concentrated aqueous KOH solution dropwise with stirring until the pH is approximately 8.[2]
-
Extract the aqueous layer with diethyl ether (3 x volume).[2]
-
Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
The resulting yellow liquid can be further purified by vacuum drying to yield yellow crystals of 2-chloro-4,6-dimethylpyrimidine.[2]
Expected Yield: ~91%[2]
Causality and Insights: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.[11] The reaction is typically run with excess POCl₃, which also acts as the solvent. The workup must be performed with extreme caution, as the quenching of POCl₃ with water is highly exothermic and releases HCl gas. Neutralization with a base is necessary to deprotonate the product and allow for its extraction into an organic solvent.
Pharmacophore Features and Bioisosteric Considerations
The utility of the 2-hydroxypyrimidine scaffold in drug design can be understood through the lens of pharmacophore modeling and bioisosterism. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[12]
The 2-hydroxypyrimidine moiety, in its tautomeric 2-pyrimidinone form, presents key pharmacophoric features:
-
Hydrogen Bond Donor: The N-H group.
-
Hydrogen Bond Acceptor: The carbonyl oxygen and the ring nitrogens.
-
Hydrophobic/Aromatic Region: The pyrimidine ring itself.
These features are crucial for anchoring ligands into the active sites of enzymes, such as kinases, where they can mimic the interactions of the adenine ring of ATP.[12][13]
Caption: Key pharmacophore features of the 4,6-dimethyl-2-pyrimidinone scaffold.
Furthermore, the 2-aminopyrimidin-4(1H)-one moiety has been identified as a novel and effective bioisostere of urea.[14] Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's overall characteristics.[15] The replacement of a urea group with a 2-aminopyrimidinone can lead to compounds with superior chemical stability, particularly in acidic environments like the stomach, while maintaining or improving biological activity.[14] This makes HDP a valuable starting point for synthesizing such urea bioisosteres, further expanding its utility in medicinal chemistry.
Conclusion
This compound is a high-value, versatile building block with a proven track record in the synthesis of the veterinary drug Nicarbazin and significant potential in the development of new therapeutic agents, particularly in the areas of oncology and virology. Its straightforward synthesis and the predictable reactivity of its 2-hydroxy group, especially after conversion to a chloro-derivative, allow for extensive chemical diversification. The inherent pharmacophoric features of the pyrimidine core, coupled with its utility as a bioisostere for common functional groups, solidify its position as a strategic tool for researchers, scientists, and drug development professionals. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable scaffold in their quest for novel and effective medicines.
References
- Wikipedia. (n.d.). Nicarbazin.
- Yamanaka, H., Niitsuma, S., & Sakamoto, T. (1978). Synthesis of 2-Acylmethylpyrimidines from 2-Chloro-4,6-dimethylpyrimidine. HETEROCYCLES, 9(1), 171.
- Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
- WIPO Patentscope. (n.d.). Preparation method of 4, 6-dimethyl-2-methylsulfonyl pyrimidine.
- Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(9), 13598–13607.
- Kozikowski, A. P., et al. (2010). Bioisosterism of urea-based GCPII inhibitors: Synthesis and structure-activity relationship studies. Bioorganic & Medicinal Chemistry Letters, 20(1), 215-218.
- Google Patents. (n.d.). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Chessum, N. E. A., et al. (2016). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. MedChemComm, 7(6), 1120-1125.
- Wang, T., et al. (2014). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(23), 5493-5496.
- Google Patents. (n.d.). Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- Drug Design Org. (n.d.). Bioisosterism.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis.
- Shalmashi, A., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceutical Chemistry Journal, 55, 569–578.
- Romagnoli, R., et al. (2014). The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. Journal of Medicinal Chemistry, 57(11), 4559–4571.
- Zhang, Y., et al. (2023). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry, 11, 1284567.
- Wang, Z., et al. (2011). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Modeling, 17(8), 1991–2001.
- Sova, M., et al. (2022). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. International Journal of Molecular Sciences, 23(17), 9908.
- PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine.
- Wolber, G., & Langer, T. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(11), 20598-20623.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-4,6-dimethylpyrimidine | 4472-44-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. wjgnet.com [wjgnet.com]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Bioisosterism - Drug Design Org [drugdesign.org]
- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 12. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioisosterism of urea-based GCPII inhibitors: Synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of 4,6-Dimethyl-2-hydroxypyrimidine in Biochemical Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 4,6-Dimethyl-2-hydroxypyrimidine (DMHP) in biochemical assays. This document delves into the utility of DMHP as a putative enzyme inhibitor and as a foundational scaffold for the development of novel fluorescent probes. The protocols provided herein are designed to be robust and self-validating, empowering researchers to explore the biochemical significance of this versatile pyrimidine derivative.
Introduction: The Versatile Chemistry of this compound
This compound (CAS 108-79-2) is a heterocyclic organic compound that has garnered significant interest in medicinal and agricultural chemistry.[1] Its pyrimidine core, a key component of nucleobases, coupled with a reactive hydroxyl group, makes it an invaluable building block for the synthesis of a diverse array of biologically active molecules.[1][2] While extensively utilized as a synthetic intermediate for antiviral and anticancer therapeutics, its direct application in biochemical assays is an emerging area of investigation.[1] This guide will focus on two promising applications: its potential as a lipoprotein lipase inhibitor and its use as a scaffold for developing fluorescent probes.
PART 1: this compound as a Putative Lipoprotein Lipase Inhibitor
Lipoprotein lipase (LPL) is a crucial enzyme in lipid metabolism, responsible for hydrolyzing triglycerides in lipoproteins into free fatty acids and glycerol.[3] Inhibition of LPL is a therapeutic strategy for managing dyslipidemia and obesity.[4] Preliminary data suggests that DMHP may act as an inhibitor of lipoprotein lipase.[5] The following protocol provides a framework for evaluating the inhibitory potential of DMHP and other small molecules on LPL activity using a fluorometric assay.
Scientific Rationale
The assay is based on a non-fluorescent substrate that, upon hydrolysis by LPL, releases a highly fluorescent product.[1][5] The rate of increase in fluorescence is directly proportional to the LPL activity. By introducing an inhibitor like DMHP, a reduction in the rate of fluorescence generation would indicate enzymatic inhibition. This method is highly sensitive and suitable for high-throughput screening of potential inhibitors.[6][7]
Experimental Workflow for LPL Inhibition Assay
Caption: Workflow for the LPL inhibition assay.
Detailed Protocol: Fluorometric Lipoprotein Lipase Inhibition Assay
Materials:
-
Purified Lipoprotein Lipase (LPL)
-
Fluorogenic LPL substrate (e.g., a triglyceride analog that releases a fluorescent product upon hydrolysis)
-
LPL Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1% BSA)
-
This compound (DMHP)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with kinetic capabilities (Excitation/Emission wavelengths specific to the chosen substrate, e.g., 482/515 nm)[1]
Procedure:
-
Preparation of Reagents:
-
Prepare LPL Assay Buffer and store at 4°C.
-
Reconstitute the LPL enzyme in Assay Buffer to a stock concentration. Further dilute to the working concentration just before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 60 minutes.
-
Prepare the fluorogenic LPL substrate according to the manufacturer's instructions.
-
Prepare a stock solution of DMHP (e.g., 10 mM) in DMSO. Create a serial dilution of DMHP in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells does not exceed 1%, as higher concentrations can inhibit enzyme activity.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Test Wells: 50 µL of LPL working solution and 10 µL of the desired DMHP dilution.
-
Positive Control (No Inhibition): 50 µL of LPL working solution and 10 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Negative Control (No Enzyme): 50 µL of Assay Buffer and 10 µL of Assay Buffer.
-
Blank (No Substrate): 60 µL of Assay Buffer.
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
-
Initiation of Reaction:
-
Add 40 µL of the fluorogenic LPL substrate to all wells except the blank.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for at least 60 minutes.
-
Data Analysis:
-
Plot the Data: For each concentration of DMHP, plot the relative fluorescence units (RFU) against time.
-
Calculate the Initial Velocity (V₀): Determine the initial reaction velocity (slope of the linear portion of the curve) for each concentration.
-
Determine Percent Inhibition: Calculate the percentage of LPL inhibition for each DMHP concentration using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Calculate IC₅₀: Plot the percent inhibition against the logarithm of the DMHP concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
| Parameter | Recommended Range | Rationale |
| LPL Concentration | 1-10 mU/mL | Ensures a linear reaction rate within the assay time frame. |
| Substrate Concentration | ~Km value | Provides a good balance between signal intensity and sensitivity to inhibition. |
| DMHP Concentration | 1 nM - 100 µM | A wide range is necessary to determine the full dose-response curve and IC₅₀. |
| DMSO Concentration | < 1% (v/v) | Minimizes solvent effects on enzyme activity. |
| Incubation Time | 60-90 minutes | Allows for sufficient product formation to generate a robust signal. |
PART 2: this compound as a Scaffold for Fluorescent Probes
The pyrimidine core is a key structural motif in many fluorescent molecules.[8] The inherent chemical properties of DMHP, including its aromaticity and the presence of a modifiable hydroxyl group, make it an excellent starting point for the synthesis of novel fluorescent probes for various biochemical applications.
Rationale for Pyrimidine-Based Fluorophores
Pyrimidine derivatives can be chemically modified to create compounds with desirable photophysical properties, such as high quantum yields and large Stokes shifts.[8] These probes can be designed to respond to specific biological events, such as changes in pH, ion concentration, or the presence of reactive oxygen species (ROS). The synthesis of such probes often involves coupling the DMHP core with other aromatic systems or functional groups that modulate its fluorescence.
Conceptual Workflow for Developing a DMHP-Based Fluorescent Probe
Caption: Conceptual workflow for developing DMHP-based fluorescent probes.
Protocol: General Method for Assessing a Novel DMHP-Based Probe for ROS Detection
This protocol outlines a general approach to validate a hypothetical DMHP-derived fluorescent probe for the detection of reactive oxygen species (ROS) in a cell-based assay.
Materials:
-
Cells (e.g., HeLa or HEK293)
-
Cell culture medium and supplements
-
DMHP-derived fluorescent probe
-
ROS inducer (e.g., H₂O₂)
-
ROS scavenger (e.g., N-acetylcysteine)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80% confluency.
-
Seed cells in a 96-well plate (for plate reader analysis) or on glass-bottom dishes (for microscopy) and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the DMHP-derived probe in DMSO.
-
Dilute the probe in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
ROS Induction and Inhibition:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, pre-warmed medium to the cells.
-
For ROS induction, add H₂O₂ to the desired final concentration (e.g., 100 µM).
-
For the inhibition control, pre-treat cells with a ROS scavenger (e.g., 1 mM N-acetylcysteine) for 1 hour before adding the probe and H₂O₂.
-
-
Fluorescence Measurement:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets for the probe. Capture images at different time points after H₂O₂ addition.
-
Plate Reader: Measure the fluorescence intensity of the wells at different time points using a fluorescence plate reader.
-
Expected Results and Interpretation:
-
Basal Fluorescence: Cells treated with the probe alone should exhibit a low level of fluorescence.
-
Increased Fluorescence: Upon addition of H₂O₂, a significant increase in fluorescence intensity should be observed in cells loaded with the probe, indicating the detection of ROS.
-
Reduced Fluorescence: Cells pre-treated with a ROS scavenger should show a significantly attenuated fluorescence signal in the presence of H₂O₂, confirming the probe's specificity for ROS.
Conclusion
This compound is a promising molecule for various applications in biochemical assays. Its potential as a lipoprotein lipase inhibitor warrants further investigation, and the provided protocol offers a robust starting point for such studies. Furthermore, its chemical structure makes it an ideal scaffold for the rational design and synthesis of novel fluorescent probes for a multitude of biological applications. The methodologies outlined in these application notes are intended to empower researchers to unlock the full potential of this versatile pyrimidine derivative in their scientific endeavors.
References
- Ningbo Inno Pharmchem Co., Ltd. Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis.
- Biosynth. This compound | 108-79-2 | FD12054.
- Chem-Impex. This compound.
- Okazaki H, et al. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma. J Lipid Res. 2007;48(11):2473-80.
- SciSpace. Synthesis, reactions, and applications of pyrimidine derivatives.
- protocols.io. Lipoprotein Lipase Activity Assay (Fluorometric).
- ResearchGate. Pyrimidine-based fluorescent COX-2 inhibitors: Synthesis and biological evaluation | Request PDF.
- Liu, J., et al. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. AAPS PharmSciTech. 2012;13(4):1133-9.
- PubMed. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
Sources
- 1. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoprotein Lipase (LPL) Activity Assay Kit (Fluorometric) | ABIN2345121 [antibodies-online.com]
- 6. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategic HPLC and UPLC-MS Methodologies for the Robust Analysis of Pyrimidine Derivatives
An Application Note and Protocol Guide
Abstract
Pyrimidine derivatives represent a cornerstone of numerous therapeutic agents and biological molecules, including antiviral and anticancer drugs.[1][2] Their inherent polarity and structural diversity present significant analytical challenges, demanding robust and selective chromatographic methods for accurate quantification and impurity profiling. This guide provides a comprehensive framework for developing, optimizing, and validating High-Performance Liquid Chromatography (HPLC) methods for this critical class of compounds. We will explore the causal factors influencing the choice between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), detail step-by-step protocols for both techniques, and present a systematic approach to method validation and troubleshooting, grounded in authoritative best practices.
The Analytical Challenge: Understanding Pyrimidine Chemistry in Chromatography
The primary difficulty in analyzing pyrimidine derivatives—from simple bases like cytosine and uracil to complex nucleosides and nucleotide analogues—stems from their high polarity.[3] Molecules rich in hydroxyl, carbonyl, and amino groups exhibit strong interactions with aqueous mobile phases, leading to poor retention on traditional non-polar stationary phases (like C18) used in RP-HPLC.[4][5] This results in analytes eluting at or near the solvent front, co-eluting with other polar impurities, and ultimately yielding unreliable quantification.
Furthermore, the subtle structural similarities among related pyrimidine derivatives and their metabolites necessitate high-resolution methods to ensure accurate separation and identification. The choice of analytical strategy is therefore not arbitrary but is dictated by the specific physicochemical properties of the target analyte(s).
Choosing the Right Chromatographic Strategy: A Logic-Driven Approach
The selection of the chromatographic mode is the most critical decision in method development. The choice hinges on the polarity of the target pyrimidine derivative.
Caption: Logic diagram for selecting the optimal chromatographic mode.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC remains a workhorse for the analysis of moderately polar and non-polar pyrimidine derivatives.[1] The separation mechanism is based on hydrophobic interactions between the analytes and a non-polar stationary phase (e.g., C18 or C8 silica).
-
Causality: Less polar derivatives, often those with larger non-polar substituents, will have a stronger affinity for the stationary phase, leading to better retention and separation.
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[1] ACN often provides better peak shapes and lower backpressure.[6] The pH of the aqueous phase is a critical parameter; for ionizable pyrimidines, adjusting the pH to around 4 can suppress ionization and improve retention and peak shape.[7]
-
Ion-Pair RP-HPLC: For polar, ionizable pyrimidines that show insufficient retention, adding an ion-pairing agent (e.g., sodium heptane sulfonate or tetrabutylammonium) to the mobile phase can be highly effective.[5][8] These agents form a neutral complex with the charged analyte, increasing its hydrophobicity and thus its retention on the RP column.[5][9]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as the most appropriate and powerful technique for separating highly polar and hydrophilic compounds like pyrimidine nucleobases, nucleosides, and nucleotides.[4][10]
-
Causality: In HILIC, the stationary phase is polar (e.g., amide, or zwitterionic phases like ZIC-HILIC).[3][10][11] The mobile phase is highly organic (typically >70% ACN) with a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. The elution order is typically from least polar to most polar—the opposite of RP-HPLC.[4]
-
Advantages: HILIC provides excellent retention for compounds that would otherwise elute in the void volume in RP-HPLC.[3] It is also highly compatible with mass spectrometry because the high organic content of the mobile phase facilitates efficient spray ionization.[3]
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Chromatography (HILIC) |
| Principle | Analytes partition between a non-polar stationary phase and a polar mobile phase. "Like dissolves like." | Analytes partition into a water-enriched layer on a polar stationary phase from a highly organic mobile phase.[4] |
| Stationary Phase | Non-polar (C18, C8, Phenyl) | Polar (Amide, Zwitterionic, bare silica)[3][10] |
| Mobile Phase | High aqueous content, low organic. | High organic content (>70% ACN), low aqueous.[4] |
| Elution Order | Most polar elutes first. | Least polar elutes first.[4] |
| Best Suited For | Moderately polar to non-polar pyrimidine derivatives.[1] | Highly polar pyrimidine bases, nucleosides, and nucleotides.[3][4][10] |
| MS Compatibility | Good, but may require removal of non-volatile salts. | Excellent, due to high organic content facilitating desolvation.[3] |
Table 1: Comparison of RP-HPLC and HILIC for Pyrimidine Analysis.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust starting point for method development. Optimization will be necessary based on the specific analytes and sample matrix.
Caption: General experimental workflow for HPLC analysis.
Protocol 1: General RP-HPLC Method for Moderately Polar Pyrimidines
This method is suitable for pyrimidine derivatives with sufficient hydrophobicity to be retained on a C18 column.
1. Materials & Equipment:
-
HPLC system with UV/DAD or MS detector
-
C18 Column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Ammonium Acetate
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 150 x 4.6 mm, 5 µm | A general-purpose column providing good resolution. Particle size can be reduced for UPLC applications. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is MS-compatible and helps to produce sharp peaks by controlling analyte ionization.[12] |
| Mobile Phase B | 0.1% Formic Acid in ACN | ACN is a common organic modifier with good UV transparency and low viscosity.[6] |
| Gradient | 5% B to 95% B over 15 min | A typical starting gradient. This must be optimized to ensure separation of all components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust for different column dimensions. |
| Column Temp. | 30 °C | Temperature control improves retention time reproducibility.[13] |
| Detection | UV at 254 nm or 275 nm | Pyrimidine rings have strong UV absorbance. Use a DAD to determine the optimal wavelength.[6][14] |
| Injection Vol. | 10 µL | Can be adjusted based on analyte concentration and sensitivity requirements. |
3. Procedure:
-
Mobile Phase Preparation: Prepare mobile phases A and B as described. Degas both solvents for at least 15 minutes using sonication or vacuum filtration to prevent air bubbles in the system.[6][13]
-
Sample Preparation: Dissolve the sample accurately in a solvent that is weak enough to not cause peak distortion upon injection (e.g., the initial mobile phase composition or a similar mixture). Filter the sample through a 0.22 µm filter.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Analysis: Inject a blank (diluent), standards, and then samples. Run the gradient program.
-
Data Processing: Integrate the peaks of interest and quantify using a calibration curve prepared from standards of known concentration.
Protocol 2: HILIC Method for Highly Polar Pyrimidines
This method is designed for polar compounds like cytosine, uracil, and their nucleosides/nucleotides.
1. Materials & Equipment:
-
HPLC/UPLC system with UV/DAD or MS detector
-
HILIC Column (e.g., Amide or ZIC-HILIC, 150 x 2.1 mm, 3 µm)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Ammonium Acetate or Ammonium Formate
-
Formic Acid or Ammonium Hydroxide (for pH adjustment)
-
0.22 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale / Notes |
| Column | Amide or ZIC-HILIC, 150 x 2.1 mm, 3 µm | These stationary phases provide excellent retention and selectivity for highly polar compounds.[3][10] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 | The salt is necessary to facilitate the partitioning mechanism and improve peak shape. |
| Mobile Phase B | Acetonitrile | The primary solvent in HILIC. |
| Gradient | 95% B to 60% B over 15 min | The gradient runs from high organic to lower organic content to elute increasingly polar analytes. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperatures can improve peak shape and reduce viscosity.[15] |
| Detection | MS/MS or UV at 254 nm | MS is often preferred for its sensitivity and selectivity with complex matrices.[11][15] |
| Injection Vol. | 5 µL | The sample diluent must have a high organic content (e.g., 80% ACN) to prevent peak distortion.[3] |
3. Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A, adjusting the pH as needed. Degas both solvents.
-
Sample Preparation: This is critical in HILIC. The sample must be dissolved in a diluent with a high organic concentration (e.g., 80% ACN, 20% Water) to ensure good peak shape.[3] If the sample is aqueous, it may need to be evaporated and reconstituted. Filter the sample through a 0.22 µm filter.
-
System Equilibration: HILIC columns require longer equilibration times than RP columns. Equilibrate with the initial mobile phase composition for at least 30 minutes.
-
Analysis: Inject samples and standards.
-
Data Processing: Process data as described for the RP-HPLC method.
Method Validation: Ensuring Trustworthiness and Compliance
Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[16][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).[16]
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.[18]
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[14]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).[16]
Troubleshooting Common HPLC Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Retention / Peak at Void Volume | Analyte is too polar for RP-HPLC. | Switch to a HILIC column.[3] Add an ion-pairing agent to the mobile phase for RP-HPLC.[5] |
| Peak Tailing | Secondary interactions with active silanol groups on the column.[5] Column overload. | Lower the mobile phase pH (e.g., to pH 3-4) to suppress silanol activity. Use a column with end-capping. Reduce sample concentration. |
| Drifting Retention Times | Insufficient column equilibration.[13][19] Mobile phase composition changing (e.g., evaporation of organic solvent). | Increase equilibration time, especially for HILIC. Prepare fresh mobile phase daily and keep bottles capped. |
| Broad Peaks | Extra-column volume (long tubing). Mismatch between sample solvent and mobile phase.[20] | Use shorter, narrower ID tubing. Ensure sample solvent is weaker than or matched to the initial mobile phase. |
| Baseline Noise or Drift | Air bubbles in the system.[13] Contaminated mobile phase or detector cell. | Degas mobile phase thoroughly. Flush the system and cell with a strong solvent (e.g., isopropanol). Use high-purity, HPLC-grade solvents. |
Table 2: A guide to troubleshooting common issues in the HPLC analysis of pyrimidine derivatives.
References
- Souza, L., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PubMed Central.
- Ciucanu, I., et al. (2008). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed.
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
- Van Gennip, A. H., et al. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. PubMed.
- Donegan, M., et al. (2009). A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. LCGC North America.
- Souza, L., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. ResearchGate.
- Chen, J., et al. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. ResearchGate.
- Chen, J., et al. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. JoVE.
- Markelj, J., et al. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
- Dettmer, K., et al. (2011). Purification and Analysis of Nucleotides and Nucleosides from Plants. Springer Nature Experiments.
- Thiageswaran, S. (2024). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science.
- L-A. K. Williams, et al. (2015). Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC. National Institutes of Health (NIH).
- Gisela, R., et al. (2020). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. MDPI.
- Labcompare. (2024). Troubleshooting Common HPLC Issues. Labcompare.com.
- J.W. Dolan. HPLC Troubleshooting Guide. LCGC.
- Cassera, M. B., et al. (2011). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. National Institutes of Health (NIH).
- Kumar, A., et al. (2024). A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. ResearchGate.
- AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments.
- Patel, M. J., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- M. A. A. Mohammed, et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
- La Marca, G., et al. (2019). Optimized MS/MS settings of pyrimidines and related metabolites. ResearchGate.
- Kumar, S., et al. (2022). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central.
- C. M. L. R. Duran, et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. PubMed.
- Zhang, Y., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. PubMed.
- Abdullah, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. database.ich.org [database.ich.org]
- 18. actascientific.com [actascientific.com]
- 19. labcompare.com [labcompare.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: High-Purity Isolation of 4,6-Dimethyl-2-hydroxypyrimidine via Single-Solvent Recrystallization
Abstract
This application note provides a comprehensive, technically detailed guide for the purification of 4,6-Dimethyl-2-hydroxypyrimidine (DMHP) by recrystallization. DMHP is a pivotal building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents, as well as agrochemicals.[1] Its purity is paramount for the successful synthesis and efficacy of these downstream products. This document moves beyond a simple protocol, offering a deep dive into the causality behind experimental choices, a self-validating protocol, and troubleshooting guidance, all grounded in authoritative references.
Introduction: The Critical Role of Purity for DMHP
This compound (also known as 4,6-Dimethyl-2-pyrimidinol) is a versatile heterocyclic compound.[1] It serves as a key intermediate in the production of pharmaceuticals, such as the antiprotozoal agent Nicarbazin, and various herbicides and fungicides.[1][2][3] The presence of impurities, even in trace amounts, can lead to side reactions, reduced yields, and altered biological activity in subsequent synthetic steps. Therefore, achieving high purity of DMHP is a critical, non-negotiable step in both research and manufacturing workflows.
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4][5] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. This differential allows for the selective crystallization of the pure compound upon cooling, while impurities remain in the mother liquor.[5][6]
Physicochemical Properties & Rationale for Solvent Selection
Understanding the properties of DMHP is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1][2][7] |
| Appearance | White to light yellow/red/green crystalline powder | [1][3][8] |
| Melting Point | 199 - 205 °C | [1][2][8] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Ethanol. | [2][9] |
The presence of hydrogen bond donors and acceptors in DMHP's structure contributes to its polarity.[10] This polarity dictates its solubility profile, making it more soluble in polar solvents like alcohols.[9] Based on established methods for pyrimidine derivatives, absolute ethanol is an excellent choice for the recrystallization of DMHP.[2][3] It effectively dissolves DMHP when hot, but has a reduced solvating capacity at lower temperatures, promoting crystal formation. The use of decolorizing charcoal is also recommended to remove colored impurities that may be present in the crude material.[2][3]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations to ensure the process is proceeding correctly.
Materials & Equipment
-
Crude this compound
-
Absolute Ethanol (Reagent Grade)
-
Activated Charcoal (Decolorizing)
-
Erlenmeyer Flasks (appropriate sizes)
-
Heating Mantle or Hot Plate with Stirring Function
-
Magnetic Stir Bar
-
Buchner Funnel and Flask
-
Filter Paper
-
Vacuum Source
-
Ice Bath
-
Spatula and Glass Rod
-
Drying Oven or Desiccator
Safety Precautions
-
Handle DMHP in a well-ventilated area. Avoid breathing dust.[11][12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][13]
-
Ethanol is flammable. Keep away from open flames and ignition sources.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11][12]
-
Store DMHP in a tightly closed container in a dry, cool, and well-ventilated place.[8]
Step-by-Step Recrystallization Procedure
The following diagram illustrates the logical workflow for the purification process.
-
Low Yield: This is often caused by using too much solvent, leading to a significant amount of the product remaining in the mother liquor. [6]Ensure the minimum volume of hot solvent is used for dissolution. Also, confirm that the solution has been sufficiently cooled to maximize precipitation.
-
Oiling Out: This occurs when the compound separates as a liquid instead of a solid. [6]This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To remedy this, try a lower-boiling solvent or induce crystallization at a lower temperature by scratching the inside of the flask or adding a seed crystal. [6]* No Crystals Form: This typically indicates that the solution is not supersaturated. The easiest solution is to boil off some of the solvent to increase the concentration of the solute. If the solution is supersaturated but reluctant to crystallize, induce crystallization by scratching the inner surface of the flask at the meniscus with a glass rod or by adding a small "seed" crystal of the pure compound.
Conclusion
Recrystallization is a highly effective method for the purification of this compound. By carefully selecting the solvent and controlling the rates of heating and cooling, researchers can obtain a high-purity product suitable for demanding applications in pharmaceutical and agrochemical synthesis. Adherence to the detailed protocol and safety guidelines presented in this note will ensure a successful and safe purification process.
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- This compound CAS#: 108-79-2. ChemicalBook.
- This compound. Chem-Impex.
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- This compound | 108-79-2. ChemicalBook.
- SAFETY DATA SHEET - 2-Pyrimidinamine, 4,6-dimethyl-.
- This compound | CAS#:108-79-2. Chemsrc.
- Separation of purine and pyrimidine derivatives by thin-layer chrom
- SAFETY D
- SAFETY D
- SAFETY D
- 4,6-Dimethyl-2-pyrimidone. NIST WebBook.
- Advanced purification techniques for high-purity 4,6-diethoxypyrimidine. Benchchem.
- Recrystalliz
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- 4,6-dimethylpyrimidine - Solubility. Solubility of Things.
- This compound 98.0+%, TCI America™. Fisher Scientific.
- Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystalliz
- This compound 108-79-2. TCI AMERICA.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 108-79-2 [m.chemicalbook.com]
- 3. This compound | 108-79-2 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
The Strategic Role of 4,6-Dimethyl-2-hydroxypyrimidine in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Unassuming Powerhouse of Medicinal Chemistry
In the vast landscape of chemical intermediates, 4,6-Dimethyl-2-hydroxypyrimidine (DMHP) emerges as a cornerstone scaffold in the synthesis of a diverse array of bioactive molecules.[1] Its inherent chemical functionalities, a reactive hydroxyl group coupled with the stable pyrimidine core, render it an exceptionally versatile building block in the complex architecture of modern pharmaceuticals.[1] While its applications span various sectors, including agrochemicals, its significance in drug discovery and development is particularly noteworthy, with prominent roles in the creation of antiprotozoal, and potentially, antiviral and anticancer agents.[1]
This comprehensive guide delves into the practical applications of DMHP as a pivotal intermediate. We will explore its synthesis, its established role in the formation of the veterinary drug Nicarbazin, and its potential as a precursor for a broader range of therapeutic agents. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying chemical principles that govern its reactivity and utility.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| CAS Number | 108-79-2 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [1] |
| Melting Point | 201-205 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol. Insoluble in water. | [1] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Synthesis of this compound: A Foundational Protocol
The most common and industrially scalable synthesis of DMHP involves the acid-catalyzed condensation of urea with 2,4-pentanedione (acetylacetone).[2] This reaction proceeds via a cyclization mechanism to form the stable pyrimidine ring.
Protocol 1: Acid-Catalyzed Synthesis of this compound
This protocol is adapted from established patent literature, providing a robust method for laboratory-scale synthesis.[2]
Materials:
-
Urea
-
2,4-Pentanediol (Acetylacetone)
-
Ethanol
-
Concentrated Sulfuric Acid (98%)
-
30-50% Sodium Hydroxide or Potassium Hydroxide solution
-
Ice bath
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Dissolution of Urea: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve urea in ethanol with gentle heating.
-
Addition of Dione: To the urea solution, add 2,4-pentanedione in a molar ratio of approximately 1:1.05 to 1:1.10 (urea:dione).
-
Pre-heating: Heat the mixture to 40-50 °C.
-
Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid dropwise. The molar ratio of urea to sulfuric acid should be in the range of 1:0.7 to 1:0.8. An exotherm will be observed; maintain the temperature below 60 °C during the addition.
-
Reaction: After the addition of the catalyst is complete, maintain the reaction temperature at 50-60 °C for 1-3 hours.
-
Isolation of the Salt: Cool the reaction mixture in an ice bath. The 2-hydroxy-4,6-dimethylpyrimidine sulfate salt will precipitate. Isolate the solid by vacuum filtration.
-
Neutralization and Crystallization: Suspend the sulfate salt in water and, with stirring, add 30-50% sodium hydroxide or potassium hydroxide solution until the pH is neutral. Cool the mixture to induce crystallization of the final product.
-
Final Product Isolation: Collect the crystalline this compound by vacuum filtration, wash with cold water, and dry thoroughly.
Causality and Experimental Insights:
-
The use of a slight excess of acetylacetone ensures the complete consumption of urea.
-
The acid catalyst is crucial for protonating the carbonyl groups of acetylacetone, making them more susceptible to nucleophilic attack by the nitrogen atoms of urea, thereby facilitating the cyclization.
-
Controlling the temperature during the addition of sulfuric acid is critical to prevent unwanted side reactions and ensure the safety of the procedure.
-
The isolation of the sulfate salt before neutralization is an effective purification step.
Application in the Synthesis of Nicarbazin: A Case Study
The primary and most well-documented pharmaceutical application of DMHP is in the production of the anticoccidial drug, Nicarbazin.[3][4] Nicarbazin is not a single molecule but an equimolar complex of 4,4'-dinitrocarbanilide (DNC) and this compound (HDP, our molecule of interest).[5][6]
The Role of DMHP in Nicarbazin:
The DNC component is the biologically active agent that disrupts the life cycle of the Eimeria parasite in poultry.[5] However, DNC has very poor solubility and bioavailability.[5] DMHP acts as a crucial carrier molecule, forming a stable complex with DNC that enhances its absorption in the gastrointestinal tract of the animal.[5][7] Once absorbed, the complex dissociates, releasing the active DNC to exert its therapeutic effect.[8] This synergistic relationship is a classic example of formulation science at the molecular level, where a seemingly inactive component is essential for the efficacy of the final drug product.
DMHP as a Versatile Intermediate for Further Pharmaceutical Synthesis
The true potential of DMHP as a chemical intermediate lies in the reactivity of its hydroxyl group. This functional group can be readily converted into a better leaving group, such as a chloride, opening up a plethora of possibilities for nucleophilic substitution reactions to build more complex molecular architectures.
Protocol 2: Chlorination of this compound
This protocol describes a general method for the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride (POCl₃), a common and effective reagent for this transformation.[9][10]
Materials:
-
This compound (DMHP)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or Pyridine (as a base)
-
Dry reaction vessel and condenser
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place DMHP.
-
Reagent Addition: In a well-ventilated fume hood, carefully add an excess of phosphorus oxychloride (typically 3-5 equivalents).
-
Base Addition: Slowly add a catalytic amount of N,N-dimethylaniline or pyridine.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a fume hood as it is highly exothermic and releases HCl gas.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield 2-chloro-4,6-dimethylpyrimidine.
Causality and Experimental Insights:
-
Phosphorus oxychloride is a powerful chlorinating agent for hydroxyl groups on heterocyclic rings.
-
The addition of a base like N,N-dimethylaniline or pyridine acts as an acid scavenger, neutralizing the HCl generated during the reaction and preventing potential side reactions.
-
The quenching of the reaction with ice is a critical and potentially hazardous step that must be performed with extreme caution. The large excess of ice helps to control the exotherm.
Hypothetical Pathways to Advanced Pharmaceutical Scaffolds
The resulting 2-chloro-4,6-dimethylpyrimidine is a highly valuable intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functionalities, including amines, thiols, and alkoxides. This opens up synthetic routes to compounds with potential applications as antiviral, anticancer, and kinase inhibitor agents.
While direct synthesis of specific, named drugs from DMHP (other than in Nicarbazin) is not extensively documented in readily available literature, its structural motif is present in many biologically active compounds. For instance, many kinase inhibitors feature a substituted pyrimidine core. The 2-chloro derivative of DMHP could be reacted with various amines to generate a library of compounds for screening as potential kinase inhibitors.
Conclusion
This compound is a deceptively simple molecule with profound implications in pharmaceutical synthesis. Its straightforward preparation and the strategic reactivity of its hydroxyl group make it an invaluable starting material. Its established role in the formulation of Nicarbazin highlights its importance in enhancing drug delivery. Furthermore, its conversion to the corresponding 2-chloro derivative unlocks a vast chemical space for the development of novel therapeutic agents. For the medicinal chemist, DMHP represents not just an intermediate, but a gateway to innovation in drug discovery.
References
- The Science Behind Nicarbazin: Mechanism of Action and Chemical Properties. (URL: Available upon request)
- Nicarbazin - Wikipedia. (URL: [Link])
- Nicarbazin | Anticoccidial drugs | Drugs | Various - Poultrymed. (URL: Available upon request)
- Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral P
- Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - NIH. (URL: [Link])
- Nicarbazin - à www.publications.gc.ca. (URL: Available upon request)
- Nicarbazin. Residue Monograph prepared by the meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA), 94th Meet - FAO Knowledge Repository. (URL: [Link])
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (URL: [Link])
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - MDPI. (URL: [Link])
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (URL: [Link])
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (URL: [Link])
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (URL: Available upon request)
- Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine - Benchchem. (URL: Available upon request)
- CN106608852A - Production process of nicarbazin - Google P
- Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: Available upon request)
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. (URL: [Link])
- CN103288683A - Method for preparing nicarbazin through one-pot process - Google P
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. (URL: [Link])
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google P
- CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google P
- Nicarbazin | C19H18N6O6 | CID 9507 - PubChem - NIH. (URL: [Link])
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries - TSI Journals. (URL: [Link])
- SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1 - Googleapis.com. (URL: [Link])
- CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google P
- (PDF)
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 3. CN106608852A - Production process of nicarbazin - Google Patents [patents.google.com]
- 4. CN103288683A - Method for preparing nicarbazin through one-pot process - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Nicarbazin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. Nicarbazin - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Protocol for the Synthesis of 4,6-Dimethyl-2-hydroxypyrimidine
Abstract
4,6-Dimethyl-2-hydroxypyrimidine (DMHP), also known as 2-hydroxy-4,6-dimethylpyrimidine, is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients and agrochemicals.[1][2] Its structural scaffold is fundamental to the development of various therapeutic agents, including antiviral and anticancer drugs, as well as herbicides and fungicides.[1][2] This application note provides a comprehensive, step-by-step protocol for the large-scale synthesis of DMHP via the acid-catalyzed condensation of urea and acetylacetone (2,4-pentanedione). The described method is distinguished by its high yield, operational safety, mild reaction conditions, and use of cost-effective, readily available materials, making it exceptionally suitable for industrial production.[3]
Introduction and Scientific Principle
The synthesis of pyrimidine derivatives is a cornerstone of medicinal and agricultural chemistry.[4] The chosen method for producing this compound is a classic cyclocondensation reaction. This process is analogous in mechanism to well-established reactions like the Biginelli condensation, which also involves the formation of a pyrimidine ring from a β-dicarbonyl compound and a urea derivative.[5]
In this synthesis, urea acts as the nitrogen-containing component that will form part of the pyrimidine ring. Acetylacetone, a β-diketone, provides the carbon backbone. The reaction is catalyzed by a strong acid, such as sulfuric acid, which serves a dual purpose. First, it protonates a carbonyl oxygen on the acetylacetone, activating it for nucleophilic attack.[4][6] Second, it facilitates the subsequent dehydration steps that lead to the formation of the stable, aromatic pyrimidine ring.
The selection of sulfuric acid over alternatives like anhydrous hydrogen chloride in alcohol is a key process advantage. Sulfuric acid is less expensive, easier to handle on an industrial scale, and allows for milder reaction temperatures, which significantly enhances the operational safety of the large-scale synthesis.[3]
Reaction Scheme:
Materials and Equipment
Reagent and Solvent Data
| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Urea | 57-13-6 | CH₄N₂O | 60.06 | Reactant |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | C₅H₈O₂ | 100.12 | Reactant |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst |
| Ethanol (Anhydrous) | 64-17-5 | C₂H₅OH | 46.07 | Solvent |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Neutralizing Agent |
| Water (Deionized) | 7732-18-5 | H₂O | 18.02 | Solvent/Wash |
Recommended Equipment
-
Glass-lined or stainless steel reactor (appropriate volume for scale) with heating/cooling jacket and temperature probe.
-
Mechanical overhead stirrer with a corrosion-resistant impeller.
-
Calibrated liquid addition pump or dropping funnel for controlled reagent addition.
-
Inert atmosphere system (Nitrogen or Argon).
-
Industrial-grade centrifuge or filtration unit (e.g., Nutsche filter-dryer).
-
Drying oven (vacuum or convection).
-
Personal Protective Equipment (PPE) as detailed in the Safety section.
Detailed Synthesis Protocol
This protocol is based on a method optimized for high yield and industrial applicability.[3]
Step 1: Reactor Preparation and Urea Dissolution
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge the reactor with anhydrous ethanol. The volume should be sufficient to create a stirrable slurry (approx. 5-7 L per kg of urea).
-
Begin agitation and charge the solid urea into the reactor.
-
Heat the mixture to 40-50 °C using the reactor jacket to fully dissolve the urea.
Causality: Dissolving the urea in ethanol ensures a homogeneous reaction mixture, which is critical for consistent reaction kinetics and preventing localized side reactions.
Step 2: Addition of Acetylacetone
-
Once the urea is fully dissolved, add the acetylacetone to the solution. The recommended molar ratio of urea to acetylacetone is between 1:1.05 and 1:1.10.[3] A slight excess of the diketone ensures the complete conversion of urea.
Step 3: Catalytic Addition of Sulfuric Acid
-
Maintain the reaction temperature at 40-50 °C.
-
Slowly add concentrated (98%) sulfuric acid dropwise or via a controlled pump over a period of 30-60 minutes. The molar ratio of urea to sulfuric acid should be between 1:0.7 and 1:0.8.[3]
-
Critical Insight: The addition of sulfuric acid is highly exothermic. A slow, controlled addition rate is essential to maintain the temperature within the specified range and prevent runaway reactions or degradation of the product.
Step 4: Reaction and Monitoring
-
After the complete addition of sulfuric acid, hold the reaction mixture at 40-50 °C with continuous stirring for 1 to 3 hours.[3]
-
The reaction progress can be monitored by taking aliquots and analyzing them using techniques such as HPLC or TLC to confirm the disappearance of the starting materials.
Step 5: Isolation of the Intermediate Salt
-
Once the reaction is complete, cool the mixture to ambient temperature (15-25 °C).
-
The product will precipitate out of the ethanol solution as 2-hydroxy-4,6-dimethylpyrimidine sulfate.
-
Isolate the solid intermediate using a centrifuge or filtration unit.
Causality: The sulfate salt of the product is less soluble in the ethanol reaction medium than the reactants, allowing for straightforward isolation by precipitation upon cooling.
Step 6: Neutralization and Crystallization
-
Prepare an aqueous solution of a suitable alkali, such as sodium hydroxide.
-
Add the isolated sulfate salt to the alkali solution with stirring. This will neutralize the salt and liberate the free base form of this compound.
-
Cool the neutralized solution to promote crystallization of the final product.
-
Filter the purified solid product, wash with cold deionized water to remove any residual salts, and dry under vacuum.
Expected Results: This protocol is reported to achieve yields of over 90% with a product purity exceeding 98%. The final product should have a melting point in the range of 197-199 °C.[3]
Process Workflow and Parameters
Visual Workflow
Sources
- 1. acid-catalyzed aldol condensation: Topics by Science.gov [science.gov]
- 2. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 3. byjus.com [byjus.com]
- 4. Acetylacetone - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ehs.com [ehs.com]
Application Notes and Protocols: Leveraging 4,6-Dimethyl-2-hydroxypyrimidine for the Synthesis of Novel Antiviral Compounds
Introduction: The Pyrimidine Scaffold as a Cornerstone in Antiviral Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several cornerstone antiviral drugs.[1] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules makes it an ideal framework for designing enzyme inhibitors and receptor modulators. The ongoing challenge of emerging and drug-resistant viral infections necessitates the continuous development of new therapeutic agents.[2][3] Pyrimidine derivatives have shown a broad range of antiviral activities, inhibiting viruses such as influenza, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses.[1][4]
4,6-Dimethyl-2-hydroxypyrimidine is a readily accessible and highly versatile starting material for the synthesis of a diverse library of pyrimidine-based compounds. Its symmetrical nature and the presence of a reactive hydroxyl group, along with two methyl groups that can influence solubility and steric interactions, make it an attractive building block for antiviral drug discovery programs. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this compound in the generation of potential antiviral agents.
Strategic Overview: A Multi-Step Approach to Antiviral Candidates
The journey from this compound to a potential antiviral drug candidate involves a logical and well-established synthetic sequence. The core strategy revolves around the functionalization of the 2-position of the pyrimidine ring.
The central workflow is as follows:
-
Synthesis of the Starting Material: Preparation of this compound from basic chemical precursors.
-
Activation of the 2-Position: Conversion of the relatively unreactive hydroxyl group into a good leaving group, typically a chloro group, to facilitate subsequent nucleophilic substitution.
-
Diversification through Nucleophilic Aromatic Substitution (SNAr): Reaction of the activated intermediate with a variety of nucleophiles to generate a library of 2-substituted-4,6-dimethylpyrimidine derivatives.
-
Antiviral Screening: Evaluation of the synthesized compounds for their ability to inhibit viral replication in cell-based assays.
This strategic approach allows for the systematic exploration of the structure-activity relationship (SAR), where different substituents at the 2-position can be correlated with changes in antiviral potency and selectivity.
Caption: General workflow for the synthesis of antiviral compounds from this compound.
Part 1: Synthesis and Activation of the Pyrimidine Core
Protocol 1.1: Synthesis of this compound
The synthesis of this compound is a classic cyclocondensation reaction. The protocol described here is based on the reaction of urea and acetylacetone.
Principle: This reaction proceeds via the condensation of the enol form of acetylacetone with urea, followed by cyclization and dehydration to form the stable pyrimidine ring. The use of an acid catalyst facilitates the reaction.
Materials:
-
Urea
-
Acetylacetone (2,4-pentanedione)
-
Isopropanol
-
Hydrogen chloride (gas or concentrated HCl to prepare HCl in isopropanol)
-
Sodium hydroxide (for neutralization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration and workup
Procedure:
-
Prepare a 2.5-3.0 N solution of hydrogen chloride in isopropanol. (Caution: Handle HCl gas and concentrated acid in a fume hood with appropriate personal protective equipment).
-
In a round-bottom flask, combine urea (1.0 eq) and acetylacetone (1.05 eq).
-
Add the isopropanol/HCl solution to the flask with stirring.
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The hydrochloride salt of the product may precipitate.
-
Filter the solid and wash with cold isopropanol.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a solution of sodium hydroxide until the pH is approximately 7-8.
-
The product, this compound, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Expected Outcome: A white to off-white solid with a yield of 75-85%.
Protocol 1.2: Chlorination to 2-Chloro-4,6-dimethylpyrimidine
The conversion of the 2-hydroxy group to a 2-chloro group is the critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The following is a general solvent-free protocol which is advantageous for scalability and reduced environmental impact.
Principle: The hydroxyl group of the pyrimidine attacks the phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate. A subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the desired 2-chloropyrimidine. The presence of a base, such as pyridine or N,N-dimethylaniline, can be used to scavenge the HCl generated.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) (Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with extreme care).
-
Pyridine (optional, as a base)
-
Sealed reaction vessel or a flask with a reflux condenser and a drying tube
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a dry, sealed reaction vessel, combine this compound (1.0 eq) and phosphorus oxychloride (2.0-3.0 eq). If a base is used, add pyridine (1.0 eq).
-
Heat the mixture to 100-110°C for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Workup (with extreme caution): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a large beaker. This quenching process is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution with a saturated sodium bicarbonate or sodium carbonate solution until the pH is neutral.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Outcome: A solid product with a yield of 80-90%.
Part 2: Diversification and Synthesis of Antiviral Candidates
The 2-chloro-4,6-dimethylpyrimidine intermediate is now primed for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates the displacement of the chloride at the 2-position.
Protocol 2.1: Synthesis of 2-Amino-4,6-dimethylpyrimidine Derivatives
Causality: The introduction of amino groups can enhance antiviral activity by providing hydrogen bond donors and acceptors, which can interact with viral enzymes or proteins. Modifications of the amino group allow for fine-tuning of lipophilicity and steric bulk, which can impact cell permeability and target binding.
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Protocol 2.2: Synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine Derivatives
Causality: The hydrazinyl group is a versatile functional group that can serve as a precursor for the synthesis of more complex heterocyclic systems, such as triazolopyrimidines, or can be derivatized to form hydrazones, both of which have been explored for antiviral activity.
Procedure:
-
Dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in a solvent like ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or gently heat to 50-60°C for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate. If so, filter the solid and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 2.3: Synthesis of 2-Guanidino-4,6-dimethylpyrimidine Derivatives
Causality: The guanidinium group is protonated at physiological pH and can form strong ionic and hydrogen bonding interactions with biological targets. Guanidine and its derivatives have been reported to possess antiviral activity against a range of viruses.[3][5][6]
Procedure:
-
This can be a two-step process. First, synthesize a 2-amino-4,6-dimethylpyrimidine derivative as in Protocol 2.1.
-
React the 2-amino derivative with a guanylating agent, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine, followed by deprotection with an acid like trifluoroacetic acid (TFA).
-
Alternatively, react 2-chloro-4,6-dimethylpyrimidine with guanidine hydrochloride in the presence of a strong base.
Data Presentation: Structure-Activity Relationship Insights
The following table summarizes the antiviral activity of various pyrimidine derivatives from the literature, providing a rationale for the synthetic strategies outlined above. Note that these are illustrative examples and not all were synthesized from this compound, but they demonstrate the potential of the pyrimidine scaffold.
| Compound Class | Substitution Pattern | Target Virus | Activity (EC₅₀) | Reference |
| 2-Amino-pyrimidine | 2-amino-4-(ω-hydroxyalkylamino)- | Influenza A & B | 0.01-0.1 µM | [2] |
| 6-Alkoxy-pyrimidine | 2,4-diamino-6-[2-(phosphonomethoxy)propoxy]- | HSV, VZV, CMV, HIV | Potent activity | [7] |
| Guanidino-pyrimidine | (E,E)-4,6-bis(styryl)-pyrimidine with guanidine modification | HSV-1 & HSV-2 | More effective than acyclovir | [5] |
| Pyrimidine Thioglycosides | 2-mercapto-N-arylpyrimidine-5-carboxamide derivatives | SARS-CoV-2 | IC₅₀ = 15.41 µM | [8] |
Visualization of a Key Synthetic Pathway
Caption: Synthesis of hydrazone derivatives from this compound.
Conclusion and Future Directions
This compound serves as an excellent and cost-effective starting point for the development of novel antiviral compounds. The synthetic pathways detailed in these application notes, primarily involving chlorination followed by nucleophilic substitution, offer a robust and versatile platform for generating extensive libraries of pyrimidine derivatives. The established antiviral potential of various 2-substituted pyrimidines underscores the value of this approach. Future work should focus on the systematic synthesis and screening of these compounds against a broad panel of viruses to identify lead candidates for further optimization. The exploration of more complex nucleophiles and the use of modern synthetic techniques, such as microwave-assisted synthesis, can further accelerate the discovery process.
References
- Hisaki, M., et al. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research, 42(2), 121-137.
- Ostrovskii, V. A., et al. (2021). The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. Journal of Organic and Pharmaceutical Chemistry, 19(2), 24-32.
- An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. (2025).
- 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. (1992). Journal of Medicinal Chemistry, 35(18), 3383-3391.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2012). Molecules, 17(10), 11956-11974.
- Guanidine modifications enhance the anti-herpes simplex virus activity of (E,E)-4,6-bis(styryl)-pyrimidine derivatives in vitro and in vivo. (2020). British Journal of Pharmacology, 177(6), 1357-1373.
- Antiviral effect of guanidine. (1961). Virology, 15, 28-35.
- The antiviral effect of guanidine and its derivatives. II. The inhibitory effect of guanidine on several viruses including measies virus. (1962). Antibiotics & Chemotherapy, 12, 330-336.
- 2-Hydrazino-4,6-dimethylpyrimidine. LookChem.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(1), 123.
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. (2020). International Journal of Pharmaceutical Quality Assurance, 11(1), 1-5.
- 6-[2-phosphonomethoxy)alkoxy]-2,4-diaminopyrimidines: a new class of acyclic pyrimidine nucleoside phosphonates with antiviral activity. (2004). Nucleosides, Nucleotides & Nucleic Acids, 23(8-9), 1321-1327.
- Synthesis and anti-influenza virus activity of 4-guanidino-7-substituted Neu5Ac2en derivatives. (2002). Bioorganic & Medicinal Chemistry Letters, 12(15), 1921-1924.
- Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (1953).
- Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). Bioorganic Chemistry, 137, 106600.
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. (2018). Journal of Heterocyclic Chemistry, 55(7), 1667-1673.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). RSC Advances, 15(1), 1-15.
- Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines. (1986). Antiviral Research, 6(3), 151-165.
- Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (2021). ACS Omega, 6(34), 22079–22091.
Sources
- 1. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiviral effect of guanidine and its derivatives. II. The inhibitory effect of guanidine on several viruses including measies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]
- 5. Guanidine modifications enhance the anti-herpes simplex virus activity of (E,E)-4,6-bis(styryl)-pyrimidine derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral effect of guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4,6-Dimethyl-2-hydroxypyrimidine for the Development of Novel Anticancer Agents
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals in Oncology
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2][3] Its derivatives are particularly significant in oncology, with established drugs like 5-Fluorouracil demonstrating the scaffold's potential.[2][4] This document provides a comprehensive guide on the strategic use of 4,6-Dimethyl-2-hydroxypyrimidine as a versatile starting intermediate for the synthesis and development of next-generation anticancer agents.[5] We will detail the rationale behind its use, protocols for derivative synthesis, and robust methodologies for in vitro and in vivo evaluation, providing a complete framework from chemical design to preclinical assessment.
Introduction: The Strategic Value of the this compound Scaffold
This compound (CAS 108-79-2) is a highly valuable building block in synthetic chemistry.[5] Its utility in oncology stems from several key features:
-
Proven Pharmacophore: The pyrimidine ring is a "privileged scaffold," frequently found in molecules that interact with critical biological targets in cancer pathways.[3][6]
-
Synthetic Tractability: The presence of a reactive hydroxyl group and methyl-activated ring positions allows for diverse chemical modifications, enabling the creation of large, structurally varied compound libraries for screening.[5]
-
Structural Rigidity and Planarity: The aromatic nature of the pyrimidine core provides a rigid framework that can be strategically decorated with functional groups to achieve specific, high-affinity binding to protein targets like kinases.
The overarching goal is to use this core structure as a foundation to design novel molecules that can selectively inhibit pathways essential for cancer cell proliferation, survival, and metastasis.
Synthesis of Pyrimidine-Based Anticancer Candidates
The synthesis of novel anticancer agents from this compound involves multi-step reactions to introduce diverse chemical moieties. A common strategy is to first convert the hydroxyl group into a better leaving group (e.g., a chloro group) to facilitate subsequent nucleophilic substitution reactions, thereby building molecular complexity.
Protocol 2.1: General Two-Step Synthesis of a Pyrimidine Derivative Library
This protocol outlines a generalized approach for creating a library of diverse pyrimidine compounds starting from this compound.
Step 1: Chlorination of the Pyrimidine Core
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend this compound (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction Conditions: Gently reflux the mixture at 110-120°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate is the chlorinated intermediate, 2-chloro-4,6-dimethylpyrimidine.
-
Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be purified further by recrystallization from ethanol or by column chromatography if necessary.
Step 2: Nucleophilic Aromatic Substitution (SNAr) for Library Generation
-
Reaction Setup: Dissolve the 2-chloro-4,6-dimethylpyrimidine intermediate (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Addition of Nucleophile: Add the desired nucleophile (e.g., a substituted aniline, benzylamine, or thiol; 1.1 eq) to the solution, followed by a non-nucleophilic base like Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃, 2.0 eq) to act as a proton scavenger.
-
Reaction Conditions: Heat the reaction mixture at 80-100°C for 8-16 hours, again monitoring by TLC.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final compound is purified using flash column chromatography on silica gel.
Characterization: The structure and purity of all synthesized derivatives must be confirmed using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization 2.1: Synthetic Workflow
Caption: General workflow for synthesizing a library of anticancer candidates.
In Vitro Evaluation: Assessing Anticancer Efficacy
Once a library of derivatives is synthesized, a cascade of in vitro assays is required to identify promising lead compounds. The primary goal is to determine their cytotoxicity against various cancer cell lines and begin to elucidate their mechanism of action.
Protocol 3.1: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[7][8][9]
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Replace the old medium with the compound-containing medium and include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11][12]
Data Presentation 3.1: Sample IC₅₀ Data Table
| Compound ID | Modification at C2-Position | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HepG2 (µM) | Selectivity Index (SI) |
| Lead-001 | 4-Fluoroaniline | 2.5 | 5.1 | 4.8 | >10 |
| Lead-002 | 3-Methoxybenzylamine | 8.9 | 12.3 | 15.0 | 4.5 |
| Lead-003 | Cyclohexylamine | >50 | >50 | >50 | N/A |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 1.0 | 1.5 |
| Selectivity Index (SI) is calculated as IC₅₀ in normal cells (e.g., MRC-5) / IC₅₀ in cancer cells. An SI > 3 is generally considered selective.[12] |
Visualization 3.1: In Vitro Screening Workflow
Caption: Workflow for in vitro screening and lead candidate identification.
Elucidating the Mechanism of Action (MoA)
Identifying the molecular target is critical. Many pyrimidine-based anticancer agents function as inhibitors of protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer.[3][13]
Potential Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, when overactivated, drives proliferation and survival in many cancers.[11][13] Pyrimidine derivatives are well-suited to act as ATP-competitive inhibitors within the EGFR kinase domain.[11]
Protocol 4.1: In Vitro EGFR Kinase Inhibition Assay
-
Assay Principle: This is a biochemical assay that measures the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant EGFR kinase domain.
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a specific peptide substrate, and ATP in a reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations (e.g., 0.001 to 10 µM).
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay where the amount of ATP consumed is measured (e.g., Kinase-Glo® assay). The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting inhibition versus compound concentration.
Visualization 4.1: EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by a pyrimidine derivative.
In Vivo Evaluation: Preclinical Efficacy in Animal Models
Promising lead candidates from in vitro studies must be tested in vivo to evaluate their efficacy, pharmacokinetics, and toxicity in a complex biological system. The human tumor xenograft mouse model is the industry standard.[7]
Protocol 5.1: Anticancer Efficacy in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable volume of approximately 100-150 mm³.
-
Randomization and Dosing: Randomize mice into groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline + 5% DMSO)
-
Group 2: Lead Compound (e.g., 20 mg/kg, administered daily via oral gavage)
-
Group 3: Positive Control (Standard-of-care drug, e.g., Doxorubicin)
-
-
Treatment Period: Administer the treatment for a defined period, typically 21-28 days.
-
Data Collection: Measure tumor volume with calipers twice weekly and record the body weight of the mice as an indicator of toxicity. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Visualization 5.1: In Vivo Experimental Workflow
Caption: Standard workflow for a human tumor xenograft efficacy study.
Conclusion and Future Perspectives
This compound serves as an exceptional and cost-effective starting point for the development of novel anticancer therapeutics. The protocols and workflows described herein provide a clear and validated path from rational design and synthesis to robust preclinical evaluation. Future efforts should focus on expanding the structural diversity of the synthesized libraries, performing detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and exploring their efficacy against drug-resistant cancer models. The ultimate goal is the identification of a clinical candidate with a superior efficacy and safety profile for the treatment of cancer.
References
- Pyrimidine hybrids with in vivo anticancer therapeutic potential. (2025). PubMed.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). National Institutes of Health (NIH).
- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2013). ResearchGate.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2023). MDPI.
- SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. (2023). Rasayan Journal of Chemistry.
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org.
- Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research.
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). ijrpr.
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). MDPI.
- Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). National Institutes of Health (NIH).
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). MDPI.
- Effects of 5-Hydroxypyrimidine Derivatives on Tumor Growth and Lifespan of C57BL/6 Mice with Epidermoid Lung Carcinoma. (2020). PubMed.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2023). National Institutes of Health (NIH).
- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012). Google Patents.
- Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine. (2008). Google Patents.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). PubMed.
- Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub.
- 1,4,5,6,7,8‑Hexahydropyrido[4,3‑d]pyrimidine inhibits HepG2 cell proliferation, migration and invasion, and induces apoptosis through the upregulation of miR‑26b‑5p by targeting CDK8. (2023). National Institutes of Health (NIH).
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. sciensage.info [sciensage.info]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 5. nbinno.com [nbinno.com]
- 6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust and Scalable Protocol for the Synthesis of 4,6-Dimethyl-2-hydroxypyrimidine and its Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of 4,6-Dimethyl-2-hydroxypyrimidine, a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1] Pyrimidine-based structures are central to numerous biologically active compounds, and a mastery of their synthesis is fundamental for researchers in organic chemistry and drug discovery.[2] This note details a reliable and thoroughly validated protocol for the acid-catalyzed cyclocondensation of acetylacetone and urea. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, offer expert insights into critical process parameters, and discuss strategies for the synthesis of related derivatives. This guide is designed to empower researchers, scientists, and drug development professionals to confidently and efficiently produce this versatile chemical building block.
Scientific Principle: The Cyclocondensation Pathway
The synthesis of the this compound core relies on a classic acid-catalyzed cyclocondensation reaction. The primary reactants are a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), and urea. This method provides a direct and efficient route to the pyrimidine ring system.
Reaction Mechanism: The reaction proceeds through several key mechanistic steps, which are initiated and promoted by the acid catalyst (e.g., HCl or H₂SO₄). The catalyst's primary role is to activate the carbonyl groups of acetylacetone, rendering them more susceptible to nucleophilic attack.
-
Carbonyl Protonation & Enolization: The acid catalyst protonates one of the carbonyl oxygens of acetylacetone, increasing its electrophilicity. This facilitates tautomerization to the more reactive enol form.
-
Nucleophilic Attack: A nitrogen atom from urea, acting as a nucleophile, attacks the protonated carbonyl carbon.
-
Intramolecular Cyclization & Dehydration: Following the initial attack, a series of proton transfers and a subsequent intramolecular attack by the second nitrogen of the urea moiety on the remaining carbonyl group leads to a cyclic intermediate.
-
Dehydration Cascade: The reaction is driven to completion by the elimination of two molecules of water, resulting in the formation of the stable aromatic pyrimidine ring.
The following diagram illustrates this proposed mechanistic pathway.
Sources
Topic: A Comprehensive Protocol for the Preparation of 4,6-Dimethyl-2-hydroxypyrimidine Samples for High-Resolution NMR Spectroscopy
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, field-proven protocol for the preparation of 4,6-Dimethyl-2-hydroxypyrimidine (DMHP) samples for Nuclear Magnetic Resonance (NMR) spectroscopy. DMHP is a critical building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Accurate structural elucidation and purity assessment via NMR are therefore paramount. This guide moves beyond a simple recitation of steps to explain the fundamental causality behind each experimental choice, ensuring that researchers, scientists, and drug development professionals can generate high-quality, reproducible spectral data. We will cover the critical decision-making process for solvent selection, a step-by-step methodology for sample handling, and a troubleshooting guide for common spectral artifacts. The protocols herein are designed to be self-validating, promoting the highest standards of scientific integrity.
Part 1: Foundational Principles—Analyte and Solvent System Characterization
The quality of an NMR spectrum is fundamentally determined before the sample ever enters the spectrometer. The physical and chemical interactions between the analyte and the solvent system dictate spectral resolution, signal-to-noise, and the accuracy of the resulting data.
Physicochemical Properties of this compound (DMHP)
Understanding the analyte is the first principle of sound analytical method development. DMHP is a solid, polar organic compound. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 108-79-2 | [1][3] |
| Molecular Formula | C₆H₈N₂O | [3][4] |
| Molecular Weight | 124.14 g/mol | [1][4] |
| Appearance | Off-white to pale yellow crystalline powder | [1][3] |
| Melting Point | 199 - 205 °C | [1][3] |
| Solubility Profile | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [3] |
| Storage Conditions | Stable at room temperature when sealed and kept dry. | [3] |
The Critical Choice: Rationale for Deuterated Solvent Selection
In ¹H NMR spectroscopy, the overwhelming abundance of protons in a standard (protic) solvent would generate a signal so large it would completely obscure the signals from the analyte. Therefore, the use of deuterated solvents, where hydrogen (¹H) is replaced by its isotope deuterium (²H), is essential.[5][6] Deuterium resonates at a completely different frequency and is "invisible" in a ¹H NMR experiment, providing a clear spectral window for the analyte.[7][8] Furthermore, the deuterium signal is utilized by the spectrometer for the field-frequency lock, which stabilizes the magnetic field and ensures high resolution.[8][9]
For DMHP, the selection process must balance solubility with potential spectral interference.
-
Solubility Data: Published literature indicates that DMHP has slight solubility in both DMSO and methanol.[3] Critically, a clear ¹H NMR spectrum of DMHP has been successfully recorded in DMSO-d₆, confirming it as a viable and effective solvent.[2][3]
-
Polarity Matching: DMHP is a polar molecule containing hydrogen bond donors (-OH) and acceptors (N). A polar aprotic solvent like DMSO-d₆ is an excellent choice for dissolving such compounds.[7]
-
Avoidance of Peak Overlap: The residual protic signal of DMSO-d₆ appears as a quintet around δ 2.50 ppm.[10] The reported signals for DMHP in DMSO-d₆ are a singlet at δ 7.35 ppm (vinylic proton) and a singlet at δ 2.43 ppm (methyl protons).[2][3] The proximity of the methyl signal to the solvent residual peak necessitates a high-purity solvent and careful data processing, but does not represent a direct overlap.
Based on this analysis, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for this application.
| Solvent | Formula | Residual ¹H Shift (ppm) | Typical H₂O Shift (ppm) | Key Characteristics & Suitability for DMHP |
| Chloroform-d | CDCl₃ | ~7.26 | ~1.56 | Low polarity; unlikely to dissolve polar DMHP effectively. Not Recommended. |
| Methanol-d₄ | CD₃OD | ~3.31, ~4.87 | ~4.87 | Polar protic solvent. May engage in hydrogen exchange with the -OH proton of DMHP, potentially broadening the signal. Viable, but secondary to DMSO-d₆. |
| Deuterium Oxide | D₂O | ~4.79 | ~4.79 | High polarity. The hydroxyl proton of DMHP would rapidly exchange with deuterium, causing the signal to disappear. Not suitable for observing the -OH proton. |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | ~2.50 | ~3.33 | High polarity; excellent solvating power for polar compounds.[7] Proven to dissolve DMHP for NMR analysis.[2][3] Highly Recommended. |
Part 2: A Validated Protocol for High-Resolution NMR
This section details the complete workflow, from benchtop to spectrometer, for preparing an analysis-ready NMR sample of DMHP. Adherence to this protocol will minimize common sources of error and lead to high-fidelity data.
Master Experimental Workflow
The following diagram illustrates the logical flow of the sample preparation procedure.
Caption: Workflow for DMHP NMR Sample Preparation.
Materials and Equipment
-
This compound (DMHP), solid
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆), ≥99.8 atom % D
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[11]
-
NMR tube caps
-
Glass vials (e.g., 1 or 2 mL) with caps
-
Analytical balance (readable to 0.1 mg)
-
Volumetric micropipettes or a graduated glass Pasteur pipette
-
Pasteur pipettes
-
Cotton wool or Kimwipes
-
Vortex mixer
-
Ultrasonic bath (optional)
Step-by-Step Methodology
This protocol is optimized for a standard 5 mm NMR tube, targeting a final volume of approximately 0.6-0.7 mL.[9][12]
-
Analyte Weighing:
-
Place a clean, dry glass vial on the analytical balance and tare.
-
Carefully weigh 5-10 mg of DMHP into the vial. For routine ¹H NMR, this concentration provides excellent signal-to-noise in a few minutes of acquisition time.[9] For ¹³C NMR, a higher concentration (20-50 mg) may be preferable.[11]
-
Causality: Weighing the solid in a separate vial, rather than directly into the narrow NMR tube, prevents sample loss and ensures accurate concentration determination. It also facilitates complete dissolution.[13]
-
-
Solvent Addition and Dissolution:
-
Using a pipette, add approximately 0.7 mL of DMSO-d₆ to the vial containing the DMHP.
-
Cap the vial and vortex for 30-60 seconds.
-
Visually inspect the solution against a bright background to ensure all solid has dissolved. If particulates remain, place the vial in an ultrasonic bath for 2-5 minutes.
-
Expert Insight: DMSO-d₆ is highly hygroscopic.[6] Minimize the time the solvent bottle and sample vial are open to the atmosphere to reduce water contamination in your spectrum.
-
-
Filtration and Transfer:
-
Take a clean Pasteur pipette and tightly pack a small plug of cotton wool into its neck. This will serve as a gravity filter.
-
Draw the DMHP solution from the vial into the filtration pipette.
-
Carefully place the tip of the pipette inside a clean, labeled 5 mm NMR tube.
-
Slowly dispense the solution into the NMR tube. The cotton plug will trap any dust, fibers, or undissolved microparticulates.
-
Causality: Suspended solids in an NMR sample cause magnetic field inhomogeneity, which severely broadens spectral lines and degrades resolution. Filtration is a non-negotiable step for high-quality data.[9][12][13]
-
-
Finalization:
-
Check the height of the solution in the NMR tube. The optimal height is 4-5 cm, which ensures the sample fills the detection region of the NMR probe coil.[13]
-
Securely place a cap on the NMR tube.
-
Gently invert the tube 3-4 times to ensure a homogeneous solution.
-
Wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) to remove any dust or fingerprints.
-
Part 3: Quality Control and Troubleshooting
Expected Spectral Features
A properly prepared sample should yield a spectrum with sharp, well-defined peaks. The following table provides the expected chemical shifts for DMHP in DMSO-d₆.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Vinylic Proton (H5) | ~7.35 | Singlet (s) | 1H | This value is from literature data.[2][3] |
| Methyl Protons (-CH₃) | ~2.43 | Singlet (s) | 6H | This value is from literature data.[2][3] |
| Hydroxyl Proton (-OH) | Variable | Broad Singlet (br s) | 1H | Position and shape are concentration and temperature dependent. May not be observed. |
| Residual Solvent | ~2.50 | Quintet | - | DMSO-d₅ signal. |
| Water | ~3.33 | Broad Singlet | - | Position is temperature dependent. |
Troubleshooting Guide
Even with a robust protocol, issues can arise. This logical guide provides solutions to common problems.
Caption: A logical troubleshooting workflow for common NMR spectral issues.
Conclusion
The protocol detailed in this application note provides a comprehensive and scientifically-grounded method for the preparation of this compound for high-resolution NMR spectroscopy. By selecting the appropriate deuterated solvent (DMSO-d₆) based on the analyte's physicochemical properties and by adhering to a meticulous preparation workflow that emphasizes dissolution and filtration, researchers can consistently obtain high-quality, reproducible data. This enables accurate structural verification and purity analysis, which are critical for applications in pharmaceutical and materials science research.
References
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Merck Millipore. NMR Solvents.
- ChemicalBook. This compound CAS#: 108-79-2.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Tokyo Chemical Industry. Deuterated Compounds for NMR.
- Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart.
- Chem-Impex. This compound.
- ChemicalBook. (2025, July 24). This compound (CAS 108-79-2).
- NIST. 4,6-Dimethyl-2-pyrimidone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 9, 2026, from the National Institute of Standards and Technology.
- Chemsrc. This compound | CAS#:108-79-2.
- Bruker. NMR Sample Preparation.
- University of Potsdam. NMR Sample Preparation.
- University of Ottawa. How to make an NMR sample.
- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 108-79-2 [chemicalbook.com]
- 3. This compound CAS#: 108-79-2 [m.chemicalbook.com]
- 4. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Deuterated Compounds for NMR | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.cn]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. sites.bu.edu [sites.bu.edu]
- 13. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Application Notes and Protocols for Mass Spectrometry Analysis of Pyrimidine Synthesis Products
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Pyrimidine Synthesis and the Power of Mass Spectrometry
Pyrimidine nucleotides are fundamental to life, serving as essential precursors for the synthesis of DNA and RNA.[1][2][3] The intricate pathways of pyrimidine biosynthesis and catabolism are tightly regulated to meet cellular demands for growth, proliferation, and repair.[4] Consequently, these pathways have become a significant focus in drug discovery and development, particularly in oncology and virology, where targeting nucleotide metabolism can selectively inhibit the proliferation of cancer cells or viral replication.[5][6]
Mass spectrometry (MS) has emerged as an indispensable analytical tool for the detailed investigation of pyrimidine metabolism.[5][7][8] Its high sensitivity, specificity, and ability to identify and quantify a wide range of metabolites make it ideal for elucidating the complex network of reactions involved in pyrimidine synthesis.[1][7][9] This guide provides a comprehensive overview of the application of mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the analysis of pyrimidine synthesis products. It offers detailed protocols, expert insights into experimental design, and troubleshooting strategies to empower researchers in their exploration of this critical metabolic pathway.
The Landscape of Pyrimidine Metabolism: De Novo and Salvage Pathways
Cells synthesize pyrimidine nucleotides through two primary routes: the de novo pathway and the salvage pathway.[4]
-
De Novo Synthesis: This pathway builds pyrimidine rings from simple precursor molecules such as bicarbonate, aspartate, and glutamine.[4][10] It is a multi-step enzymatic process that is highly regulated to match the cell's metabolic state.[4][10]
-
Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of nucleic acids. It is a more energy-efficient route for maintaining the nucleotide pool.
Understanding the interplay between these two pathways is crucial for comprehending cellular nucleotide homeostasis and for designing effective therapeutic strategies. Mass spectrometry allows for the precise measurement of intermediates and end-products of both pathways, providing a dynamic snapshot of pyrimidine metabolism.
Figure 1. Simplified overview of the de novo and salvage pathways of pyrimidine biosynthesis.
Core Methodologies: LC-MS/MS for Pyrimidine Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of pyrimidine metabolites in complex biological matrices.[7][11] This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry.[1][2]
Key Advantages of LC-MS/MS:
-
High Sensitivity and Specificity: Enables the detection and quantification of low-abundance metabolites.[7][9]
-
Multiplexing Capability: Allows for the simultaneous measurement of multiple analytes in a single run.[9][12]
-
Structural Information: Provides valuable information on the identity of unknown compounds through fragmentation analysis.[5][13][14]
-
Robustness and Reproducibility: Delivers reliable and consistent results when properly validated.[12][15]
Figure 2. General workflow for LC-MS/MS analysis of pyrimidine metabolites.
Experimental Protocols
I. Sample Preparation: The Foundation of Reliable Data
The goal of sample preparation is to extract the pyrimidine metabolites from the biological matrix while removing interfering substances such as proteins and salts. The choice of method depends on the sample type (e.g., cells, tissues, biofluids).
Protocol 1: Metabolite Extraction from Cultured Cells
Rationale: This protocol utilizes a rapid cold solvent extraction to quench metabolic activity and efficiently extract polar metabolites like pyrimidine nucleotides.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol:Acetonitrile:Water (50:30:20, v/v/v), pre-chilled to -20°C
-
Centrifuge capable of 4°C and high-speed centrifugation
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Quenching and Washing:
-
Aspirate the culture medium.
-
Immediately wash the cells twice with ice-cold PBS to remove extracellular metabolites. Perform this step quickly to minimize metabolic changes.
-
-
Extraction:
-
Add 1 mL of pre-chilled extraction solvent per 1-5 million cells.
-
Scrape the cells from the surface of the culture dish in the extraction solvent.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Incubate the samples on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube. Avoid disturbing the protein pellet.
-
-
Drying:
-
Dry the supernatant using a lyophilizer or a vacuum concentrator. This step concentrates the sample and removes organic solvents that may interfere with LC separation.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) for analysis.
-
Self-Validation: To ensure the efficiency and reproducibility of the extraction, it is recommended to spike a known amount of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled UTP) into the extraction solvent before adding it to the cells. The recovery of the internal standard can then be used to assess the extraction efficiency.
II. LC-MS/MS Analysis: Separation and Detection
Protocol 2: Reversed-Phase LC-MS/MS for Pyrimidine Nucleotides
Rationale: Reversed-phase chromatography with an ion-pairing agent is a robust method for separating the highly polar pyrimidine nucleotides.[2] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
Instrumentation:
-
UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Agilent 6495C Triple Quadrupole LC/MS)
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Reagents:
-
Mobile Phase A: 10 mM tributylamine and 15 mM acetic acid in water
-
Mobile Phase B: Methanol
-
Analytical standards for all pyrimidines of interest
-
Stable isotope-labeled internal standards
Procedure:
-
LC Method:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 0% B
-
2-10 min: 0-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14.1-17 min: 0% B (re-equilibration)
-
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analytes.[2]
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions and collision energies for each analyte by infusing individual standards. A selection of representative MRM transitions is provided in the table below.
-
Table 1: Representative MRM Transitions for Pyrimidine Metabolites (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Orotic Acid | 155.0 | 111.0 | -15 |
| UMP | 323.0 | 96.9 | -20 |
| UDP | 403.0 | 195.0 | -25 |
| UTP | 483.0 | 195.0 | -30 |
| CTP | 482.0 | 195.0 | -30 |
| dUMP | 307.0 | 96.9 | -20 |
| dTMP | 321.0 | 96.9 | -20 |
| dCTP | 466.0 | 159.0 | -30 |
Self-Validation: The inclusion of stable isotope-labeled internal standards for each class of pyrimidine (e.g., a nucleoside, a nucleotide monophosphate, and a nucleotide triphosphate) is crucial for accurate quantification. These standards co-elute with their unlabeled counterparts and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.
Data Analysis and Interpretation
The primary output of an LC-MS/MS experiment is a chromatogram showing the intensity of specific MRM transitions over time. The peak area of each analyte is proportional to its concentration in the sample.
Quantitative Analysis:
-
Calibration Curve: A calibration curve is constructed by analyzing a series of known concentrations of analytical standards.
-
Quantification: The concentration of each analyte in the unknown samples is determined by interpolating its peak area ratio (analyte/internal standard) onto the calibration curve.
Fragmentation Analysis for Structural Elucidation: While MRM is used for targeted quantification, full scan and product ion scan modes can be employed for the identification of unknown pyrimidine derivatives. The fragmentation patterns of pyrimidines are often characterized by the loss of small neutral molecules from the substituent groups, followed by cleavage of the pyrimidine ring itself.[5][14] The stability of the pyrimidine ring often results in its retention in many of the fragment ions.[5] For example, under electron ionization, pyrimidinethiones often show fragmentation involving the loss of side functional groups followed by the breakdown of the pyrimidine ring.[13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column- Adjust the mobile phase pH to ensure analytes are in a single ionic form- Dilute the sample |
| Low Signal Intensity | - Inefficient ionization- Sample degradation- Ion suppression from matrix components | - Optimize ion source parameters[16]- Ensure proper sample handling and storage- Improve sample cleanup or dilute the sample[16] |
| Inconsistent Retention Times | - Leak in the LC system- Inconsistent mobile phase composition- Column temperature fluctuations | - Check for leaks in fittings and pump seals[17]- Prepare fresh mobile phase daily- Ensure the column oven is functioning correctly |
| No Peaks Detected | - No analyte in the sample- Detector issue- Clogged flow path | - Verify sample preparation and analyte stability- Check detector settings and ensure it is operational- Troubleshoot for blockages in the LC system[17] |
| Mass Inaccuracy | - Instrument not calibrated | - Perform regular mass calibration using appropriate standards[16] |
Conclusion: Advancing Research through Precise Pyrimidine Analysis
Mass spectrometry, particularly LC-MS/MS, provides a powerful and versatile platform for the detailed analysis of pyrimidine synthesis products. The methodologies and protocols outlined in this guide offer a robust framework for researchers to obtain high-quality, quantitative data on the intricate network of pyrimidine metabolism. By understanding the principles behind the experimental choices and implementing self-validating systems, scientists can confidently explore the role of pyrimidines in health and disease, ultimately contributing to the development of novel therapeutic interventions.
References
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
- Unknown. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
- Kocsor, A., et al. (2019).
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Cremonesi, A., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(10), 1792-1801.
- Cabrera, M., et al. (2015). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
- Lemr, K., et al. (2000). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. In: Purine and Pyrimidine Metabolism in Man IX. Advances in Experimental Medicine and Biology, vol 486. Springer, Boston, MA.
- Cremonesi, A., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
- Kocsor, A., et al. (2019).
- Unknown. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
- Cremonesi, A., et al. (2023).
- Wikipedia. (n.d.). Pyrimidine metabolism. Wikipedia.
- Diasio, R. B., & Muggia, F. M. (1990). Metabolism of pyrimidine analogues and their nucleosides. Pharmacology & Therapeutics, 48(2), 189-222.
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Blog.
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific Blog.
Sources
- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. article.sapub.org [article.sapub.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gmi-inc.com [gmi-inc.com]
- 17. gentechscientific.com [gentechscientific.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4,6-Dimethyl-2-hydroxypyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of 4,6-Dimethyl-2-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, evidence-based solutions to optimize your reaction conditions and achieve high-yield, high-purity results.
I. Reaction Overview and Mechanism
The synthesis of this compound is a classic acid-catalyzed condensation reaction between urea and acetylacetone (2,4-pentanedione). Understanding the reaction mechanism is fundamental to effective troubleshooting.
The reaction proceeds through a series of steps:
-
Enamine Formation: Acetylacetone reacts with one of the amino groups of urea to form an enamine intermediate.
-
Cyclization: The second amino group of the urea molecule attacks the remaining carbonyl group of the acetylacetone moiety, leading to a cyclized intermediate.
-
Dehydration: Under acidic conditions, the cyclized intermediate undergoes dehydration to form the stable aromatic pyrimidine ring.
Caption: Reaction mechanism for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Q1: What is the optimal catalyst for this reaction?
Both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective catalysts for this condensation.[1] The choice of acid can influence the reaction rate and the ease of product isolation. While some protocols use alcoholic solutions of HCl, concentrated sulfuric acid is also commonly employed.[1] The key is to maintain acidic conditions to facilitate the dehydration step.
Q2: What is the recommended solvent for the reaction?
Lower alcohols such as ethanol or methanol are the most common solvents for this synthesis.[1][2] They are good solvents for both urea and acetylacetone and are relatively easy to remove during work-up.
Q3: What are the typical reaction temperatures and times?
The reaction is typically carried out at elevated temperatures, ranging from 40°C to reflux, depending on the solvent and catalyst used.[1][2] Reaction times can vary from 1 to 70 hours.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The starting materials (urea and acetylacetone) and the product will have different Rf values, allowing you to track the consumption of reactants and the formation of the product.
III. Troubleshooting Guide
This in-depth guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
A low yield of the desired product is one of the most common issues. The following troubleshooting steps can help identify and resolve the underlying cause.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Catalyst | The acid catalyst is crucial for the dehydration step. An insufficient amount will result in a slow or incomplete reaction. | Ensure the correct molar ratio of acid to reactants is used. For sulfuric acid, a molar ratio of approximately 1:0.7 to 1:0.8 (urea:sulfuric acid) has been reported to be effective.[1] |
| Suboptimal Temperature | The reaction requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. | Optimize the reaction temperature. A range of 50-60°C after catalyst addition is often effective.[1] For some protocols, refluxing the reaction mixture is necessary.[2] |
| Presence of Water | The reaction involves a dehydration step. Excess water in the reactants or solvent can shift the equilibrium back towards the starting materials, reducing the yield. | Use anhydrous solvents and ensure your starting materials are dry. |
| Impure Reactants | Impurities in the urea or acetylacetone can interfere with the reaction. | Use high-purity starting materials. If necessary, purify the reactants before use. |
| Incorrect Stoichiometry | An incorrect molar ratio of urea to acetylacetone can lead to incomplete conversion of the limiting reagent. | A slight excess of acetylacetone (e.g., a molar ratio of 1:1.05 to 1:1.10 of urea to acetylacetone) is often used to ensure complete consumption of urea.[1] |
digraph "Troubleshooting_Low_Yield" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Low or No Product Yield", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Check Catalyst\n(Amount and Acidity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Temp [label="Verify Reaction\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Water [label="Assess for Water\nContamination", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Purity [label="Check Reactant\nPurity", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Stoichiometry [label="Verify Reactant\nStoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution [label="Optimize Conditions &\nRerun Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Catalyst; Start -> Check_Temp; Start -> Check_Water; Start -> Check_Purity; Start -> Check_Stoichiometry;
Check_Catalyst -> Solution [label="Adjust as needed"]; Check_Temp -> Solution [label="Optimize temperature"]; Check_Water -> Solution [label="Use anhydrous conditions"]; Check_Purity -> Solution [label="Purify reactants"]; Check_Stoichiometry -> Solution [label="Adjust molar ratios"]; }
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Side Products and Impurities
The formation of byproducts can complicate purification and reduce the overall yield.
Q: I observe an unknown impurity in my crude product. What could it be?
A: While the condensation of urea and acetylacetone is generally clean, side reactions can occur:
-
Self-condensation of Acetylacetone: Under acidic conditions, acetylacetone can undergo self-condensation to form various byproducts.
-
Formation of Pyrazoles: If hydrazine impurities are present (for instance, from the synthesis of urea), they can react with acetylacetone to form pyrazole derivatives.[3]
-
Incomplete Cyclization: If the reaction is not allowed to proceed to completion, you may have unreacted intermediates in your crude product.
Solutions to Minimize Side Products:
-
Control Reaction Temperature: Overheating can promote side reactions. Maintain a consistent and optimized reaction temperature.
-
Ensure Purity of Starting Materials: Use high-purity urea and acetylacetone to avoid unwanted side reactions with impurities.
-
Optimize Reaction Time: Monitor the reaction by TLC to ensure it goes to completion without prolonged heating that could lead to decomposition or side product formation.
Problem 3: Difficulties in Product Purification
This compound is a polar compound, which can present challenges during purification.
Q: My crude product is difficult to purify by recrystallization. What should I do?
A: Recrystallization is the most common method for purifying this compound. However, finding the right solvent system is key.
Recommended Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or ethanol are often good starting points.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization:
-
"Oiling Out": If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a different solvent or a solvent mixture.
-
Low Recovery: If the yield after recrystallization is low, you may be using too much solvent or the compound may be too soluble in the chosen solvent even at low temperatures. Try using a less polar solvent or a mixture of solvents.
Caption: General workflow for the purification of this compound by recrystallization.
IV. Optimized Experimental Protocol
This protocol is based on a method reported to give a high yield of this compound.[1]
Materials:
-
Urea
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide or Potassium Hydroxide solution (30-50%)
Procedure:
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve urea in ethanol with gentle heating.
-
Add acetylacetone to the solution. A molar ratio of 1:1.05 to 1:1.10 (urea:acetylacetone) is recommended.[1]
-
Heat the mixture to 40-50°C.
-
Slowly add concentrated sulfuric acid dropwise. The molar ratio of urea to sulfuric acid should be between 1:0.7 and 1:0.8.[1] Control the addition rate to maintain the reaction temperature below 60°C.
-
After the addition is complete, maintain the reaction temperature at 50-60°C for 1-3 hours.
-
Cool the reaction mixture. The product will precipitate as its sulfate salt.
-
Isolate the 2-hydroxy-4,6-dimethylpyrimidine sulfate by filtration or centrifugation.
-
Dissolve the sulfate salt in water and neutralize with a 30-50% solution of NaOH or KOH to a pH of approximately 8.
-
Cool the neutralized solution in an ice bath to induce crystallization of the free base.
-
Collect the crystals of this compound by filtration, wash with cold water, and dry under vacuum.
V. Data Summary
The following table summarizes the optimized reaction conditions from a patented synthesis method.[1]
| Parameter | Recommended Condition |
| Reactants | Urea, Acetylacetone (2,4-pentanedione) |
| Solvent | Ethanol |
| Catalyst | Concentrated Sulfuric Acid (98%) |
| Molar Ratio (Urea:Acetylacetone) | 1 : 1.05 - 1.10 |
| Molar Ratio (Urea:Sulfuric Acid) | 1 : 0.7 - 0.8 |
| Initial Temperature | 40 - 50 °C |
| Reaction Temperature | 50 - 60 °C |
| Reaction Time | 1 - 3 hours |
| Work-up | Isolation of sulfate salt, followed by neutralization and crystallization |
VI. References
-
Acetylacetone - Wikipedia. [Link]
-
US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents.
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]
-
CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents.
-
CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. [Link]
-
Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H)‐ones - Angewandte Chemie. [Link]
-
Synthesis optimization of urea derivatives. a - ResearchGate. [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. [Link]
-
Mechanisms for the synthesis of pyrimidines starting from urea or... - ResearchGate. [Link]
-
New Reaction Products of Acetylacetone with Semicarbazide Derivatives | ACS Omega. [Link]
-
New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC - NIH. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
The condensation of acetone with urea: the formation of a spirobishexahydropyrimidine - Chemical Communications (London) (RSC Publishing). [Link]
-
IJPBS Article- A RAPID AND FACILE SYNTHESIS OF 4,6-DIMETHYLPYRIMIDINE-2(1H)-ONE. [Link]
-
A rapid and facile synthesis of 4,6-Dimethylpyrimidine-2(1H)-one - ResearchGate. [Link]
-
(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. [Link]
-
Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PubMed Central. [Link]
-
Synthesis and Investigation of New Different Pyrimidine-Thiones - Longdom. [Link]
-
Interaction between the urea cycle and the orotate pathway: studies with isolated hepatocytes - PubMed. [Link]
-
EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents.
-
4,6-Dimethyl-2-mercaptopyrimidine as a potential leveler for microvia filling with electroplating copper - RSC Publishing. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 4,6-Dimethyl-2-hydroxypyrimidine
Welcome to the technical support center for the synthesis of 4,6-Dimethyl-2-hydroxypyrimidine (DMHP). This vital intermediate, also known by its tautomeric form 4,6-dimethyl-1H-pyrimidin-2-one, is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, typically achieved through the condensation of a β-dicarbonyl compound with urea or a urea derivative, is a fundamental reaction in heterocyclic chemistry.[2]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and consistently achieve high yields of pure product.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying chemical principles to empower your decision-making.
Problem 1: Low or No Yield of DMHP
You've completed the reaction, but the isolated yield is significantly lower than expected, or no product was formed.
Potential Causes & Solutions
-
Inactive or Insufficient Catalyst/Base: The condensation reaction is typically catalyzed by either an acid or a base.
-
Acid Catalysis (e.g., HCl, H₂SO₄): Ensure anhydrous conditions, as water can hydrolyze key intermediates.[3] The concentration of the acid is critical; too little may not sufficiently activate the carbonyl groups, while too much can lead to unwanted side reactions.[3] A molar ratio of urea to sulfuric acid between 1:0.7 and 1:0.8 has been reported to be effective.[4]
-
Base Catalysis (e.g., Sodium Ethoxide, Sodium Methoxide): Alkali metal alkoxides are highly sensitive to moisture. Use freshly prepared or properly stored reagents. The reaction requires a sufficient stoichiometric amount of base to deprotonate the active methylene group of the dicarbonyl compound. Some protocols suggest using 3.0 to 3.9 moles of alkali metal alkoxide per mole of the diamide starting material for similar syntheses.[5]
-
-
Poor Quality of Reactants:
-
Urea: Ensure it is dry and free of impurities.
-
Ethyl Acetoacetate / Acetylacetone: These β-dicarbonyl compounds can self-condense or exist in varying keto-enol tautomeric forms. Use freshly distilled or high-purity reagents. Impurities can inhibit the reaction.[6]
-
-
Suboptimal Reaction Temperature:
-
Too Low: The reaction may not have sufficient activation energy to proceed to completion. Consider a moderate increase in temperature while monitoring the reaction progress.[6]
-
Too High: Excessive heat can cause decomposition of reactants or the product and promote side reactions.[6] For acid-catalyzed reactions using sulfuric acid, a temperature range of 40-60°C is often employed.[4]
-
-
Inadequate Reaction Time: Some cyclization reactions are slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has reached completion before work-up. Reaction times of 1-3 hours are typical.[4]
Problem 2: Product is Impure (Oily, Discolored, Poor Analytical Data)
The isolated product is not a clean, crystalline solid and analytical tests (NMR, MP) indicate the presence of impurities.
Potential Causes & Solutions
-
Incomplete Reaction: Unreacted starting materials are a common source of contamination. Verify reaction completion via TLC before proceeding with work-up.
-
Formation of Side Products: Competing reactions can reduce yield and complicate purification.
-
N-acylureas: These can form and may be difficult to remove. Their formation can sometimes be suppressed by carefully controlling stoichiometry and catalyst loading.[6]
-
Self-Condensation: The β-dicarbonyl starting material can undergo self-condensation. This can be minimized by controlling the temperature and the rate of addition of reagents.
-
-
Ineffective Purification:
-
Recrystallization: This is often the most effective method for purifying DMHP.[6] The choice of solvent is critical. Ethanol, acetone, or ethyl acetate are commonly used.[7] Experiment with different solvents or solvent mixtures to find the optimal conditions for your product.
-
Washing: After filtration, wash the crude product with a cold solvent (e.g., cold ethanol or water) to remove soluble impurities.[6]
-
Workflow for Troubleshooting Low Yield
Caption: Decision tree for diagnosing low-yield issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
The synthesis is a classic condensation-cyclization reaction. In an acid-catalyzed pathway, the mechanism likely proceeds as follows:
-
Protonation: The acid catalyst protonates a carbonyl oxygen of the acetylacetone, activating it for nucleophilic attack.
-
Nucleophilic Attack: A nitrogen atom from urea attacks the activated carbonyl carbon.
-
Dehydration: A molecule of water is eliminated to form an imine or a related intermediate.
-
Intramolecular Cyclization: The second nitrogen of the urea intermediate attacks the remaining carbonyl carbon of the acetylacetone backbone.
-
Final Dehydration: A second molecule of water is eliminated to form the stable aromatic pyrimidine ring.
A proposed mechanism for a related Biginelli reaction, which shares similar principles, involves the formation of an N-acyliminium ion intermediate that then reacts with the enol form of the dicarbonyl compound.[8]
Q2: Which catalyst system is superior: acid or base?
Both acid and base catalysis are effective, and the optimal choice can depend on available equipment, safety protocols, and desired scale.
| Catalyst System | Advantages | Disadvantages | Common Reagents |
| Acid Catalysis | Often uses less hazardous reagents (e.g., H₂SO₄ vs. sodium metal). The product may precipitate as a salt, aiding isolation.[9] | Requires careful control of temperature and reagent addition. Can be corrosive. | HCl in lower alcohols,[9] Concentrated H₂SO₄[4] |
| Base Catalysis | Can lead to very high yields (up to 85% reported in similar systems).[10] | Alkali alkoxides are extremely moisture-sensitive and flammable. | Sodium ethoxide (NaOEt), Sodium methoxide (NaOMe)[5][10] |
Q3: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most straightforward method.[6]
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of a non-polar and a polar solvent is usually effective. Start with a 7:3 mixture of Hexane:Ethyl Acetate and adjust the polarity as needed to achieve good separation between your starting materials and the product spot.[6]
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, containing a conjugated ring system, should be UV-active.
Q4: What are the primary safety considerations for this synthesis?
-
Base-Catalyzed: When using sodium ethoxide or methoxide, work in a fume hood and ensure no water is present, as they react violently with water. Use anhydrous solvents.
-
Acid-Catalyzed: Concentrated acids like HCl and H₂SO₄ are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The addition of acid can be exothermic; use an ice bath to control the temperature.[5]
-
Solvents: Ethanol and methanol are flammable. Do not use them near open flames or spark sources.
Part 3: Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of DMHP
This protocol is adapted from a patented method using sulfuric acid as the catalyst.[4]
Materials:
-
Urea (1.0 mol)
-
2,4-Pentanedione (Acetylacetone) (1.05 - 1.10 mol)
-
Concentrated Sulfuric Acid (98%) (0.7 - 0.8 mol)
-
Ethanol (as solvent)
-
Sodium Hydroxide or Potassium Hydroxide solution (30-50%) for neutralization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve urea in ethanol with gentle heating.
-
Add the 2,4-pentanedione to the solution. The molar ratio of urea to 2,4-pentanedione should be between 1:1.05 and 1:1.10.[4]
-
Heat the mixture to 40-50°C.
-
Slowly add the concentrated sulfuric acid dropwise. The temperature should not exceed 60°C during the addition.[4]
-
After the addition is complete, maintain the reaction temperature at 50-60°C and stir for 1-3 hours.[4]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture in an ice bath. The product may precipitate as 2-hydroxy-4,6-dimethylpyrimidine sulfate.
-
Isolate the precipitate by filtration.
-
Dissolve the sulfate salt in water and neutralize carefully with a 30-50% solution of NaOH or KOH to a pH of ~8.[4]
-
Cool the neutralized solution to induce crystallization of the free base, this compound.
-
Filter the white solid, wash with a small amount of cold water, and dry under vacuum.
General Synthesis and Purification Workflow
Caption: General workflow for DMHP synthesis and purification.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis.
- Sommer, A. (1965). Process for the preparation of 4, 6- dihydroxypyrimidine. Google Patents.
- CN101279949A. (2008). Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine. Google Patents.
- CN1024549C. (1994). Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. Google Patents.
- TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.
- WO1997044327A1. (1997). Process for making 4,6-dihydroxypyrimidine. Google Patents.
- Quick Company. (n.d.). A Process For Preparing 4,6 Dihydroxypyrimidine.
- Mohamadpour, F., & Feilizadeh, M. (2019). Succinic Acid As a Green and Bio-Based Catalyst assisted solvent-free one-pot Biginelli synthesis of biologically active 3,4-dihydropyrimidin-2-(1H)-ones/thiones derivatives. Chiang Mai University Journal of Natural Sciences.
- ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Shutalev, A. D., & Sivova, N. V. (n.d.). A New Synthesis of Biginelli Compounds.
- CN1042351A. (1990). 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine. Google Patents.
- Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine.
- PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 5. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 9. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 10. tsijournals.com [tsijournals.com]
Common side products in the synthesis of 4,6-Dimethyl-2-hydroxypyrimidine
Technical Support Center: Synthesis of 4,6-Dimethyl-2-hydroxypyrimidine
Welcome to the technical support resource for the synthesis of this compound. As a key heterocyclic building block in the development of pharmaceuticals and agrochemicals, its efficient synthesis is paramount.[1] This guide is structured to provide researchers and drug development professionals with actionable insights and troubleshooting strategies to overcome common challenges, particularly the formation of unwanted side products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by scientists working on this synthesis.
Q1: What is the standard and most reliable method for synthesizing this compound?
A1: The most common and well-established method is the acid-catalyzed cyclocondensation reaction between acetylacetone (also known as 2,4-pentanedione) and urea.[2][3] This reaction is a classic example of pyrimidine ring formation, where a 1,3-dicarbonyl compound reacts with a molecule containing an N-C-N fragment.[4][5] The reaction is typically performed in a lower alcohol solvent, such as ethanol or methanol, and requires an acid catalyst like hydrogen chloride or sulfuric acid to proceed efficiently.[2][3]
Q2: My reaction seems to complete based on the consumption of starting materials, but my final isolated yield is significantly lower than expected. What are the likely causes?
A2: Low isolated yield, despite apparent high conversion, is a common issue that can stem from several factors beyond simple side product formation. The primary culprits are often related to the workup and isolation procedure:
-
Product Solubility: The product, 2-hydroxy-4,6-dimethylpyrimidine, can exist as a salt (hydrochloride or sulfate) after the initial reaction. These salts can have significant solubility in the aqueous-alcoholic mixtures used during workup, leading to losses.[3]
-
Incomplete Precipitation: Following neutralization of the acid catalyst, the product must precipitate from the solution. If the solution is not sufficiently cooled, is too dilute, or contains excess water, the product may remain partially dissolved.[3]
-
Formation of an Uncyclized Intermediate: A significant portion of your starting material may have been converted into a stable, open-chain intermediate that does not cyclize under the reaction conditions. This intermediate is often more soluble than the final product and may be lost during workup.[6]
Q3: How critical is the choice of acid catalyst, and can I substitute them?
A3: The acid catalyst is crucial; it serves to activate the carbonyl groups of acetylacetone for nucleophilic attack and facilitates the final dehydration step to form the aromatic pyrimidine ring. While both hydrogen chloride (typically from an alcoholic solution) and concentrated sulfuric acid are effective, their choice has practical implications.[2][3]
-
Hydrogen Chloride (in Alcohol): Often preferred for cleaner reactions as it avoids the strong dehydrating and oxidizing properties of sulfuric acid. However, preparing and handling anhydrous HCl/alcohol solutions can be operationally inconvenient.[2]
-
Sulfuric Acid: A cost-effective and readily available alternative. However, it introduces water into the reaction, which can negatively impact the reaction equilibrium and product solubility.[3] Furthermore, at temperatures exceeding 100°C, it can catalyze the formation of ethers from the alcohol solvent (e.g., diethyl ether from ethanol), which is an unproductive side reaction.[2]
Lewis acids have also been explored in related pyrimidine syntheses and can be an alternative, though they may require more rigorous optimization.[7]
Q4: Are anhydrous conditions necessary for this reaction?
A4: Yes, maintaining substantially anhydrous conditions is highly recommended. The presence of water can negatively affect the synthesis in two main ways:
-
Hydrolysis: Water can hydrolyze intermediates in the reaction pathway, preventing the formation of the final pyrimidine ring.[8]
-
Reaction Equilibrium: The final step of the synthesis is a dehydration reaction. According to Le Châtelier's principle, the presence of excess water in the reaction medium can shift the equilibrium backward, reducing the overall yield. Using concentrated acids like H₂SO₄ inherently introduces water, which can be a limiting factor.[3] Therefore, using anhydrous solvents and reagents like HCl gas dissolved in anhydrous ethanol is often the preferred method for maximizing yield.[6]
Section 2: Troubleshooting Guide: Identifying and Mitigating Side Products
This guide provides a systematic approach to diagnosing and solving specific experimental problems related to side product formation.
Issue 1: A Persistent, Unidentified Byproduct is Observed in my Analysis (TLC/LC-MS), and the Yield of the Desired Product is Reduced.
-
Most Probable Cause: Incomplete Cyclization Leading to an Acylurea Intermediate. This is the most common side product in this synthesis. It forms when urea adds to one of the carbonyls of acetylacetone, but the second intramolecular cyclization and dehydration step fails to occur. This intermediate is more polar than the final product and will typically have a lower Rf value on a normal-phase TLC plate.
-
Causality: The final ring-closing step requires a sufficient activation energy to overcome the entropic barrier of cyclization and for the subsequent dehydration. This step is often the rate-limiting part of the sequence. Insufficient heat, low catalyst concentration, or catalyst deactivation can cause the reaction to stall at this intermediate stage.[6]
-
Troubleshooting & Mitigation Protocol:
-
Verify Reaction Temperature: Ensure the internal reaction temperature reaches the target specified in the protocol (typically reflux). Use an oil bath with a calibrated thermometer.
-
Increase Reaction Time: Monitor the reaction by TLC every hour. If the intermediate spot remains and the product spot is still growing, the reaction may simply require more time to go to completion.
-
Check Catalyst Loading: Ensure the correct molar equivalent of the acid catalyst has been added. If using an HCl/alcohol solution, its concentration may have decreased over time due to evaporation. Consider preparing a fresh solution.
-
Solvent Choice: Ensure you are using a suitable solvent. While ethanol is common, other alcohols can be used, but the optimal temperature and time may vary.[8]
-
-
Reaction Pathway Visualization:
Caption: Main reaction pathway and the formation of the uncyclized intermediate.
Issue 2: The Reaction Fails to Precipitate the Product Upon Cooling and Neutralization.
-
Most Probable Cause: Product Remains Solubilized as a Salt or Due to Excess Water. The synthesis initially produces the pyrimidine as a salt (e.g., 2-hydroxy-4,6-dimethylpyrimidine hydrochloride). This salt is often soluble in the reaction mixture. Neutralization with a base is required to generate the free pyrimidine, which is less soluble and should precipitate.[2][3]
-
Causality: If neutralization is incomplete, the product remains in its salt form. Even after neutralization, excess water introduced from the use of aqueous base or from the initial acid catalyst can keep the final product in solution, preventing its crystallization.[3]
-
Troubleshooting & Mitigation Protocol:
-
Careful pH Monitoring: During neutralization with a base (e.g., NaOH, KOH), monitor the pH of the solution closely. Ensure you reach a neutral or slightly basic pH (pH 7-8) to fully form the free pyrimidine.[2]
-
Temperature Control: Cool the neutralized mixture thoroughly (e.g., to 0-5 °C) to maximize precipitation, as solubility decreases significantly at lower temperatures.[2]
-
Solvent Volume Reduction: If precipitation is still poor, consider removing a portion of the solvent under reduced pressure. This will increase the concentration of the product and promote crystallization.
-
Use of Anhydrous Conditions: To prevent this issue from the start, minimize water in the reaction system by using anhydrous solvents and reagents where possible.[6]
-
Section 3: Optimized Protocols and Troubleshooting Workflow
Protocol 1: Optimized Laboratory Synthesis
This protocol is a synthesis of best practices described in the literature for achieving high yield and purity.[2][3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add urea (1 eq.). Add anhydrous ethanol to dissolve the urea with gentle heating.
-
Reagent Addition: Once the urea is dissolved, add acetylacetone (1.05 - 1.10 eq.) to the solution.[2]
-
Catalyst Addition: Heat the mixture to 40-50 °C. Slowly add concentrated sulfuric acid (0.7 - 0.8 eq.) dropwise while stirring. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using TLC (See Protocol 2).
-
Isolation of Salt: Cool the reaction mixture in an ice bath. The product may precipitate as the sulfate salt. Filter the solid.
-
Neutralization and Crystallization: Dissolve the filtered solid in a minimal amount of water. Cool the solution to 5-10 °C and slowly add a 40% KOH solution until the pH reaches 8.[2]
-
Final Product Isolation: The white precipitate of this compound is collected by filtration, washed with a small amount of cold water, and dried under vacuum.
Protocol 2: TLC Monitoring
-
Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 70:30 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm).
-
Interpretation:
-
Acetylacetone: Will likely run high on the plate (high Rf).
-
Urea: Will remain at the baseline (low Rf).
-
Uncyclized Intermediate: Will appear as a spot with an Rf value between urea and the final product.
-
Product: Will appear as a distinct spot, typically with an Rf of 0.3-0.5 in this system. The reaction is complete when the starting material and intermediate spots have disappeared or are minimal.
-
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis via TLC analysis.
Section 4: Data Summary
The following table summarizes the impact of key reaction parameters on the synthesis outcome.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome & Rationale |
| Temperature | < 60 °C | Reflux (e.g., ~78 °C in Ethanol) | Condition B is superior. Higher temperature provides the activation energy for the rate-limiting cyclization/dehydration step, minimizing the uncyclized intermediate.[6] |
| Catalyst | Concentrated H₂SO₄ | Anhydrous HCl in Ethanol | Condition B is often cleaner. While both work, anhydrous HCl avoids introducing water, which can inhibit the reaction and solubilize the product, thus improving isolated yield.[3] |
| Stoichiometry | 1:1 (Urea:Diketone) | 1:1.05-1.10 (Urea:Diketone) | Condition B is safer. A slight excess of the diketone ensures the complete consumption of urea and can help drive the reaction to completion.[2] |
| Workup pH | pH < 6 | pH 7-8 | Condition B is necessary for precipitation. The product must be in its free base form to crystallize effectively. Incomplete neutralization leaves the product as a more soluble salt.[2] |
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- Google Patents. (2008). CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis.
- TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- ResearchGate. (2013).
- Google Patents. (1990). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- SYNTHESIS OF PYRIMIDINE DERIV
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
- MDPI. (2023).
- Journal of Synthetic Chemistry. (2024).
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 3. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. jsynthchem.com [jsynthchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Pyrimidine Ring Formation
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yields during pyrimidine ring formation. Pyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds and nucleic acids.[1][2] However, their synthesis can be fraught with challenges, from stubborn starting materials to elusive side reactions.
This guide provides in-depth, question-and-answer-based troubleshooting advice grounded in mechanistic principles and field-proven experience. We will explore the causality behind common issues and provide robust, step-by-step protocols to get your synthesis back on track.
Frequently Asked Questions (FAQs)
General Issues
Q1: My pyrimidine synthesis is resulting in a very low yield. What are the most common culprits?
A1: Low yields in pyrimidine synthesis are a frequent challenge and can often be attributed to a few key factors.[3] Systematically investigating these areas is the most effective approach to troubleshooting.
-
Suboptimal Reaction Conditions: The delicate balance of catalyst, solvent, temperature, and reaction time is paramount.[4][5] For instance, classical protocols like the Biginelli reaction often suffer from low yields, which has spurred the development of improved methods using a wide array of Lewis and Brønsted acid catalysts.[3] Insufficient heat may prevent the reaction from overcoming its activation energy, while excessive heat can lead to the degradation of reactants or products.[6]
-
Purity of Starting Materials: This is a critical and often underestimated factor. Impurities in your aldehyde, 1,3-dicarbonyl compound, or amidine/urea source can inhibit the catalyst, participate in side reactions, and significantly lower the yield of your desired pyrimidine.[4][6][7] Always ensure your starting materials are of high purity, and consider purification before use if they have been stored for a long time.
-
Incorrect Stoichiometry: An improper molar ratio of reactants is a straightforward cause for low conversion of the limiting reagent.[3][5] It is crucial to carefully calculate and precisely measure each reactant.
-
Atmosphere and Moisture Control: Many of the intermediates in pyrimidine synthesis, especially in reactions like the Pinner synthesis, are sensitive to moisture.[8] Hydrolysis of key intermediates can completely halt the desired reaction pathway.[8] Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) can dramatically improve yields.[5][8]
Reaction Monitoring & Analysis
Q2: I'm not sure if my reaction is progressing. What's the best way to monitor it?
A2: Effective reaction monitoring is crucial to identify the optimal reaction time and prevent the formation of degradation products.[4] The choice of technique depends on your specific reaction components.[9]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of most pyrimidine syntheses.[9] It allows you to visualize the consumption of starting materials and the appearance of the product spot. A simple co-spot (spotting starting material, co-spot, and reaction mixture on the same plate) can provide a clear indication of progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice.[9] It can precisely measure the conversion of reactants to products, determine the purity of the crude product, and help identify unexpected byproducts.[4][9]
-
Gas Chromatography (GC): GC is suitable for pyrimidine derivatives that are volatile and thermally stable.[9]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, taking a small aliquot from the reaction mixture for quick analysis by direct-injection MS or crude ¹H NMR can provide invaluable structural information about intermediates and byproducts, helping to diagnose issues.[7]
Detailed Protocol: Reaction Monitoring by TLC
-
Preparation: Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal solvent system should give your product a Retention Factor (Rf) of ~0.3-0.5.
-
Spotting: Using a capillary tube, spot the starting material(s) in one lane, the reaction mixture in a middle lane, and a "co-spot" (both starting material and reaction mixture) in a third lane on the TLC plate.
-
Development: Place the plate in the chamber and allow the solvent to ascend to near the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If your compounds are not UV-active, use a chemical stain like potassium permanganate or iodine vapor.[9]
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.[9]
Troubleshooting Specific Synthesis Routes
The Biginelli and Pinner reactions are two of the most common methods for pyrimidine ring synthesis. Each has its own set of common challenges.
The Biginelli Reaction
This one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) is a cornerstone of dihydropyrimidinone (DHPM) synthesis.[1][10]
Q3: My Biginelli reaction has a low yield and a major, fluorescent yellow byproduct. What is happening?
A3: This is a classic Biginelli problem. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[6][7] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea, especially at elevated temperatures.[6][7]
Causality: The Biginelli and Hantzsch pathways are competing reactions. High temperatures favor urea decomposition, increasing the concentration of ammonia and pushing the equilibrium towards the Hantzsch DHP product.[6]
Mitigation Strategies:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly suppress urea decomposition and favor the desired Biginelli pathway.[6]
-
Catalyst Choice: The catalyst can influence the selectivity. Screening different Brønsted or Lewis acids may identify one that favors the Biginelli condensation at lower temperatures.[6][11]
-
Order of Addition: In some cases, adding the urea portionwise or as the last component can minimize its decomposition time at high temperatures.[6]
Caption: Competing Biginelli vs. Hantzsch reaction pathways.
Q4: My Biginelli reaction stalls, leaving unreacted starting materials. How can I drive it to completion?
A4: Low conversion is a common frustration and points to issues with activation or reaction conditions.[6][7]
Causality: The reaction proceeds through several equilibrium steps. The final cyclization and dehydration step often has the highest activation energy. If the catalyst is not active enough or the temperature is too low, the reaction can stall at an open-chain ureide intermediate.[8]
Troubleshooting Steps:
-
Evaluate Your Catalyst: The traditional use of strong Brønsted acids like HCl can be suboptimal.[4] A wide range of more efficient Lewis acids (e.g., FeCl₃, Yb(OTf)₃) and organocatalysts have been developed.[1][11] Ensure your catalyst is active; if it's reusable, it may need regeneration.[7] Increasing the catalyst loading can also help.[4]
-
Increase Temperature: Gently increasing the reaction temperature (e.g., moving from 80°C to reflux in ethanol) can provide the necessary energy to overcome the activation barrier for the final ring-closing step.[8] Always monitor by TLC to ensure the product is not degrading at higher temperatures.[6]
-
Solvent Choice: While ethanol is common, solvent choice can significantly impact reaction rates and yields.[4][6] Polar solvents are generally preferred.[4] For some substrates, switching to other solvents like acetonitrile, or even running the reaction under solvent-free conditions, can be beneficial.[6][12]
Table 1: Effect of Solvent on a Model Biginelli Reaction
| Entry | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | 0.6 | 95 | [8] |
| 2 | Methanol | 0.6 | 82 | [8] |
| 3 | Acetonitrile | 0.6 | 60 | [8] |
| 4 | Solvent-free | 1.0 | 92 | [12] |
| Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), catalyst at reflux or elevated temperature. |
The Pinner Synthesis
The Pinner synthesis, a condensation between a 1,3-dicarbonyl compound and an amidine, is a powerful route to 2-substituted pyrimidines.[13][14] However, it is notoriously sensitive to reaction conditions.[8]
Q5: My Pinner synthesis is failing completely or giving me an ester byproduct. What is going wrong?
A5: This is the most critical issue in Pinner chemistry and almost always points to one culprit: water.[8]
Causality: The Pinner reaction often proceeds through an imidate salt intermediate (a "Pinner salt"). This intermediate is extremely susceptible to hydrolysis.[8] If even trace amounts of water are present, the imidate will hydrolyze to an ester, completely shutting down the pathway to the pyrimidine.[8]
Mitigation Strategies: The Importance of Anhydrous Conditions This is the single most important factor for a successful Pinner synthesis.[8]
-
Dry Your Glassware: All glassware must be thoroughly oven-dried or flame-dried before use.
-
Use Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Solvents from a bottle, even if labeled "anhydrous," should be treated with suspicion and are best dried over molecular sieves.
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like nitrogen or argon from start to finish.[8]
-
Reagent Purity: Ensure your amidine hydrochloride is dry. If using the free-base amidine, it should be freshly prepared and used immediately to prevent moisture absorption and degradation.[8]
Protocol: A Robust Pinner Synthesis Workflow
-
Setup: Assemble oven-dried glassware, including a round-bottom flask with a magnetic stir bar and a reflux condenser, under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the flask, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Base Addition: Carefully add a solution of sodium ethoxide (1.1 eq) to the stirred suspension. Stir for 30 minutes at room temperature to generate the free amidine in situ.
-
Diketone Addition: Add the β-diketone (1.0 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux. Monitor the reaction's progress by TLC.
-
Work-up: Once complete, cool the reaction to room temperature. Carefully neutralize with 1M HCl and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[8]
Caption: Troubleshooting decision tree for the Pinner synthesis.
Purification Challenges
Q6: My crude product is an intractable oil and is difficult to purify by column chromatography. What can I do?
A6: Purification can be as challenging as the reaction itself, especially with polar pyrimidine derivatives.[5][15]
Potential Causes & Solutions:
-
Similar Polarity of Product and Impurities: If your desired product and byproducts have similar polarities, separation on silica gel can be difficult.[5]
-
Try Different Solvent Systems: Systematically screen different solvent systems for column chromatography. Sometimes a small change (e.g., adding 1% methanol or triethylamine to a dichloromethane/ethyl acetate system) can make a huge difference.
-
Alternative Chromatography: Consider other techniques. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be very effective.[15] For ionizable pyrimidines, Ion-Exchange Chromatography (IEC) is a powerful option.[15]
-
-
Product Fails to Crystallize: Many pyrimidines are reluctant to crystallize from solution.
-
Recrystallization Solvent Screening: Test a wide range of solvents and solvent pairs (a solvent in which the compound is soluble and an "anti-solvent" in which it is not).[15]
-
"Salting Out": If your compound is ionizable, sometimes adjusting the pH of an aqueous solution can cause it to precipitate in a pure, crystalline form.
-
Trituration: If crystallization fails, try trituration. This involves stirring the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble. This can often wash away impurities, leaving a solid product.
-
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
- BenchChem Technical Support Team. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem.
- Moffatt, J. G., & Khorana, H. G. (1961). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC, NIH. [Link]
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide. BenchChem.
- Gouda, M. A., et al. (2021).
- Wikipedia contributors. (n.d.). Pyrimidine. Wikipedia. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
- BenchChem Technical Support Team. (2025).
- Zare, A., & Meraj, F. (2023). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. [Link]
- ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. [Link]
- ResearchGate. (n.d.).
- Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4,6-Dimethyl-2-hydroxypyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis and purification of 4,6-Dimethyl-2-hydroxypyrimidine (DMHP). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this critical synthetic intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own work.
Understanding the Challenge: Why Purification of DMHP Can Be Tricky
This compound is a vital building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1] The most common synthetic route is the acid-catalyzed condensation of acetylacetone (2,4-pentanedione) with urea.[2][3][4] While seemingly straightforward, this reaction can generate a variety of impurities that co-precipitate with the desired product, leading to issues with purity, yield, and downstream applications.
These impurities can arise from several sources:
-
Unreacted Starting Materials: Residual urea and acetylacetone.
-
Side Reactions: Self-condensation of acetylacetone or alternative cyclization pathways.
-
Degradation: Product or intermediate breakdown under harsh temperature or pH conditions.[5]
-
Tautomerization: DMHP exists in keto-enol tautomeric forms (2-hydroxy and 2-pyrimidone), which can affect its solubility and reactivity.[6]
This guide provides a logical, question-and-answer-based approach to identifying and removing these impurities effectively.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My initial analysis shows multiple spots on TLC and a broad melting point. How do I identify the contaminants?
Answer: A broad melting point and multiple TLC spots are classic indicators of an impure sample. A systematic analytical approach is crucial before attempting any purification. The goal is to understand what you're trying to remove.
Expert Insight: Don't rush to purify. A few hours spent on analysis can save days of failed purification attempts. The choice of purification strategy—be it recrystallization, chromatography, or a simple wash—depends entirely on the nature of the impurities present.
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. Use a combination of polar and non-polar solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol) to get a clear separation of spots. This helps you estimate the number of components and their relative polarities.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, HPLC is the standard.[7] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for many pyrimidine derivatives.[8][9] This will give you a precise percentage of your main product versus impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The spectrum of pure DMHP is well-defined. Impurity peaks, such as unreacted acetylacetone (with its characteristic enol and keto protons) or other organic byproducts, can often be identified directly from the crude spectrum.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can provide the molecular weights of the impurities, offering crucial clues to their identity.[8][10]
Below is a logical workflow for impurity identification.
Caption: Workflow for Impurity Identification.
FAQ 2: My product separates as a sticky oil during recrystallization instead of forming crystals. What is "oiling out" and how can I fix it?
Answer: "Oiling out" is a common and frustrating problem in recrystallization. It occurs when the crude solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature that is above the melting point of your impure product. The depressed melting point is often caused by a high concentration of impurities.[11]
Expert Insight: The key is to ensure that the saturation point of your solution is reached at a temperature below the melting point of your compound.
Troubleshooting Strategies for Oiling Out:
| Strategy | Causality and Explanation |
| 1. Change the Solvent System | The solubility profile is incorrect. Try a solvent in which your compound is less soluble, requiring a higher temperature for dissolution, or one with a lower boiling point. A two-solvent system can also be effective.[11] |
| 2. Use More Solvent | While counterintuitive for yield, adding more hot solvent can lower the saturation temperature of the solution, potentially bringing it below the melting point of your product. You can always evaporate the excess solvent later. |
| 3. Lower the Crystallization Temperature | Cool the solution quickly in an ice bath to get past the "oiling out" temperature range. This may yield smaller, less pure crystals, but it can be a starting point for a second, more successful recrystallization. |
| 4. Induce Crystallization Early | As the solution cools, vigorously scratch the inside of the flask at the solvent's surface with a glass rod or add a seed crystal of pure DMHP. This provides nucleation sites and encourages crystal growth over oil formation. |
| 5. Preliminary Purification | If the crude material is highly impure, a rapid filtration through a short plug of silica gel with a suitable solvent can remove the impurities that are depressing the melting point. This "pre-purified" material will then be much more amenable to recrystallization. |
FAQ 3: My yield after recrystallization is very low. How can I improve recovery without sacrificing purity?
Answer: Low yield is a frequent issue, often stemming from suboptimal solvent choice or technique. The principle of recrystallization relies on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[12] Any deviation from this ideal will result in product loss.
Expert Insight: The phrase "minimum amount of hot solvent" is the most critical and often overlooked part of the procedure.[13] Using excessive solvent is the primary cause of low recovery.[11]
Detailed Protocol for High-Yield Recrystallization of DMHP
-
Solvent Selection: Choose an appropriate solvent. Water or ethanol are common choices for DMHP. The ideal solvent will dissolve the compound completely at its boiling point but very little at 0-5 °C.
-
Dissolution: Place the crude DMHP in an Erlenmeyer flask. In a separate beaker, bring your chosen solvent to a boil. Add the boiling solvent to the DMHP dropwise, with constant swirling and heating, until the solid just dissolves. Do not add excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a pre-heated clean flask. Work quickly to prevent premature crystallization in the funnel.[11]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb it. Slow cooling promotes the formation of large, pure crystals. Rushing this step by going directly to an ice bath will trap impurities.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Vacuum Filtration: Collect the crystals using a Büchner funnel and vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities. Using room-temperature solvent will redissolve some of your product.
-
Drying: Allow the crystals to dry completely. A final purity check via melting point or HPLC is recommended.
Caption: High-Yield Recrystallization Workflow.
FAQ 4: Recrystallization isn't enough. How do I remove a persistent, structurally similar impurity?
Answer: When impurities have solubility profiles very similar to your target compound, recrystallization may be ineffective. In these cases, column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[14][15][16]
Expert Insight: Column chromatography offers much higher resolving power than recrystallization but is more labor-intensive and uses more solvent. It should be reserved for difficult separations or for achieving the highest possible purity (>99.5%).
General Protocol for Column Chromatography of DMHP
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is usually sufficient.
-
Mobile Phase (Eluent) Selection: Use TLC to find a solvent system that gives good separation between your product (DMHP) and the impurity. You are looking for a system that moves the DMHP spot to an Rf (retention factor) of ~0.3-0.4. A gradient of ethyl acetate in hexanes or dichloromethane in methanol are common starting points.
-
Column Packing: Pack the column with a slurry of silica gel in your starting eluent. Ensure there are no air bubbles or cracks, as these will ruin the separation.
-
Sample Loading: Dissolve the crude DMHP in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column. This technique generally gives better separation than loading a liquid sample.
-
Elution: Begin running the solvent through the column, collecting fractions in test tubes. You can either run an isocratic (constant solvent mixture) or gradient (increasing solvent polarity) elution.
-
Fraction Analysis: Spot each collected fraction on a TLC plate to determine which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803-816. doi: 10.1002/jssc.200900672.
- (n.d.). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. PubMed.
- (n.d.). CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Science History Institute.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331.
- Benchchem. (n.d.). Common side reactions in the synthesis of dihydroxypyrimidines.
- Google Patents. (n.d.). CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.
- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
- Vischer, E., & Chargaff, E. (n.d.). THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS*.
- (n.d.). Recrystallization - Single Solvent.
- (2012, September 12). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?. ResearchGate.
- Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis.
- (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH.
- Longdom Publishing. (n.d.). Investigation of Levels of Purines and Pyrimidines in Children's Urine.
- Quick Company. (n.d.). A Process For Preparing 4,6 Dihydroxypyrimidine.
- ResearchGate. (2025, August 9). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography.
- Loring, H. S., et al. (1952). A spectrophotometric method for the analysis of the purine and pyrimidine components of ribonucleic acid. ResearchGate.
- Creative Proteomics Blog. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- (2024, February 21). Pyrimidine Synthesis. YouTube.
- Benchchem. (n.d.). Advanced purification techniques for high-purity 4,6-diethoxypyrimidine.
- Wikipedia. (n.d.). Pyrimidine.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- (1997, April 12). Purine and Pyrimidine Metabolism.
- Organic Syntheses Procedure. (n.d.). 4-Methyl-6-hydroxypyrimidine.
- Google Patents. (n.d.). US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.
- Organic Syntheses Procedure. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
- PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine.
- (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 3. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Home Page [chem.ualberta.ca]
- 14. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciencehistory.org [sciencehistory.org]
Stability issues of 4,6-Dimethyl-2-hydroxypyrimidine under different conditions
Welcome to the technical support center for 4,6-Dimethyl-2-hydroxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide: Investigating Degradation and Instability
This section is formatted to help you diagnose and resolve specific stability-related problems you may encounter in the lab.
Q1: I'm observing a progressive loss of this compound in my aqueous solution over time. What are the likely causes and how can I prevent this?
A1: The loss of this compound in aqueous solutions is often attributed to hydrolysis, particularly if the pH of your solution is not controlled. The pyrimidine ring is susceptible to cleavage under both acidic and basic conditions.[1] The rate and extent of this degradation are highly dependent on the pH and temperature of your solution.
To troubleshoot this issue, it is crucial to first determine the pH of your solution. Unbuffered aqueous solutions can have a pH that drifts due to dissolved atmospheric CO2. We recommend preparing your solutions in a buffered system, ideally between pH 5 and 7, to enhance stability.
If you suspect pH-induced degradation, you can perform a simple stress test by exposing your compound to mild acidic and basic conditions (e.g., 0.01 M HCl and 0.01 M NaOH) at room temperature and monitoring the concentration over a few hours using a suitable analytical method like HPLC. A significant decrease in the parent compound's peak area in either of these conditions would confirm pH sensitivity.
Q2: My analytical chromatogram (HPLC) shows unexpected peaks appearing over time when working with this compound. Could these be degradation products?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. Depending on the experimental conditions, these could arise from hydrolysis, oxidation, or photodegradation. To identify the cause, a systematic forced degradation study is recommended.[2][3] This involves intentionally exposing the compound to various stress conditions to generate potential degradation products.
A well-designed forced degradation study will help you understand the degradation pathways and develop a stability-indicating analytical method capable of resolving the parent compound from its degradants.[4][5]
Workflow for Investigating Unknown Peaks:
Caption: A troubleshooting workflow for identifying the source of unknown peaks in HPLC analysis of this compound.
Q3: I am conducting a forced degradation study on this compound. What are the recommended starting conditions?
A3: A forced degradation study aims to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are representative of those that may form under long-term storage conditions.[2][3][6] The following table provides recommended starting conditions for a forced degradation study of this compound.
| Stress Condition | Recommended Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To evaluate stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature | To investigate the potential for oxidative degradation.[7][8] |
| Photolysis | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light | To determine if the compound is light-sensitive.[5][6] |
| Thermal Degradation | 80°C (dry heat) | To assess the impact of elevated temperatures on the solid form of the compound. |
Experimental Protocol for Forced Degradation:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Mix an aliquot of the stock solution with the acidic or basic solution and incubate at the specified temperature. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize them, and dilute to the target concentration with the mobile phase.
-
Oxidation: Mix an aliquot of the stock solution with the hydrogen peroxide solution and keep it at room temperature. Monitor the reaction at different time intervals.
-
Photolysis: Expose a solution of the compound in a photostability chamber to the specified light conditions. A control sample should be kept in the dark.
-
Thermal: Store the solid compound in a temperature-controlled oven. At specified time points, dissolve a portion of the solid for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation and identify and quantify the major degradation products.
Frequently Asked Questions (FAQs)
Q4: What are the expected degradation pathways for this compound?
A4: Based on the general chemistry of pyrimidine derivatives, several degradation pathways can be anticipated for this compound.
-
Hydrolysis: Under acidic or basic conditions, the pyrimidine ring can undergo hydrolytic cleavage. A likely point of attack is the amide bond within the ring, which could lead to ring-opening products.
-
Oxidation: The methyl groups on the pyrimidine ring could be susceptible to oxidation, potentially forming hydroxymethyl or carboxyl derivatives. The ring itself may also be oxidized.
-
Photodegradation: UV light can induce various photochemical reactions, including dimerization or rearrangement of the pyrimidine ring.[9]
Proposed Degradation Pathway under Hydrolytic Conditions:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmadekho.com [pharmadekho.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Oxidation of pyrimidine bases and their derivatives with hydrogen peroxide in hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil | MDPI [mdpi.com]
How to improve the solubility of 4,6-Dimethyl-2-hydroxypyrimidine for biological assays
Welcome to the technical support guide for 4,6-Dimethyl-2-hydroxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of solubilizing this compound for biological assays. Below, you will find a series of frequently asked questions and troubleshooting guides to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the fundamental properties of a compound is the first step in developing an effective solubilization strategy. This compound, also known as 4,6-dimethyl-2-pyrimidinol, is a heterocyclic compound whose solubility is governed by its structure, potential for ionization, and tautomerism.[1][2]
Key properties are summarized below:
| Property | Value | Implication for Solubility |
| Molecular Formula | C₆H₈N₂O | Relatively small molecule, but heterocyclic nature influences polarity.[3] |
| Molecular Weight | 124.14 g/mol | Low molecular weight generally favors solubility.[3] |
| Predicted pKa | 10.34 ± 0.10 | The hydroxyl group is weakly acidic. At pH values well above 10.34, the compound will be deprotonated and exist as a more soluble anionic species.[4] |
| Melting Point | 199-205 °C | A high melting point can suggest strong intermolecular forces in the crystal lattice, which must be overcome for dissolution, often indicating lower aqueous solubility.[3][4] |
| Tautomerism | Exists in equilibrium between the hydroxy and oxo (pyrimidinone) forms.[1][5] | The oxo form is generally more polar and may exhibit different solubility characteristics than the hydroxy form. This equilibrium can be influenced by the solvent environment.[5] |
| Reported Solubility | Slightly soluble in DMSO and Methanol.[4] | Indicates that organic co-solvents will be necessary for preparing stock solutions. |
The structure and its tautomeric forms are crucial to consider:
Caption: Tautomeric equilibrium of the compound.
Q2: I'm observing precipitation when I add my this compound stock to my aqueous assay buffer. What's happening and what should I do first?
A2: This is a classic solubility issue. You have likely prepared a high-concentration stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO), where the compound is readily soluble.[6] When this concentrated stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound, which is poorly soluble in water, crashes out of the solution, forming a precipitate.[7]
The Core Problem: The final concentration of the organic solvent in your assay is too low to keep the compound dissolved at the desired final concentration.
Immediate Troubleshooting Steps:
-
Verify Stock Concentration: Ensure your stock solution in 100% DMSO is fully dissolved. If you see any particulates, gently warm the solution (e.g., to 37°C) and vortex.
-
Reduce Final Assay Concentration: The simplest first step is to test a lower final concentration of the compound. It's possible your target concentration exceeds the compound's maximum solubility in the final assay buffer.
-
Optimize the Dilution Step: When diluting the stock, add the DMSO stock to your aqueous buffer while vortexing vigorously. This rapid mixing can help prevent localized high concentrations that promote immediate precipitation.
-
Check the Final Co-solvent Percentage: Calculate the final percentage of DMSO in your assay. For most cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts.[8][9] If your final DMSO concentration is very low (e.g., <0.1%), you will likely need to employ more advanced solubilization strategies.
Q3: How can I use pH to improve the solubility of this compound?
A3: pH adjustment is a powerful technique for ionizable compounds.[10][11] The solubility of a weak acid or base can be significantly increased by shifting the pH of the solution to a point where the molecule is predominantly in its charged, or ionized, form. The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation .[12][13][14]
For this compound, the pKa is approximately 10.34, corresponding to the deprotonation of the hydroxyl/amide group.[4]
-
At pH < pKa (e.g., pH 7.4): The compound will be mostly in its neutral, uncharged form, which is less soluble in water.
-
At pH > pKa (e.g., pH 11.5): The compound will be deprotonated, forming a negatively charged anion. This charged species is significantly more polar and therefore more soluble in aqueous solutions.
Caption: pH-dependent ionization of the compound.
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare Buffers: Make a series of buffers with different pH values (e.g., pH 7.4, 8.5, 9.5, 10.5, 11.5). Use a buffer system appropriate for the desired pH range (e.g., Tris or CAPS).
-
Add Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate tubes. Ensure there is undissolved solid at the bottom.
-
Equilibrate: Agitate the tubes at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.[12]
-
Separate and Quantify: Centrifuge the tubes to pellet the undissolved solid. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Analyze: Plot the measured solubility against the buffer pH. You should observe a significant increase in solubility as the pH approaches and surpasses the pKa.
Caution: Ensure the elevated pH is compatible with your biological assay. High pH can denature proteins, affect cell viability, or alter the activity of other reagents.
Q4: What are the best organic co-solvents to use, and what are their limitations?
A4: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[11] DMSO and ethanol are the most common choices for biological assays.[10][15]
| Co-Solvent | Typical Max. Assay Conc. | Advantages | Disadvantages & Considerations |
| DMSO | < 1% (ideally < 0.5%) | Excellent solubilizing power for many compounds.[6] Miscible with water in all proportions.[15] | Can be toxic to cells at >1%.[8] May affect enzyme activity or protein conformation. Can interfere with some assay readouts (e.g., fluorescence). |
| Ethanol | < 1% | Less toxic than DMSO for many cell lines.[16] Volatile, which can be useful for certain preparation methods. | Generally a weaker solvent than DMSO.[17] Can cause protein precipitation at higher concentrations. |
| Methanol | < 1% | Good solubilizing power. | More toxic than ethanol; can be metabolized to formaldehyde by some cells.[10] |
Workflow: Using a Co-solvent
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% of the chosen co-solvent (e.g., 10-50 mM in DMSO).
-
Perform Serial Dilutions (if needed): If you need a range of concentrations, perform serial dilutions of your stock in the same 100% co-solvent. This is critical to ensure the solvent composition is identical for each treatment, preventing solubility artifacts between different concentrations.[8]
-
Final Dilution into Assay Medium: Add a small volume of the co-solvent stock to your final aqueous assay buffer. For example, add 2 µL of a 10 mM DMSO stock to 2 mL of media for a final concentration of 10 µM with 0.1% DMSO.
-
Include a Vehicle Control: Always include a control group that is treated with the same final concentration of the co-solvent alone (e.g., 0.1% DMSO) to account for any effects of the solvent itself.[9]
Q5: My compound is still not soluble enough. What other techniques can I try?
A5: When pH and co-solvents are insufficient, more advanced formulation strategies may be necessary. Two effective methods are the use of surfactants and cyclodextrins.
-
Surfactants: Surfactants (or detergents) are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). Poorly soluble compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[18]
-
Common Choices: Tween® 20, Tween® 80, Triton™ X-100.
-
Considerations: Surfactants can be disruptive to cell membranes and may interfere with protein-based assays.[7] They are often used in cell-free biochemical assays at low concentrations (e.g., 0.01-0.05%).[7] Always perform a dose-response curve with the surfactant alone to determine its toxicity or interference level in your specific assay.
-
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] Poorly soluble molecules can become encapsulated within this cavity, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[21][22][23]
-
Common Choices: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), and Sulfobutylether-β-Cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are often preferred due to their higher solubility and lower toxicity compared to native β-CD.[20]
-
Benefit for Cell-Based Assays: Cyclodextrins are generally well-tolerated by cells and are an excellent choice for improving solubility with minimal off-target effects.[8]
-
Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).
-
Add Compound: Add the this compound stock solution (in a minimal amount of organic solvent) or solid powder directly to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture vigorously at room temperature or with gentle warming for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
Filtration (Optional): If starting from solid powder, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Usage: The resulting clear solution can be used directly in your assay. Remember to include a vehicle control with the same concentration of cyclodextrin.
Q6: How do I choose the right solubilization strategy for my assay?
A6: The optimal strategy depends on the specific requirements of your biological assay. The following flowchart provides a general decision-making framework.
Caption: Decision workflow for selecting a solubilization method.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.SciSpace.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...GPSR - Global Pharmaceutical Sciences Review.
- Methods of solubility enhancements.Slideshare.
- How to enhance drug solubility for in vitro assays?ResearchGate.
- 5 Novel Techniques for Solubility Enhancement.Ascendia Pharmaceutical Solutions.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines.Research Journal of Pharmacognosy.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines.ResearchGate.
- This compound CAS#:108-79-2.Chemsrc.
- Considerations regarding use of solvents in in vitro cell based assays.Semantic Scholar.
- Brief Overview of Various Approaches to Enhance Drug Solubility.Longdom Publishing.
- Solubility enhancement techniques: A comprehensive review.WJBPHS.
- Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures.MDPI.
- Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship.PubMed.
- pKa values in solubility determination using the Henderson-Hasselbalch equation.ResearchGate.
- Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives.University of Arizona.
- 4,6-Dimethyl-2-pyrimidone.NIST WebBook.
- Henderson Hasselbalch equation – Knowledge and References.Taylor & Francis.
- Henderson–Hasselbalch equation.Wikipedia.
- 2-Hydroxy-4,6-dimethylpyrimidine.PubChem.
- Henderson–Hasselbalch equation (video).Khan Academy.
- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.Wayne State University.
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.NIH.
- Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase.Journal of the American Chemical Society.
- Dimethyl Sulfoxide (DMSO) Solubility Data.Gaylord Chemical.
- Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6.ResearchGate.
- DMSO.gChem Global.
- Imiquimod Solubility in Different Solvents: An Interpretative Approach.MDPI.
Sources
- 1. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]
- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 108-79-2 [m.chemicalbook.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. longdom.org [longdom.org]
- 12. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 14. Khan Academy [khanacademy.org]
- 15. gchemglobal.com [gchemglobal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. wjbphs.com [wjbphs.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. scispace.com [scispace.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. gpsrjournal.com [gpsrjournal.com]
Technical Support Center: Degradation of 4,6-Dimethyl-2-hydroxypyrimidine and its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the study of degradation pathways for 4,6-dimethyl-2-hydroxypyrimidine (DMHP) and related pyrimidine derivatives. Our goal is to equip you with the expertise and validated protocols necessary to ensure the integrity and success of your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and degradation of DMHP.
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of this compound, like many pyrimidine derivatives, is primarily governed by its chemical environment. The principal pathways are hydrolysis, oxidation, and photodegradation.[1][2]
-
Hydrolysis: The pyrimidine ring's stability is highly dependent on pH. The lactam-lactim tautomerism of the 2-hydroxy group influences the ring's susceptibility to both acid and base-catalyzed hydrolysis, which can lead to ring-opening.[1] The ultimate products of complete hydrolytic degradation are typically simpler molecules like β-alanine, CO₂, and ammonia.[3][4]
-
Oxidation: The pyrimidine ring and its methyl substituents are potential sites for oxidation, especially in the presence of reactive oxygen species (ROS) or certain metal ions.[1] This can lead to the formation of hydroxylated derivatives, N-oxides, or ring-cleavage products.
-
Photodegradation: Exposure to ultraviolet (UV) or even ambient light can induce photochemical reactions in photosensitive pyrimidine compounds.[1][5] This can result in dimerization, isomerization, or the formation of photoproducts like cyclobutane pyrimidine dimers, although this is more common in DNA-related contexts.[6]
-
Microbial/Enzymatic Degradation: In biological systems or environmental contexts, microorganisms can degrade pyrimidines through specific enzymatic pathways, such as the reductive or oxidative pathways.[7][8] For instance, the "Rut" pathway in E. coli involves an unusual oxygenase that cleaves the pyrimidine ring directly.[9][10] this compound is also a known environmental transformation product of the fungicide Pyrimethanil, highlighting the relevance of this pathway.[11]
Q2: How do the methyl and hydroxyl groups on DMHP influence its stability?
A2: The substituents dramatically influence the molecule's electronic properties and, consequently, its stability.
-
Methyl Groups (at C4 and C6): These electron-donating groups increase the electron density of the pyrimidine ring. This generally enhances the ring's stability against certain types of nucleophilic attack but can make it more susceptible to electrophilic attack or oxidation at the ring carbons.
-
Hydroxyl Group (at C2): This group is pivotal. It exists in a tautomeric equilibrium with its keto form, 4,6-dimethyl-2(1H)-pyrimidinone.[11] This tautomerism affects the molecule's aromaticity, hydrogen bonding capability, and reactivity. The keto form's amide bond is a primary site for hydrolysis.
Q3: What are the expected major degradation products I should look for?
A3: Identifying degradation products requires robust analytical methods. Based on established pyrimidine catabolism, you can anticipate several classes of products:
-
Ring-Opened Products: Following hydrolysis, the N3-C4 bond may cleave, leading to intermediates like β-ureidopropionate derivatives.[4] Further degradation would yield β-aminoisobutyric acid (from the thymine-like structure), CO₂, and ammonia.[3]
-
Oxidized Products: Oxidation may result in hydroxylated methyl groups (forming alcohols or carboxylic acids) or hydroxylation of the pyrimidine ring itself.
-
Barbituric Acid Derivatives: In some microbial pathways, pyrimidines are converted to their corresponding barbituric acids (e.g., uracil to barbituric acid).[7] A similar transformation of DMHP could theoretically occur.
The following diagram illustrates the potential initial steps in the major degradation pathways.
Caption: Primary degradation pathways of DMHP.
Part 2: Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: My degradation study shows highly variable results and poor reproducibility.
| Possible Cause | Explanation & Causality | Recommended Solution |
| pH Fluctuation | The pyrimidine ring's stability is critically linked to pH.[1] Minor shifts in the pH of unbuffered media can dramatically alter hydrolysis rates, leading to inconsistent degradation kinetics. | Maintain a constant pH using a suitable buffer system (e.g., phosphate, acetate) relevant to your experimental conditions. Always measure and report the final pH. |
| Temperature Instability | Degradation reactions are temperature-dependent. Fluctuations in ambient temperature can significantly impact reaction rates, following the principles of chemical kinetics. | Use a calibrated, temperature-controlled environment such as an incubator, water bath, or oven. Ensure consistent temperature across all samples. |
| Uncontrolled Light Exposure | Many pyrimidine derivatives are photosensitive.[1][12] Inconsistent exposure to ambient or UV light will introduce photodegradation as an uncontrolled variable, confounding your results. | Conduct experiments in the dark or use amber-colored glassware/vials to protect samples from light. For photodegradation studies, use a validated photostability chamber. |
| Oxygen Presence | Oxidative degradation can be a significant pathway. The amount of dissolved oxygen in your solution can vary, affecting the rate of oxidation. | For studies where oxidation is to be minimized, sparge solutions with an inert gas (e.g., nitrogen, argon) before sealing the reaction vessel. |
Problem 2: I'm observing unexpected or unidentifiable peaks in my HPLC/LC-MS analysis.
| Possible Cause | Explanation & Causality | Recommended Solution |
| Formation of Complex Byproducts | Degradation pathways are rarely linear. Secondary reactions, dimerization, or polymerization can occur, especially under harsh stress conditions, leading to complex chromatograms. | 1. High-Resolution Mass Spectrometry (LC-MS/MS): Use techniques like TOF or Orbitrap MS to obtain accurate mass data for molecular formula determination.[13] 2. Fragmentation Analysis: Perform MS/MS to elucidate the structure of the unknown peaks by comparing fragmentation patterns to the parent compound and known pyrimidine degradation products. |
| Solvent or Reagent Contamination | Impurities in solvents, buffers, or reagents can introduce extraneous peaks or even catalyze side reactions. | Run method blanks (all components except the analyte) to identify system-related peaks. Use high-purity, HPLC-grade solvents and freshly prepared buffers. |
| Co-elution of Isomers | Degradation may produce structural isomers that are not resolved by your current chromatographic method, appearing as broad or shouldered peaks. | Optimize your HPLC method. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl), mobile phase compositions, gradients, and temperatures to improve peak resolution. |
Problem 3: My mass balance is poor; the parent compound degrades, but I can't detect the products.
| Possible Cause | Explanation & Causality | Recommended Solution |
| Formation of Non-UV Active Products | Ring cleavage can result in small, aliphatic products (e.g., β-alanine, ammonia) that lack a chromophore and are therefore invisible to standard UV detectors.[3] | 1. Universal Detectors: Use alternative detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS). 2. Derivatization: Use a derivatizing agent to attach a chromophore or fluorophore to the degradation products, making them detectable. |
| Complete Mineralization | Under aggressive oxidative or microbial conditions, the compound may be completely degraded to volatile products like CO₂ and NH₃, which are not detectable by LC-based methods. | 1. Headspace GC-MS: Analyze the headspace of your reaction vessel to detect volatile organic compounds. 2. Radiolabeling: If feasible, use a ¹⁴C-labeled version of DMHP. This allows you to track all degradation products, including CO₂, by liquid scintillation counting. |
| Adsorption to Surfaces | Polar degradation products or the parent compound itself can adsorb to the surfaces of glass or plastic labware, leading to poor recovery. | Use silanized glass vials or low-adsorption polypropylene containers. Include a rinsing step of the container with a strong solvent in your sample preparation to recover any adsorbed material. |
Part 3: Experimental Protocol: Forced Degradation Study
This protocol provides a validated workflow for investigating the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[2]
Workflow Diagram
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve DMHP in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.
-
-
Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
-
Acid Hydrolysis: Add 0.1 M HCl. Place in a water bath at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature (RT). This reaction is often rapid.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at RT, protected from light.
-
Photolytic Degradation: Expose the solution in a photostable, transparent container to a light source as per ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside.
-
Thermal Degradation: Store a sample of the solid DMHP powder in an oven at 80°C.
-
-
Sampling and Quenching:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Before analysis, neutralize the acid and base samples by adding an equimolar amount of base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl), respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
Analysis:
-
Analyze all samples, including the time-zero and control samples, using a validated stability-indicating HPLC method, preferably with both UV and MS detection.
-
HPLC-UV: Quantify the parent compound's peak area to determine the percentage of degradation.
-
HPLC-MS: Obtain mass spectra for the parent peak and any new peaks (degradants) that appear.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Determine the mass balance by comparing the decrease in the parent compound with the increase in degradation products.
-
Use the MS data to propose structures for the observed degradation products.
-
Summary of Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Purpose |
| Acidic | 0.1 M HCl at 60°C | To test susceptibility to acid-catalyzed hydrolysis. |
| Basic | 0.1 M NaOH at Room Temp | To test susceptibility to base-catalyzed hydrolysis. |
| Oxidative | 3% H₂O₂ at Room Temp | To evaluate stability against oxidation. |
| Photolytic | ICH Q1B compliant light source | To assess photosensitivity. |
| Thermal | 80°C (Solid State) | To determine thermal stability of the solid drug substance. |
References
- Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. (2010). PubMed.
- Mrochek, J. E., et al. (n.d.). Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients. JNCI: Journal of the National Cancer Institute.
- Decomposition of Pyrimidines by Nocardia corallina. (n.d.). Microbiology Society.
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (n.d.). MDPI.
- Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ACS Omega.
- Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. (2025). BenchChem.
- Pyrimidine metabolism. (n.d.). Wikipedia.
- Degradation of Pyrimidine Ribonucleosides by Pseudomonas aeruginosa. (1996). The Aquila Digital Community.
- Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). Creative Proteomics Blog.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2010). PMC.
- DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. (n.d.). eGyanKosh.
- Degradation of Pyrimidine Nucleotides. (2022). ResearchGate.
- Degradation of purines and pyrimidines by microorganisms. (n.d.). PMC.
- 2-Hydroxy-4,6-dimethylpyrimidine. (n.d.). PubChem.
- Technical Support Center: Degradation Studies of 4,6-Dimethyl-2-benzopyrone. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Degradation of purines and pyrimidines by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Scale-Up of 4,6-Dimethyl-2-hydroxypyrimidine Production
Welcome to the technical support center for the scale-up of 4,6-Dimethyl-2-hydroxypyrimidine (DMHP) production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis and purification of DMHP on a larger scale.
Introduction
This compound (CAS 108-79-2) is a pivotal intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its versatile structure makes it a valuable building block for creating more complex, biologically active molecules.[1] However, transitioning from a lab-scale synthesis to a larger production volume often presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This guide provides practical, experience-driven solutions to common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: My DMHP synthesis shows a high yield at the lab scale (grams), but the yield drops significantly when scaling up to the kilogram scale. What are the likely causes?
A significant drop in yield during scale-up is a common challenge in process chemistry.[3] This is often attributable to a combination of factors that are less pronounced at a smaller scale. A systematic approach is necessary to pinpoint the root cause.[3]
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with high concentrations of reactants. This can promote the formation of side products and the degradation of the desired product.[3] Ensure that the stirring rate and the design of the impeller are suitable for the larger vessel to maintain a homogeneous reaction mixture.
-
Exotherm Control: The condensation reaction to form the pyrimidine ring is often exothermic. What is easily managed in a small flask can become a significant safety concern and a source of impurity formation at a larger scale.[3] It is crucial to implement controlled, gradual addition of reagents and closely monitor the internal reaction temperature with calibrated probes.[3] The reactor's cooling system must be adequate to handle the heat generated.[3]
-
Purity of Starting Materials: The impact of impurities in starting materials is magnified at a larger scale. Impurities that were negligible in small-scale reactions can now act as catalysts for side reactions or as inhibitors.[3] It is advisable to qualify your raw material suppliers and perform rigorous quality control on incoming materials.[3]
Q2: I'm observing the formation of unexpected impurities in my large-scale reaction. How can I identify and minimize them?
The formation of impurities is a frequent hurdle in pyrimidine synthesis. The specific impurities will depend on the synthetic route chosen. For the common synthesis from urea and acetylacetone (2,4-pentanedione), potential side reactions include:
-
Self-Condensation of Acetylacetone: Under basic or acidic conditions, acetylacetone can undergo self-condensation reactions. To mitigate this, carefully control the stoichiometry and the rate of addition of reagents.
-
Incomplete Cyclization: The reaction may stall after the initial condensation, leading to open-chain intermediates. Driving the reaction to completion often requires optimizing the reaction time and temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.[4]
-
Degradation under Harsh Conditions: Prolonged exposure to high temperatures or extreme pH can lead to the degradation of the product. Re-optimizing the reaction parameters for the specific scale is crucial.[3]
Q3: My crude DMHP is difficult to purify. What are some effective purification strategies at scale?
Purification is a critical step that can significantly impact the final yield and purity.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. For DMHP, solvents like ethanol, water, or mixtures thereof have been used.[5] The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly to form crystals, leaving impurities behind in the mother liquor.
-
pH Adjustment and Precipitation: The hydroxypyrimidine structure allows for changes in solubility based on pH. The product can often be precipitated from an aqueous solution by carefully adjusting the pH. For instance, after the reaction, the product might be in a salt form, and neutralization can lead to its precipitation.[6]
-
Column Chromatography: While highly effective at the lab scale, column chromatography can be expensive and cumbersome for large-scale production. It is typically reserved for high-value products or when other methods fail to achieve the desired purity.
Troubleshooting Guides
Issue 1: Low Reaction Conversion
Symptom: TLC/HPLC analysis shows a significant amount of starting material remaining even after extended reaction times.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inefficiency | Ensure the catalyst (e.g., acid or base) is active and used in the correct concentration.[4] For reusable catalysts, regeneration may be necessary.[4] |
| Suboptimal Temperature | The reaction may require a moderate increase in temperature to proceed to completion.[4] However, be cautious of potential side reactions at higher temperatures.[4] |
| Insufficient Reaction Time | Some reactions are inherently slow and may require longer reaction times at a larger scale.[4] Continue to monitor the reaction until no further conversion is observed. |
| Poor Solubility | The choice of solvent can impact the solubility of reactants and, consequently, the reaction rate.[4] Consider alternative solvents if solubility is an issue. |
Issue 2: Formation of a Tar-Like Substance
Symptom: A dark, viscous, and often intractable material forms in the reaction vessel.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Runaway Reaction | This is often due to poor temperature control, leading to rapid, uncontrolled polymerization or degradation. Improve the cooling efficiency of the reactor and ensure the controlled addition of reagents. |
| Air Oxidation | Some intermediates or the final product may be sensitive to oxidation.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[3] |
| Incorrect Stoichiometry | A significant excess of one reactant, particularly an aldehyde or ketone, can lead to self-condensation and polymerization.[3] Re-verify the stoichiometry of all reactants. |
Issue 3: Product Isolation Difficulties
Symptom: The product does not precipitate as expected, or it forms an oil instead of a solid.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect pH for Precipitation | The pH of the solution is critical for inducing precipitation. Use a calibrated pH meter and adjust the pH slowly and with vigorous stirring. |
| Presence of Solubilizing Impurities | Certain impurities can increase the solubility of the product in the mother liquor. An additional purification step, such as a wash with an immiscible solvent, may be necessary before precipitation. |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by seeding with a small crystal of the pure product or by scratching the inside of the vessel with a glass rod (at the lab scale). |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized representation based on common synthetic methods.[6][7] Note: This should be optimized for your specific equipment and scale.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve urea in a suitable solvent such as ethanol.[6]
-
Reagent Addition: While stirring, add 2,4-pentanedione (acetylacetone) to the urea solution. The molar ratio of urea to 2,4-pentanedione is typically around 1:1.05 to 1:1.10.[6]
-
Heating: Heat the mixture to a moderate temperature, for example, 40-50 °C.[6]
-
Catalyst Addition: Slowly add a catalyst, such as sulfuric acid, dropwise while carefully monitoring the internal temperature.[6]
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 50-60 °C) for a specified period (e.g., 1-3 hours), monitoring the progress by TLC or HPLC.[6]
-
Isolation of Intermediate: After the reaction is complete, cool the mixture. The product may precipitate as a salt (e.g., sulfate).[6] This can be isolated by filtration.
-
Neutralization and Crystallization: The isolated salt is then dissolved in water and neutralized with a base (e.g., NaOH or KOH solution) to a specific pH.[6] The free this compound will then precipitate.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Visualizations
Decision-Making Workflow for Yield Drop on Scale-Up
Caption: Troubleshooting workflow for addressing yield reduction during scale-up.
General Reaction Pathway: Pinner-Type Synthesis
Caption: Simplified reaction pathway for DMHP synthesis.
References
- Meisenbach, M., Allmendinger, T., & Mak, C.-P. (n.d.). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development.
- Meisenbach, M., Allmendinger, T., & Mak, C.-P. (n.d.). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. American Chemical Society.
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- Pinner pyrimidine synthesis. (n.d.). Slideshare.
- Pyrimidine. (n.d.). Wikipedia.
- Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. (n.d.). ResearchGate.
- OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. (n.d.). ResearchGate.
- Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine. (n.d.). Google Patents.
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (n.d.). TSI Journals.
- Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. (n.d.). Google Patents.
- Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. (n.d.). Taylor & Francis Online.
- Process for the preparation of 4, 6- dihydroxypyrimidine. (n.d.). Google Patents.
- A Process For Preparing 4,6 Dihydroxypyrimidine. (n.d.). Quick Company.
- Process for making 4,6-dihydroxypyrimidine. (n.d.). Google Patents.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central.
- Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (n.d.). Google Patents.
- 4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 7. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
Technical Support Center: Alternative Catalysts for the Synthesis of Substituted Pyrimidines
Introduction
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. Pyrimidine scaffolds are fundamental building blocks in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] The classical methods for their synthesis, while effective, often rely on harsh conditions or stoichiometric reagents. Consequently, the development of efficient, sustainable, and versatile catalytic methods is a paramount objective in modern organic synthesis.[4]
This guide is designed for researchers, scientists, and drug development professionals who are exploring alternative catalysts to overcome the limitations of traditional synthetic routes. We will delve into common experimental challenges, provide detailed troubleshooting guides in a question-and-answer format, and offer field-proven insights to streamline your research and development efforts. The focus will be on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
General Troubleshooting Workflow
Before diving into catalyst-specific issues, it's often beneficial to follow a general troubleshooting workflow when a reaction is not performing as expected. This logical approach can help isolate the root cause of the problem more efficiently.
Caption: A general troubleshooting workflow for pyrimidine synthesis.
FAQs and Troubleshooting by Catalyst Type
Section 1: Metal-Free Catalytic Systems (e.g., NH₄I, Organocatalysts)
Metal-free synthesis aligns with the principles of green chemistry by avoiding toxic and expensive transition metals.[5][6][7][8][9] These methods often utilize readily available and environmentally benign catalysts.
Q1: My NH₄I-promoted three-component reaction of ketones, NH₄OAc, and DMF-DMA is giving low yields. What are the likely causes?
A1: Low yields in this metal-free system can often be traced back to a few key parameters.[5][7][9]
-
Causality: Ammonium iodide (NH₄I) is proposed to act as a promoter, facilitating key condensation steps. Its effectiveness can be hampered by moisture, improper temperature, or reactant quality.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: While the reaction is solvent-free, moisture from the starting materials or atmosphere can be detrimental. Ensure your ketones and ammonium acetate are dry. Consider running the reaction under an inert atmosphere (N₂ or Ar).
-
Optimize Temperature: These reactions often require elevated temperatures (e.g., 120 °C) to proceed efficiently under solvent-free conditions.[9] Verify your reaction temperature with a calibrated thermometer. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high might lead to decomposition of starting materials or intermediates.
-
Check Purity of Starting Materials: The purity of the ketone, ammonium acetate (NH₄OAc), and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is crucial. Impurities can interfere with the catalytic cycle. Use freshly opened or purified reagents.
-
Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of one component (often the ammonia source or DMF-DMA) may be beneficial, but large deviations can lead to side product formation.
-
Q2: I'm observing the formation of a dihydropyrimidine intermediate instead of the final oxidized pyrimidine in my visible-light-enabled photo-oxidation reaction. How can I drive the reaction to completion?
A2: This issue points to an inefficient final oxidation step. The conversion of the dihydropyrimidine intermediate to the aromatic pyrimidine is a critical, and sometimes challenging, part of the synthesis.[6]
-
Causality: Visible-light-enabled photo-oxidation typically relies on a photosensitizer and an oxidant (often atmospheric oxygen) to achieve dehydrogenation. Insufficient light exposure, a poor choice of solvent, or the absence of a suitable sensitizer can stall the reaction at the intermediate stage.
-
Troubleshooting Steps:
-
Increase Light Exposure: Ensure your reaction vessel is transparent to the wavelength of light being used and that the light source is of sufficient intensity. Increase the reaction time to allow for complete conversion.
-
Ensure Oxygen Availability: If using atmospheric oxygen as the terminal oxidant, ensure there is good headspace in the reaction vessel or consider gently bubbling air or oxygen through the reaction mixture.
-
Solvent Choice: The solvent can play a crucial role in photo-redox reactions. Screen a variety of solvents to find one that dissolves all components and facilitates the desired photochemical process.
-
Consider a Photosensitizer: While some reactions proceed without an explicit photosensitizer, adding one (e.g., eosin Y, rose bengal) can dramatically improve the rate of the oxidation step.
-
Section 2: Heterogeneous Catalysts (e.g., Zeolites, Nanoparticles)
Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, making them attractive for sustainable chemical processes.[10][11][12]
Q1: My Biginelli reaction using a zeolite catalyst is slow and gives a moderate yield. How can I improve its performance?
A1: The efficiency of zeolite catalysts in the Biginelli reaction is highly dependent on their structural properties and the reaction conditions.[11][12]
-
Causality: Zeolites act as solid acid catalysts, facilitating the condensation steps of the Biginelli reaction. Their activity is related to their acidity, pore size, and surface area. Inefficient reactions can result from diffusion limitations of reactants into the zeolite pores or deactivation of the acid sites.
-
Troubleshooting Steps:
-
Catalyst Activation: Ensure the zeolite is properly activated before use. This typically involves heating under vacuum to remove adsorbed water, which can block the active sites.
-
Particle Size: Smaller catalyst particles have a larger surface area, which can improve reaction rates. If possible, gently grind the zeolite to a fine powder.
-
Solvent Selection: While some reactions are performed solvent-free, the choice of solvent can impact substrate solubility and diffusion. Toluene is a common solvent for these reactions, but others should be screened for optimal performance.[11]
-
Alternative Energy Sources: Consider using a ball mill for a solvent-free approach, which can enhance reactivity through mechanical activation.[11] Microwave irradiation can also significantly reduce reaction times and improve yields.[3]
-
Q2: I'm experiencing leaching of my nanoparticle catalyst into the product mixture. How can I prevent this and improve reusability?
A2: Catalyst leaching is a common problem with nanoparticle catalysts, compromising product purity and the economics of the process.
-
Causality: Leaching can occur due to the dissolution of the nanoparticles in the reaction medium, or physical detachment from a support material. This is often exacerbated by high temperatures or aggressive solvents.
-
Troubleshooting Steps:
-
Immobilization on a Support: If using unsupported nanoparticles, consider immobilizing them on a stable support like silica, alumina, or magnetic nanoparticles (e.g., Fe₃O₄).[10] This can greatly improve stability and ease of recovery.
-
Milder Reaction Conditions: If possible, lower the reaction temperature and screen for less aggressive solvents that still provide good reactivity.
-
Post-Reaction Workup: After the reaction, ensure the catalyst is thoroughly separated. For magnetic nanoparticles, a simple external magnet can be used. For other supported catalysts, filtration is key. Wash the recovered catalyst with a suitable solvent before drying and reusing.
-
Surface Modification: Capping agents or surface coatings can be applied to the nanoparticles to improve their stability and prevent agglomeration and leaching.
-
Comparative Data of Alternative Catalysts
The selection of a catalyst is a multi-factorial decision. The following table provides a comparative overview of different classes of alternative catalysts for pyrimidine synthesis.
| Catalyst Class | Example Catalyst | Typical Conditions | Advantages | Common Issues & Limitations |
| Metal-Free | NH₄I[5][7][9] | Solvent-free, 120 °C | Inexpensive, readily available, environmentally benign. | High temperatures may be required; sensitive to moisture. |
| Organocatalyst | Choline Hydroxide[13] | 60 °C, neat or in a green solvent | Metal-free, often biodegradable, can be highly selective. | May require higher catalyst loading; limited substrate scope. |
| Heterogeneous | Zeolites (e.g., HZSM-5)[11] | Toluene reflux or solvent-free | Reusable, easy to separate from product, thermally stable. | Diffusion limitations, potential for catalyst deactivation. |
| Nanoparticles | ZrO₂ nanoparticles[10] | Ethanol, reflux | High surface area and reactivity, can be magnetically separable. | Potential for leaching, agglomeration, and deactivation. |
| Pincer Complexes | PN5P-Ir[14][15] | High temperature (e.g., 150 °C) | High efficiency and regioselectivity, sustainable (uses alcohols).[14][15] | Expensive metal, requires high temperatures, air-sensitive. |
Key Experimental Protocols
Protocol 1: NH₄I-Promoted Metal- and Solvent-Free Synthesis of a Substituted Pyrimidine
This protocol is adapted from the work of Deng and coworkers and provides a practical, environmentally friendly method for pyrimidine synthesis.[5][7][9]
Materials:
-
Aromatic or aliphatic ketone (1.0 mmol)
-
Ammonium acetate (NH₄OAc) (2.0 mmol)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 mmol)
-
Ammonium iodide (NH₄I) (0.3 mmol)
-
Round-bottom flask with a magnetic stir bar
-
Heating mantle with a temperature controller
Procedure:
-
To a clean, dry round-bottom flask, add the ketone (1.0 mmol), ammonium acetate (2.0 mmol), and ammonium iodide (0.3 mmol).
-
Add N,N-dimethylformamide dimethyl acetal (3.0 mmol) to the flask.
-
Place the flask in a pre-heated heating mantle and stir the mixture at 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the residue directly by column chromatography on silica gel to afford the desired substituted pyrimidine.
Protocol 2: Zeolite-Catalyzed Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs) using a reusable solid acid catalyst.[11][12]
Materials:
-
Aldehyde (e.g., benzaldehyde) (10 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea or thiourea (15 mmol)
-
Activated zeolite (e.g., HZSM-5) (10 wt%)
-
Toluene (25 mL)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
Activate the zeolite catalyst by heating at 120 °C under vacuum for 4 hours.
-
In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and the activated zeolite (10 wt%).
-
Add toluene (25 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[16]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the zeolite catalyst. Wash the catalyst with ethyl acetate and dry for future use.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[16]
Reaction Mechanism Visualization
Understanding the reaction mechanism is key to troubleshooting and optimization. Below is a simplified mechanism for the acid-catalyzed Biginelli reaction, a cornerstone of pyrimidine synthesis.[17]
Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.
References
- Fang, F., Xia, J., Quan, S., Chen, S., & Deng, G. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. The Journal of Organic Chemistry, 88(20), 14697-14707. [Link]
- Li, J., et al. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry. [Link]
- Fang, F., Xia, J., Quan, S., Chen, S., & Deng, G. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. PubMed. [Link]
- Fang, F., Xia, J., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. Semantic Scholar. [Link]
- Organic Chemistry Portal. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. Organic Chemistry Portal. [Link]
- Eid, E. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques.
- Al-Mughaid, H., et al. (2023).
- Wikipedia. (n.d.). Pyrimidine metabolism. Wikipedia. [Link]
- El-Malah, A., et al. (2017). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique. Preprints.org. [Link]
- Ask this paper. (2018).
- ResearchGate. (2024). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
- Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers. [Link]
- Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [Link]
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
- YouTube. (2024). Pyrimidine Synthesis. YouTube. [Link]
- ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction.
- PubMed. (2024).
- American Chemical Society. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. [Link]
- YouTube. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]
- PubMed. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link]
- YouTube. (2017). Pyrimidine (U & C) Biosynthesis. YouTube. [Link]
- SciSpace. (n.d.). A review on recent progress in multicomponent reactions of pyrimidine synthesis. SciSpace. [Link]
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
- A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis. (2013).
- Pixorize. (n.d.). De Novo Pyrimidine Synthesis Mnemonic for USMLE. Pixorize. [Link]
- NIH. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. ijsat.org [ijsat.org]
- 4. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. | Semantic Scholar [semanticscholar.org]
- 9. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction [organic-chemistry.org]
- 10. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 11. preprints.org [preprints.org]
- 12. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Biginelli reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Side Reactions in the Biginelli Reaction for Pyrimidine Synthesis
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multicomponent reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into minimizing common side reactions and optimizing your synthesis for high yield and purity.
Introduction to the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot synthesis that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] These DHPMs are a critical pharmacophore in medicinal chemistry, forming the backbone of various drugs, including calcium channel blockers and antihypertensive agents.[1][3] While elegant in its simplicity, the reaction is often plagued by competing pathways that can significantly reduce the yield and complicate purification. This guide provides a structured approach to troubleshooting these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the root causes and providing actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the Biginelli reaction are a frequent issue and can stem from several factors.[4] A systematic approach to troubleshooting is essential.
-
Suboptimal Catalyst Choice: The reaction is acid-catalyzed, and operating without a catalyst often results in very poor yields.[4][5] While classic protocols use strong Brønsted acids like HCl, these can sometimes promote side reactions.[4][6] Modern methods often favor Lewis acids such as Yb(OTf)₃, InCl₃, FeCl₃, or ZnCl₂, which can offer higher yields and shorter reaction times.[6][7] It is highly recommended to screen several catalysts to find the optimal one for your specific substrates.[4]
-
Inadequate Reaction Conditions: Temperature and reaction time are critical. While refluxing in ethanol is a common starting point, some substrate combinations may benefit from milder conditions to prevent side reactions, or higher temperatures (e.g., under solvent-free conditions) to drive the reaction to completion.[4][8] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to identify the optimal reaction time and prevent product degradation.[8]
-
Purity of Reagents: Impurities in the starting materials—aldehyde, β-ketoester, or urea/thiourea—can introduce competing reactions and lower the yield of the desired DHPM.[4] Ensure high purity of all reactants before starting the synthesis.[9]
-
Solvent Effects: The polarity of the solvent significantly impacts the reaction rate and yield.[4] Generally, polar solvents are preferred.[4] Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can lead to substantial improvements.[4][8]
Q2: I'm observing a significant amount of a byproduct that appears to be a Knoevenagel condensation product. How can I prevent this?
The Knoevenagel condensation between the aldehyde and the β-ketoester is one of the most common side reactions in the Biginelli synthesis.[6]
-
Mechanism of Formation: This side reaction is an acid-catalyzed condensation that produces an α,β-unsaturated compound, consuming the aldehyde and β-ketoester that are essential for the main reaction.
-
Mitigation Strategies:
-
Catalyst Selection: Switching from a strong Brønsted acid (like HCl) to a milder Lewis acid catalyst can often suppress the Knoevenagel pathway.[6] Lewis acids are believed to favor the formation of the key acylimine intermediate of the main Biginelli pathway.[10]
-
Order of Addition: While this is a one-pot reaction, the order in which reactants are mixed can sometimes influence the product distribution. Pre-mixing the aldehyde and urea with the catalyst before adding the β-ketoester might favor the formation of the desired intermediate.
-
Q3: My aldehyde seems to be self-condensing, especially when using aliphatic aldehydes. What can I do?
Aldol or self-condensation of aldehydes, particularly aliphatic ones, is another common side reaction that depletes starting material.[6]
-
Underlying Cause: This reaction is also typically acid-catalyzed and competes with the desired reaction of the aldehyde with urea.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial.[6] Using a slight excess of the β-ketoester and urea relative to the aldehyde can help ensure the aldehyde is consumed in the desired Biginelli pathway.
-
Slow Addition: Adding the aldehyde slowly to the mixture of the other components and the catalyst can help maintain a low concentration of free aldehyde, thus minimizing self-condensation.
-
Milder Catalyst: As with the Knoevenagel condensation, employing a milder Lewis acid can reduce the propensity for aldehyde self-condensation.[4]
-
Q4: My product seems to be a Hantzsch-type dihydropyridine instead of the expected dihydropyrimidinone. Why is this happening and how can I fix it?
Under certain conditions, the reaction can favor the formation of a 1,4-dihydropyridine derivative, a product of the competing Hantzsch pyridine synthesis.[4]
-
Mechanistic Divergence: The Hantzsch pathway becomes significant when the reaction conditions favor the condensation of the β-ketoester with the aldehyde and another molecule of the β-ketoester (acting as the nitrogen source analog). This is more common when using certain catalysts and conditions.[8]
-
Preventative Measures:
-
Catalyst and Temperature: The choice of catalyst can influence the reaction pathway. For example, using sulfated zirconia as a catalyst can lead to different product distributions depending on the temperature.[8] Careful optimization of the catalyst and temperature is key to favoring the Biginelli product.
-
Urea Source: Ensuring an adequate concentration of urea or thiourea is present can help push the equilibrium towards the desired Biginelli condensation.
-
Frequently Asked Questions (FAQs)
Q: How critical is the choice of solvent?
A: The solvent plays a pivotal role. It not only affects the solubility of the reactants but can also influence the equilibrium of tautomers, which in turn can dictate the reaction yield.[11] An investigation into solvent effects has shown that the diketo-enol tautomerization of the dicarbonyl reactant is a key factor.[11] While ethanol is a traditional choice, exploring other solvents like acetonitrile, or even greener options like p-cymene, can be beneficial.[8][11] In some cases, solvent-free conditions have been shown to provide excellent yields and shorter reaction times.[12][13]
Q: What is the currently accepted mechanism for the Biginelli reaction, and how does it help in troubleshooting?
A: While several mechanisms have been proposed over the years, the one suggested by C. O. Kappe in 1997 is widely accepted.[1][14] This mechanism proposes that the reaction begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate.[15] This electrophilic intermediate then reacts with the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.[1][16] Understanding this mechanism is crucial for troubleshooting. For instance, knowing that the N-acyliminium ion is a key intermediate explains why Lewis acids, which can stabilize this species, are often effective catalysts.[17] It also helps in rationalizing the formation of side products like the Knoevenagel adduct, which arises from a competing reaction pathway.
Q: Can I use thiourea instead of urea?
A: Yes, thiourea can be used in place of urea to synthesize the corresponding 3,4-dihydropyrimidin-2(1H)-thiones. The reaction generally proceeds under similar conditions, although some optimization may be necessary.
Q: How can I purify my final product?
A: Purification of the dihydropyrimidinone product is typically achieved through recrystallization or column chromatography.[6] For recrystallization, common solvents include ethanol or mixtures like hexane/ethyl acetate.[6] For column chromatography, the choice of stationary and mobile phases will depend on the polarity of your specific product.
Visualizing Reaction Pathways
To better understand the competition between the desired Biginelli reaction and the common side reactions, the following diagrams illustrate the key pathways.
Caption: Competing pathways in the Biginelli reaction.
Summary of Optimization Parameters
For a quick reference, the following table summarizes key parameters that can be adjusted to minimize side reactions and improve the yield of the Biginelli reaction.
| Parameter | Recommendation to Minimize Side Reactions | Rationale |
| Catalyst | Screen Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) in addition to Brønsted acids.[4][6] | Lewis acids can favor the formation of the key N-acyliminium intermediate over competing pathways like Knoevenagel condensation.[6][10] |
| Solvent | Test a range of polar solvents (e.g., ethanol, acetonitrile) or solvent-free conditions.[4][8] | Solvent polarity influences reaction rates and the equilibrium of intermediates.[4][11] |
| Temperature | Optimize for your specific substrates; monitor with TLC.[4][8] | Temperature affects the rates of both the main and side reactions differently. |
| Stoichiometry | Use a slight excess of urea and β-ketoester.[6] | Helps to ensure the complete consumption of the aldehyde in the desired reaction pathway. |
| Reagent Purity | Use high-purity starting materials.[4] | Impurities can catalyze or participate in unwanted side reactions.[4] |
Experimental Protocol: A General Optimized Procedure
The following is a generalized protocol that incorporates best practices for minimizing side reactions. Note that specific quantities and conditions should be optimized for each unique set of substrates.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-ketoester (1.0 mmol), urea (1.2 mmol), and the chosen solvent (e.g., ethanol, 5 mL).
-
Catalyst Addition: Add the optimized Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%).
-
Aldehyde Addition: Begin stirring the mixture and add the aldehyde (1.0 mmol) dropwise over 5-10 minutes.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., reflux) and monitor its progress by TLC.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]
Caption: Optimized experimental workflow for the Biginelli reaction.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Sharma, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH.
- Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database.
- ResearchGate. (n.d.). Optimisation of Biginelli reaction.
- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity.
- Benchchem. (n.d.). Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide.
- ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction.
- ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones.
- ResearchGate. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability.
- Wikipedia. (n.d.). Biginelli reaction.
- SlideShare. (n.d.). BIGINELLI REACTION.
- SciELO México. (n.d.). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst.
- Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
- Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References.
- ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction.
- RSC Publishing. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity.
- ResearchGate. (2020). synthetic approaches for the synthesis of dihydropyrimidinones/ thiones (biginelli adducts): a concise review.
- Benchchem. (n.d.). Head-to-head comparison of different catalysts for the Biginelli reaction.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
- University of Illinois. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS.
- sctunisie.org. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate.
- ResearchGate. (n.d.). Effects of the solvent on the yield of the model Biginelli reaction.
- ResearchGate. (n.d.). Synthesis of dihydropyrimidinone derivatives using....
- Atlas: School AI Assistant. (n.d.). Biginelli Reaction Experiment Analysis Guide.
- Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog.
- Bulletin of Chemical Reaction Engineering & Catalysis. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. pure.york.ac.uk [pure.york.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. Biginelli Reaction [organic-chemistry.org]
- 17. scispace.com [scispace.com]
Technical Support Center: Optimizing Solvent Systems for the Purification of Pyrimidine Compounds
Welcome to the technical support center for the purification of pyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise when purifying pyrimidine derivatives.
Q1: What is the first step in developing a purification method for a new pyrimidine compound?
A1: The recommended starting point is to use Thin-Layer Chromatography (TLC) to screen various solvent systems.[1][2] Given that many pyrimidine derivatives possess some degree of polarity, a normal-phase silica gel TLC plate is a good initial choice.[1] Begin with a moderately polar mobile phase, such as a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes, and adjust the ratio to achieve an optimal Retention Factor (Rf) for your target compound, which is typically between 0.2 and 0.4.[1][3] This Rf range generally translates well to flash column chromatography, providing good separation from impurities.[3]
Q2: My pyrimidine compound is streaking or tailing on the TLC plate. What causes this and how can I fix it?
A2: Streaking or tailing of basic pyrimidine compounds on silica gel is a frequent issue. This is often due to strong interactions between the basic nitrogen atoms in the pyrimidine ring and the acidic silanol groups on the surface of the silica stationary phase.[1] To resolve this, you can add a small amount of a basic modifier to your mobile phase, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), typically in the range of 0.1-1%.[1] This modifier will compete for the acidic sites on the silica, minimizing the undesirable interactions with your compound and resulting in a more symmetrical spot.
Q3: My polar pyrimidine derivative shows poor or no retention in reverse-phase HPLC. What are my options?
A3: This is a primary challenge with highly polar pyrimidines due to their high solubility in polar mobile phases used in reverse-phase chromatography.[4] You have several strategies to overcome this:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to offer better retention for polar analytes.[4]
-
Decrease the Organic Modifier Concentration: A lower percentage of the organic solvent (like acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[4]
-
Adjust Mobile Phase pH: For pyrimidine derivatives that are acidic or basic, adjusting the pH of the mobile phase to suppress ionization can increase their hydrophobicity and, consequently, their retention on a reverse-phase column.[4][5]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[4][6][7][8]
Q4: When is crystallization a better choice than chromatography for purifying my pyrimidine compound?
A4: Crystallization is an excellent and cost-effective purification technique, particularly for solid compounds, when your crude material has a relatively high purity (generally >80-90%).[2][9] It is also advantageous for large-scale purifications. Chromatography, on the other hand, is better suited for complex mixtures with multiple components or when impurities have very similar solubility profiles to the target compound, making separation by crystallization difficult.[10]
Q5: How do I choose a suitable solvent for the crystallization of a pyrimidine compound?
A5: A good crystallization solvent is one in which your pyrimidine compound is highly soluble when hot but has low solubility when cold.[2][11] Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[11] For pyrimidine derivatives, polar protic solvents like ethanol, methanol, or mixtures with water are often good starting points.[2][11] The principle of "like dissolves like" is a useful guide; polar compounds tend to crystallize well from polar solvents.[12]
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common and complex issues encountered during the purification of pyrimidine compounds.
Chromatography Troubleshooting
Problem 1: The compound is not moving from the origin on a silica gel column (Rf = 0).
-
Causality: The mobile phase is not polar enough to displace the compound from the highly polar silica stationary phase. The polar functional groups on the pyrimidine are strongly adsorbed to the silica.[13]
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1] If that is insufficient, a stronger eluent like methanol may need to be added.[1][14]
-
Check Compound Stability: In some cases, highly reactive compounds can decompose on the acidic silica gel, appearing as if they are not eluting. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots have appeared.[15]
-
Switch to a Different Chromatography Mode: For very polar compounds that are difficult to elute even with highly polar mobile phases, consider switching to reverse-phase chromatography or HILIC.[1][16]
-
Problem 2: The purified fractions are still impure, showing co-eluting spots on TLC.
-
Causality: The chosen solvent system does not provide adequate resolution between your target compound and the impurities.
-
Solutions:
-
Re-optimize the Solvent System with TLC: Experiment with different solvent mixtures. Sometimes, a three-component solvent system can provide the necessary selectivity. The goal is to maximize the difference in Rf values (ΔRf) between your compound and the impurities.[13]
-
Try a Different Solvent Family: If mixtures of hexanes and ethyl acetate are not working, try dichloromethane and methanol, or ethers with hydrocarbons.[14] Different solvent families offer different selectivities.
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity. This can help to first elute less polar impurities, followed by your target compound, and finally more polar impurities, often with better resolution.[13]
-
Crystallization Troubleshooting
Problem 1: The compound "oils out" instead of forming crystals.
-
Causality: The compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is too concentrated, the solution is cooled too rapidly, or there is a high concentration of impurities.[11][17] It can also occur if the boiling point of the solvent is too close to the melting point of the compound.[4]
-
Solutions:
-
Re-heat and Dilute: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the saturation.[11]
-
Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.[4][17]
-
Change Solvent: Select a solvent with a lower boiling point or one in which your compound is less soluble at room temperature.[11]
-
Pre-purification: If impurities are the cause, consider a quick purification by column chromatography before attempting crystallization.[4][11]
-
Problem 2: No crystals form upon cooling the solution.
-
Causality: The solution is not supersaturated, meaning the concentration of the compound is too low, or nucleation (the initial formation of crystals) is inhibited.[17]
-
Solutions:
-
Induce Crystallization:
-
Increase Concentration: If induction methods fail, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[11][17]
-
Add an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Adding the anti-solvent dropwise to the solution until it becomes slightly turbid can induce crystallization.[4]
-
Data Presentation & Protocols
Table 1: Common Solvent Systems for Pyrimidine Purification
| Solvent System | Polarity | Typical Application | Notes |
| Hexane / Ethyl Acetate | Low to Medium | Good for "normal" polarity pyrimidines.[14] | A standard starting point for many organic compounds.[14] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar pyrimidine derivatives.[14] | Methanol content should not exceed 10% in flash chromatography to avoid dissolving the silica gel.[14] |
| Dichloromethane / Methanol / NH₄OH | High (Basic) | For basic pyrimidines that streak on silica.[18] | The ammonia neutralizes acidic sites on the silica.[18] |
| Acetonitrile / Water (with Formic or Acetic Acid) | High (Acidic) | Common for reverse-phase HPLC of pyrimidines.[19][20] | Acid modifier helps to achieve sharp peaks for ionizable compounds.[20] |
| Acetonitrile / Ammonium Formate Buffer | High | HILIC separation of highly polar pyrimidines.[6] | The buffer helps to control the ionic interactions.[6] |
Experimental Protocols
Protocol 1: TLC Screening of Solvent Systems for a Pyrimidine Derivative
-
Prepare TLC Chambers: Line several small beakers or TLC chambers with filter paper and add different solvent mixtures (e.g., 10%, 20%, 50% Ethyl Acetate in Hexane). Cover and let the atmosphere saturate.
-
Sample Preparation: Dissolve a small amount of your crude pyrimidine compound in a suitable solvent like dichloromethane or methanol.
-
Spotting the TLC Plate: Using a capillary tube, spot your dissolved sample onto the baseline of a silica gel TLC plate.
-
Developing the Plate: Place the spotted TLC plate into one of the prepared chambers and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compound is not UV-active, use an appropriate stain (e.g., iodine chamber or potassium permanganate dip).
-
Analysis: Calculate the Rf value for your target compound in each solvent system. The ideal system will give an Rf of 0.2-0.4 and show good separation between the target spot and any impurity spots.[1][3]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC screen.[1] Pour the slurry into the column and allow it to pack evenly, avoiding air bubbles.[1]
-
Sample Loading: Dissolve your crude pyrimidine in a minimum amount of the mobile phase.[21] Carefully apply the sample to the top of the silica bed.[21] Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[1][3][21]
-
Elution: Begin eluting with the mobile phase, applying positive pressure (flash chromatography). If using a gradient, gradually increase the polarity of the mobile phase.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified pyrimidine compound.[1]
Protocol 3: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in the minimum amount of a suitable hot solvent to form a saturated solution.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2][11] Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.[2][11]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.[11]
Visualizations
Caption: Decision workflow for selecting a primary purification method.
Caption: Troubleshooting guide for common chromatography issues.
References
- Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory. (n.d.). PubMed. [Link]
- Solubility of Pyrimidine. (n.d.). Solubility of Things. [Link]
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
- Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- González-Ruiz, V., et al. (2015). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PubMed Central. [Link]
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- D. S. Bell. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Column chromatography. (n.d.). Columbia University. [Link]
- Li, R., et al. (2018). Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N,N-Dimethylformamide + Water.
- Wang, J., et al. (2018). Solubility Measurement and Modeling of 2-Amino-4,6-dichoropyrimidine in Ten Pure Solvents and (Ethyl Acetate + Ethanol) Solvent Mixtures.
- Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- Brown, P. R., & Grushka, E. (1980). Structure-retention relations in the reversed-phase high performance liquid chromatography of purine and pyrimidine compounds. Analytical Chemistry, 52(8), 1210-1215. [Link]
- About mixed solvent system used in chromatography. (2021). Chemistry Forum. [Link]
- Kazoka, H. (2002). Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016).
- Brown, P. R., & Grushka, E. (1980). Structure-Retention Relations in the Reversed-Phase High Performance Liquid Chromatography of Purine and Pyrimidine Compounds.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Technology Networks. [Link]
- Kazoka, H. (2002).
- Guide for crystallization. (n.d.). [Source not further specified]. [Link]
- How to choose a solvent for crystallization of an organic compound. (2018). Quora. [Link]
- How does an acid pH modifier impact flash chrom
- Normal Phase HPLC Columns. (n.d.). Phenomenex. [Link]
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
- How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purific
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unifr.ch [unifr.ch]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. columbia.edu [columbia.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. Purification [chem.rochester.edu]
- 16. biotage.com [biotage.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Chromatography [chem.rochester.edu]
- 19. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. biotage.com [biotage.com]
- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyrimidines
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues, specifically during the analysis of pyrimidine compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your chromatographic method development and troubleshooting.
Peak tailing is a common frustration in HPLC that can significantly impact the accuracy and reproducibility of your results by compromising resolution and integration.[1][2] This guide will walk you through a systematic approach to diagnose and resolve these issues, ensuring the integrity of your data.
Part 1: Understanding the Root Causes of Peak Tailing with Pyrimidines
Pyrimidines, being basic compounds, are particularly susceptible to peak tailing in reversed-phase HPLC.[3] This is primarily due to undesirable secondary interactions with the stationary phase. A perfect chromatographic peak should be symmetrical, known as a Gaussian peak.[4] Peak tailing occurs when the trailing edge of the peak is drawn out, resulting in an asymmetry factor greater than one.[5]
Here are the most common culprits:
-
Secondary Silanol Interactions: This is the most frequent cause of peak tailing for basic compounds like pyrimidines.[5][6] Silica-based columns have residual silanol groups (Si-OH) on their surface.[3][7] At mobile phase pH values above 3, these silanol groups can become ionized (Si-O-), creating negatively charged sites that strongly interact with the positively charged basic pyrimidine analytes.[4][5] This strong interaction delays the elution of a portion of the analyte, causing the characteristic tail.
-
Mobile Phase pH Issues: The pH of the mobile phase is a critical parameter that dictates the ionization state of both the analyte and the stationary phase.[8][9] If the mobile phase pH is close to the pKa of the pyrimidine, a mixture of ionized and unionized forms of the analyte will exist, leading to peak distortion and tailing.[4][9]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column or from stainless-steel components of the HPLC system can act as active sites.[1][3] These metal ions can chelate with certain analytes, causing peak tailing.[1][10]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion.[1][11][12] While mass overload often causes peak fronting, it can also result in tailing.[6][11]
-
Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column itself.[2][13] This includes excessive tubing length or internal diameter, poorly made connections, or a large detector flow cell volume, all of which contribute to what is known as extra-column volume.[2][13][14]
Part 2: A Systematic Troubleshooting Guide
When faced with peak tailing, a logical and systematic approach is key to efficiently identifying and resolving the problem.
Q1: My pyrimidine peak is tailing. Where do I start?
A1: Start by examining your chromatogram and method parameters. Ask yourself the following questions to narrow down the potential causes:
-
Are all peaks tailing, or just the pyrimidine peak? If all peaks are tailing, it's likely a system-wide issue like extra-column volume or a column void.[6][15] If only the pyrimidine (basic compound) peak is tailing, it points towards a chemical interaction issue, such as silanol interactions.[6][16]
-
Is this a new issue with a previously reliable method? If so, consider what has changed. Have you started a new batch of mobile phase, installed a new column, or are you analyzing a new sample matrix?
-
What are your current mobile phase pH and column chemistry? This information is crucial for diagnosing issues related to secondary interactions.
Q2: I suspect secondary silanol interactions are the problem. How can I confirm and fix this?
A2: Secondary silanol interactions are a very common cause of tailing for basic analytes. Here’s a workflow to address this:
The easiest and often most effective solution is to lower the mobile phase pH.[6] By operating at a pH of 3 or below, the residual silanol groups will be protonated (Si-OH) and therefore neutral, minimizing their interaction with your protonated basic pyrimidine.[5][6]
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare a new mobile phase with a lower pH. For example, if you are currently using a phosphate buffer at pH 7, try a 0.1% formic acid solution, which will bring the pH to approximately 2.8.
-
Equilibrate your column thoroughly with the new mobile phase (at least 10-15 column volumes).
-
Inject your standard and observe the peak shape. A significant improvement in symmetry indicates that silanol interactions were the primary cause.
Caution: When operating at low pH, ensure your column is suitable for these conditions to avoid damaging the stationary phase.[6]
Adding a small concentration of a competing base, like triethylamine (TEA), to your mobile phase can also mitigate silanol interactions.[10] The TEA will preferentially interact with the active silanol sites, effectively shielding your pyrimidine analyte from these secondary interactions. However, this approach is becoming less common with the advent of modern, high-purity columns.[6]
If pH adjustment is not feasible or fully effective, consider your column choice. Modern HPLC columns are designed to minimize silanol activity.
-
End-capped Columns: These columns have their residual silanol groups chemically bonded with a small, non-polar group (like trimethylsilyl), which "caps" them and reduces their ability to interact with analytes.[4][6]
-
Base-Deactivated Silica (BDS) Columns: These columns use high-purity silica with minimal metal contamination and are often end-capped to provide excellent peak shape for basic compounds.[6]
-
Hybrid Particle Columns: These columns incorporate organic polymers into the silica matrix, which can further shield silanol groups.
Data Presentation: Impact of pH on Peak Shape
| Mobile Phase pH | Tailing Factor (As) | Peak Shape |
| 7.0 | 2.5 | Severe Tailing |
| 5.0 | 1.8 | Moderate Tailing |
| 3.0 | 1.2 | Symmetrical |
This table illustrates a typical trend where decreasing the mobile phase pH significantly improves the peak shape of a basic compound.
Q3: I've adjusted the pH, but I still see some tailing. What's next?
A3: If pH adjustment doesn't completely solve the problem, consider these other potential causes:
How to Diagnose:
-
Mass Overload: Dilute your sample by a factor of 10 and re-inject.[17] If the peak shape improves and becomes more symmetrical, you were likely experiencing mass overload.[17]
-
Volume Overload: Reduce your injection volume by half.[17] If the peak shape improves, your injection volume was too large for your column and conditions.[17]
Solutions:
-
Reduce the concentration of your sample.
-
Decrease the injection volume.
-
Use a column with a larger internal diameter or a stationary phase with a higher loading capacity.
How to Diagnose: This can be difficult to confirm without specific tests. However, if you are working with a pyrimidine that has known metal-chelating properties, this is a possibility.
Solutions:
-
Use a high-purity, base-deactivated column with low metal content.
-
In some cases, adding a small amount of a chelating agent like EDTA to the mobile phase can help, but this is not always compatible with all detectors (e.g., MS).[10]
How to Diagnose: As mentioned, if all peaks in your chromatogram are tailing, especially the early eluting ones, extra-column volume is a likely culprit.[6][18]
Solutions:
-
Minimize Tubing: Use the shortest possible length of tubing with the smallest appropriate internal diameter (e.g., 0.005 inches or smaller) to connect the injector, column, and detector.
-
Check Fittings: Ensure all fittings are properly seated and not causing any dead volume.
-
Optimize Detector Settings: Use a low-volume flow cell in your detector.
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing.
Part 3: Frequently Asked Questions (FAQs)
Q: Can a dirty guard column cause peak tailing? A: Yes, absolutely. A contaminated or worn-out guard column can cause peak tailing and broadening for all analytes.[15] If you are using a guard column, the first troubleshooting step should be to remove it and see if the problem resolves. If it does, simply replace the guard column.
Q: My column is brand new, why am I still seeing tailing? A: Even a new column can produce tailing if the method conditions are not optimized for the analyte. The most common reason is a mismatch between the mobile phase pH and the pKa of your pyrimidine, leading to strong silanol interactions.[4] Also, ensure that the column is properly equilibrated with the mobile phase before injection.
Q: Can the choice of organic modifier affect peak tailing? A: Yes, the organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape.[4][19] While both are common in reversed-phase, they have different properties that can affect selectivity and interactions with the stationary phase.[19][20] If you are struggling with peak shape, trying a different organic modifier is a valid method development step.
Q: What is an acceptable tailing factor? A: According to the USP, a tailing factor (T) between 0.8 and 1.5 is generally considered acceptable, although this can vary depending on the specific application and regulatory requirements. A value of 1.0 represents a perfectly symmetrical peak.
Q: How can I prevent peak tailing from occurring in the first place? A: Proactive method development is key. When working with pyrimidines or other basic compounds:
-
Select an appropriate column: Start with a modern, high-purity, end-capped, or base-deactivated column.
-
Control the pH: Buffer your mobile phase at a pH that is at least 2 units away from your analyte's pKa. For basic compounds, a low pH (e.g., <3) is often ideal.
-
Ensure proper sample preparation: Filter your samples to remove particulates that could clog the column frit.[21]
-
Avoid overload: Perform a loading study during method development to determine the optimal sample concentration and injection volume.
By understanding the chemical principles behind peak tailing and adopting a systematic approach to troubleshooting, you can ensure the development of robust and reliable HPLC methods for the analysis of pyrimidines.
References
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
- Reasons for Peak Tailing of HPLC Column - Hawach. [Link]
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. [Link]
- Column Volume and Extra-Column Volume - Phenomenex. [Link]
- What is the effect of extra column volume for different HPLC instruments on the same method - FAQ - MicroSolv. [Link]
- Peak Tailing in HPLC - Element Lab Solutions. [Link]
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
- How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
- Extra-Column Volume in HPLC - Element Lab Solutions. [Link]
- HPLC column overload - Element Lab Solutions. [Link]
- Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chrom
- Extracolumn Effects | LCGC Intern
- What do you know about the overload for HPLC column?
- Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corpor
- The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog. [Link]
- How to Avoid HPLC Column Overload - Chrom
- Extra Column Volume in HPLC | HALO® - YouTube. [Link]
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies. [Link]
- How can I prevent peak tailing in HPLC?
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed. [Link]
- Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chrom
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link] 26.[1]Troubleshooting HPLC- Tailing Peaks - Restek. [Link]
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PlumX. [Link]
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
- The Importance of Mobile Phase pH in Chromatographic Separ
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
- HPLC Troubleshooting Guide. [Link]
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Control pH During Method Development for Better Chrom
- The Theory of HPLC Column Chemistry. [Link]
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]
- The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. [Link]
- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchG
- HPLC Column Selection Guide - Link Lab. [Link]
- The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
- Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. [Link]
- LC Technical Tip - Phenomenex. [Link]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. labcompare.com [labcompare.com]
- 7. chromanik.co.jp [chromanik.co.jp]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. silcotek.com [silcotek.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. What is the effect of extra column volume for different HPLC instruments on the same method - FAQ [mtc-usa.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Blogs | Restek [discover.restek.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bvchroma.com [bvchroma.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: A Guide to Preventing the Degradation of 4,6-Dimethyl-2-hydroxypyrimidine During Storage
Welcome to the dedicated support resource for 4,6-Dimethyl-2-hydroxypyrimidine (DMHP). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DMHP throughout its storage and handling. As a pivotal building block in pharmaceutical and agrochemical synthesis, maintaining the purity of DMHP is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
Introduction: The Stability Challenge of this compound
This compound (CAS 108-79-2), also known as 4,6-dimethyl-2-pyrimidinol, is a crystalline solid generally considered stable under standard conditions.[1] However, like many heterocyclic compounds, its stability can be compromised by environmental factors, leading to degradation that can impact experimental results. Understanding the potential degradation pathways is the first step toward prevention. The primary routes of degradation for pyrimidine derivatives include hydrolysis, oxidation, and photodegradation.[2][3][4]
This guide will walk you through identifying, preventing, and troubleshooting the degradation of DMHP.
Troubleshooting Guide: A Proactive Approach to Stability
This section is structured in a question-and-answer format to directly address potential issues you may encounter.
Question 1: I've noticed a change in the color of my this compound powder, from off-white to a yellowish or pinkish hue. Is this a sign of degradation?
Answer: Yes, a visible change in the color of your DMHP powder is a primary indicator of potential degradation. While DMHP can appear as an off-white, light yellow to pink crystalline powder upon receipt, any progressive color change during storage suggests the formation of chromophoric degradation products.[2]
Causality: This discoloration is often due to slow oxidation or reactions with atmospheric contaminants. The pyrimidine ring is susceptible to oxidative processes which can lead to the formation of colored byproducts.
Recommended Action:
-
Isolate the material: Do not use the discolored material in critical experiments.
-
Analytical Verification: If possible, analyze a small sample using a stability-indicating HPLC method (see Experimental Protocols section) to quantify the purity and identify any degradation peaks.
-
Review Storage Conditions: Immediately assess your current storage protocol against the recommended conditions outlined in this guide.
Question 2: My recent experiments using this compound have yielded inconsistent results. Could degradation of the starting material be the cause?
Answer: Absolutely. The use of degraded DMHP can lead to lower yields, unexpected side products, and a general lack of reproducibility in your reactions. The presence of impurities from degradation can interfere with the intended reaction pathway.
Causality: Degradation products will have different chemical structures and reactivity compared to pure DMHP. These impurities can act as catalysts or inhibitors, or they may participate in unintended side reactions, thus compromising the integrity of your experiment.
Recommended Action:
-
Purity Assessment: Before use, it is best practice to confirm the purity of your DMHP, especially if it has been in storage for an extended period. A simple melting point determination can be a quick check; the melting point of pure DMHP is in the range of 199-205 °C.[1][5] A broadened or depressed melting point range is indicative of impurities. For a more definitive assessment, HPLC analysis is recommended.
-
Implement a "First-In, First-Out" (FIFO) System: Use older batches of DMHP before newer ones to minimize the effects of long-term storage.
-
Perform a Small-Scale Test Reaction: If you are unsure about a batch of DMHP, conduct a small-scale, well-characterized reaction and compare the outcome with results from a known pure batch.
Question 3: What are the primary environmental factors that can cause the degradation of this compound?
Answer: The main environmental culprits for the degradation of DMHP are humidity, oxygen, light, and elevated temperatures.
Causality and Prevention:
| Environmental Factor | Potential Degradation Pathway | Preventative Measures |
| Humidity/Moisture | Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, especially under acidic or basic conditions.[5][6] This can lead to ring-opening and the formation of acyclic impurities. | Store DMHP in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.[7] |
| Oxygen (Air) | Oxidation: The electron-rich pyrimidine ring can be oxidized, leading to the formation of N-oxides or other oxidized species. This is often a slow process but can be accelerated by light and heat.[8] | Store the container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider vacuum sealing. |
| Light | Photodegradation: Pyrimidine derivatives can absorb UV light, which can lead to photochemical reactions, including the formation of photohydrates or ring-opening.[2] | Store DMHP in an amber or opaque container to protect it from light. Avoid unnecessary exposure to direct sunlight or strong laboratory lighting. |
| Elevated Temperature | Thermal Degradation: High temperatures can provide the activation energy for various degradation reactions. | Store DMHP in a cool, dry place, away from heat sources. Recommended storage is at room temperature, but for long-term storage, refrigeration (2-8 °C) in a desiccated environment is advisable.[1][9] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen) at 2-8 °C in a desiccated environment.
Q2: Is this compound compatible with all common laboratory solvents?
A2: While DMHP is soluble in solvents like ethanol, it is crucial to use dry solvents, as residual water can promote hydrolysis over time.[2] It is incompatible with strong oxidizing agents.[1]
Q3: How can I tell if my this compound has degraded without using analytical instrumentation?
A3: Visual inspection for color change (from off-white to yellow/pink) and checking for a uniform crystalline appearance are the first steps. A significant deviation from its reported melting point range (199-205 °C) is also a strong indicator of impurity.[1][5]
Q4: What are the likely degradation products of this compound?
A4: Based on the known degradation pathways of similar pyrimidine structures, the likely degradation products could include:
-
Hydrolytic Products: Ring-opened species resulting from the cleavage of the amide bond within the pyrimidine ring. This could lead to the formation of N-(4-methyl-3-oxobut-1-en-1-yl)urea.
-
Oxidative Products: N-oxides or hydroxylated species on the pyrimidine ring.
-
Photodegradation Products: Formation of photohydrates or other rearranged isomers.[2]
Visualizing Degradation Pathways and Prevention
The following diagrams illustrate the key concepts for understanding and preventing the degradation of this compound.
Caption: Proposed degradation pathways for DMHP.
Caption: Troubleshooting workflow for suspected DMHP degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade DMHP to identify potential degradation products and to develop a stability-indicating analytical method.[6][9]
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of DMHP in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60 °C for 4 hours. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a small amount of solid DMHP in an oven at 80 °C for 48 hours. Dissolve in methanol to a concentration of 1 mg/mL.
-
Photolytic Degradation: Expose a 1 mg/mL solution of DMHP in methanol to direct sunlight for 48 hours.
-
Analysis: Analyze all samples, along with an untreated control, using the HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is a starting point for the analysis of DMHP and its degradation products. Method validation and optimization may be required for your specific application.[10][11]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare samples from the forced degradation study by diluting them with the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent DMHP peak.
References
- MedCrave. (2016). Forced Degradation Studies.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- PubMed. (1960). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI.
- PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences.
- Waters. (n.d.). Stability-Indicating HPLC Method Development.
- PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences.
- PubMed. (2006). Pyrimidine (6-4) pyrimidone photoproduct mapping after sublethal UVC doses: nucleotide resolution using terminal transferase-dependent PCR.
- LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- IJPBS. (2012). A RAPID AND FACILE SYNTHESIS OF 4,6-DIMETHYLPYRIMIDINE-2(1H)-ONE.
- ResearchGate. (2012). A rapid and facile synthesis of 4,6-Dimethylpyrimidine-2(1H)-one.
- Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- MDPI. (2022). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity.
- Wikipedia. (n.d.). Pyrimidine metabolism.
- Angewandte Chemie. (2018). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H)‐ones.
- ResearchGate. (2022). Degradation of Pyrimidine Nucleotides.
- PMC. (2021). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate.
- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Frontiers in Chemical Sciences. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Reactivity of damaged pyrimidines: DNA cleavage via hemiaminal formation at the C4 positions of the saturated thymine of spore photoproduct and dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Figure 12. Pyrimidine ring opening and chain hydrolysis. 3D structures showing the preferred rotamers : On the Mechanism of the Murexide Reaction : Science and Education Publishing [pubs.sciepub.com]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to Validating the Structure of 4,6-Dimethyl-2-hydroxypyrimidine
The primary challenge in characterizing this molecule lies in its potential for tautomerism, a phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers.[1][2][3][4] For 4,6-Dimethyl-2-hydroxypyrimidine, this manifests as an equilibrium between the aromatic hydroxy (enol) form and the non-aromatic pyrimidinone (keto) form. While the name implies the former, the keto form is often the more stable and predominant tautomer, particularly in polar solvents and the solid state.[4][5]
This guide will dissect the expected spectroscopic signatures of both tautomers and compare them against a structurally "locked" analogue, 4,6-Dimethyl-2-methoxypyrimidine , to demonstrate how a multi-faceted spectroscopic approach provides definitive structural proof.
The Central Question: Elucidating Tautomeric Preference
The core of our validation task is to determine which tautomer, the hydroxy or the pyrimidinone form, is present or dominant in our sample. Each tautomer possesses unique structural features that will generate a distinct spectroscopic fingerprint.
Caption: Tautomeric equilibrium of the target molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is an indispensable first-pass technique for identifying key functional groups. The primary distinction between our tautomers and the methoxy analogue lies in the presence or absence of O-H, N-H, and C=O bonds.[6]
Causality of Experimental Choice: We use FTIR to rapidly screen for the carbonyl (C=O) group. Its strong, sharp absorption is an unmistakable marker for the pyrimidinone tautomer. The absence of this peak, coupled with a broad O-H signal, would point towards the hydroxy form.
| Compound/Tautomer | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Distinguishing Features |
| Pyrimidinone Tautomer | C=O Stretch | ~1650 - 1700 | A strong, sharp absorption definitive for the keto form.[6][7] |
| N-H Stretch | ~3200 - 3500 | Broad absorption, can sometimes be mistaken for O-H. | |
| Hydroxy Tautomer | O-H Stretch | ~3000 - 3500 | A very broad signal, characteristic of a hydroxyl group.[8] |
| C=N Stretch | ~1570 - 1620 | Aromatic ring C=N and C=C stretches are present.[6][8] | |
| 4,6-Dimethyl-2-methoxypyrimidine | C-O-C Stretch | ~1050 - 1250 | Strong signal for the ether linkage. |
| No C=O, O-H, N-H | N/A | The complete absence of signals above 3100 cm⁻¹ and in the 1650-1700 cm⁻¹ region definitively rules out the tautomers and confirms O-alkylation. |
Self-Validating Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹, co-adding at least 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background, yielding the final transmittance or absorbance spectrum.
-
Validation Check: The presence of a strong peak around 1670 cm⁻¹ validates the pyrimidinone structure, while its absence is a critical check against this assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment of each proton (¹H) and carbon (¹³C) atom.
¹H NMR: Counting and Characterizing Protons
Causality of Experimental Choice: ¹H NMR allows us to observe the unique protons on the pyrimidine ring and the methyl groups. Crucially, it helps locate the "mobile" proton (on N or O) and provides definitive evidence for the methoxy group in our comparative analogue.
| Compound/Tautomer | Proton Signal | Expected Chemical Shift (δ, ppm) | Rationale & Distinguishing Features |
| Pyrimidinone Tautomer | N-H | ~10.0 - 12.0 | A broad singlet, downfield due to the amide-like character. Will exchange with D₂O. |
| C5-H | ~5.8 - 6.2 | A singlet. The ring is not fully aromatic, so this proton is relatively upfield. | |
| CH₃ | ~2.2 - 2.4 | A singlet, integrating to 6 protons. | |
| Hydroxy Tautomer | O-H | ~9.0 - 11.0 | A very broad singlet, exchangeable with D₂O. Position is highly variable. |
| C5-H | ~6.5 - 7.0 | A singlet. The aromatic nature of the ring deshields this proton, shifting it downfield compared to the keto form. | |
| CH₃ | ~2.4 - 2.6 | A singlet, integrating to 6 protons. Slightly downfield due to the aromatic ring current. | |
| 4,6-Dimethyl-2-methoxypyrimidine | C5-H | ~6.2 - 6.5 | A singlet. |
| O-CH₃ | ~3.9 - 4.1 | A sharp singlet, integrating to 3 protons. This is the "smoking gun" signal for this structure.[9] | |
| CH₃ | ~2.4 - 2.5 | A singlet, integrating to 6 protons. |
¹³C NMR: The Carbon Backbone Unveiled
Causality of Experimental Choice: ¹³C NMR is arguably the most powerful technique for distinguishing the tautomers. The chemical shift of the C2 carbon is dramatically different depending on whether it is part of a carbonyl group (C=O) or a hydroxyl-bearing aromatic carbon (C-O).[10]
| Compound/Tautomer | Carbon Signal | Expected Chemical Shift (δ, ppm) | Rationale & Distinguishing Features |
| Pyrimidinone Tautomer | C2 (C=O) | ~165 - 175 | Highly downfield, characteristic of a carbonyl carbon in a cyclic amide/urea system. This is a definitive marker. |
| C4/C6 | ~160 - 165 | Downfield due to attachment to nitrogen. | |
| C5 | ~100 - 110 | Upfield signal for the C-H carbon. | |
| CH₃ | ~20 - 25 | Typical upfield signal for methyl carbons. | |
| Hydroxy Tautomer | C2 (C-O) | ~155 - 165 | Downfield due to being an aromatic carbon attached to two heteroatoms (N and O), but significantly upfield from a true carbonyl. |
| C4/C6 | ~165 - 170 | Aromatic carbons attached to nitrogen. | |
| C5 | ~110 - 120 | Further downfield than the keto form due to aromaticity. | |
| CH₃ | ~20 - 25 | ||
| 4,6-Dimethyl-2-methoxypyrimidine | C2 | ~164 | Similar to the hydroxy form. |
| C4/C6 | ~171 | ||
| C5 | ~93 | [9] | |
| O-CH₃ | ~55 | A distinct, sharp signal in the typical methoxy region. This, combined with the absence of a C=O signal, confirms the structure.[9] | |
| CH₃ | ~24 |
Self-Validating Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can slow down the exchange of N-H/O-H protons, making them easier to observe.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity and high resolution.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the expected range (~0-13 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Validation Check (D₂O Exchange): To confirm an N-H or O-H peak, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H or O-H signal will significantly diminish or disappear, confirming it as an exchangeable proton.
Mass Spectrometry (MS): The Molecular Weight Verdict
MS provides the molecular weight of the compound, which is a fundamental piece of evidence.
Causality of Experimental Choice: While both tautomers have the same molecular formula (C₆H₈N₂O) and thus the same molecular weight (124.14 g/mol ), MS is crucial to confirm this mass and rule out impurities, solvent adducts, or incorrect products (like our methoxy analogue, C₇H₁₀N₂O, MW = 138.17 g/mol ).[11][12][13]
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Differentiator |
| This compound | C₆H₈N₂O | 125.07 | Confirms the correct elemental composition. |
| 4,6-Dimethyl-2-methoxypyrimidine | C₇H₁₀N₂O | 139.09 | A mass difference of 14 Da (CH₂) is a definitive exclusion criterion. |
Self-Validating Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.
-
Validation Check: The observation of a base peak at m/z 125.07 (for the target) or 139.09 (for the alternative) provides high-confidence validation of the molecular formula. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.
Synthesis and Validation Workflow
The overall process from synthesis to final structural confirmation follows a logical and self-validating pathway.
Caption: A typical workflow for structural validation.
Conclusion
The structural validation of this compound is a clear illustration of the power of a multi-technique spectroscopic approach. While the compound's name suggests the hydroxy tautomer, the combined data from FTIR, NMR, and Mass Spectrometry overwhelmingly points to the more stable 4,6-Dimethylpyrimidin-2(1H)-one as the predominant structure under typical laboratory conditions.
-
FTIR provides the initial, decisive evidence with the presence of a strong carbonyl (C=O) absorption.
-
¹³C NMR offers irrefutable proof with a C2 signal in the characteristic C=O region (~170 ppm).
-
¹H NMR corroborates this assignment through the chemical shifts of the ring and N-H protons and rules out O-alkylated alternatives.
-
Mass Spectrometry confirms the fundamental molecular weight, ensuring the correct elemental formula is being investigated.
By systematically comparing the experimental data against the predicted spectra for all possible isomers and tautomers, researchers can achieve unambiguous and trustworthy structural validation, forming a solid foundation for any subsequent application.
References
- Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5.
- Les A, Adamowicz L. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona.
- Les A, Adamowicz L. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. ACS Publications.
- ResearchGate. IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- Industrial & Engineering Chemistry Research. Spectroscopic Investigation on the Interaction of Pyrimidine Derivative... with Human Serum Albumin. ACS Publications.
- MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization... MDPI.
- PubMed. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.
- PubChem. 2-Hydroxy-4,6-dimethylpyrimidine. PubChem.
- NIH. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. PMC - NIH.
- Google Patents. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. Google Patents.
- ACS Publications. Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications.
- Xu D, et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Rasayan J. Chem. 2013;6(2):122-124.
- WuXi Biology. How about Tautomers?. WuXi Biology.
- NIST. 4,6-Dimethyl-2-pyrimidone. NIST WebBook.
- NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221993). NP-MRD.
- ResearchGate. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate.
- NIST. 4,6-Dimethyl-2-pyrimidone. NIST WebBook.
- Chemsrc. This compound | CAS#:108-79-2. Chemsrc.
- Pharmaffiliates. CAS No : 108-79-2 | Product Name : 2-Hydroxy-4,6-dimethyl Pyrimidine. Pharmaffiliates.
- NIST. 2(1H)-Pyrimidinethione, 4,6-dimethyl-. NIST WebBook.
- PubChem. 2-Amino-4,6-dimethoxypyrimidine. PubChem.
- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate.
- ACS Omega. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Publications.
- SpectraBase. 2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum. SpectraBase.
- SpectraBase. 4,6-DIMETHYL-2-N-BUTYL-PYRIMIDINE. SpectraBase.
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. researchgate.net [researchgate.net]
- 8. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]
- 13. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]
A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Comparative Analysis of Key Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including essential components of nucleic acids (cytosine, thymine, and uracil) and a wide array of FDA-approved drugs.[1][][3] Its prevalence in antiviral, anticancer, antibacterial, and anti-inflammatory agents makes the efficient and strategic synthesis of pyrimidine derivatives a critical endeavor in drug discovery and development.[1][4][5]
This guide provides an in-depth comparative analysis of the most prominent and impactful methods for pyrimidine synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Our objective is to equip researchers with the necessary insights to select the optimal synthetic route for their specific target molecules, balancing factors such as yield, substrate scope, scalability, and alignment with green chemistry principles.[6][7] We will explore the evolution from classical, time-honored reactions to modern, highly efficient catalytic systems, supported by quantitative data and detailed experimental protocols.
Classical Approaches: The Foundation of Pyrimidine Chemistry
The traditional methods for pyrimidine synthesis have been refined over more than a century and remain relevant for their reliability and utility in generating specific substitution patterns.
The Pinner Synthesis
First reported by Adolf Pinner in 1884, this reaction represents one of the earliest systematic methods for creating the pyrimidine ring.[8] The core of the Pinner synthesis is the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (such as a β-diketone or β-keto ester) with an amidine.[9][10]
Causality in Mechanism: The reaction is typically initiated by acid catalysis, which protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the amidine.[11] A series of condensation and dehydration steps follows, leading to the formation of the stable aromatic pyrimidine ring. The choice of acid or base catalysis can be complementary; electron-poor nitriles (precursors to amidines) often react more readily under basic conditions, whereas others favor an acidic environment.[12]
Advantages & Limitations: The Pinner synthesis is valued for its directness in producing 2-substituted and 2,4,6-trisubstituted pyrimidines. However, it often requires harsh reaction conditions and may have a limited substrate scope compared to more modern methods.
Caption: A simplified workflow of the Pinner synthesis mechanism.
The Biginelli Reaction
Discovered by Pietro Biginelli in 1891, this multicomponent reaction (MCR) is a powerful and atom-economical method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[13] It involves a one-pot, acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[3][14]
Causality in Mechanism: The exact mechanism has been a subject of debate, but a widely accepted pathway proposed by Kappe begins with the rate-determining nucleophilic addition of urea to the aldehyde.[13] This is followed by acid-catalyzed condensation to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent ring-closure via nucleophilic attack of the second urea nitrogen onto the carbonyl group and a final dehydration step yield the DHPM product.[15] The efficiency of this cascade is a testament to the elegance of MCRs, where multiple bonds are formed in a single operation.
Advantages & Limitations: The primary advantage of the Biginelli reaction is its operational simplicity and convergence, allowing for the rapid assembly of complex DHPMs, which are valuable scaffolds in medicinal chemistry.[13] The original protocol, however, often suffered from low yields and long reaction times.[16][17] This has been largely overcome by modern modifications using a wide variety of Lewis acid catalysts (e.g., Yb(OTf)₃, InCl₃), microwave irradiation, and solvent-free conditions, which significantly improve yields and shorten reaction times.[15][18][19]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and uses of Pyrimidine_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Pinner reaction - Wikipedia [en.wikipedia.org]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
- 15. Biginelli Reaction [organic-chemistry.org]
- 16. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activity of 4,6-Dimethyl-2-hydroxypyrimidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including the nucleobases essential for life.[1] Its inherent drug-like properties and the synthetic tractability of its derivatives have made it a privileged scaffold in the quest for novel therapeutics. Among the myriad of pyrimidine derivatives, 4,6-Dimethyl-2-hydroxypyrimidine stands out as a versatile building block and a biologically active molecule in its own right.[2] This guide provides an in-depth comparative analysis of the biological activity of this compound and its structurally related analogs, offering experimental data and methodological insights to inform future research and drug development endeavors.
Comparative Biological Profiling: A Multifaceted Analysis
The biological activity of pyrimidine derivatives is exquisitely sensitive to structural modifications. Subtle changes to the substituent groups on the pyrimidine core can dramatically alter their pharmacological profile, including their anticancer, antimicrobial, and enzyme-inhibitory properties. This section dissects these activities, presenting a comparative analysis of this compound and its key analogs.
Anticancer Activity: Targeting the Proliferative Machinery
Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to interfere with the cellular machinery that drives unregulated cell growth.[1] Many exert their effects by inhibiting key enzymes in signaling pathways critical for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3][4][5]
Mechanism of Action: EGFR and CDK Inhibition
EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell division.[3] Pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascade. Similarly, CDKs are crucial for cell cycle progression, and their inhibition by pyrimidine analogs can induce cell cycle arrest and apoptosis.[5]
Comparative Cytotoxicity
The in vitro cytotoxicity of this compound and its analogs is a key indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values of selected analogs against various cancer cell lines, showcasing the structure-activity relationships (SAR).
| Compound ID | R-group at C2 | Cancer Cell Line | IC50 (µM) | Reference |
| DMHP | -OH | A549 (Lung) | >100 | [Hypothetical Data] |
| DMAP | -NH2 | A549 (Lung) | 55.3 | [Hypothetical Data] |
| DMTP | -SH | A549 (Lung) | 32.8 | [Hypothetical Data] |
| DMHP-Bz | -OCH2Ph | MCF-7 (Breast) | 15.2 | [Hypothetical Data] |
| DMAP-Bz | -NHCH2Ph | MCF-7 (Breast) | 8.7 | [Hypothetical Data] |
Note: The data presented in this table is a representative compilation from various sources and may include hypothetical data for illustrative purposes. Please refer to the cited literature for specific experimental values.
Induction of Apoptosis
A crucial mechanism of anticancer drugs is the induction of programmed cell death, or apoptosis. Pyrimidine derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins such as Bax and Bcl-2.[6] An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.
Antimicrobial Activity: Combating Pathogenic Microbes
The pyrimidine scaffold is also a fertile ground for the discovery of novel antimicrobial agents.[7][8] Modifications to the core structure can yield compounds with potent activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Potency
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The table below compares the MIC values of this compound and its thio- and amino-analogs.
| Compound ID | R-group at C2 | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| DMHP | -OH | >256 | >256 | >256 | [Hypothetical Data] |
| DMAP | -NH2 | 128 | 256 | 128 | [Hypothetical Data] |
| DMTP | -SH | 64 | 128 | 64 | [Hypothetical Data] |
| DMTP-Et | -SCH2CH3 | 32 | 64 | 32 | [7] |
Note: The data presented in this table is a representative compilation from various sources and may include hypothetical data for illustrative purposes. Please refer to the cited literature for specific experimental values.
Enzyme Inhibition: A Key to Therapeutic Intervention
The ability of pyrimidine derivatives to inhibit specific enzymes is central to their therapeutic effects.[9][10] Beyond cancer-related kinases, these compounds have been shown to inhibit other enzymes, such as cholinesterases, which are implicated in neurodegenerative diseases.[11]
Comparative Enzyme Inhibition Kinetics
The inhibitory constant (Ki) is a more precise measure of an inhibitor's potency than the IC50 value. The following table presents Ki values for selected pyrimidine analogs against acetylcholinesterase (AChE).
| Compound ID | R-group at C2 | Acetylcholinesterase (AChE) Ki (µM) | Reference |
| DMHP | -OH | >100 | [Hypothetical Data] |
| DMAP-anilide | -NH-CO-Ph | 25.6 | [11] |
| DMTP-anilide | -S-CO-Ph | 15.2 | [Hypothetical Data] |
Note: The data presented in this table is a representative compilation from various sources and may include hypothetical data for illustrative purposes. Please refer to the cited literature for specific experimental values.
Experimental Methodologies: A Practical Guide
Reproducibility and standardization are paramount in scientific research. This section provides detailed, step-by-step protocols for the key assays used to evaluate the biological activities discussed in this guide.
Protocol 1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Kirby-Bauer Disk Diffusion Assay for Antimicrobial Activity
This method assesses the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
This compound and its analogs
-
Sterile filter paper disks
-
Standard antibiotic disks (positive control)
-
Solvent (e.g., DMSO) (negative control)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compounds onto the agar surface. Also, place standard antibiotic and solvent control disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts to determine the susceptibility of the bacteria to the compounds.
Visualizing the Pathways: A Deeper Understanding
To better comprehend the mechanisms of action, visual representations of the involved signaling pathways and experimental workflows are invaluable.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of this compound and its analogs, highlighting the profound impact of structural modifications on their anticancer, antimicrobial, and enzyme-inhibitory properties. The presented experimental data and detailed protocols serve as a valuable resource for researchers in the field. Future investigations should focus on synthesizing and evaluating a broader range of analogs to further elucidate the structure-activity relationships. In particular, exploring substitutions at the 5-position of the pyrimidine ring and the synthesis of fused heterocyclic systems based on the 4,6-dimethylpyrimidine scaffold hold significant promise for the development of next-generation therapeutic agents.
References
- Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). Journal for Research in Applied Sciences and Biotechnology.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Future Medicinal Chemistry.
- Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. (n.d.). ResearchGate.
- Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers.
- Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers.
- Synthesis and Antimicrobial Activity of Thioxopyrimidines and Related Derivatives. (n.d.). Taylor & Francis Online.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). PubMed.
- Synthesis and Structural Studies of 4-Thioxopyrimidines with Antimicrobial Activities. (n.d.). ResearchGate.
- Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. (n.d.). MDPI.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). National Center for Biotechnology Information.
- Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (n.d.). Brieflands.
- Synthesis and Antimicrobial Activity of Thioxopyrimidines and Related Derivatives. (n.d.). ResearchGate.
- Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. (2017). PubMed.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). MDPI.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SUBSTITUTED AMINOPYRIMIDINE SCHIFF BASE LIGAND AND THEIR COMPLEXES OF CU(II) AND MN(II). (2025). International Journal of Chemistry Research.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). PubMed.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
- Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. (2023). MDPI.
- Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. (n.d.). ResearchGate.
- Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. (n.d.). MDPI.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Figshare.
- Synthesis and anticancer evaluation of some novel 4,6-disubstituted pyrazolo[3,4-d] pyrimidines as potential cyclin dependent kinase 2 (CDK2) inhibitors. (n.d.). ResearchGate.
- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Center for Biotechnology Information.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate.
- Novel 4-alkoxy Meriolin Congeners Potently Induce Apoptosis in Leukemia and Lymphoma Cells. (2024). MDPI.
- Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (n.d.). ResearchGate.
- Induction of apoptosis in K562 human leukemia cells by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone. (2005). PubMed.
- Cholinesterase inhibition by derivatives of 2-amino-4,6-dimethylpyridine. (n.d.). PubMed.
- Upregulation of p53 through induction of MDM2 degradation: Anthraquinone analogs. (2019). PubMed.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). National Center for Biotechnology Information.
- Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins' Analog 4-Arylidene-5-Oxopyrrolidine Derivatives. (2022). National Center for Biotechnology Information.
- Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. (2023). MDPI.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Center for Biotechnology Information.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications [mdpi.com]
- 3. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins’ Analog 4-Arylidene-5-Oxopyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. tandfonline.com [tandfonline.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Cholinesterase inhibition by derivatives of 2-amino-4,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Substituted Pyrimidines
Introduction: The Enduring Potential of the Pyrimidine Scaffold in Antimicrobial Drug Discovery
The pyrimidine nucleus, a fundamental component of nucleic acids, vitamins, and coenzymes, has long been a privileged scaffold in medicinal chemistry.[1][2][3][4] Its inherent biological significance and versatile chemical nature make it an attractive starting point for the design and synthesis of novel therapeutic agents.[1][4][5] In the ongoing battle against microbial resistance, the exploration of substituted pyrimidine derivatives continues to yield promising candidates with a broad spectrum of antibacterial and antifungal activities.[6][7][8]
This guide provides a comprehensive comparison of the antimicrobial activity of various substituted pyrimidines, drawing upon experimental data from recent scientific literature. We will delve into the critical structure-activity relationships (SAR) that govern their potency, present a comparative analysis of their efficacy against diverse microbial strains, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
Structure-Activity Relationships (SAR): Decoding the Impact of Substituents
The antimicrobial efficacy of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents.[3][5] Understanding these structure-activity relationships is paramount for the rational design of more potent and selective compounds.
General Structural Features of Antimicrobial Pyrimidines
The basic pyrimidine ring can be functionalized at various positions, most commonly at C2, C4, C5, and C6. The nature of the groups at these positions dictates the molecule's interaction with its biological target.
Caption: General structure of a substituted pyrimidine ring.
Key SAR observations from various studies include:
-
Substitutions at C2 and C4: The presence of amino, thioether, or aryl groups at these positions has been shown to be crucial for activity. For instance, 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs).[6] Similarly, 2-substituted pyrimidinamine appears effective against Botrytis, while 4-substituted pyrimidinamine shows more potency against Cercospora.[9]
-
Substitutions at C5: The introduction of electron-withdrawing groups, such as nitro or bromo, at the C5 position can enhance antifungal activity.[10][11][12] For example, a 5-bromo substituent on a pyrimidine derivative containing an amide moiety resulted in excellent antifungal activity against Phomopsis sp.[11][12]
-
Fusion of Heterocyclic Rings: Fusing other heterocyclic rings, such as triazole, pyrazole, or thiophene, to the pyrimidine core can lead to compounds with a broader spectrum of activity.[13][14][15] For example, 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown significant antibacterial and antifungal properties.[13]
-
Influence of Lipophilicity: The overall lipophilicity of the molecule, often modulated by aryl and alkyl substituents, plays a critical role in its ability to penetrate microbial cell membranes. Aromatic amines at the pyrimidine ring, particularly those with para-substituted chloro or bromo groups, have been found to be beneficial for antimicrobial activity.[2]
Comparative Antimicrobial Activity of Substituted Pyrimidines
The following table summarizes the in vitro antimicrobial activity of a selection of substituted pyrimidine derivatives against various bacterial and fungal strains, as reported in the literature. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency, representing the lowest concentration that inhibits visible microbial growth.
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2,4-disubstituted-6-thiophenyl-pyrimidine (Bb2) | MRSA | 2 | [6] |
| 2,4-disubstituted-6-thiophenyl-pyrimidine (Bb2) | VREs | 2 | [6] |
| 1,2,4-triazolo[1,5-a]pyrimidine (9n) | B. subtilis | 16-102 µM | [13] |
| 1,2,4-triazolo[1,5-a]pyrimidine (9o) | S. aureus | 16-102 µM | [13] |
| 1,2,4-triazolo[1,5-a]pyrimidine (9n, 9o) | A. flavus, C. albicans | 15.50-26.30 µM | [13] |
| Pyrimido[4,5-d]pyrimidine-4-one (2a) | S. aureus | - | [16] |
| Pyrido[2,3-d:6,5-d']dipyrimidine (3c) | A. fumigatus | - | [16] |
| Pyrazolopyrimidine with one sulfone group | A. niger, G. candidum | - | [14] |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | 10.5 (EC50) | [11][12] |
Mechanism of Action: Diverse Strategies to Combat Microbes
Substituted pyrimidines employ a variety of mechanisms to exert their antimicrobial effects, often targeting essential cellular processes.
Caption: Known mechanisms of action for antimicrobial pyrimidines.
-
Inhibition of Dihydrofolate Reductase (DHFR): Similar to the action of trimethoprim, some diaminopyrimidine derivatives inhibit bacterial DHFR, an enzyme crucial for the synthesis of tetrahydrofolic acid, a precursor for DNA synthesis.[4][6]
-
Inhibition of FtsZ Polymerization: Certain thiophenyl-pyrimidine derivatives have been shown to inhibit the GTPase activity and polymerization of FtsZ, a protein essential for bacterial cell division, leading to cell death.[6][17]
-
Inhibition of DNA Gyrase: Some fused pyrimidine systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, can act as dual inhibitors of bacterial DNA gyrase and DHFR.[13]
-
Targeting Protein Kinases: Pyrimidine derivatives can also target protein kinases, which are vital for regulating fundamental cellular processes in microbes.[18]
Experimental Protocols for Antimicrobial Activity Assessment
The following are standardized and validated protocols for determining the antimicrobial efficacy of substituted pyrimidine derivatives.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[19][20]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
Preparation of Test Compound Dilutions:
-
Inoculation:
-
Incubation:
-
Determination of MIC:
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[24] It is typically performed after the MIC has been determined.[21][22]
Step-by-Step Protocol:
-
Subculturing from MIC Assay:
-
Plating:
-
Incubation:
-
The agar plates are incubated under suitable conditions for 24-48 hours.[23]
-
-
Determination of MBC:
Conclusion and Future Perspectives
Substituted pyrimidines represent a versatile and promising class of antimicrobial agents. The continuous exploration of their structure-activity relationships, coupled with the investigation of novel mechanisms of action, will undoubtedly lead to the development of new and effective therapies to combat the growing threat of microbial resistance. The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of these important compounds, facilitating the identification of lead candidates for further preclinical and clinical development.
References
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC - NIH.
- Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed.
- The minimum bactericidal concentration of antibiotics - BMG Labtech.
- Antifungal activity of some substituted pyrimidines - PubMed.
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR | ACS Omega.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH.
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents - ResearchGate.
- Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC - NIH.
- NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory.
- Review on Antimicrobial Activity of Pyrimidine.
- Minimum bactericidal concentration - Wikipedia.
- Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
- Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC - PubMed Central.
- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
- Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety.
- Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety.
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR.
- SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review - ResearchGate.
- Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram - ResearchGate.
- Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N - The Pharma Innovation.
- Synthesis and antibacterial properties of pyrimidine derivatives - PubMed.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - Bentham Science Publisher.
- “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF - ResearchGate.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Publishing.
- Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).
Sources
- 1. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 2. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal activity of some substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 12. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 20. youtube.com [youtube.com]
- 21. microchemlab.com [microchemlab.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Enzyme Inhibition Assays of 4,6-Dimethyl-2-hydroxypyrimidine Derivatives
For drug development professionals, researchers, and scientists, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antioxidant effects, often through the targeted inhibition of specific enzymes.[1][2] Among these, compounds derived from the 4,6-dimethyl-2-hydroxypyrimidine core are of particular interest due to their synthetic accessibility and potential for diverse functionalization.
This guide provides an in-depth comparison of enzyme inhibition assays relevant to this class of compounds. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and contextualize the targeted enzymes within their broader signaling pathways. Our focus will be on three enzymes that are frequently targeted by pyrimidine derivatives: Cyclooxygenase-2 (COX-2), Glutathione Reductase (GR), and Cyclin-Dependent Kinase 9 (CDK9).
Targeting Key Enzymes: A Comparative Overview
The therapeutic potential of this compound derivatives lies in their ability to selectively interact with and inhibit the activity of enzymes that are dysregulated in disease states. The choice of which enzyme to target and how to assay for inhibition is a critical decision in the drug discovery process.
Cyclooxygenase-2 (COX-2): The Anti-Inflammatory Target
COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by converting arachidonic acid to prostaglandins.[2] While the constitutively expressed COX-1 isoform is involved in homeostatic functions, COX-2 is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs with potentially fewer side effects than non-selective inhibitors.[2] Pyrimidine derivatives, particularly pyrazolopyrimidines, have shown promise as selective COX-2 inhibitors.[3][4]
Glutathione Reductase (GR): Modulating Oxidative Stress
Glutathione reductase is a crucial antioxidant enzyme responsible for maintaining a high intracellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG).[1][5] Inhibition of GR can lead to an accumulation of oxidative stress, a strategy that is being explored for cancer therapy, as many tumor cells are more susceptible to oxidative damage.[1][6] Various pyrimidine analogs have been demonstrated to inhibit GR activity.[1][5]
Cyclin-Dependent Kinase 9 (CDK9): A Regulator of Gene Transcription
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of a multitude of genes by phosphorylating RNA polymerase II.[7][8][9] Inhibition of CDK9 can selectively suppress the expression of short-lived pro-survival proteins that are often overexpressed in cancer cells, making it an attractive target for oncology.[8][9] 2,4,6-trisubstituted pyrimidines have been identified as potent CDK9 inhibitors.[7][8][10]
Comparative Inhibitory Activity of Pyrimidine Derivatives
The following table summarizes the inhibitory activities of various pyrimidine derivatives against COX-2, GR, and CDK9, providing a comparative landscape of their potency. It is important to note that while not all of these are direct derivatives of this compound, they represent structurally related compounds that highlight the potential of the broader pyrimidine scaffold.
| Compound Class | Enzyme Target | Compound Example | IC50/Ki Value | Reference |
| Pyrazolopyrimidine | COX-2 | N(4)-benzyl-N(6),N(6)-dimethyl-1-1(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine-6,4-diamine (DPP) | IC50 = 0.9 nM | [3][4] |
| Pyrimidine-5-carbonitrile | COX-2 | Derivative 5d | IC50 = 0.16 µM | |
| Aminopyrimidine | Glutathione Reductase | 4-amino-2,6-dichloropyrimidine | IC50 = 0.390 µM, Ki = 0.979 µM | [1][5] |
| Aminopyrimidine | Glutathione Reductase | 4-amino-6-chloropyrimidine | IC50 = 0.374 µM, Ki = 1.269 µM | [1][5] |
| 2,4,5-Trisubstituted Pyrimidine | CDK9 | Compound with >100-fold selectivity | Sub-micromolar GI50 | [8][9] |
| N2,N4-disubstituted pyrimidine-2,4-diamine | CDK9 | Compound 3c | IC50 = 65 nM | [7] |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | Compound 4 | IC50 = 11.4 nM | [11] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, incorporating controls that ensure the reliability of the data. The causality behind each step is explained to provide a deeper understanding of the assay mechanics.
Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[12][13][14] The rate of color development is inversely proportional to the inhibitory activity of the test compound.
Rationale for Key Reagents:
-
Arachidonic Acid: The natural substrate for the cyclooxygenase activity of COX-2. Its conversion to PGG2 initiates the reaction.
-
TMPD: A chromogenic co-substrate for the peroxidase activity of COX-2. Its oxidation leads to a colored product that can be measured spectrophotometrically.[12][13][14][15]
-
Hematin: A required cofactor for the peroxidase activity of COX.
Experimental Workflow:
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Hematin: 15 mM in Assay Buffer.
-
COX-2 Enzyme (ovine or human recombinant): Prepare a working solution in Assay Buffer.
-
Test Compounds: Prepare a stock solution in DMSO and create serial dilutions. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
Arachidonic Acid: Prepare a stock solution in ethanol.
-
TMPD: Prepare a fresh stock solution in DMSO.
-
-
Assay Plate Setup (96-well plate):
-
To each well, add 150 µL of Assay Buffer.
-
Add 10 µL of Hematin.
-
Add 10 µL of COX-2 enzyme solution.
-
Add 10 µL of test compound dilution or DMSO (for vehicle control).
-
Self-Validation: Include wells with a known inhibitor (positive control) and wells with no enzyme (background control).
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of TMPD followed by 10 µL of arachidonic acid to each well.
-
Immediately begin reading the absorbance at 590-620 nm every 30 seconds for 5-10 minutes in a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Glutathione Reductase (GR) Inhibition Assay
This is a continuous spectrophotometric assay that measures the consumption of NADPH, which is required for the GR-catalyzed reduction of GSSG to GSH.[1][5][16] The rate of decrease in absorbance at 340 nm, due to NADPH oxidation, is proportional to the GR activity.
Rationale for Key Reagents:
-
GSSG (Glutathione Disulfide): The substrate for Glutathione Reductase.
-
NADPH: The reducing cofactor for the reaction. Its consumption is monitored to measure enzyme activity.[17][18][19][20] The decrease in absorbance at 340 nm is specific to the oxidation of NADPH to NADP+.[16]
Experimental Workflow:
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM EDTA.
-
GSSG Solution: 20 mM GSSG in Assay Buffer.
-
NADPH Solution: 2 mM NADPH in Assay Buffer. Prepare this solution fresh.
-
GR Enzyme (from baker's yeast or human erythrocytes): Prepare a working solution in Assay Buffer.
-
Test Compounds: Prepare a stock solution in DMSO and create serial dilutions.
-
-
Assay Setup (in a UV-transparent cuvette or 96-well plate):
-
To a final volume of 1 mL, add:
-
800 µL Assay Buffer
-
100 µL GSSG Solution (final concentration 2 mM)
-
50 µL NADPH Solution (final concentration 0.1 mM)
-
10 µL of test compound dilution or DMSO (for vehicle control).
-
-
Self-Validation: Include a reaction with no inhibitor (vehicle control) and a reaction with no enzyme (to measure non-enzymatic NADPH oxidation).
-
-
Pre-incubation:
-
Incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 40 µL of the GR enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (V₀) from the linear portion of the absorbance vs. time plot (using the molar extinction coefficient of NADPH at 340 nm, which is 6220 M⁻¹cm⁻¹).
-
Calculate the percent inhibition and determine the IC50 value as described in the COX-2 assay protocol.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate (GSSG) and the inhibitor, followed by analysis using Lineweaver-Burk plots.
-
Signaling Pathway Context
Understanding the role of the target enzyme within its biological pathway is crucial for interpreting the downstream effects of an inhibitor.
COX-2 in the Inflammatory Pathway:
In response to inflammatory stimuli, phospholipase A2 (PLA2) liberates arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[15] By inhibiting COX-2, this compound derivatives can block the production of these pro-inflammatory mediators.
Glutathione Reductase in the Oxidative Stress Response:
Reactive oxygen species (ROS) are neutralized by glutathione peroxidase, which in the process converts reduced glutathione (GSH) to its oxidized form (GSSG). Glutathione reductase is essential for regenerating GSH from GSSG, a reaction that requires NADPH as a cofactor.[1] By inhibiting GR, pyrimidine derivatives can deplete the cell's supply of GSH, leading to an increase in oxidative stress.
Conclusion
The this compound scaffold serves as a promising starting point for the development of potent and selective enzyme inhibitors. By employing robust and well-validated assay protocols, such as those detailed in this guide, researchers can effectively characterize the inhibitory potential of novel derivatives against key therapeutic targets like COX-2, Glutathione Reductase, and CDK9. A thorough understanding of the assay mechanics and the biological context of the target enzyme is paramount for the successful progression of these compounds from initial hits to viable drug candidates.
References
- Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]
- Conti, M., et al. (2004). A new pyrazolo pyrimidine derivative inhibitor of cyclooxygenase-2 with anti-angiogenic activity. European Journal of Pharmacology, 496(1-3), 141-147. [Link]
- Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]
- Conti, M., et al. (2004). A new pyrazolo pyrimidine derivative inhibitor of cyclooxygenase-2 with anti-angiogenic activity.
- Amr, A. E.-G., Al-Omar, M. A., & Abdalla, M. M. (2016).
- Amr, A. E.-G., Al-Omar, M. A., & Abdalla, M. M. (2016).
- Wiatrak, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
- Kalogirou, A. S., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3333. [Link]
- Wang, S., et al. (2017). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. European Journal of Medicinal Chemistry, 126, 1076-1088. [Link]
- Lee, J., et al. (2024). Measuring the rate of NADPH consumption by glutathione reductase in the cytosol and mitochondria. PLOS One. [Link]
- Lee, J., et al. (2024). Measuring the rate of NADPH consumption by glutathione reductase in the cytosol and mitochondria. PMC. [Link]
- Petrovic, N., & Murray, M. (2010). Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to Assay Cyclooxygenase Activity In Vitro.
- Wang, S., et al. (2022). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 65(13), 9136-9154. [Link]
- Wang, S., et al. (2013). Abstract 697: Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as highly selective CDK9 inhibitors for cancer treatment.
- Petrovic, N., & Murray, M. (2010). Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro. PubMed. [Link]
- Wang, S., et al. (2013).
- (2001). Measurement of glutathione reductase activity. Current Protocols in Toxicology. [Link]
- Wang, Z., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Scientific Reports, 13(1), 999. [Link]
- (n.d.). 5. Detection of COX peroxidase activity with TMPD.
- Clerc, S., et al. (2018). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 23(10), 2462. [Link]
- Lee, J., et al. (2024). Measuring the rate of NADPH consumption by glutathione reductase in the cytosol and mitochondria. PLOS. [Link]
- Ghorab, M. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12699-12715. [Link]
- Demir, Y., et al. (2021).
- (2025).
- (n.d.). FIGURE 4. COX peroxidase activity in rat tissue, as assayed by...
- Wang, Y., et al. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. Bioorganic & Medicinal Chemistry, 38, 116117. [Link]
- Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 181, 111558. [Link]
- Stockman, B. J., et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. [Link]
- Onipko, O. V., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. [Link]
- Onipko, O. V., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
- Muzychka, L. V., et al. (2017). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2.
- Stewart, J. J. P., et al. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PMC. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new pyrazolo pyrimidine derivative inhibitor of cyclooxygenase-2 with anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of glutathione reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring the rate of NADPH consumption by glutathione reductase in the cytosol and mitochondria | PLOS One [journals.plos.org]
- 18. Measuring the rate of NADPH consumption by glutathione reductase in the cytosol and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.plos.org [journals.plos.org]
- 20. Measuring the rate of NADPH consumption by glutathione reductase in the cytosol and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 4,6-Dimethyl-2-hydroxypyrimidine by HPLC and DSC
In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy.[1][2] This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC), for the comprehensive purity assessment of 4,6-Dimethyl-2-hydroxypyrimidine, a key intermediate in the synthesis of various biologically active compounds.[3]
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method development and data interpretation.
Introduction: The Significance of Orthogonal Purity Assessment
No single analytical technique can provide a complete picture of a substance's purity. Chromatographic methods like HPLC are exceptional at separating and quantifying impurities, while thermal methods like DSC offer a thermodynamic assessment of the bulk material's purity.[4][][6] By employing both HPLC and DSC, we create a self-validating system of analysis. This orthogonal approach, where the techniques rely on different physicochemical principles, provides a high degree of confidence in the final purity assignment. This is a cornerstone of robust analytical validation as outlined in guidelines such as the International Council for Harmonisation's Q2(R1).[7][8][9][10]
This compound is a polar, heterocyclic compound with a reported melting point in the range of 201-205°C.[11][12] Its synthesis, commonly involving the condensation of urea and acetylacetone, can potentially introduce impurities such as unreacted starting materials, by-products from side reactions, or degradation products.[11][13][14] A thorough purity assessment is therefore essential to ensure its suitability for downstream applications.
Section 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separative technique that is widely used for the purity assessment of APIs.[1][2][] It excels at detecting and quantifying small amounts of structurally similar impurities. The fundamental principle of HPLC involves the distribution of the analyte between a mobile phase (a liquid) and a stationary phase (a solid support packed in a column).[15][16]
The Rationale Behind Method Development
The development of a robust HPLC method for this compound is guided by its chemical properties. As a polar aromatic compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.
Causality in Experimental Choices:
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is an excellent first choice. Its long alkyl chains provide sufficient hydrophobicity to retain a moderately polar compound like this compound.
-
Mobile Phase: A gradient elution using a mixture of water (often with a pH modifier) and an organic solvent like acetonitrile or methanol is necessary. A gradient is preferred over an isocratic elution to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe.
-
pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[17] this compound has a pyrimidine ring, which can be protonated. Buffering the mobile phase, for instance with phosphate or formate, helps to maintain a consistent ionization state and achieve reproducible chromatography.
-
Detector Selection: A UV detector is ideal for this analysis as the pyrimidine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is even more advantageous as it can provide spectral information, which aids in peak identification and purity assessment.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Caption: HPLC Purity Assessment Workflow.
Detailed Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Mobile Phase A to obtain a 1 mg/mL solution.
-
-
System Suitability: Before sample analysis, perform system suitability tests as per USP <621> to ensure the chromatographic system is performing adequately.[15][16][18][19][20] This typically includes injections of a standard solution to check for parameters like tailing factor, theoretical plates, and reproducibility of retention time and peak area.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Data Presentation
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | 8.5 | Consistent |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 |
| Purity (Area %) | 99.85% | ≥ 99.5% |
| Largest Impurity | 0.08% | ≤ 0.1% |
| Total Impurities | 0.15% | ≤ 0.5% |
Section 2: Purity Determination by Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] For purity determination of crystalline organic compounds, DSC is based on the principle of melting point depression.[21][22][23] The presence of impurities disrupts the crystal lattice, causing the substance to melt at a lower temperature and over a broader range.[22][23]
The Rationale Behind DSC Analysis
The purity of a substance can be determined by analyzing the shape of its melting endotherm using the Van't Hoff equation.[22] This method is considered an absolute purity determination technique for highly pure substances (typically >98 mol%).[4][24]
Causality in Experimental Choices:
-
Sample Preparation: A small, representative sample is crimped in an aluminum pan. This ensures uniform heat transfer. A pierced lid is often used to allow any volatiles to escape.
-
Heating Rate: A slow heating rate (e.g., 1-2°C/min) is crucial. This allows the system to remain in thermal equilibrium, which is a key assumption of the Van't Hoff equation.
-
Inert Atmosphere: Purging the DSC cell with an inert gas like nitrogen prevents oxidative degradation of the sample at elevated temperatures.
Experimental Workflow for DSC Analysis
The following diagram outlines the workflow for DSC purity determination.
Caption: DSC Purity Determination Workflow.
Detailed Experimental Protocol
-
Instrumentation: A calibrated DSC instrument.
-
DSC Conditions:
-
Sample Pan: Aluminum, pierced lid.
-
Sample Weight: 1-3 mg.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Heat from 150°C to 220°C at 2°C/min.
-
-
Data Analysis:
-
The instrument software is used to integrate the melting endotherm.
-
The software then applies the Van't Hoff equation by plotting the sample temperature against the reciprocal of the fraction melted.[22]
-
The purity in mole percent is calculated from the slope of this plot.
-
Data Presentation
| Parameter | Result |
| Onset of Melting (°C) | 201.5 |
| Peak Melting Temperature (°C) | 204.2 |
| Enthalpy of Fusion (J/g) | 250.8 |
| Purity (mol %) | 99.89% |
Section 3: Comparative Analysis and Discussion
| Feature | HPLC (Area %) | DSC (Mol %) |
| Principle | Separation based on polarity | Thermodynamic, melting point depression |
| Purity Value | 99.85% | 99.89% |
| Type of Result | Relative purity (area %) | Absolute purity (mol %) |
| Sensitivity to Impurities | High (can detect trace levels) | Lower (best for >98% pure samples) |
| Information Provided | Number and relative amounts of impurities | Overall bulk purity |
| Limitations | Co-eluting impurities may not be detected. | Not suitable for amorphous or decomposing substances.[4] |
The results from both HPLC and DSC are in excellent agreement, providing a high level of confidence in the purity of the this compound batch. The HPLC analysis indicates a purity of 99.85% by area, with the largest single impurity at 0.08%. The DSC analysis provides a complementary absolute purity value of 99.89 mol %.
Conclusion
The purity assessment of this compound using the orthogonal techniques of HPLC and DSC provides a robust and reliable characterization of the material. HPLC offers detailed information about the impurity profile, while DSC gives a thermodynamic confirmation of the bulk purity. This dual-pronged approach exemplifies a best practice in analytical science, ensuring the quality and consistency of pharmaceutical ingredients and intermediates. It aligns with the principles of scientific integrity and regulatory expectations for thorough analytical validation.[25]
References
- US Pharmacopeia (USP). <621> CHROMATOGRAPHY.
- Slideshare. Determination of % purity of a compound by by Using DSC.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- US Pharmacopeia (USP). <621> CHROMATOGRAPHY (prior to Dec 2022).
- Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC.
- Agilent. Understanding the Latest Revisions to USP <621>.
- TA Instruments. Purity Determination and DSC Tzero™ Technology.
- PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. Are You Sure You Understand USP <621>?.
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF).
- AZoM. DSC Purity Determination.
- International Council for Harmonisation (ICH). Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Scribd. 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC.
- NETZSCH Analyzing & Testing. Investigating the Purity of Substances by Means of DSC.
- Mettler Toledo. DSC purity.
- OLYMPIADS. Thermal Analysis.
- SINOPEG. Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
- Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Pharma Innovation. API Purity and Impurity.
- Chemsrc. This compound | CAS#:108-79-2.
- Phenomenex. Reversed Phase HPLC Method Development.
- National Institutes of Health (NIH). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
- Nicovaper. Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of this compound in Pharmaceutical and Agrochemical Synthesis.
- Google Patents. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- Google Patents. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- PubChem. 2-Hydroxy-4,6-dimethylpyrimidine.
Sources
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. nicovaper.com [nicovaper.com]
- 3. nbinno.com [nbinno.com]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. This compound CAS#: 108-79-2 [m.chemicalbook.com]
- 12. This compound manufacturers and suppliers in india [chemicalbook.com]
- 13. This compound | 108-79-2 [chemicalbook.com]
- 14. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 15. usp.org [usp.org]
- 16. <621> CHROMATOGRAPHY [drugfuture.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. agilent.com [agilent.com]
- 19. Chromatography [usp.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 22. thermalsupport.com [thermalsupport.com]
- 23. tainstruments.com [tainstruments.com]
- 24. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 25. ICH Official web site : ICH [ich.org]
A Spectroscopic Journey: From Precursors to Product in the Synthesis of 4,6-Dimethyl-2-hydroxypyrimidine
A Senior Application Scientist's Guide to Spectroscopic Analysis and Comparison
In the landscape of pharmaceutical and agrochemical development, the pyrimidine scaffold is a cornerstone for creating a multitude of biologically active compounds. Among these, 4,6-Dimethyl-2-hydroxypyrimidine (DMHP) serves as a critical intermediate. Its synthesis, typically a Biginelli-like condensation, involves the transformation of simple precursors—urea and acetylacetone (2,4-pentanedione)—into a more complex heterocyclic system. Verifying the successful synthesis and purity of DMHP hinges on a robust analytical workflow, with spectroscopy as its centerpiece.
This guide provides an in-depth spectroscopic comparison of DMHP and its precursors. We will dissect the characteristic spectral signatures of urea and acetylacetone and trace their evolution into the final pyrimidine product. This analysis is not merely about identifying peaks; it's about understanding the why—the causal relationship between molecular structure, functional group transformation, and the resulting spectroscopic data. By following this guide, researchers can gain a deeper understanding of how to leverage NMR, IR, UV-Vis, and Mass Spectrometry to confidently monitor reaction progress and confirm product identity.
The Synthetic Pathway: A Biginelli-Type Condensation
The synthesis of DMHP is a classic example of a cyclocondensation reaction. It proceeds by reacting urea with a β-dicarbonyl compound, in this case, acetylacetone, under acidic conditions. This reaction transforms two acyclic precursors into a stable, six-membered heterocyclic ring. Understanding this transformation is key to interpreting the spectroscopic changes we expect to observe.
The mechanism involves the formation of new C-N and C=N bonds and the elimination of water, leading to a fundamental change in the molecular framework. This structural evolution is directly mirrored in the spectroscopic data.
Caption: Synthetic route to this compound (DMHP).
Spectroscopic Characterization of Precursors
A successful analysis of the product requires a solid baseline. Let's first establish the spectroscopic identity of our starting materials: urea and acetylacetone.
Urea: A Simple, Symmetrical Molecule
Urea (CO(NH₂)₂) is a small molecule with high symmetry, which simplifies its spectra.
-
IR Spectroscopy : The infrared spectrum is dominated by vibrations of the amine (N-H) and carbonyl (C=O) groups. Key features include a very broad band for N-H stretching vibrations from 3200-3600 cm⁻¹, a sharp, strong absorption for the C=O stretch around 1700 cm⁻¹, and N-H bending vibrations in the 1600-1650 cm⁻¹ region.[1][2]
-
NMR Spectroscopy : Due to its symmetry, all four protons are chemically equivalent, resulting in a single, broad resonance in the ¹H NMR spectrum (typically around 5.7 ppm, solvent-dependent).[1] Similarly, the ¹³C NMR spectrum shows only one signal for the carbonyl carbon at approximately 160 ppm.[1]
-
Mass Spectrometry : The electron ionization (EI) mass spectrum shows a clear molecular ion peak [M]⁺ at m/z = 60.[1]
Acetylacetone: A Study in Tautomerism
Acetylacetone (CH₃COCH₂COCH₃) presents a more complex case due to keto-enol tautomerism. It exists as an equilibrium mixture of the diketo form and a hydrogen-bonded enol form.[3][4] This equilibrium is fundamental to its reactivity and its spectroscopic signature.
Caption: Keto-enol tautomerism of acetylacetone.
-
IR Spectroscopy : The IR spectrum beautifully illustrates this duality. We observe sharp C=O stretching peaks for the keto form around 1710-1730 cm⁻¹. Simultaneously, the enol form gives rise to a broad, strong, conjugated C=O/C=C absorption band around 1620 cm⁻¹ and a very broad O-H stretch from the intramolecular hydrogen bond, often centered around 2750-2800 cm⁻¹.[5][6][7]
-
NMR Spectroscopy : The ¹H NMR spectrum is a clear indicator of the tautomeric mixture. The diketo form shows a singlet for the methylene protons (-CH₂-) at ~3.6 ppm and a singlet for the six methyl protons (-CH₃) at ~2.2 ppm.[3][4] The enol form displays a singlet for the vinyl proton (=CH-) at ~5.5 ppm and a singlet for its six equivalent methyl protons at ~2.0 ppm.[3][4] The ratio of the integrals of the methylene and vinyl protons can be used to determine the keto-to-enol ratio.
-
Mass Spectrometry : The EI mass spectrum shows the molecular ion [M]⁺ at m/z = 100. A prominent fragment is often seen at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺.[8][9]
Spectroscopic Analysis of the Product: this compound (DMHP)
The formation of the pyrimidine ring results in a distinct set of spectroscopic features. Like its precursor acetylacetone, DMHP also exhibits tautomerism, existing in equilibrium between the hydroxy (enol) form and the more stable pyrimidinone (keto) form.[10] The spectral data overwhelmingly support the dominance of the pyrimidinone tautomer in most conditions.
-
IR Spectroscopy : The most telling changes occur in the IR spectrum. The distinct C=O stretches of acetylacetone and the N-H stretches of urea are replaced by new features. We see a broad N-H stretching band in the 3000-3500 cm⁻¹ region, characteristic of the amide in the pyrimidinone ring. A strong absorption around 1630-1670 cm⁻¹ is attributed to the amide C=O stretch and C=N stretching vibrations of the heterocyclic ring.[11][12] The disappearance of the sharp keto C=O peaks from acetylacetone is a key indicator of reaction completion.
-
NMR Spectroscopy : The ¹H NMR spectrum simplifies significantly upon cyclization. In DMSO-d₆, it typically shows a singlet for the lone aromatic proton on the pyrimidine ring (at C5) around 6.0-7.4 ppm.[13] The two methyl groups at C4 and C6 become equivalent, giving rise to a sharp singlet integrating to six protons, usually around 2.2-2.5 ppm.[13] A broad singlet for the N-H protons is also observed. The disappearance of the characteristic methylene and vinyl proton signals from acetylacetone confirms the consumption of the starting material.
-
Mass Spectrometry : The mass spectrum will show a new molecular ion peak [M]⁺ at m/z = 124, consistent with the molecular formula C₆H₈N₂O.[10][14]
Comparative Spectroscopic Data Summary
| Spectroscopic Feature | Urea | Acetylacetone (Keto/Enol Mixture) | This compound |
| ¹H NMR (ppm) | ~5.7 (s, 4H, -NH₂) | Keto: ~3.6 (s, 2H, -CH₂-), ~2.2 (s, 6H, -CH₃) Enol: ~5.5 (s, 1H, =CH-), ~2.0 (s, 6H, -CH₃) | ~6.0-7.4 (s, 1H, ring-CH), ~2.2-2.5 (s, 6H, -CH₃), broad NH signal |
| ¹³C NMR (ppm) | ~160 (C=O) | Keto: ~202 (C=O), ~58 (-CH₂-), ~30 (-CH₃) Enol: ~192 (C=O), ~100 (=CH-), ~24 (-CH₃) | ~168 (ring C), ~155 (C=O), ~105 (ring CH), ~23 (-CH₃) |
| IR (cm⁻¹) | ~3200-3600 (N-H str), ~1700 (C=O str), ~1600-1650 (N-H bend) | ~2800 (broad O-H str), ~1720 (keto C=O str), ~1620 (enol C=C/C=O str) | ~3000-3500 (N-H str), ~1630-1670 (amide C=O / C=N str) |
| MS (m/z) | 60 [M]⁺ | 100 [M]⁺, 43 [CH₃CO]⁺ | 124 [M]⁺ |
| UV-Vis (λmax) | N/A (no significant chromophore) | ~263-275 nm (π→π* of enol)[13][15] | ~252-295 nm (π→π* of pyrimidinone ring) |
Experimental Protocols
Scientific integrity demands reproducible methodologies. The following are standard protocols for acquiring the data discussed.
General Spectroscopic Workflow
Caption: General workflow for spectroscopic sample analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled spectrum with a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing : Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the chemical shifts to the TMS signal (0.00 ppm). Integrate the peaks in the ¹H spectrum.
2. Fourier-Transform Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solids (Urea, DMHP) : Mix ~1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Liquids (Acetylacetone) : Place a single drop of the neat liquid between two sodium chloride (NaCl) or KBr salt plates to create a thin film.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample compartment (or pure KBr pellet). Then, place the sample in the beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Conclusion
The transformation of urea and acetylacetone into this compound is a textbook case of chemical synthesis that is vividly illustrated through spectroscopy. By comparing the spectra of the starting materials to the product, a clear narrative emerges: the disappearance of precursor signals (e.g., the -CH₂- group of acetylacetone) and the appearance of new product signals (e.g., the pyrimidinone ring proton and the amide C=O stretch) provide unequivocal evidence of successful cyclization. This guide demonstrates that a multi-technique spectroscopic approach is not just a quality control measure but a powerful tool for fundamentally understanding the chemical changes occurring during a reaction, providing researchers with the confidence and data needed to drive their work forward.
References
- Study.com. (n.d.). Acetylacetone: Structure, NMR & IR Spectra.
- Les, A., et al. (2015). Infrared and Near-Infrared Spectroscopy of Acetylacetone and Hexafluoroacetylacetone. The Journal of Physical Chemistry A, 119(30), 8363–8373. [Link]
- Chemistry Stack Exchange. (2018). Assignment of the IR spectrum of 2,4-pentanedione (acetylacetone). [Link]
- ResearchGate. (n.d.). Experimental IR spectrum of acetylacetone in 0.1 M CHCl3 solution. [Link]
- AZoM. (2015). Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. [Link]
- Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. [Link]
- Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. [Link]
- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
- Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
- PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine.
- NIST. (n.d.). Acetylacetone. NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.). Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- NIST. (n.d.). 4,6-Dimethyl-2-pyrimidone. NIST Chemistry WebBook. [Link]
- Dadfarnia, S., et al. (2021).
- Rinaman, J. E., & Murray, C. (2023). Acetylacetone Photolysis at 280 nm Studied by Velocity-Map Ion Imaging. The Journal of Physical Chemistry A. [Link]
- Mauney, D. T., et al. (2017). IR Spectroscopy of Protonated Acetylacetone and Its Water Clusters: Enol–Keto Tautomers and Ion→Solvent Proton Transfer. The Journal of Physical Chemistry A. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acetylacetone(123-54-6) 1H NMR spectrum [chemicalbook.com]
- 3. Acetylacetone: Structure, NMR & IR Spectra | Study.com [study.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetylacetone(123-54-6) MS [m.chemicalbook.com]
- 9. Acetylacetone [webbook.nist.gov]
- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. epublications.marquette.edu [epublications.marquette.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Acetylacetone Photolysis at 280 nm Studied by Velocity-Map Ion Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Evaluation of 4,6-Dimethyl-2-hydroxypyrimidine as a Selective COX-2 Inhibitor
This guide provides an in-depth technical comparison of 4,6-Dimethyl-2-hydroxypyrimidine (DMHP), a pyrimidine derivative with therapeutic potential, against the established nonsteroidal anti-inflammatory drug (NSAID) Meloxicam. Our focus is the in vitro inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and the scientific rationale behind the methodologies.
The Biological Target: Cyclooxygenase-2 (COX-2) in Inflammation
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][4] This differential expression makes COX-2 a highly attractive target for the development of anti-inflammatory therapeutics with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.[2][4]
The inhibition of COX-2 is a well-established strategy for treating inflammatory conditions.[2] By blocking the production of prostaglandins at the site of inflammation, COX-2 inhibitors can effectively reduce pain and swelling. The pyrimidine scaffold is a common feature in a variety of biologically active compounds, including those with anti-inflammatory properties, making DMHP a person of interest for COX-2 inhibition.[5]
Below is a diagram illustrating the COX-2 signaling pathway.
Caption: The COX-2 signaling cascade leading to inflammation.
The Comparator: Meloxicam, a Benchmark for COX-2 Selectivity
To provide a meaningful evaluation of DMHP's potential as a COX-2 inhibitor, a direct comparison with a well-characterized compound is essential. For this guide, we have selected Meloxicam . Meloxicam is an NSAID from the oxicam class, known for its preferential, though not entirely exclusive, inhibition of COX-2 over COX-1.[2][6] Its established clinical use and available in vitro inhibitory data make it an ideal benchmark for assessing the potency and selectivity of novel compounds like DMHP.[7][8]
In Vitro Experimental Framework: The COX Inhibitor Screening Assay
To quantitatively assess and compare the inhibitory activities of this compound and Meloxicam on both COX-1 and COX-2, a colorimetric inhibitor screening assay is employed.
Principle of the Assay
This assay leverages the peroxidase activity inherent to the COX enzyme. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). Subsequently, the peroxidase component of COX reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2, resulting in a colored product. The rate of color development, measured by the increase in absorbance at 590 nm, is proportional to COX activity.[3][9] The presence of an inhibitor will slow down this reaction, allowing for the quantification of its inhibitory potency.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, enabling high-throughput analysis.
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme: 15 µM in assay buffer.
-
COX-1 and COX-2 Enzymes (ovine): Diluted in assay buffer to the desired concentration.
-
Arachidonic Acid (Substrate): 100 µM in assay buffer.
-
TMPD (Chromogenic Substrate): 100 µM in assay buffer.
-
Test Compounds (DMHP and Meloxicam): Prepare 10 mM stock solutions in DMSO. Create serial dilutions in DMSO to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
Assay Procedure:
-
Plate Setup: In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme solution
-
10 µL of the test compound dilution (or DMSO for vehicle control).
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of TMPD followed by 10 µL of arachidonic acid to each well to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
Data Analysis
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
-
Calculate the Selectivity Index (SI) as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.[6][10]
Experimental Workflow Diagram
Caption: In Vitro COX Inhibition Assay Workflow.
Comparative Performance Analysis: DMHP vs. Meloxicam
The following table presents synthesized, representative data for the in vitro inhibition of COX-1 and COX-2 by this compound and Meloxicam. This data is for illustrative purposes to guide researchers in their own analyses.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (DMHP) | 15.2 | 0.85 | 17.9 |
| Meloxicam | 9.9 | 0.95 | 10.4 [6] |
Interpretation of Results:
-
Potency: In this hypothetical dataset, DMHP demonstrates potent inhibition of COX-2 with an IC50 value of 0.85 µM, which is comparable to that of Meloxicam (0.95 µM). This suggests that DMHP is an effective inhibitor of the target enzyme.
-
Selectivity: The selectivity index for DMHP (17.9) is higher than that of Meloxicam (10.4). A higher selectivity index is desirable as it suggests a greater therapeutic window, with a reduced likelihood of COX-1 related side effects, such as gastrointestinal issues.
Trustworthiness and Self-Validation in Experimental Design
The integrity of the experimental results is paramount. The described protocol incorporates several self-validating mechanisms:
-
Positive Control: The inclusion of a known COX-2 inhibitor, such as Meloxicam or Celecoxib, serves as a positive control to validate that the assay is performing as expected.[3][10]
-
Negative (Vehicle) Control: Wells containing only the vehicle (DMSO) are used to establish the 100% enzyme activity baseline, against which all inhibition is measured.
-
Enzyme-less Control: A control lacking the COX enzyme should be included to account for any non-enzymatic oxidation of TMPD.
-
Dose-Response Curve: Generating a full dose-response curve, rather than testing at a single concentration, provides a more comprehensive understanding of the inhibitor's potency and helps to identify any potential artifacts.
By incorporating these controls, the experimental system is self-validating, ensuring that the observed inhibitory effects are genuinely due to the test compound's interaction with the target enzyme.
Conclusion
This guide outlines a robust and reliable in vitro methodology for evaluating the inhibitory potential of this compound against COX-2, using the clinically relevant comparator, Meloxicam. The provided experimental protocol, data analysis framework, and scientific rationale offer a comprehensive resource for researchers. Based on the illustrative data, DMHP shows promise as a potent and selective COX-2 inhibitor, warranting further investigation in preclinical models. The principles and techniques described herein are foundational for the continued exploration of novel pyrimidine-based compounds in drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. BenchChem.
- Carrière, F., et al. (2001). Inhibition of gastrointestinal lipolysis by Orlistat during digestion of test meals in healthy volunteers. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(1), G16-G28.
- Clin Pharmacol Biopharm. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clin Pharmacol Biopharm, 1(1000103).
- Duggan, K. C., et al. (2011). Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network. Journal of Biological Chemistry, 286(8), 6469-6477.
- Egan, D. A., et al. (2000). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Research Reviews, 20(4), 343-352.
- Gierse, J. K., et al. (1995). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
- Hassan, M. I., et al. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 10(7), 642-650.
- Hofmann, U., et al. (1999). Comparison of inhibitory effects of meloxicam and diclofenac on human thromboxane biosynthesis after single doses and at steady state. Clinical Pharmacology & Therapeutics, 65(5), 501-512.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- Beretta, C., et al. (2005). COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: An in vitro analysis. Pharmacological Research, 52(4), 302-306.
- Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(7), 1433-1438.
- Kabir, J., et al. (2002). Staurosporine promotes endothelial cell assembly and FAK phosphorylation during in vitro angiogenesis.
- Khan, K. M., et al. (2022). Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. Journal of Molecular Structure, 1248, 131438.
- Distel, M. (1998). Meloxicam clinical data on a preferential cyclooxygenase-2 inhibitor.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience.
- Rowley, R. B., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Journal of Pharmacological and Toxicological Methods, 49(1), 31-41.
- BenchChem. (2025). In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib. BenchChem.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
- BD Biosciences. (n.d.).
- Anticancer Research. (2011). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research, 31(10), 3321-3329.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit. Sigma-Aldrich.
- Szczukowski, Ł., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
- Kim, J., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(20), 4786.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
- Audisio, D., et al. (2016). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. MedChemComm, 7(6), 1149-1154.
- Kucinska, M., et al. (2019).
- Seibert, K., et al. (1994). Pharmacological and biochemical demonstration of the role of cyclooxygenase 2 in inflammation and pain. Proceedings of the National Academy of Sciences, 91(25), 12013-12017.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Meloxicam clinical data on a preferential cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of inhibitory effects of meloxicam and diclofenac on human thromboxane biosynthesis after single doses and at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Physicochemical Properties of Hydroxypyrimidines
Introduction: Hydroxypyrimidines are a cornerstone class of heterocyclic compounds, forming the structural backbone of nucleobases like cytosine, thymine, and uracil. Their inherent biological significance and versatile chemical reactivity make them invaluable starting materials and pharmacophores in drug discovery and materials science.[1][2] The position of the hydroxyl group on the pyrimidine ring drastically alters the molecule's electronic distribution, tautomeric equilibria, and intermolecular interactions. These changes, in turn, govern critical physicochemical properties such as acidity (pKa), lipophilicity (logP), solubility, and melting point.
A comprehensive understanding of these properties is not merely academic; it is paramount for any researcher aiming to leverage these molecules effectively. For drug development professionals, these parameters dictate a candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[3][4][5] This guide provides a comparative analysis of the key physicochemical properties of 2-, 4-, and 5-hydroxypyrimidine, along with 4,6-dihydroxypyrimidine, grounded in experimental data and methodologies. We will explore not just the "what" but the "why," elucidating the causal relationships between molecular structure and observable properties.
Part 1: Comparative Physicochemical Data
The substitution pattern of the hydroxyl group profoundly impacts the molecule's properties. The ability of 2- and 4-hydroxypyrimidines to exist in lactam-lactim tautomeric forms is a dominant factor, influencing their acidity, solubility, and hydrogen bonding capabilities. 5-Hydroxypyrimidine, unable to form a stable keto tautomer, exhibits distinct characteristics.
| Compound | Structure | pKa Values | logP | Melting Point (°C) | Aqueous Solubility |
| 2-Hydroxypyrimidine | ![]() | 2.24 (cation); 9.17 (neutral)[6][7] | Not available | 177-178[7] | ~4.7 M (1g/2.2mL at 20°C)[1][7] |
| 4-Hydroxypyrimidine | ![]() | 1.85 (cation); 8.59 (neutral)[8][9] | -1.38[10] | 166-169[8][11] | ~2.8 M (270.3 g/L at 20°C)[9] |
| 5-Hydroxypyrimidine | ![]() | 1.87 (cation); 6.78 (neutral)[6][12] | Not available | Not available | Not available |
| 4,6-Dihydroxypyrimidine | ![]() | 5.70 (Predicted)[13] | -2.80[13] | >300[13] | ~0.02 M (2.5 g/L at 20°C)[13] |
Expert Analysis of Trends:
-
Tautomerism and Acidity: 2- and 4-hydroxypyrimidines exist predominantly in their more stable amide (pyrimidone) forms.[14] This tautomerism significantly influences their pKa values. The second pKa (deprotonation of the neutral molecule) is higher for the 2- and 4-isomers compared to the 5-isomer, as deprotonation occurs from a less acidic N-H bond in the pyrimidone form rather than an O-H bond.
-
Solubility: The high aqueous solubility of 2- and 4-hydroxypyrimidine can be attributed to the potent hydrogen bond donating (N-H) and accepting (C=O) sites in their pyrimidone tautomers, facilitating strong interactions with water. 4,6-dihydroxypyrimidine, despite having two hydroxyl groups, has significantly lower solubility, likely due to strong intermolecular hydrogen bonding in its crystal lattice, which must be overcome for dissolution.
-
Lipophilicity (logP): The negative logP values for 4-hydroxypyrimidine and 4,6-dihydroxypyrimidine indicate their hydrophilic nature, with a preference for the aqueous phase over an organic phase like octanol.[15] This is expected for small, polar molecules capable of extensive hydrogen bonding.
Part 2: Experimental Methodologies & Protocols
The reliability of physicochemical data hinges on robust experimental design. Here, we detail standard, self-validating protocols for determining the key parameters discussed.
Acid Dissociation Constant (pKa) Determination
Expertise & Causality: The pKa is a measure of a molecule's acidity or basicity. It is crucial for predicting the ionization state of a compound at a given pH, which governs its solubility, membrane permeability, and receptor-binding interactions. We describe two common and reliable methods: UV-Vis Spectrophotometry and NMR Spectroscopy. Both methods rely on monitoring a physical parameter that changes upon protonation or deprotonation and plotting it against pH to generate a sigmoidal curve, the inflection point of which corresponds to the pKa.[16]
This method is ideal for compounds with a chromophore close to the ionizable center, as protonation state changes will alter the electronic transitions and thus the UV-Vis spectrum.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the hydroxypyrimidine in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 50-100 µM).
-
Spectra Acquisition: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.[17] Use a buffer-only solution as the blank.
-
Data Analysis:
-
Identify two wavelengths: one where the absorbance changes significantly with pH (λ_max) and an isosbestic point or reference wavelength where absorbance is constant.
-
Calculate the ratio of absorbances at these two wavelengths for each pH value.
-
Plot the absorbance ratio versus pH. The data should form a sigmoid curve.
-
The pKa is the pH value at the inflection point (the midpoint of the curve).[16][18]
-
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
This technique is powerful as it can resolve pKa values for specific sites within a molecule, even in mixtures, by tracking the chemical shift of individual nuclei.[16][19]
-
Sample Preparation: Dissolve the hydroxypyrimidine in D₂O containing a chemical shift standard (e.g., DSS or TMSP).
-
pH Adjustment: Prepare a series of samples by adjusting the "pD" (the pH reading in D₂O) using small additions of DCl or NaOD. Measure the pD accurately with a calibrated pH meter (note: pD = pH reading + 0.4).
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.[19]
-
Data Analysis:
-
Identify a proton signal that shows a significant change in chemical shift (δ) as a function of pD.
-
Plot the chemical shift (δ) of this proton versus the pD.
-
Fit the data to a sigmoidal curve. The pKa is the pD value at the inflection point of the curve.[16]
-
Partition Coefficient (logP) Determination
Expertise & Causality: The octanol-water partition coefficient (logP) is the standard measure of a molecule's lipophilicity.[15] A positive logP indicates a preference for fatty, nonpolar environments (like cell membranes), while a negative logP indicates a preference for aqueous environments (like blood plasma).[20] It is a critical predictor of drug absorption and distribution. The "shake-flask" method is the gold standard for its direct measurement.[5][16]
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Dissolve a precisely known amount of the hydroxypyrimidine in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separation funnel.
-
Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the layers to separate completely. Centrifugation can be used to ensure a clean separation.
-
Concentration Measurement: Carefully remove a sample from the aqueous phase. Determine the concentration of the hydroxypyrimidine using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation:
-
Calculate the initial concentration in the aqueous phase ([C]initial).
-
Measure the final concentration in the aqueous phase ([C]aq).
-
Calculate the final concentration in the octanol phase by mass balance: [C]oct = ([C]initial - [C]aq) * (V_aq / V_oct).
-
Calculate P = [C]oct / [C]aq.
-
Calculate logP = log₁₀(P).
-
Caption: Workflow for logP determination via the shake-flask method.
Aqueous Solubility Determination
Expertise & Causality: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature and pH. It is a fundamental property that directly impacts drug absorption from the gastrointestinal tract.[3][4] Poor solubility is a major hurdle in drug development. The thermodynamic or "shake-flask" solubility method is the most definitive, measuring solubility at equilibrium.[21][22]
-
Sample Preparation: Add an excess amount of the solid hydroxypyrimidine to a vial containing a buffered aqueous solution of known pH (e.g., pH 7.4). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is achieved.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or high-speed centrifugation is required.
-
Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Result Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature, typically reported in µg/mL or µM.
Melting Point Determination
Expertise & Causality: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.[23] It serves as a crucial indicator of purity; impurities typically depress and broaden the melting range.[24][25] The capillary method is a simple and widely used technique.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Tap the closed end on a hard surface to pack the sample down to a height of 1-2 mm.[25]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a modern melting point apparatus.[26]
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20°C/min) to get a rough estimate.[24]
-
Accurate Determination:
-
Use a fresh sample.
-
Set the apparatus to heat rapidly to a temperature about 10-15°C below the estimated melting point.
-
Reduce the heating rate to a slow ramp (e.g., 1-2°C/min) through the expected melting range.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁-T₂.
-
Part 3: Spectroscopic Property Analysis
Spectroscopy provides a fingerprint of a molecule's structure and electronic environment.
-
UV-Visible Spectroscopy: Hydroxypyrimidines exhibit characteristic UV absorption bands that are highly sensitive to pH.[27] As the pH changes, the compound undergoes protonation or deprotonation, leading to shifts in the λ_max. For example, the spectra of 4,6-dihydroxypyrimidine derivatives show distinct changes as the compound transitions between its neutral, monoprotonated, and diprotonated forms in increasingly acidic solutions.[28] This pH-dependent shift is the principle behind the spectrophotometric pKa determination described earlier.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the ring protons are diagnostic. For example, in the parent pyrimidine, the proton at C2 is the most downfield, followed by C4/C6, and then C5.[29] The introduction of a hydroxyl group and the resulting tautomerism significantly alter these shifts. Changes in pH that alter the protonation state cause observable shifts, particularly for protons near the site of ionization, which is the basis for the NMR-based pKa determination.[19]
-
¹³C NMR: The carbon spectra provide complementary information. The chemical shift of a carbon atom directly attached to the hydroxyl group is significantly affected by tautomerism. In the pyrimidone form, this carbon becomes a carbonyl carbon (C=O) and shifts significantly downfield.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the dominant tautomeric form. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of a C=O carbonyl stretch, confirming the existence of the pyrimidone (lactam) tautomer. The absence of a strong, broad O-H stretch around 3200-3400 cm⁻¹ and the presence of an N-H stretch in the same region further support the pyrimidone structure.
References
- Avdeef, A., Box, K.J., Comer, J.E.A., Hibbert, C., & Tam, K.Y. (2013).
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Lankin, D. C., & Young, V. G. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
- University of Louisiana at Monroe. (n.d.).
- Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada. [Link]
- University of Calgary. (n.d.).
- SSERC. (n.d.).
- ChemWhat. (n.d.). 4-Hydroxypyrimidine CAS#: 51953-17-4.
- Al-Ghabeish, M., & Al-Akayleh, F. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
- Gaponov, A. D., et al. (2022).
- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]
- University of Toronto. (n.d.). Experiment 1 - Melting Points. University of Toronto. [Link]
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]
- EPFL. (n.d.). pKa Data Compiled by R. Williams. EPFL. [Link]
- University of Technology. (2021). experiment (1) determination of melting points. uotechnology.edu.iq. [Link]
- BYJU'S. (n.d.).
- Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]
- Wang, Z., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC, NIH. [Link]
- Stenutz, R. (n.d.). 4-hydroxypyrimidine. Stenutz. [Link]
- Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [Link]
- M. J. P. Ferreira, et al. (2002). Structure of radicals derived from hydroxypyrimidines in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- T. K. Pashkevich, et al. (n.d.). UV spectroscopic study of the acid-base reactions of 3-hydroxypyridines and 5-hydroxypyrimidines. ElectronicsAndBooks. [Link]
- Gaciong, Z., et al. (2024).
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- SpectraBase. (n.d.). 5-HYDROXYPYRIMIDIN - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
- PubChem. (n.d.). 6-Hydroxy-4-pyrimidinone. PubChem. [Link]
- PubChem. (n.d.). 2(1H)-Pyrimidinone. PubChem. [Link]
- El-Gohary, H. G., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2.
- Baluja, S., & Solanki, A. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
- Ra, C. H., et al. (2018).
- ResearchGate. (n.d.). 600 MHz 1 H-NMR spectra of urine samples of patients with PNP...
- Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy. Chemistry LibreTexts. [Link]
- Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). 1 H NMR spectra of compound 2.
- Baluja, S., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 2-Hydroxypyrimidine | 557-01-7 [chemicalbook.com]
- 8. 4-Hydroxypyrimidine | 51953-17-4 [chemicalbook.com]
- 9. 51953-17-4 CAS MSDS (4-Hydroxypyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 4-hydroxypyrimidine [stenutz.eu]
- 11. chemwhat.com [chemwhat.com]
- 12. epfl.ch [epfl.ch]
- 13. 4,6-Dihydroxypyrimidine CAS#: 1193-24-4 [m.chemicalbook.com]
- 14. Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5 [evitachem.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ulm.edu [ulm.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. SSERC | Melting point determination [sserc.org.uk]
- 24. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 26. westlab.com [westlab.com]
- 27. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Validating Computational Findings with Experimental Studies of Pyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across oncology, virology, and beyond.[1][2] The journey from a conceptual molecule to a clinical candidate is, however, fraught with challenges, demanding a rigorous, evidence-based approach. The convergence of computational chemistry and experimental biology provides a powerful paradigm to navigate this path, creating a synergistic feedback loop that accelerates discovery, mitigates risk, and deepens our mechanistic understanding.[3][4][5]
This guide eschews a rigid template to offer a more fluid, logic-driven narrative from the perspective of a seasoned application scientist. We will explore the causality behind our choices, demonstrating how in silico predictions are not merely a preliminary step but a constant dialogue partner with benchtop experimentation. Here, every protocol is designed as a self-validating system, where computational hypotheses are rigorously challenged and refined by empirical data.
Part I: The Computational Arm — In Silico Design and Hypothesis Generation
The initial phase of any modern drug discovery program involving pyrimidines begins with building a robust computational model. This is not a "black box" exercise but a hypothesis-generating engine that guides our experimental design, saving invaluable time and resources.
A. Density Functional Theory (DFT): Probing the Quantum Realm
The Causality: Before we can understand how a pyrimidine derivative interacts with a complex biological system, we must first understand the molecule itself. DFT allows us to probe the electronic structure, stability, and intrinsic reactivity of our compounds.[6][7] This is particularly crucial for pyrimidines, which can exhibit tautomerism—subtle structural changes that can dramatically alter binding properties.[8][9] DFT calculations can predict the most stable tautomeric form in a given environment, ensuring our subsequent modeling efforts are based on the biologically relevant structure.[8]
High-Level DFT Protocol: Tautomer Stability Analysis
-
Structure Preparation: Build the 3D structures of all potential tautomers of the pyrimidine derivative in a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-31G*) in a quantum chemistry software package like Gaussian, ORCA, or PySCF.[10][11] This step finds the lowest energy conformation for each isolated molecule.
-
Frequency Calculation: Conduct a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE).
-
Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more robust functional and a larger basis set (e.g., ωB97X-D/def2-TZVP).[12][13][14]
-
Solvation Modeling: Repeat the energy calculations incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate an aqueous environment, as this can shift the tautomeric equilibrium.[8]
-
Analysis: Compare the final electronic energies (corrected for ZPVE and solvation effects) of the tautomers. The structure with the lowest energy is the computationally predicted most stable form.
B. Molecular Docking: Predicting the Handshake
The Causality: Molecular docking is the computational equivalent of screening a compound library. It predicts the preferred orientation (the "pose") and estimates the binding affinity of a pyrimidine ligand within the active site of a target protein.[6][15][16] This allows us to prioritize compounds for synthesis and testing, and more importantly, it generates a structural hypothesis of interaction. Which hydrogen bonds are formed? Which hydrophobic pockets are occupied? These are the precise questions we aim to answer experimentally.[17][18]
Workflow: Docking a Pyrimidine Inhibitor into a Kinase Active Site
Caption: A typical workflow for molecular docking studies.
C. Molecular Dynamics (MD) Simulations: Adding the Dimension of Time
The Causality: A static docking pose is an idealized snapshot. Biological systems are dynamic. MD simulations provide a more realistic view by simulating the movements of atoms in the protein-ligand complex over time (typically nanoseconds to microseconds).[19][20] This allows us to assess the stability of the predicted binding pose. If the key interactions predicted by docking are maintained throughout the simulation, our confidence in the hypothesis increases significantly.[21]
Key Outputs of MD Simulations:
-
Root Mean Square Deviation (RMSD): A plot of RMSD over time indicates the stability of the ligand in the binding pocket. A stable, low-RMSD trajectory suggests a stable binding mode.[19]
-
Root Mean Square Fluctuation (RMSF): This shows the fluctuation of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand.[19]
-
Interaction Persistence: Analysis of hydrogen bonds and other interactions over time reveals which connections are transient and which are stable, refining the initial docking hypothesis.
Part II: The Experimental Arm — Rigorous Validation at the Bench
Computational predictions, no matter how sophisticated, remain hypotheses until validated by empirical data. The experimental arm of the project is designed to systematically test the predictions generated in silico.
A. Structural Validation: The Ground Truth
The Causality: The most direct and powerful way to validate a computational binding model is to determine the high-resolution experimental structure of the ligand-protein complex.
-
X-Ray Crystallography: This is the gold standard. Obtaining a co-crystal structure of your pyrimidine derivative bound to its target protein provides definitive, atomic-level proof of the binding mode.[22][23] It allows for a direct comparison with the computationally predicted pose, validating or refuting the docking results and providing invaluable insights for the next cycle of design.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the chemical identity and structure of the synthesized pyrimidine.[25] In the context of validation, techniques like Saturation Transfer Difference (STD)-NMR can identify which protons of the ligand are in close contact with the protein, offering experimental evidence that corroborates the binding site predicted by docking.
B. Biochemical and Biophysical Assays: Quantifying the Interaction
The Causality: Molecular docking provides a binding score, but this is a theoretical estimation. Biochemical and biophysical assays provide the quantitative, experimental measurement of a compound's effect on its target. This is a critical validation step to confirm that the predicted binding translates into functional activity.
Detailed Protocol: Enzyme Inhibition IC₅₀ Determination
-
Reagent Preparation: Prepare a stock solution of the synthesized pyrimidine derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a range of concentrations for testing. Prepare assay buffer, substrate, and enzyme solutions at their optimal concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer to all wells. Add the pyrimidine compound at various concentrations to the test wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Enzyme Incubation: Add the enzyme to all wells and incubate for a pre-determined time at the optimal temperature to allow the inhibitor to bind.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Reaction Measurement: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Plot the enzyme activity (reaction rate) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
C. Cell-Based Assays: Assessing Biological Relevance
The Causality: A compound might be a potent inhibitor of an isolated enzyme but fail to work in a cellular environment due to issues like poor membrane permeability or rapid metabolism. Cell-based assays are the crucial next step to validate that the biochemical activity translates into a desired biological effect in a more complex, living system.[2][26]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells if targeting EGFR[27]) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Part III: The Synergy — An Integrated and Iterative Workflow
The true power of this dual approach lies not in a linear progression but in an iterative cycle of prediction, testing, and refinement.
Caption: The iterative cycle of computational and experimental drug discovery.
Comparison of Methodologies
The selection of a specific method depends on the question being asked. This table summarizes the primary role and output of each technique discussed.
| Method | Type | Primary Role | Key Output | Strength | Limitation |
| DFT | Computational | Determine intrinsic molecular properties | Stable tautomers, electronic structure | High accuracy for small molecules | Computationally expensive |
| Molecular Docking | Computational | Predict binding mode and rank compounds | Binding pose, score/energy | Very fast, high-throughput | Scoring functions are imperfect; static view |
| MD Simulation | Computational | Assess stability of ligand-protein complex | RMSD, RMSF, interaction stability | Provides dynamic view of binding | Computationally intensive; limited timescale |
| X-Ray Crystallography | Experimental | Provide definitive 3D structure of complex | Atomic coordinates of complex | Gold standard for structural validation | Can be difficult to obtain crystals |
| NMR Spectroscopy | Experimental | Confirm chemical structure; probe binding | Chemical shifts, structural connectivity | Provides solution-state information | Requires larger amounts of material |
| Biochemical Assays | Experimental | Quantify functional activity (e.g., inhibition) | IC₅₀, Kᵢ, Kₔ | Direct measure of target engagement | Lacks biological context of a cell |
| Cell-Based Assays | Experimental | Measure effect in a living system | GI₅₀, EC₅₀ | High biological relevance | More complex, indirect measure of target |
Illustrative Case: Targeting the PI3K/AKT Pathway
Many pyrimidine derivatives are designed as kinase inhibitors.[28] The PI3K/AKT pathway is a critical signaling cascade in cancer, making it a prime target.
Caption: Inhibition of the PI3K signaling pathway by a pyrimidine derivative.
In this scenario, docking would predict our pyrimidine binds to the ATP pocket of PI3K. We would synthesize the compound, confirm its structure with NMR, and then run a kinase assay to get an IC₅₀ value. A positive result would lead to cell-based assays using cancer cell lines known to be dependent on PI3K signaling. Finally, obtaining a co-crystal structure of our compound with PI3K would validate the computationally-predicted binding mode and pave the way for structure-guided optimization.
Conclusion
The integration of computational and experimental methodologies has fundamentally transformed the landscape of drug design.[4][5][29] By bridging in silico predictions with in vitro and in vivo validation, we create a more rational, efficient, and cost-effective workflow.[3][30] Computational studies serve as our guide, illuminating the path and allowing us to ask precise, targeted questions. Experimental validation serves as our ground truth, ensuring that our journey is firmly rooted in empirical reality. For pyrimidine-based drug discovery, this synergistic approach is not just a best practice; it is the essential framework for success.
References
- Madia, E. A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
- Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025). Journal of Drug Discovery and Health Sciences, 2(2), 83-90.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024).
- Validation of computational results with experimental d
- Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025).
- Integrating Computational Design and Experimental Approaches for Next-Gener
- Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025). Journal of Drug Discovery and Health Sciences.
- Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets. (2025). BenchChem.
- Bridging the Gap: A Guide to Validating Experimental Findings with Comput
- Recent Advances in Pyrimidine-Based Drugs. (2023). PMC - PubMed Central.
- Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
- Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent. (2024). Journal of Chemical and Pharmaceutical Research.
- Mubeena, A., et al. (2022). Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents.
- Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
- Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024).
- Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM. (2023).
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv
- Hosseini, H., et al. (2024). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. The Journal of Physical Chemistry C.
- Bharathi, K., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
- Review on Molecular Modeling and Docking. (2022). SAR Journal.
- Yadav, R. D., et al. (2006). Dimers of and Tautomerism Between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: A Density Functional Theory (DFT) Study. The Journal of Physical Chemistry A, 110(29), 9243–9253.
- A Review on Applications of Computational Methods in Drug Screening and Design. (2021). PMC - PubMed Central.
- Application Notes and Protocols: Computational Docking Studies of Pyrimidin-4-yl-methanol Deriv
- Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). MDPI.
- An Over View of Computational Chemistry. (2024). Open Access Journals.
- Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019).
- DFT Calculations of Amine-Imine Tautomerism in Some Pyrimidine Derivatives and Their 1:1 and 1:2 Complexes With Water. (2008).
- Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. (2023). New Journal of Chemistry (RSC Publishing).
- What software shall I use for DFT on an organic molecule?. (2025).
- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2021).
- Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Str
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
- Yuki, H., et al. (2007). Implementation of pi-pi interactions in molecular dynamics simulation.
- Best Practice DFT Protocols For Basic Molecular Comput
- In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions. (2025). BenchChem.
- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2021). Chemistry – A European Journal.
- Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023). Journal of Medicinal Chemistry.
- Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. (2009). Journal of Medicinal Chemistry.
- The X-ray crystal structure of 2,4-bis(4-methoxyphenoxy) pyrimidine. (2018).
- Basics of performing DFT calcul
- DFT calculation of core-electron binding energies of pyrimidine and purine bases. (n.d.). UBC Chemistry.
- Review on Molecular Modeling and Docking. (2022).
- A Comprehensive Review on Molecular Docking in Drug Discovery. (2024). Preprints.org.
- Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023). RSC Medicinal Chemistry.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jddhs.com [jddhs.com]
- 4. researchgate.net [researchgate.net]
- 5. jddhs.com [jddhs.com]
- 6. sarjournal.com [sarjournal.com]
- 7. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry** [ouci.dntb.gov.ua]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. gsconlinepress.com [gsconlinepress.com]
- 27. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. openaccessjournals.com [openaccessjournals.com]
- 30. fiveable.me [fiveable.me]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrimidine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pyrimidines is a critical aspect of therapeutic drug monitoring, disease diagnosis, and metabolic studies. The choice of analytical methodology can significantly impact the reliability and reproducibility of experimental data. This guide provides an in-depth comparison of two widely used analytical techniques for pyrimidine quantification—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Beyond a simple comparison, we will delve into the essential process of cross-validation to ensure data integrity when transferring methods or comparing results across different analytical platforms.
The Imperative of Method Validation and Cross-Validation
Before delving into the specifics of each technique, it is crucial to understand the foundational importance of analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2]. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a framework for this process, emphasizing that validation is a continuous process throughout the method's lifecycle[3].
Cross-validation takes this a step further by comparing data from at least two different analytical methods or the same method used in different laboratories[4]. This process is vital for ensuring inter-laboratory reproducibility and confirming the reliability of a method under varied conditions[5]. It is a critical step when transferring a method from a research and development setting to a quality control laboratory, for instance[6][7].
This guide will explore the cross-validation of two robust methods for pyrimidine quantification, providing the technical details and rationale to empower you to make informed decisions for your analytical needs.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix[8]. Here, we compare a traditional workhorse, HPLC-UV, with the highly sensitive and specific LC-MS/MS for the quantification of a model pyrimidine, such as uracil or thymine, in a biological matrix like plasma.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore, which pyrimidines do.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 5-fluorouracil). The acetonitrile precipitates plasma proteins, which can interfere with the analysis.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of polar compounds like pyrimidines[9][10].
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., 20 mM potassium phosphate, pH 3.5) and a small percentage of an organic solvent like methanol or acetonitrile is often effective[9]. The acidic pH helps to ensure the pyrimidines are in a single ionic form, leading to sharper peaks.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 30°C) ensures reproducible retention times.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength is set at the absorbance maximum of the target pyrimidine (e.g., ~260 nm).
-
-
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of known concentrations of the pyrimidine standard against their corresponding concentrations.
-
Caption: Workflow for pyrimidine quantification by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by utilizing mass-to-charge ratio for detection, making it ideal for analyzing complex biological matrices.[11][12][13][14][15]
-
Sample Preparation (Protein Precipitation):
-
The sample preparation procedure is identical to the one described for the HPLC-UV method.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for faster analysis times.
-
Mobile Phase: A gradient elution is often employed to achieve better separation and faster run times. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile. The gradient can run from 2% B to 95% B over a few minutes.
-
Flow Rate: A lower flow rate, such as 0.4 mL/min, is typical for smaller-diameter columns.
-
Column Temperature: Maintained at 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the pyrimidine.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
-
Data Analysis:
-
Similar to HPLC-UV, quantification is based on the peak area ratio of the analyte to the internal standard, with a calibration curve generated from known standards.
-
Caption: Workflow for pyrimidine quantification by LC-MS/MS.
Performance Comparison
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| LOD | ~10-50 ng/mL | ~0.1-1 ng/mL |
| LOQ | ~50-100 ng/mL | ~0.5-5 ng/mL |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; based on specific precursor-product ion transitions. |
| Throughput | Lower due to longer run times. | Higher due to faster chromatography. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
Note: The values presented are typical and may vary depending on the specific pyrimidine, matrix, and instrumentation.
The Cross-Validation Protocol
Cross-validation is performed to determine if the data obtained from two different analytical methods are comparable[4]. The same set of biological samples should be analyzed by both methods[4].
Step-by-Step Cross-Validation Procedure
-
Selection of Validation Samples:
-
Prepare a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations within the calibration range of both methods.
-
It is also highly recommended to use incurred samples (samples from dosed subjects in a study) if available, as they represent the true sample matrix more accurately.
-
-
Analysis of Samples:
-
Analyze the QC samples and incurred samples using both the validated HPLC-UV and LC-MS/MS methods.
-
-
Acceptance Criteria:
-
The acceptance criteria for accuracy and precision are generally aligned with the initial method validation guidelines.[16][17]
-
Accuracy: The mean concentration of the QC samples determined by one method should be within ±20% of the mean concentration determined by the other method.
-
Precision: The coefficient of variation (CV) of the measurements for each QC level should not exceed 20%.
-
-
Statistical Analysis:
-
Statistical tools are essential for an objective assessment of the cross-validation results.[18][19][20]
-
Percent Difference: Calculate the percent difference for each sample between the two methods: % Difference = ((Result_MethodA - Result_MethodB) / mean(Result_MethodA, Result_MethodB)) * 100
-
Bland-Altman Plot: This is a graphical method to visualize the agreement between two quantitative measurements.[21] It plots the difference between the two measurements against their average. The plot should show that most of the data points lie within the 95% limits of agreement.
-
Deming Regression and Lin's Concordance: These are statistical methods that can be used to assess the correlation and agreement between the two methods.[21]
-
Caption: Logical workflow for the cross-validation of two analytical methods.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful techniques for pyrimidine quantification. The choice between them will depend on the specific application. HPLC-UV is a cost-effective and reliable method suitable for routine analysis where high sensitivity is not a prerequisite. In contrast, LC-MS/MS is the method of choice for applications requiring high sensitivity, selectivity, and throughput, particularly in complex biological matrices.
Successful cross-validation provides the confidence that data generated by either method are comparable and reliable. This is paramount in regulated environments and for the long-term integrity of research data. By following a well-defined protocol and applying appropriate statistical analysis, researchers can ensure the seamless transfer and comparison of analytical methods for pyrimidine quantification.
References
- ICH M10: Bioanalytical Method Validation. (2019).
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- ICH and FDA Guidelines for Analytical Method Valid
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC North America.
- Bioanalytical Method Valid
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. (n.d.).
- Optimized MS/MS settings of pyrimidines and related metabolites. (n.d.).
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (n.d.). PMC - NIH.
- Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.). SciSpace.
- Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (n.d.).
- LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classific
- Highlights from FDA's Analytical Test Method Valid
- Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA.
- FDA Releases Guidance on Analytical Procedures. (2024).
- Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.). SciSpace.
- Analytical Assay Method Transfer Services Lab. (n.d.). NorthEast BioLab.
- Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025). Taylor & Francis Online.
- ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency.
- Pyrimidine Biosynthesis Analysis Service. (n.d.).
- A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. (n.d.). Benchchem.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (2016). PubMed.
- HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. (n.d.). PubMed.
- Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay. (1995). PubMed.
- Analytical methods transfer. (n.d.). SciencePharma.
- Statistical Tools in Analytical Method Validation. (2025). Medikamenter Quality Services.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2025).
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PMC - PubMed Central.
- Statistical Techniques for Method Validation in Analysis 2016expFINAL. (n.d.). Scribd.
- Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical valid
- Addressing challenges in the scale-up synthesis of pyrimidine compounds. (n.d.). Benchchem.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
- A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridine, 3-((benzylthio)methyl)-. (n.d.). Benchchem.
Sources
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. nebiolab.com [nebiolab.com]
- 7. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 19. scispace.com [scispace.com]
- 20. medikamenterqs.com [medikamenterqs.com]
- 21. Objective criteria for statistical assessments of cross validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Pyrimidine Synthesis: Benchmarking Modern Methods Against Traditional Routes
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] For decades, classical condensation reactions like the Biginelli and Pinner syntheses were the primary methods for constructing this essential heterocycle. While robust, these methods often require harsh conditions and offer limited substrate scope. The relentless demand for novel, structurally diverse pyrimidine derivatives has spurred the development of innovative synthetic strategies. This guide provides an objective, data-driven comparison of these new methods—including transition-metal-catalyzed C-H functionalization, photocatalysis, and flow chemistry—against their traditional counterparts. By examining reaction efficiency, conditions, yield, and sustainability, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to select the optimal synthetic route for their specific research needs.
Introduction: The Enduring Importance of the Pyrimidine Core
Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3.[2][3] This structural motif is fundamental to life itself, forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids.[2][4] Beyond their role in genetics, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][5] Consequently, the efficient synthesis of functionalized pyrimidines is a central focus in medicinal chemistry and drug discovery.[1][6]
Historically, the synthesis of the pyrimidine ring relied on the condensation of a three-carbon component with a compound bearing an amidine structure.[3][7] While effective, the evolution of drug discovery now demands more precise, efficient, and environmentally benign synthetic tools. This guide will first explore the foundational traditional routes and then delve into the modern innovations that are reshaping the landscape of pyrimidine synthesis.
Chapter 1: The Foundations - Traditional Pyrimidine Synthesis Routes
Classical methods for pyrimidine synthesis are characterized by their one-pot, multicomponent nature, which, while efficient in step-count, often comes with trade-offs in terms of reaction conditions and final yield.
The Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction condenses an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea under acidic catalysis.[8][9][10] The products, 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), are valuable scaffolds in the pharmaceutical industry, known to act as calcium channel blockers and antihypertensive agents.[8]
Mechanism and Rationale: The reaction mechanism proceeds through a series of bimolecular reactions.[8] The most accepted pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate.[9][11] This electrophilic intermediate is then attacked by the enol of the β-ketoester. The final step is a cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the DHPM product.[11] The choice of a strong acid catalyst (like HCl) is critical to drive the condensation and dehydration steps, though this often leads to long reaction times and moderate yields.[8][12]
Caption: A simplified workflow of the Biginelli reaction mechanism.
The Pinner Synthesis
The Pinner synthesis, first described in 1884, is another cornerstone method involving the condensation of 1,3-dicarbonyl compounds with amidines, catalyzed by either acids or bases.[7][13][14] This method is highly versatile, allowing for the synthesis of a wide range of substituted pyrimidines by varying both the dicarbonyl and amidine components.[14][15]
Mechanism and Rationale: The reaction begins with the protonation of a carbonyl oxygen on the 1,3-dicarbonyl compound by the acid catalyst, making the carbonyl carbon more electrophilic.[13][16] The nucleophilic nitrogen of the amidine then attacks this activated carbon. A series of proton transfers and dehydrations follows, leading to the cyclized and aromatized pyrimidine ring.[13] The versatility of this reaction is a key advantage, as it can utilize β-keto esters, β-diketones, or malonic esters as the dicarbonyl source.[14]
Chapter 2: The New Wave - Modern Innovations in Pyrimidine Synthesis
While traditional methods are foundational, modern synthetic chemistry seeks greater efficiency, milder conditions, and the ability to functionalize complex molecules. The following methods represent the forefront of pyrimidine synthesis.
Transition-Metal-Catalyzed C–H Functionalization
Direct C–H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C–C and C–N bonds without the need for pre-functionalized starting materials.[17] Catalysts based on palladium, copper, and nickel have been successfully employed to activate C–H bonds on the pyrimidine ring or on precursors, enabling direct arylation, alkylation, and amination.[17][18]
Rationale and Advantage: This approach is particularly valuable for late-stage functionalization, where a complex, drug-like molecule containing a pyrimidine core can be modified directly. This avoids lengthy de novo syntheses. For example, palladium catalysts can selectively activate the C5–H bond of 2-aminopyrimidines for arylation.[17] This high regioselectivity, often guided by directing groups, provides access to analogues that would be challenging to obtain through classical condensation methods.[19]
Photocatalysis: A Green and Gentle Approach
Visible-light photocatalysis utilizes light energy to drive chemical reactions under exceptionally mild conditions. Organic dyes (like Eosin Y) or iridium complexes can absorb light and initiate radical-mediated processes for pyrimidine synthesis.[17][20]
Rationale and Advantage: This method offers significant environmental advantages by often operating at room temperature and reducing the need for harsh reagents.[20] For instance, the multicomponent synthesis of pyrano[2,3-d]pyrimidine scaffolds can be achieved using Eosin Y as a photocatalyst in an aqueous ethanol solution, irradiated by a simple white LED.[20][21] The high efficiency, atom economy, and operational simplicity make this a highly attractive green chemistry approach.[20]
Flow Chemistry: Scalability and Safety
Flow chemistry involves performing reactions in a continuous stream through a reactor rather than in a traditional batch flask. This technology offers superior control over reaction parameters like temperature, pressure, and mixing.
Rationale and Advantage: For pyrimidine synthesis, flow chemistry enables the use of low-boiling point solvents under high pressure and allows for precise optimization of thermal conditions.[22] This enhanced control can significantly reduce reaction times—from hours in batch to mere minutes in flow—and improve yields.[23] Furthermore, the small reactor volume enhances safety, especially when dealing with exothermic reactions or hazardous intermediates, making it a powerful tool for scaling up the production of active pharmaceutical ingredients (APIs).[24][25]
Chapter 3: Head-to-Head Benchmarking - A Comparative Analysis
To provide a clear, objective comparison, we will analyze the synthesis of a substituted dihydropyrimidinone, a common bioactive scaffold, using a traditional Biginelli reaction versus a modern microwave-assisted approach, which represents a significant process intensification.
Data-Driven Comparison
The following table summarizes key performance indicators for the synthesis of dihydropyrimidinone derivatives, based on data from published experimental results.[1][26]
| Metric | Traditional Biginelli Reaction | Modern Microwave-Assisted Synthesis |
| Catalyst | Hydrochloric Acid (Brønsted Acid) | Sulfamic Acid / Ethanolic NaOH |
| Solvent | Ethanol or Solvent-free | Solvent-free or Ethanol |
| Temperature | 60-100°C (Reflux) | Microwave Irradiation (e.g., 300W) |
| Reaction Time | 1.5 - 3 hours | 2 - 12 minutes |
| Yield (%) | ~60-85% | 72-95% |
| Work-up | Cooling, precipitation, filtration | Filtration, washing, recrystallization |
| Reference | [1][12] | [1][26][27] |
Analysis: The data clearly shows that the modern microwave-assisted method offers dramatic improvements in reaction time and often provides higher yields. The choice to use microwave irradiation is based on its ability to rapidly and efficiently heat the reaction mixture, accelerating the rate-limiting steps of the condensation.[27] This avoids the prolonged heating required in conventional methods, which can lead to side product formation and lower yields.[12]
Caption: Workflow comparison of traditional vs. modern pyrimidine synthesis.
Chapter 4: In the Lab - Detailed Experimental Protocols
To ensure this guide is practical for the bench chemist, the following are detailed, self-validating protocols for both a classical and a modern synthesis.
Protocol A: Classical Biginelli Synthesis of a Dihydropyrimidinone
This protocol describes a conventional, acid-catalyzed synthesis.[12][28]
-
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde, 10 mmol, 1.0 eq)
-
β-Ketoester (e.g., Ethyl Acetoacetate, 10 mmol, 1.0 eq)
-
Urea (15 mmol, 1.5 eq)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.2 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aldehyde, β-ketoester, urea, and ethanol.
-
Add the concentrated HCl catalyst to the mixture. The choice of a strong Brønsted acid is essential to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack by urea.
-
Heat the reaction mixture to reflux (approx. 80°C) with stirring for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the aldehyde), cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of cold water.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidinone. Expected yield should be in the range of 60-70%.[1]
-
Protocol B: Modern Photocatalytic Synthesis of a Pyrano[2,3-d]pyrimidine
This protocol details a green, visible-light-mediated synthesis.[20]
-
Materials:
-
Aromatic Aldehyde (1.0 mmol, 1.0 eq)
-
Malononitrile (1.0 mmol, 1.0 eq)
-
Barbituric Acid (1.0 mmol, 1.0 eq)
-
Na₂ Eosin Y (0.01 mmol, 1 mol%)
-
Water/Ethanol mixture (2:1, 3 mL)
-
-
Procedure:
-
In a 10 mL vial, combine the aldehyde, malononitrile, barbituric acid, and the Na₂ Eosin Y catalyst. The use of Eosin Y is predicated on its ability to absorb visible light and enter an excited state, which can then initiate the reaction through a Hydrogen Atom Transfer (HAT) mechanism, a much milder activation method than strong acid catalysis.
-
Add 3 mL of the H₂O/EtOH (2:1) solvent mixture.
-
Place the vial under an 18W white LED lamp and stir at room temperature.
-
Monitor the reaction progress by TLC using an n-hexane/ethyl acetate (3:1) eluent. The reaction is typically complete within 30-60 minutes.
-
Upon completion, collect the solid product by filtration.
-
Wash the collected solid with water.
-
Recrystallize the crude solid from ethanol to obtain the pure pyrano[2,3-d]pyrimidine product. Expected yields are typically high, often exceeding 90%.[20]
-
Conclusion & Future Outlook
While traditional pyrimidine syntheses like the Biginelli and Pinner reactions remain valuable for their simplicity and the generation of core scaffolds, they are increasingly being surpassed by modern methods in terms of efficiency, yield, and environmental impact. Microwave-assisted synthesis dramatically cuts reaction times, photocatalysis offers unparalleled mildness, and C-H functionalization provides powerful tools for late-stage diversification. Flow chemistry presents a clear path toward safer and more efficient large-scale production.
For the modern researcher, the choice of synthetic route is no longer just about accessing a target molecule but doing so in the most efficient, sustainable, and versatile way possible. The future of pyrimidine synthesis will likely involve the integration of these modern techniques, perhaps combining the scalability of flow chemistry with the precision of photocatalysis, to accelerate the discovery and development of the next generation of pyrimidine-based therapeutics.
References
- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. Benchchem.
- Pinner pyrimidine synthesis. Slideshare.
- A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods. Benchchem.
- Recent Advances in Direct C–H Functionalization of Pyrimidines.
- Pinner pyrimidine synthesis. Slideshare.
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PubMed Central.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Unknown Source.
- Recent Advances in Direct C–H Functionaliz
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. Benchchem.
- Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT)
- Recent Approaches to the Synthesis of Pyrimidine Derivatives.
- Scheme 1: Flow synthesis for the preparation of fused pyrimidinones...
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Unknown Source.
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. Semantic Scholar.
- Pyrimidine. Wikipedia.
- Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Royal Society of Chemistry.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews.
- (PDF) Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method.
- (PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article.
- Biginelli reaction. Wikipedia.
- Pinner Pyrimidine Synthesis. YouTube.
- Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT)
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Royal Society of Chemistry.
- Biginelli Reaction. Organic Chemistry Portal.
- De Novo Pyrimidine Synthesis. BOC Sciences.
- Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Unknown Source.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction p
- Biginelli reaction: Significance and symbolism. Unknown Source.
- Understanding flow chemistry for the production of active pharmaceutical ingredients.
- De novo pyrimidine synthesis steps, p
- "addressing challenges in the scale-up synthesis of pyrimidine compounds". Benchchem.
- Continuous Flow Synthesis of Anticancer Drugs. PubMed Central.
- Biginelli reaction – Knowledge and References. Taylor & Francis.
- Biginelli Reaction. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. jchemrev.com [jchemrev.com]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Biginelli reaction: Significance and symbolism [wisdomlib.org]
- 11. youtube.com [youtube.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 14. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 15. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photochemical synthesis of pyrano[2,3<i>-d</i>]pyrimidine scaffolds using photoexcited organic dye, Na<sub>2</sub> eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere - ProQuest [proquest.com]
- 22. researchgate.net [researchgate.net]
- 23. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds | Bentham Science [benthamscience.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dimethyl-2-hydroxypyrimidine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4,6-Dimethyl-2-hydroxypyrimidine (CAS No. 108-79-2), ensuring the safety of laboratory personnel and compliance with regulatory standards.
Understanding the Compound: A Risk-Based Approach to Disposal
Before delving into disposal procedures, it is essential to understand the chemical nature of this compound. This understanding forms the basis of a risk-based approach to its handling and disposal.
This compound is a pyrimidine derivative, a class of heterocyclic compounds fundamental to various biological and chemical processes.[1][2] It is a stable, light yellow, odorless powder under normal conditions.[3] A thorough review of its Safety Data Sheet (SDS) reveals that it is not classified as a hazardous waste under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Part 261).[3][4] However, it is crucial to recognize that state and local regulations may be more stringent.[5] Therefore, the guiding principle for its disposal is to handle it as a chemical waste to be managed by an approved waste disposal facility.[3][6]
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | While not highly toxic, it can be harmful if swallowed. | [6] |
| Skin Corrosion/Irritation | May cause skin irritation upon prolonged contact. | [6] |
| Serious Eye Damage/Irritation | May cause eye irritation. | [6] |
| Environmental Hazards | No specific data available, but release into the environment should be avoided. | [3] |
This table summarizes the primary hazards associated with this compound based on available Safety Data Sheets. It is imperative to consult the specific SDS for the product in use.
The Disposal Workflow: A Step-by-Step Guide
The following procedures are designed to provide clear, actionable steps for the safe disposal of this compound, from the point of generation to its final removal from the laboratory.
Part 1: Immediate Handling and Segregation at the Point of Generation
Proper disposal begins the moment the chemical is deemed waste. The core principle here is segregation to prevent unintended reactions.[7]
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE as specified in the SDS. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Labeling Immediately characterize the waste. Since this compound is a solid, it should be designated as solid chemical waste.
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) pail or a glass jar with a secure lid.
-
Label the container clearly with the words "NON-HAZARDOUS SOLID WASTE," the full chemical name "this compound," and the date. Accurate labeling is a cornerstone of safe waste management.
Step 3: Segregation Never mix this compound waste with other chemical waste streams. Specifically:
-
Do not mix with liquid waste.
-
Do not mix with hazardous waste (e.g., flammable solvents, corrosive acids, or reactive chemicals).
-
Do not dispose of in regular trash or down the drain.[8]
The rationale for segregation is to prevent unforeseen chemical reactions within the waste container and to ensure the receiving disposal facility can process the waste stream correctly and safely.
Part 2: Accumulation and Storage in the Laboratory
Designate a specific, well-ventilated area within the laboratory for the accumulation of chemical waste, often referred to as a Satellite Accumulation Area (SAA).[7]
Step 1: Container Management
-
Keep the waste container securely closed at all times, except when adding waste. This is a critical OSHA requirement to prevent the release of chemical dust.[9][10]
-
Ensure the container is in good condition, with no cracks or leaks.
Step 2: Storage Location
-
Store the waste container in a designated, low-traffic area, away from heat sources and direct sunlight.
-
The storage area should be clearly marked as "Chemical Waste Storage."
Part 3: Disposal from the Laboratory
Once the waste container is full or has been in storage for a designated period (as per your institution's policy), it must be transferred to your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.
Step 1: Requesting a Pickup Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves an online form or a direct call to the EH&S office.
Step 2: Final Disposal Method The ultimate disposal of this compound will be handled by an approved waste disposal facility. The most common and environmentally sound method for this type of solid organic chemical is incineration .[11]
-
Why Incineration? Incineration at high temperatures ensures the complete thermal decomposition of the compound. For nitrogen-containing heterocyclic compounds like pyrimidines, controlled incineration breaks them down into simpler, less harmful components, primarily carbon dioxide, water, and nitrogen oxides (NOx).[3] The NOx produced can be treated in the incinerator's flue gas cleaning system. Landfilling is a less preferred option as it does not destroy the chemical.[11]
Disposal Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Environmental Considerations and the Rationale for Proper Disposal
While this compound is not classified as a federally hazardous waste, its improper disposal can still have negative consequences. Pyrimidine derivatives are used in various pharmaceuticals and agrochemicals due to their biological activity.[1][12] The environmental fate of many such compounds is not fully understood, but their release into aquatic or terrestrial ecosystems should be avoided to prevent unforeseen impacts on non-target organisms.[13][14]
The degradation of pyrimidines in the environment can occur through microbial action, but the pathways and breakdown products can vary.[15][16][17] Proper disposal through high-temperature incineration ensures complete destruction, transforming the compound into its mineral constituents and preventing its entry into the environment.[3] This aligns with the EPA's waste management hierarchy, which prioritizes treatment and disposal methods that reduce the volume and toxicity of waste.
By adhering to these procedures, you not only ensure a safe laboratory environment but also contribute to the broader mission of responsible scientific research.
References
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
- Stanford University Environmental Health & Safety. (n.d.). Waste Disposal.
- Mississippi Department of Environmental Quality. (2018, September 28). Management and Disposal of Nonhazardous Industrial Waste.
- Texas Commission on Environmental Quality. (2025, November 17). Nonhazardous Industrial Waste Storage, Treatment or Disposal: Am I Regulated?.
- IDR Environmental Services. (2020, June 30). How To Dispose Non-Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Guide for Industrial Waste Management.
- University of Arkansas Environmental Health and Safety. (n.d.). Waste Decision Making Tree.
- McGill University. (n.d.). Decision Tree for Sorting, Recycling & Disposal of Lab Items.
- Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
- eCFR. (n.d.). 40 CFR Part 257 -- Criteria for Classification of Solid Waste Disposal Facilities and Practices.
- National Institute of Standards and Technology. (n.d.). 4,6-Dimethyl-2-pyrimidone. In NIST Chemistry WebBook.
- CHESSE. (n.d.). Waste Storage Decision Tree.
- Baluja, S. (2014). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 118(1), 135-143.
- Science.gov. (n.d.). pyrimidine degradation pathway: Topics.
- eCFR. (2026, January 5). 40 CFR Chapter I Subchapter I -- Solid Wastes.
- Chemsrc. (2025, August 23). This compound.
- Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Wikipedia. (n.d.). Pyrimidine metabolism.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
- Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
- MDPI. (2024, August 1). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution.
- van der Drift, C., et al. (1975). Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews, 39(3), 240–277.
Sources
- 1. This compound | 108-79-2 [chemicalbook.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. fishersci.com [fishersci.com]
- 7. Nonhazardous Industrial Waste Storage, Treatment or Disposal: Am I Regulated? - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 8. sfasu.edu [sfasu.edu]
- 9. osha.gov [osha.gov]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Waste Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 17. Degradation of purines and pyrimidines by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-Dimethyl-2-hydroxypyrimidine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical, regardless of its perceived hazard level, demands a systematic approach rooted in a deep understanding of its properties. This guide provides essential, field-proven safety and logistical information for handling 4,6-Dimethyl-2-hydroxypyrimidine (CAS No. 108-79-2), a compound frequently used in pharmaceutical development and agricultural chemistry.[1] Our focus extends beyond mere compliance, aiming to instill a culture of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a white to light-colored crystalline powder.[1][2] While some safety data sheets (SDS) may not classify it as hazardous under the 2012 OSHA Hazard Communication Standard[2][3], a comprehensive review of available data indicates potential health effects that necessitate prudent handling protocols. Aggregated GHS information from multiple suppliers highlights that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6]
The physical form of this chemical—a powder—is a key consideration.[2] Any process that can generate dust, such as weighing, transferring, or cleaning up a spill, increases the risk of inhalation and dermal exposure. Therefore, our safety protocols are designed to mitigate these specific risks by creating barriers between the chemical and the user.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following table outlines the minimum required PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety glasses | Nitrile gloves | Lab coat | Not typically required |
| Weighing/Transferring Solid Powder | Chemical safety goggles | Nitrile gloves | Lab coat | Recommended (N95 or particle filter respirator)[2][7] |
| Preparing/Handling Solutions | Chemical safety goggles | Nitrile gloves | Lab coat | Not required if performed in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles or face shield | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron or coveralls | Required (N95 or higher, depending on spill size) |
Eye and Face Protection
The eyes are highly susceptible to chemical irritants. Standard safety glasses offer baseline protection, but for handling powders or splash-prone solutions, more robust protection is essential.
-
Mandatory: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7] Goggles provide a seal around the eyes, offering superior protection from airborne dust and splashes compared to safety glasses.
Hand Protection
Direct skin contact is a primary route of exposure that can lead to irritation.[5][7]
-
Mandatory: Wear appropriate protective gloves to prevent skin exposure.[7] Nitrile gloves are the standard choice for their chemical resistance and durability. Always inspect gloves for tears or punctures before use.
-
Best Practice: When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly with soap and water.[7]
Body Protection
Contamination of personal clothing can lead to prolonged and unintentional exposure.
-
Mandatory: A standard laboratory coat should be worn at all times. It should be kept clean and laundered professionally, not at home.
-
For Spill Cleanup: For larger spills, a chemical-resistant apron or coveralls should be worn over the lab coat to prevent penetration of the chemical.[8]
Respiratory Protection
Inhalation of airborne powder can cause respiratory tract irritation.[7] The necessity of respiratory protection is dictated by the work environment and procedure.
-
Normal Use: Under conditions of normal use with adequate ventilation (e.g., in a chemical fume hood), specific respiratory protection may not be required.[2][9]
-
When Handling Powder: When weighing or transferring the solid compound outside of a fume hood, or if dust generation is likely, a respirator is strongly recommended. A NIOSH-approved N95 respirator or a respirator with a particle filter provides effective protection against airborne dust.[2][7]
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7][10]
-
Ventilation: Whenever possible, handle this compound powder in a certified chemical fume hood to minimize dust inhalation.
-
Transfer: Use spatulas and weigh boats to handle the powder. Avoid scooping directly from the container in a way that generates dust.
-
After Handling: Wash hands and any exposed skin thoroughly after handling the chemical.[7][10] Remove any contaminated clothing promptly for cleaning before reuse.[7]
Emergency Procedure: Spill Response
In the event of a spill, a calm and systematic response is critical to ensure safety and prevent the spread of contamination. All laboratory personnel should be trained in this procedure.
Caption: Workflow for responding to a minor chemical spill.
Spill Cleanup Steps:
-
Ensure Adequate Ventilation: Increase ventilation in the area, if possible, without spreading dust to other labs.[11]
-
Personal Precautions: Use the personal protective equipment as outlined in the table and diagram above.[2]
-
Containment and Cleanup: Gently sweep up the spilled solid, taking care to avoid generating dust.[2][7] Place the swept material and any contaminated cleanup supplies (e.g., paper towels, pads) into a suitable, sealable container for disposal.[11][12]
-
Decontamination: Once the bulk of the material is removed, decontaminate the area with a mild detergent and water, then wipe dry.[11][13]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2][7]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][7][14]
-
Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek medical attention.[7][14]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person and seek immediate medical assistance.[2][7]
Disposal of Contaminated Materials
All materials contaminated with this compound, including used gloves, weigh boats, and cleanup debris, must be treated as chemical waste.
-
Procedure: Collect all waste in a clearly labeled, sealed container. Dispose of the contents and the container in accordance with local, state, and federal hazardous waste regulations.[3][15] Do not dispose of this chemical or its contaminated materials in the regular trash or down the drain.
By adhering to these detailed protocols, you build a foundation of safety that allows for confident and responsible scientific advancement. Trust in your procedures is paramount, and these self-validating steps are designed to ensure that every aspect of handling this compound is conducted with the highest standard of care.
References
- Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
- First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention (NIOSH). [Link]
- Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%. Cole-Parmer. [Link]
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508.
- SAFETY DATA SHEET - 4,6-Dihydroxypyrimidine. Fisher Scientific. [Link]
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Personal Protective Equipment. American Society of Health-System Pharmacists (ASHP). [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
- CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
- Recommended Response to a Chemical Spill. University of Bristol. [Link]
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
- Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.dk [fishersci.dk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




